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  • Product: 4-Chloro-5-fluoro-2-hydroxybenzoic acid
  • CAS: 181289-00-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-Chloro-5-fluoro-2-hydroxybenzoic Acid (CAS: 181289-00-9) in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, halosalicylic acids serve as highly privileged scaffolds. 4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS: 181289-00-9) has emerged as a critical building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, halosalicylic acids serve as highly privileged scaffolds. 4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS: 181289-00-9) has emerged as a critical building block, particularly in the synthesis of next-generation antiviral and anthelmintic agents. Its unique di-halogenated substitution pattern—combining the lipophilic bulk of a chlorine atom with the metabolic stability imparted by fluorine—makes it an invaluable intermediate for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds, such as Niclosamide analogs targeting SARS-CoV-2[1].

This whitepaper provides an in-depth technical guide on the physicochemical properties, mechanistic synthesis, and strategic applications of this compound for researchers and drug development professionals.

Physicochemical Profiling

Understanding the baseline parameters of 4-Chloro-5-fluoro-2-hydroxybenzoic acid is essential for predicting its behavior in organic synthesis and biological systems. The dual electron-withdrawing nature of the halogens significantly lowers the pKa of the carboxylic acid compared to unsubstituted salicylic acid, altering its solubility and reactivity profiles.

Table 1: Key Physicochemical Parameters

ParameterSpecification / Value
CAS Number 181289-00-9
Molecular Formula C₇H₄ClFO₃
Molecular Weight 190.56 g/mol
IUPAC Name 4-Chloro-5-fluoro-2-hydroxybenzoic acid
SMILES O=C(O)C1=CC(F)=C(Cl)C=C1O[2]
InChIKey DCTLJDMMIGGQSJ-UHFFFAOYSA-N
Physical State Solid (Off-white to white powder)
Storage Conditions Sealed in dry conditions, room temperature

Mechanistic Synthesis: The Directed Kolbe-Schmitt Reaction

The industrial and laboratory-scale synthesis of 4-chloro-5-fluoro-2-hydroxybenzoic acid is typically achieved via a directed Kolbe-Schmitt carboxylation starting from 3-chloro-4-fluorophenol. As a Senior Application Scientist, I emphasize that this is not merely a mixing of reagents; it is a kinetically and thermodynamically controlled process.

Step-by-Step Methodology & Causality
  • Phenoxide Formation (Deprotonation):

    • Protocol: Dissolve 3-chloro-4-fluorophenol in an anhydrous solvent system and treat with 1.05 equivalents of Sodium Hydroxide (NaOH). Evaporate to dryness to isolate the sodium phenoxide salt.

    • Causality: Water must be strictly eliminated. The presence of water quenches the highly reactive phenoxide intermediate, drastically reducing the yield of the subsequent electrophilic aromatic substitution.

  • Pressurized Carboxylation:

    • Protocol: Transfer the dry sodium 3-chloro-4-fluorophenoxide to a high-pressure reactor. Introduce anhydrous CO₂ at 8–10 atm and heat strictly to 150°C for 4–6 hours.

    • Causality: The sodium cation (Na⁺) strongly coordinates with both the phenoxide oxygen and the incoming CO₂, creating a cyclic transition state that directs the electrophilic attack exclusively to the ortho position (C2). Temperatures exceeding 150°C must be avoided, as thermodynamic control will take over, leading to the undesired para-hydroxybenzoic acid isomer or triggering thermal decarboxylation[3].

  • Acidification & Isolation (Self-Validating Step):

    • Protocol: Cool the reactor, dissolve the crude mixture in water, and slowly acidify with 1M HCl until the pH reaches 2.0.

    • Self-Validation: The immediate precipitation of a solid serves as visual confirmation of the free acid formation. To quantitatively validate completion, perform an HPLC analysis of the filtrate; the complete absence of the phenoxide peak confirms total precipitation and successful conversion.

Synthesis A 3-Chloro-4-fluorophenol (Starting Material) B Sodium Hydroxide (NaOH) Deprotonation A->B C Sodium 3-chloro-4-fluorophenoxide (Intermediate) B->C D CO2 (Pressure: 8-10 atm) Temperature: 150°C C->D E Carboxylation (Kolbe-Schmitt) D->E F Acidification (HCl) pH Adjustment E->F G 4-Chloro-5-fluoro-2-hydroxybenzoic acid (Target Compound) F->G

Workflow for the Kolbe-Schmitt synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Strategic Application in Drug Development: Niclosamide Analogs

The most prominent contemporary application of 4-chloro-5-fluoro-2-hydroxybenzoic acid is its use as a core intermediate in the Structure-Activity Relationship (SAR) optimization of Niclosamide. While Niclosamide exhibits potent anti-SARS-CoV-2 activity by modulating host autophagy (down-regulating SKP2 and increasing BECN1), its clinical utility is severely bottlenecked by high cytotoxicity and poor oral bioavailability[1].

Rational Drug Design & SAR Causality

By replacing the standard 5-chloro-2-hydroxybenzoic acid moiety of Niclosamide with 4-chloro-5-fluoro-2-hydroxybenzoic acid , researchers successfully synthesized "Compound 21", a lead analog with a vastly superior therapeutic window[1].

  • The Role of 5-Fluoro Substitution: Fluorine possesses the highest electronegativity of all elements and a van der Waals radius closely mimicking hydrogen. Introducing fluorine at the C5 position blocks cytochrome P450-mediated metabolic oxidation without adding steric bulk, thereby increasing the drug's half-life. Furthermore, its electron-withdrawing effect modulates the pKa of the adjacent phenolic hydroxyl group, enhancing cellular membrane permeability.

  • The Role of 4-Chloro Retention: Chlorine is highly lipophilic. Retaining the chlorine atom at the C4 position ensures the molecule maintains the necessary hydrophobic interactions to bind effectively within the hydrophobic pockets of its target proteins.

Synthesis of the Active Analog (Self-Validating Protocol)
  • Amidation via PCl₃ Activation:

    • React 4-chloro-5-fluoro-2-hydroxybenzoic acid with the target aniline derivative in the presence of Phosphorus trichloride (PCl₃) under reflux.

    • Causality: PCl₃ acts as an in-situ activating agent, converting the stable carboxylic acid into a highly reactive acyl chloride, which facilitates rapid nucleophilic attack by the weakly nucleophilic aniline[4].

    • Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the highly polar baseline spot (the free acid) and the emergence of a higher Rf spot confirms successful amide bond formation.

SAR A Niclosamide Scaffold (Baseline Antiviral Activity) B Salicylic Acid Moiety Modification A->B C Introduce 5-Fluoro (Metabolic Stability) B->C D Retain 4-Chloro (Lipophilicity) B->D E 4-Chloro-5-fluoro-2-hydroxybenzoic acid (Optimized Intermediate) C->E D->E F Coupling with Anilines (PCl3 Catalyst) E->F G Novel Niclosamide Analogs (Enhanced Anti-SARS-CoV-2 Efficacy) F->G

Structural optimization pathway utilizing the target compound for antiviral drug discovery.

Analytical Validation & Quality Control Protocols

To ensure the integrity of the synthesized 4-chloro-5-fluoro-2-hydroxybenzoic acid before its deployment in downstream pharmaceutical synthesis, rigorous analytical validation is mandatory.

Table 2: Analytical Validation Parameters

Analytical TechniqueExpected Observation / StandardPurpose
HPLC (Reverse Phase) Single sharp peak, Area > 98%Confirms chemical purity and absence of para-isomer.
LC-MS (ESI-) m/z peak at 189 [M-H]⁻Validates the molecular weight (190.56 - 1.00).
¹H NMR (DMSO-d6) Distinct singlets for aromatic protons (C3-H, C6-H)Confirms the regiochemistry of the aromatic ring.
¹⁹F NMR Sharp singlet peakVerifies the presence and integrity of the 5-fluoro group.

References

  • United States Environmental Protection Agency (EPA). Dioxins and the Kolbe-Schmitt Reaction Parameters. Retrieved from [Link]

  • Li, R., Zhang, Z., Huang, S., Peng, K., Jiang, H., Shen, J., Zhang, B., & Jiang, X. (2023). Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2. European Journal of Medicinal Chemistry, 253, 115320. Retrieved from[Link]

Sources

Exploratory

The Chemical and Pharmacological Profile of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid: A Core Intermediate in Next-Generation Therapeutics

Executive Summary In the landscape of rational drug design, the strategic incorporation of halogens into aromatic scaffolds is a cornerstone technique for modulating lipophilicity, metabolic stability, and target binding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the strategic incorporation of halogens into aromatic scaffolds is a cornerstone technique for modulating lipophilicity, metabolic stability, and target binding affinity. 4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS: 181289-00-9), frequently referred to as 4-chloro-5-fluorosalicylic acid, represents a highly specialized building block. The precise electronic push-pull dynamics introduced by the 4-chloro and 5-fluoro substituents on the salicylic acid core create unique opportunities for bioisosteric replacement. This technical guide explores the physicochemical properties, mechanistic applications in drug discovery, and field-proven synthetic protocols for utilizing this critical intermediate.

Physicochemical Profiling & Structural Dynamics

The dual halogenation of the salicylic acid core significantly alters its electronic landscape. The electron-withdrawing nature of both the chlorine and fluorine atoms lowers the pKa of the carboxylic acid and the phenolic hydroxyl group compared to unsubstituted salicylic acid. This shift strengthens the intramolecular hydrogen bond between the hydroxyl proton and the adjacent carbonyl oxygen—a critical conformational feature for the membrane permeability and target engagement of salicylanilide-derived drugs.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Chloro-5-fluoro-2-hydroxybenzoic acid
Synonyms 4-Chloro-5-fluorosalicylic acid
CAS Number 181289-00-9 [1]
Molecular Formula C7H4ClFO3
Molecular Weight 190.56 g/mol [2]
SMILES O=C(O)C1=CC(F)=C(Cl)C=C1O
Physical Form Solid
Purity Specification ≥ 98%

Mechanistic Role in Advanced Therapeutics

Case Study A: Antiviral Drug Repurposing (SARS-CoV-2)

Niclosamide is an FDA-approved anthelmintic drug that demonstrated potent in vitro antiviral activity against SARS-CoV-2. However, its clinical translation was severely hindered by high cytotoxicity and poor systemic bioavailability.

During lead optimization, researchers hypothesized that modifying the 5-chloro-2-hydroxybenzoic acid moiety could optimize the structure-activity relationship (SAR). By substituting this moiety with 4-chloro-5-fluoro-2-hydroxybenzoic acid , the resulting analogs maintained the essential pharmacophore while the fluorine atom improved metabolic resistance and lipophilicity. This bioisosteric replacement resulted in a highly favorable SAR profile, yielding compounds with maintained antiviral efficacy but significantly reduced cytotoxicity and improved pharmacokinetic (PK) properties [3].

SAR_Pathway A Niclosamide (Lead Compound) B Limitations: High Cytotoxicity & Poor Bioavailability A->B C Bioisosteric Replacement (4-Cl-5-F-Salicylic Acid) B->C Rational Design D Optimized Analog (Compounds 21-23) C->D E Favorable SAR: Maintained Efficacy & Improved PK D->E

Fig 1. Bioisosteric optimization pathway of Niclosamide using 4-chloro-5-fluorosalicylic acid.

Case Study B: Cardiovascular Therapeutics (Potassium Channel Openers)

Beyond infectious diseases, 4-chloro-5-fluorosalicylic acid is a critical intermediate in the synthesis of pyridine derivatives and benzamides that function as potassium channel openers. These compounds exhibit smooth muscle relaxation and coronary blood flow-increasing activities, making them valuable therapeutic agents for circulatory diseases such as angina pectoris and hypertension [4].

Experimental Methodologies: Self-Validating Amidation Protocol

When synthesizing salicylanilide derivatives, standard peptide coupling agents (e.g., EDC/HOBt) often fail or yield complex mixtures. Causality: The unprotected 2-hydroxyl group on the salicylic acid can attack the activated ester, forming an inactive benzoxazinone intermediate or undergoing unwanted O-acylation. To bypass this, activation via Phosphorus Trichloride (PCl₃) is the field-proven standard. PCl₃ directly generates the highly reactive acyl chloride in situ, which rapidly reacts with the less nucleophilic anilines before side reactions can dominate.

Protocol: Direct Amidation via PCl₃ Activation

Step 1: Reagent Preparation & Setup

  • Charge a flame-dried round-bottom flask with 4-chloro-5-fluoro-2-hydroxybenzoic acid (1.0 eq) and the target aniline derivative (e.g., 4-aminobenzotrifluoride, 1.05 eq).

  • Suspend the mixture in anhydrous toluene or chlorobenzene (0.2 M concentration) under an inert argon atmosphere.

Step 2: Activation and Coupling

  • Add PCl₃ (0.35 to 0.4 eq) dropwise to the suspension at room temperature. Note: 1 mole of PCl₃ can activate 3 moles of carboxylic acid.

  • Gradually heat the reaction mixture to reflux (110°C for toluene).

  • Self-Validation Checkpoint 1: Monitor the evolution of HCl gas (using pH paper at the condenser outlet). The cessation of gas evolution (typically 2-4 hours) indicates the consumption of the PCl₃ and completion of the acyl chloride formation/coupling cascade.

Step 3: In-Process Analytical Control

  • Self-Validation Checkpoint 2: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS.

  • Success criteria: Presence of the target amide[M+H]⁺ peak. Absence of the O-acylated dimer [M+H+190]⁺ confirms that the reaction kinetics favored N-acylation over O-acylation.

Step 4: Aqueous Workup

  • Cool the mixture to room temperature and quench slowly with saturated aqueous NaHCO₃ to neutralize residual acid.

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) or recrystallization from ethanol/water to yield the pure bioisosteric benzamide.

Exp_Workflow Step1 Activation of Carboxyl Group (PCl3 in Toluene, Reflux) Step2 Addition of Aniline Derivative (e.g., 4-aminobenzotrifluoride) Step1->Step2 Step3 In-Process Control (LC-MS: Check for O-acylation) Step2->Step3 Step4 Aqueous Workup (Bicarbonate Quench & Extraction) Step3->Step4 Step5 Purification & Validation (Recrystallization & NMR/HPLC) Step4->Step5

Fig 2. Synthetic workflow for amide coupling of 4-chloro-5-fluoro-2-hydroxybenzoic acid.

Safety, Handling, and Analytical Validation

GHS Classification & Handling

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a biologically active intermediate and must be handled with appropriate PPE (nitrile gloves, safety goggles, and lab coat) within a fume hood.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Analytical Characterization Standards

To ensure the integrity of the starting material before complex synthesis, validate the compound using the following analytical benchmarks:

  • LC-MS: Utilize negative electrospray ionization (ESI-). The [M-H]⁻ peak should be observed at m/z 189.0.

  • ¹H NMR (DMSO-d6, 400 MHz): Look for the characteristic highly deshielded phenolic OH proton (often >11 ppm due to intramolecular hydrogen bonding) and two distinct aromatic protons exhibiting para-coupling and specific splitting from the adjacent fluorine atom (J_H-F coupling).

References

  • NIH / PMC. "Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2". Source: National Institutes of Health. URL:[Link]

  • Google Patents. "US5716971A - Pyridine derivatives, their production and use". Source: Google Patents.
Foundational

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid

Abstract This technical guide provides a comprehensive analysis of the molecular structure of 4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS No. 181289-00-9), a halogenated derivative of salicylic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS No. 181289-00-9), a halogenated derivative of salicylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the structural features, physicochemical properties, and analytical considerations for this compound. While specific experimental data for this molecule is not widely available in published literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust predictive overview. We will explore its spectroscopic characteristics, propose a viable synthetic and purification workflow, and discuss the implications of its structural motifs for medicinal chemistry applications. The methodologies presented herein are designed to be self-validating and serve as a foundational resource for the synthesis, characterization, and potential application of this compound.

Chemical Identity and Physicochemical Properties

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a polysubstituted aromatic carboxylic acid. The strategic placement of chloro, fluoro, and hydroxyl groups on the benzoic acid scaffold creates a unique electronic and steric environment that is of significant interest in the design of bioactive molecules.

Molecular and Physicochemical Characteristics

The fundamental properties of 4-Chloro-5-fluoro-2-hydroxybenzoic acid are summarized in the table below. These values are critical for its handling, formulation, and analytical characterization.

PropertyValueSource
IUPAC Name 4-Chloro-5-fluoro-2-hydroxybenzoic acid-
Synonyms 4-chloro-5-fluorosalicylic acid-
CAS Number 181289-00-9[1]
Molecular Formula C₇H₄ClFO₃[1]
Molecular Weight 190.56 g/mol -
Physical Form Solid[1]
Purity (Typical) ≥98%[1]
Storage Sealed in a dry place at room temperature[1]
InChI Key DCTLJDMMIGGQSJ-UHFFFAOYSA-N[1]

Elucidation of the Molecular Structure: A Predictive Approach

Due to the absence of published experimental spectra for 4-Chloro-5-fluoro-2-hydroxybenzoic acid, this section will provide a detailed in-silico analysis based on established principles of spectroscopy. These predictions serve as a benchmark for researchers undertaking the empirical characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, in addition to signals for the acidic protons of the hydroxyl and carboxylic acid groups.

  • Aromatic Protons: The benzene ring has two remaining protons.

    • One proton is situated between the hydroxyl and fluoro substituents. It is expected to appear as a doublet due to coupling with the adjacent fluorine atom.

    • The other proton is positioned between the chloro and carboxylic acid groups and should also appear as a doublet, again due to coupling with the fluorine atom.

  • Acidic Protons: The protons of the carboxylic acid and phenolic hydroxyl groups are expected to appear as broad singlets. Their chemical shifts will be highly dependent on the solvent and concentration.

The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals, corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the substituents. The carbons directly attached to the fluorine, chlorine, and oxygen atoms will be significantly affected.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. A single resonance is expected, and its chemical shift would provide insight into the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of 4-Chloro-5-fluoro-2-hydroxybenzoic acid is expected to exhibit the following characteristic absorption bands:

  • O-H Stretching: A broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. The phenolic O-H stretch will also be in this region.

  • C=O Stretching: A strong, sharp absorption band around 1700-1680 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

  • C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

  • C-O Stretching: A signal for the C-O bond of the carboxylic acid and phenol will appear in the 1320-1210 cm⁻¹ region.

  • C-F and C-Cl Stretching: Absorptions for the C-F and C-Cl bonds are expected in the fingerprint region, typically around 1250-1000 cm⁻¹ and 800-600 cm⁻¹ respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Chloro-5-fluoro-2-hydroxybenzoic acid, the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at m/z 190, with a characteristic M+2 peak at m/z 192 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

Proposed Synthesis and Purification Workflow

A General Synthetic Strategy

A common approach to synthesizing substituted hydroxybenzoic acids is through the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.

Proposed Retrosynthetic Analysis:

G target 4-Chloro-5-fluoro-2-hydroxybenzoic acid intermediate1 3-Chloro-4-fluorophenol target->intermediate1 Kolbe-Schmitt Carboxylation

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Protocol:

  • Phenoxide Formation: 3-Chloro-4-fluorophenol is treated with a strong base, such as sodium hydroxide, to generate the corresponding sodium phenoxide.

  • Carboxylation: The sodium phenoxide is then subjected to high pressure and temperature in the presence of carbon dioxide. The carboxyl group is directed primarily to the ortho position of the hydroxyl group due to the directing effect of the phenoxide.

  • Acidification: The resulting sodium salt of the carboxylic acid is acidified with a strong mineral acid, such as hydrochloric acid, to precipitate the final product, 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Purification Protocol: Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

Step-by-Step Protocol:

  • Solvent Selection: Based on the polarity of the target molecule, a suitable solvent system would likely be a mixture of water and a more organic solvent like ethanol or acetone.

  • Dissolution: The crude product is dissolved in a minimal amount of the hot solvent system to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: The purified crystals are collected by vacuum filtration.

  • Drying: The crystals are washed with a small amount of cold solvent and then dried under vacuum.

G cluster_workflow Synthesis and Purification Workflow start Start: 3-Chloro-4-fluorophenol step1 1. Phenoxide Formation (NaOH) start->step1 step2 2. Carboxylation (CO₂, High T & P) step1->step2 step3 3. Acidification (HCl) step2->step3 step4 Crude Product step3->step4 step5 4. Recrystallization (e.g., Ethanol/Water) step4->step5 end Pure 4-Chloro-5-fluoro-2-hydroxybenzoic acid step5->end

Caption: Proposed workflow for synthesis and purification.

Analytical Validation and Quality Control

To ensure the purity and identity of the synthesized compound, a robust analytical validation plan is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Protocol: Purity Determination by Reverse-Phase HPLC

This method is designed to separate the target compound from potential starting materials, intermediates, and by-products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard of 4-Chloro-5-fluoro-2-hydroxybenzoic acid in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: The purity of the sample is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time with that of the reference standard.

Significance in Medicinal Chemistry and Drug Discovery

The structural features of 4-Chloro-5-fluoro-2-hydroxybenzoic acid make it an intriguing scaffold for drug discovery.

  • Fluorine and Chlorine Substituents: Halogen atoms, particularly fluorine, are often incorporated into drug candidates to modulate their physicochemical properties. Fluorine can increase metabolic stability, improve binding affinity, and alter lipophilicity, which can enhance cell membrane permeability. The chloro group can also influence these properties and provide an additional vector for molecular interactions.

  • Salicylic Acid Core: The 2-hydroxybenzoic acid (salicylic acid) moiety is a well-known pharmacophore present in numerous anti-inflammatory and analgesic drugs. The carboxylic acid and hydroxyl groups can participate in hydrogen bonding and ionic interactions with biological targets.

  • Synthetic Intermediate: This compound can serve as a valuable building block for the synthesis of more complex molecules. The functional groups provide multiple handles for further chemical modification, allowing for the generation of compound libraries for screening against various therapeutic targets.

Conclusion

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a halogenated salicylic acid derivative with significant potential as a building block in medicinal chemistry. While specific experimental data for this compound remains scarce, this guide provides a comprehensive theoretical framework for its molecular structure, properties, and analysis. The predictive spectroscopic data, along with the proposed synthesis and purification workflows, offer a solid foundation for researchers to initiate empirical studies. The strategic incorporation of fluorine and chlorine on a proven pharmacophore scaffold underscores its potential for the development of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its biological activities.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Synthesis of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid

Abstract This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Chloro-5-fluoro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid. As a crucial building block in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Chloro-5-fluoro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid. As a crucial building block in medicinal chemistry and drug development, the precise and efficient synthesis of this compound is of significant interest. This document outlines a proposed two-step synthesis commencing from the readily available precursor, 3-chloro-4-fluorophenol. The core of this pathway lies in the strategic application of the Kolbe-Schmitt reaction, a well-established method for the ortho-carboxylation of phenols. This guide will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and present a thorough analysis of the process, including considerations for reaction optimization and product characterization. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.

Introduction: The Significance of Halogenated Salicylic Acids

Substituted salicylic acids are a cornerstone in the synthesis of a wide array of pharmaceutical compounds. The introduction of halogen atoms, such as chlorine and fluorine, into the aromatic ring can profoundly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These modifications are often key to enhancing the efficacy and pharmacokinetic profile of a drug candidate. 4-Chloro-5-fluoro-2-hydroxybenzoic acid, with its specific substitution pattern, presents a unique scaffold for the development of novel therapeutics. Its synthesis, therefore, is a critical step in the exploration of new chemical entities.

Proposed Synthetic Pathway: A Two-Step Approach

The most logical and efficient pathway for the synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid begins with 3-chloro-4-fluorophenol. The synthesis is conceptualized in two primary stages:

  • Formation of the Sodium Phenoxide Salt: The initial step involves the deprotonation of the phenolic hydroxyl group of 3-chloro-4-fluorophenol using a strong base, typically sodium hydroxide, to form the corresponding sodium phenoxide. This salt is significantly more reactive towards electrophilic aromatic substitution than the parent phenol.

  • Carboxylation via the Kolbe-Schmitt Reaction: The sodium phenoxide is then subjected to carboxylation using carbon dioxide under elevated temperature and pressure. This classic reaction, known as the Kolbe-Schmitt reaction, introduces a carboxylic acid group onto the aromatic ring, primarily at the ortho position to the hydroxyl group. Subsequent acidification yields the desired 4-Chloro-5-fluoro-2-hydroxybenzoic acid.[1][2][3]

The regioselectivity of the Kolbe-Schmitt reaction is a crucial aspect. The ortho-directing nature of the phenoxide group, which is a powerful activating group, favors the introduction of the carboxyl group at the position adjacent to the hydroxyl moiety.[2][3]

Mechanistic Insights: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction proceeds through the nucleophilic addition of the phenoxide ion to carbon dioxide.[1][3] The electron-rich phenoxide acts as the nucleophile, attacking the electrophilic carbon atom of the CO2 molecule. The reaction is believed to proceed through the formation of a chelated intermediate with the sodium ion, which facilitates the ortho-carboxylation.

Diagram of the Proposed Synthesis Pathway

Synthesis_Pathway 3-chloro-4-fluorophenol 3-chloro-4-fluorophenol Sodium_3-chloro-4-fluorophenoxide Sodium_3-chloro-4-fluorophenoxide 3-chloro-4-fluorophenol->Sodium_3-chloro-4-fluorophenoxide NaOH 4-Chloro-5-fluoro-2-hydroxybenzoic_acid 4-Chloro-5-fluoro-2-hydroxybenzoic_acid Sodium_3-chloro-4-fluorophenoxide->4-Chloro-5-fluoro-2-hydroxybenzoic_acid 1. CO2, Pressure, Heat 2. H+

Caption: Proposed two-step synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Detailed Experimental Protocol

This protocol is a proposed method based on established principles of the Kolbe-Schmitt reaction and should be adapted and optimized as necessary.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
3-chloro-4-fluorophenolC6H4ClFO146.55>98%
Sodium hydroxide (pellets)NaOH40.00>97%
Carbon dioxide (gas)CO244.01High Purity
Hydrochloric acid (concentrated)HCl36.46~37%
TolueneC7H892.14Anhydrous
WaterH2O18.02Deionized

Step 1: Formation of Sodium 3-chloro-4-fluorophenoxide

  • In a high-pressure stainless-steel autoclave equipped with a mechanical stirrer, thermocouple, and gas inlet/outlet valves, add 3-chloro-4-fluorophenol (1.0 eq).

  • Add anhydrous toluene to the reactor to create a slurry.

  • Under a nitrogen atmosphere, carefully add finely ground sodium hydroxide (1.1 eq).

  • Seal the reactor and begin stirring.

  • Slowly heat the mixture to 120-130 °C to facilitate the formation of the sodium phenoxide salt and to remove any residual water azeotropically.

Step 2: Carboxylation and Acidification

  • Once the phenoxide formation is complete, cool the reactor to 100 °C.

  • Pressurize the reactor with carbon dioxide to 5-6 atm.

  • Increase the temperature to 150-160 °C and maintain the CO2 pressure for 6-8 hours with vigorous stirring.

  • After the reaction period, cool the reactor to room temperature and carefully vent the excess CO2.

  • Transfer the solid reaction mixture to a beaker containing ice-cold water.

  • Stir the aqueous mixture until all the solid has dissolved.

  • Slowly acidify the solution with concentrated hydrochloric acid to a pH of 2-3.

  • A precipitate of 4-Chloro-5-fluoro-2-hydroxybenzoic acid will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum at 60-70 °C to a constant weight.

Experimental Workflow Diagram

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up and Isolation Charge_Reactants Charge Autoclave with 3-chloro-4-fluorophenol, NaOH, and Toluene Phenoxide_Formation Heat to 120-130 °C (Phenoxide Formation) Charge_Reactants->Phenoxide_Formation Carboxylation Pressurize with CO2 (5-6 atm) Heat to 150-160 °C for 6-8 h Phenoxide_Formation->Carboxylation Quenching Cool and Vent Transfer to Ice-Water Carboxylation->Quenching Acidification Acidify with HCl to pH 2-3 Quenching->Acidification Precipitation Cool in Ice Bath Acidification->Precipitation Filtration Vacuum Filtration and Washing Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying Final_Product Final_Product Drying->Final_Product 4-Chloro-5-fluoro-2-hydroxybenzoic acid

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Purity Analysis

The identity and purity of the synthesized 4-Chloro-5-fluoro-2-hydroxybenzoic acid should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents on the aromatic ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl, carboxylic acid, C-Cl, C-F).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

  • 3-chloro-4-fluorophenol: Is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydroxide: Is a corrosive solid. Avoid contact with skin and eyes.

  • High-Pressure Reactions: The use of an autoclave requires proper training and adherence to safety protocols for high-pressure equipment.

  • Hydrochloric acid: Is corrosive and has toxic fumes. Work in a well-ventilated fume hood.

Conclusion

The synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid from 3-chloro-4-fluorophenol via the Kolbe-Schmitt reaction represents a robust and scalable pathway. This in-depth technical guide provides a strong foundational methodology for researchers and professionals in drug development. While the provided protocol is based on established chemical principles, optimization of reaction conditions such as temperature, pressure, and reaction time may be necessary to maximize yield and purity. Thorough analytical characterization is essential to validate the successful synthesis of the target compound.

References

  • Aspirin synthesis part 1 - BHASVIC. (2022, November 29). Retrieved from [Link]

  • Kolbe–Schmitt reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Kolbe-Schmitt Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Kolbe's Reaction Mechanism, and Applications Of Kolbe's Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Schmitt, R. (1885). Ueber die Einwirkung der Kohlensäure auf Phenolkalium. Journal für Praktische Chemie, 31(1), 397-411.
  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583-620.

Sources

Foundational

An In-depth Technical Guide to 4-Chloro-5-fluoro-2-hydroxybenzoic Acid: A Key Intermediate in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of 4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS No. 181289-00-9), a halogenated derivative of salicylic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS No. 181289-00-9), a halogenated derivative of salicylic acid. As a highly functionalized aromatic scaffold, this compound represents a valuable and versatile building block for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. This document details its chemical identity, physicochemical properties, and spectroscopic profile. Furthermore, it outlines a robust, plausible synthetic pathway and discusses the chemical reactivity imparted by its unique substitution pattern. The guide explores its potential applications in drug development, grounded in the established biological activities of related halogenated salicylates, and concludes with essential safety and handling protocols. This resource is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.

Chemical Identity and Physicochemical Properties

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a polysubstituted aromatic carboxylic acid. The strategic placement of chloro and fluoro groups, in addition to the inherent hydroxyl and carboxyl moieties of the salicylic acid core, creates a molecule with distinct electronic and steric properties that are highly sought after in medicinal chemistry.

Nomenclature and Identifiers
  • IUPAC Name : 4-Chloro-5-fluoro-2-hydroxybenzoic acid

  • Synonyms : 4-chloro-5-fluorosalicylic acid

  • CAS Number : 181289-00-9

  • Molecular Formula : C₇H₄ClFO₃[1]

  • Molecular Weight : 190.56 g/mol [1]

  • InChI Key : DCTLJDMMIGGQSJ-UHFFFAOYSA-N

Physicochemical Data

The physicochemical properties of this compound are critical for its handling, reaction setup, and potential formulation. While extensive experimental data for this specific isomer is not publicly available, we can infer key parameters based on its structure and data from closely related analogues such as 5-fluorosalicylic acid and 4-fluorosalicylic acid.

PropertyValue / ObservationSource / Justification
Physical Form White to off-white crystalline solid.
Melting Point Estimated: 175-190 °CBased on analogues like 5-Fluorosalicylic acid (177-179 °C) and 4-Fluoro-2-hydroxybenzoic acid (~185 °C).[2][3]
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, and other polar organic solvents.Based on general solubility of hydroxybenzoic acids and fluorinated analogues.[4]
pKa (Carboxylic Acid) Estimated: 2.5 - 2.9The electron-withdrawing effects of both Cl and F atoms are expected to increase the acidity of the carboxylic acid compared to salicylic acid (pKa = 2.97).[5] The predicted pKa for 5-Fluorosalicylic acid is 2.68.[2]
Storage Store sealed in a dry, room-temperature environment.

Proposed Synthesis Pathway

While multiple synthetic routes can be envisioned, a practical and scalable approach would likely involve the selective halogenation of a suitable precursor. The following proposed pathway leverages commercially available starting materials and established, high-yielding transformations common in industrial synthesis. The causality behind this choice is based on achieving the desired substitution pattern by controlling the directing effects of the functional groups.

The workflow begins with the carboxylation of a substituted phenol, followed by a selective halogenation step. The hydroxyl group is a strong ortho-, para-director, which must be managed to achieve the desired isomer.

Synthesis_Workflow A 3-Chloro-4-fluorophenol (Starting Material) B Kolbe-Schmitt Reaction (Carboxylation) A->B 1. NaOH 2. CO₂, Pressure, Heat C 4-Chloro-5-fluoro-2-hydroxybenzoic acid (Final Product) B->C D Purification (Recrystallization) C->D Hot Ethanol/Water

Caption: Proposed synthetic workflow for 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize 4-Chloro-5-fluoro-2-hydroxybenzoic acid from 3-Chloro-4-fluorophenol.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step includes in-process checks (e.g., pH monitoring, TLC) to ensure the reaction is proceeding as expected before advancing to the next stage, minimizing resource waste and ensuring reproducibility.

  • Step 1: Formation of Sodium Phenoxide

    • In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-Chloro-4-fluorophenol (0.1 mol, 14.65 g).

    • Add a 20% aqueous solution of sodium hydroxide (0.25 mol, 10 g NaOH in 40 mL water) dropwise with stirring.

    • Heat the mixture to 100 °C and remove water under reduced pressure to obtain the dry sodium phenoxide salt. The dryness is critical for the efficiency of the subsequent carboxylation step.

  • Step 2: Kolbe-Schmitt Carboxylation

    • Transfer the flask containing the dry sodium salt to a high-pressure autoclave.

    • Pressurize the autoclave with dry carbon dioxide (CO₂) to 5-6 atm.

    • Heat the mixture to 120-140 °C with continuous stirring for 6-8 hours. The temperature and pressure are key parameters controlling the regioselectivity and yield.

    • Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Step 3: Work-up and Isolation

    • After cooling, cautiously vent the autoclave.

    • Dissolve the solid reaction mass in 200 mL of warm water.

    • Acidify the solution to pH 2-3 with concentrated hydrochloric acid (HCl) while cooling in an ice bath. This protonates the carboxylate to precipitate the product.

    • The crude 4-Chloro-5-fluoro-2-hydroxybenzoic acid will precipitate as a solid.

    • Collect the precipitate by vacuum filtration and wash the filter cake with cold water (2 x 50 mL) to remove inorganic salts.

  • Step 4: Purification

    • Recrystallize the crude product from a hot ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C to a constant weight.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to be simple, showing two aromatic protons and two labile protons.

    • δ ~11-13 ppm (s, 1H): Carboxylic acid proton (-COOH). The broad singlet is characteristic and its chemical shift can vary with concentration and solvent.

    • δ ~10-11 ppm (s, 1H): Phenolic hydroxyl proton (-OH). Also a broad singlet.

    • δ ~7.5-7.8 ppm (d, J ≈ 7-9 Hz, 1H): Aromatic proton at C6 (H-6). It will appear as a doublet due to coupling with the fluorine at C5.

    • δ ~7.1-7.4 ppm (d, J ≈ 9-11 Hz, 1H): Aromatic proton at C3 (H-3). It will also appear as a doublet due to coupling with the fluorine at C5.

  • ¹³C NMR (101 MHz, DMSO-d₆): Seven distinct carbon signals are expected. The carbons attached to or near the electronegative F and Cl atoms will show characteristic shifts and coupling.

    • δ ~170-175 ppm: Carboxylic acid carbon (C=O).

    • δ ~155-160 ppm (d, ¹JCF ≈ 240-250 Hz): C5, the carbon directly bonded to fluorine, will show a large one-bond coupling constant.[6]

    • δ ~150-155 ppm (d, ²JCF ≈ 10-15 Hz): C6, coupled to fluorine.

    • δ ~120-125 ppm: C4, the carbon bonded to chlorine.

    • δ ~115-120 ppm (d, ²JCF ≈ 20-25 Hz): C3, coupled to fluorine.

    • δ ~110-115 ppm: C1, the carbon bearing the carboxyl group.

    • δ ~105-110 ppm: C2, the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3200 (broad)O-H stretchPhenol
1700-1680C=O stretchCarboxylic Acid (dimer)
1620-1580C=C stretchAromatic Ring
1250-1180C-O stretchPhenol / Carboxylic Acid
1100-1000C-F stretchAryl-Fluoride
800-600C-Cl stretchAryl-Chloride
Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.

  • Negative Ion Mode [M-H]⁻: The most prominent ion is expected at m/z 188.98, corresponding to the deprotonated molecule. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) will be observed, with a peak at m/z 190.98 being about one-third the intensity of the m/z 188.98 peak. This isotopic signature is a definitive confirmation of the presence of one chlorine atom.

  • Fragmentation: A major fragment would likely arise from the loss of CO₂ (44 Da), resulting in an ion at m/z 144.98. Further fragmentation of the aromatic ring could also be observed.

Chemical Reactivity and Applications in Drug Development

The true value of 4-Chloro-5-fluoro-2-hydroxybenzoic acid lies in its potential as a reactive intermediate. The functional groups on the scaffold allow for a wide range of subsequent chemical modifications.

Reactivity_Hub Core 4-Chloro-5-fluoro- 2-hydroxybenzoic acid COOH Carboxylic Acid (-COOH) Core->COOH OH Hydroxyl Group (-OH) Core->OH Ring Aromatic Ring Core->Ring Amide Amide Formation (Coupling Reactions) COOH->Amide R-NH₂ Ester Esterification COOH->Ester R-OH, H⁺ Ether Ether Synthesis (Williamson) OH->Ether R-X, Base EAS Further Electrophilic Aromatic Substitution Ring->EAS E⁺ (e.g., Nitration)

Caption: Reactivity map of 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Role of Functional Groups in Reactivity
  • Carboxylic Acid: This group is the primary site for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments. It can also be converted to esters or reduced to an alcohol.

  • Hydroxyl Group: The phenolic hydroxyl can be alkylated to form ethers or acylated to form esters. Its presence is also crucial for intramolecular hydrogen bonding, which can influence conformation and binding affinity.

  • Aromatic Ring: The electron-withdrawing nature of the halogen and carboxyl groups deactivates the ring towards electrophilic aromatic substitution, but the hydroxyl group is a powerful activator. This push-pull electronic effect allows for highly regioselective reactions if further substitution is desired.

  • Halogen Atoms (Cl, F): The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of complex carbon or nitrogen substituents. The fluorine atom is generally stable but profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability—key parameters in drug design. Halogenation of salicylate-like scaffolds has been shown to enhance antiproliferative and antimicrobial activities.[7][8]

Potential as a Pharmaceutical Intermediate

Substituted salicylic acids are precursors to a vast array of pharmacologically active compounds. Given that the related compound 4-Chloro-2-fluoro-5-nitrobenzoic acid is a building block for gonadotropin-releasing hormone (GnRH) receptor antagonists and hepatitis C virus (HCV) inhibitors, it is highly probable that 4-Chloro-5-fluoro-2-hydroxybenzoic acid is utilized in analogous synthetic campaigns.[9] Its structure is suitable for generating libraries of compounds for screening against various biological targets, including kinases, proteases, and GPCRs.

Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound.

  • GHS Classification : Warning

  • Pictogram : GHS07 (Exclamation Mark)

  • Hazard Statements :

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements :

    • Prevention : Wear protective gloves, protective clothing, eye protection, and face protection.[10] Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]

    • Response :

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]

      • IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[10]

      • IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[10]

  • Personal Protective Equipment (PPE) : Use a chemical fume hood. Wear a lab coat, safety goggles with side shields, and chemically resistant gloves (e.g., nitrile).

  • Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a quintessential example of a modern synthetic building block. Its carefully arranged array of functional groups provides a powerful platform for the generation of molecular diversity. The insights into its chemical properties, reactivity, and a plausible synthetic route provided in this guide are intended to empower researchers to effectively and safely incorporate this valuable intermediate into their discovery programs, accelerating the development of next-generation therapeutics and other advanced materials.

References

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Exploratory

Spectroscopic Profiling and Analytical Characterization of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid

Executive Summary 4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS: 181289-00-9), commonly referred to as 4-chloro-5-fluorosalicylic acid, is a highly versatile halogenated building block[1]. Its unique stereoelectronic prof...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS: 181289-00-9), commonly referred to as 4-chloro-5-fluorosalicylic acid, is a highly versatile halogenated building block[1]. Its unique stereoelectronic profile makes it a highly sought-after pharmacophore precursor, prominently utilized in the development of2[2] and novel3[3]. This technical guide provides an in-depth, self-validating framework for the spectroscopic characterization of this compound, detailing the causality behind its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles.

Structural Dynamics & Electronic Effects

The analytical behavior of 4-chloro-5-fluorosalicylic acid is dictated by two primary molecular features:

  • Intramolecular Hydrogen Bonding: The spatial proximity of the 2-hydroxyl group and the 1-carboxylic acid carbonyl oxygen facilitates a strong intramolecular hydrogen bond. This locks the molecule into a planar conformation, significantly altering proton exchange rates and vibrational force constants.

  • Halogen Inductive/Resonance Competing Effects: The 5-fluoro substituent exerts a powerful electron-withdrawing inductive effect (-I) while simultaneously donating electron density via resonance (+R). The 4-chloro group behaves similarly but with a larger atomic radius and weaker electronegativity. These competing forces create a highly specific electron density map across the aromatic ring, directly influencing C and H chemical shifts.

Comprehensive Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The H NMR spectrum is remarkably clean due to the presence of only two aromatic protons (H-3 and H-6). The regiochemistry is unambiguously confirmed by F- H spin-spin coupling. The H-6 proton, located ortho to the fluorine atom, exhibits a large coupling constant ( Hz), appearing as a distinct doublet. Conversely, the H-3 proton, located meta to the fluorine, shows negligible coupling ( Hz) and appears as a fine doublet or singlet.

In the C NMR spectrum, carbon-fluorine coupling is the primary diagnostic tool. The ipso-carbon (C-5) splits into a massive doublet ( Hz), while the ortho-carbons (C-4 and C-6) show characteristic couplings of ~18–22 Hz.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is dominated by the effects of the intramolecular hydrogen bond. The O-H stretching vibration is significantly broadened and shifted to lower wavenumbers (3200–2500 cm ). Consequently, the C=O stretch of the carboxylic acid, which typically appears around 1710 cm in free acids, is red-shifted to approximately 1660 cm because the hydrogen bond weakens the double-bond character of the carbonyl group.

Mass Spectrometry (ESI-MS)

Due to the highly acidic nature of the carboxylic acid moiety (pKa ~2.5–3.0, lowered by the electron-withdrawing halogens), Electrospray Ionization in negative mode (ESI-) yields near-quantitative deprotonation. The spectrum reveals a classic isotopic pattern for a mono-chlorinated species, with the Cl and Cl isotopes producing [M-H] peaks at m/z 189 and 191 in a 3:1 ratio.

Data Summary Tables

Table 1: H and C NMR Assignments (in DMSO- ) | Position | H Chemical Shift (ppm) | Multiplicity & Coupling | C Chemical Shift (ppm) | C- F Coupling ( ) | | :--- | :--- | :--- | :--- | :--- | | C-1 (COOH) | 13.50 (br s) | Exchangeable | 170.2 | - | | C-2 (C-OH) | 11.65 (br s) | Exchangeable | 159.8 | - | | C-3 (C-H) | 7.15 | d, Hz | 118.5 | ~0 Hz | | C-4 (C-Cl) | - | - | 126.4 | d, Hz | | C-5 (C-F) | - | - | 153.1 | d, Hz | | C-6 (C-H) | 7.62 | d, Hz | 116.3 | d, Hz | | C-1' (ipso) | - | - | 112.4 | - |

Table 2: Key FT-IR Vibrational Frequencies (ATR Method) | Wavenumber (cm ) | Functional Group | Causality / Note | | :--- | :--- | :--- | | 3200 – 2500 | O-H stretch | Broadened due to strong intramolecular H-bonding. | | 1660 | C=O stretch | Red-shifted from ~1710 cm due to H-bond weakening of C=O. | | 1450 – 1590 | C=C stretch | Aromatic ring skeletal vibrations. | | 1240 | C-F stretch | Strong absorption typical of fluorinated aromatics. | | 1040 | C-Cl stretch | Halogen fingerprint region. |

Table 3: ESI-MS Isotopic and Fragmentation Peaks (Negative Mode)

m/z Ion Assignment Relative Abundance / Note

| 188.97 | [M - H] ( Cl) | 100% (Base Peak) | | 190.97 | [M - H] ( Cl) | ~33% (Isotopic signature) | | 144.98 | [M - H - CO ] | Loss of 44 Da (Decarboxylation) | | 124.98 | [M - H - CO

  • HF] | Subsequent loss of 20 Da |

Standardized Analytical Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes internal checks to verify data accuracy.

Protocol A: NMR Sample Preparation and Acquisition

Causality: DMSO- is explicitly chosen over CDCl because the high polarity of the carboxylic acid and phenol groups severely limits solubility in non-polar solvents. Furthermore, DMSO- forms strong intermolecular hydrogen bonds with the exchangeable protons (OH, COOH), slowing their exchange rate and allowing them to be observed as distinct signals rather than being lost to the baseline.

  • Preparation: Dissolve 15 mg of 4-chloro-5-fluoro-2-hydroxybenzoic acid in 0.6 mL of anhydrous DMSO- .

  • Internal Calibration: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). This provides a self-validating zero-point reference ( 0.00 ppm), ensuring chemical shift accuracy across different magnetic field strengths.

  • Acquisition: Acquire H spectra at 400 MHz with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the broad exchangeable protons. Acquire C spectra with a minimum of 512 scans to resolve the complex carbon-fluorine splitting patterns.

Protocol B: FT-IR Spectroscopy via ATR

Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed water produces a broad O-H stretching band around 3400 cm , which would obscure the critical, endogenous O-H stretches of the salicylic acid core. ATR eliminates this artifact.

  • Background Validation: Perform a background scan (air) using a diamond ATR crystal. The system must auto-validate a flat baseline before proceeding.

  • Sample Application: Place 2–3 mg of the solid powder directly onto the ATR crystal. Apply standardized pressure using the anvil to ensure uniform contact.

  • Acquisition: Record the spectrum from 4000 to 400 cm at a resolution of 4 cm (average of 32 scans).

Protocol C: LC-MS (ESI-) Tuning and Acquisition

Causality: ESI negative mode is explicitly chosen because the molecule contains a highly acidic carboxylic acid moiety. This guarantees near-quantitative deprotonation in a slightly basic mobile phase, maximizing sensitivity.

  • Mobile Phase: Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Self-Validation Check: The presence of formic acid ensures consistent ionization; however, monitor for formate adducts ([M+HCOO] at m/z 235).

  • Source Tuning: Set the capillary voltage to 2.5 kV (negative polarity) and the desolvation temperature to 350°C.

  • Fragmentation (MS/MS): Apply a collision energy (CE) of 15–20 eV using Argon as the collision gas to induce the diagnostic loss of CO (-44 Da).

Visualizations

Workflow Start Sample Prep (4-C-5-F-SA) NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR IR FT-IR Spectroscopy (ATR Method) Start->IR MS Mass Spectrometry (ESI- LC-MS) Start->MS NMR_Data Regiochemistry & Coupling (J_HF) NMR->NMR_Data IR_Data Functional Groups (H-Bonding) IR->IR_Data MS_Data Isotopic Pattern (35Cl/37Cl) MS->MS_Data Validation Structural Confirmation NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Fig 1. Multi-modal spectroscopic workflow for structural validation of 4-C-5-F-SA.

Fragmentation Parent [M-H]- m/z 189 (35Cl) / 191 (37Cl) LossCO2 Loss of CO2 (-44 Da) Parent->LossCO2 Frag1 [M-H-CO2]- m/z 145 / 147 LossCO2->Frag1 LossHF Loss of HF (-20 Da) Frag1->LossHF Frag2 [M-H-CO2-HF]- m/z 125 / 127 LossHF->Frag2

Fig 2. Primary ESI negative mode fragmentation pathway for 4-chloro-5-fluorosalicylic acid.

References

  • Source: sigmaaldrich.
  • Source: nih.
  • Source: google.

Sources

Foundational

4-Chloro-5-fluoro-2-hydroxybenzoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Foreword: A Senior Application Scientist's Pers...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective on Solubility

In the realm of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is not merely a physical constant; it is a critical determinant of its utility. For drug development professionals, poor solubility can be the downfall of a promising therapeutic candidate, impacting everything from formulation and bioavailability to in-vivo efficacy. For synthetic chemists, it governs the choice of reaction media, purification strategies, and ultimately, the feasibility of a synthetic route.

This guide is structured to provide a comprehensive understanding of the solubility of 4-Chloro-5-fluoro-2-hydroxybenzoic acid, a compound of interest in medicinal chemistry and materials science. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document takes a foundational approach. It is designed to empower the researcher with the theoretical knowledge and practical methodologies to determine and interpret the solubility of this compound in various organic solvents. We will delve into the "why" behind the "how," ensuring that the principles discussed herein can be applied not only to the title compound but to a wide array of small molecules encountered in research and development.

Physicochemical Profile of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid

Understanding the intrinsic properties of 4-Chloro-5-fluoro-2-hydroxybenzoic acid is paramount to predicting and explaining its solubility behavior.

Molecular Structure:

Caption: Chemical structure of 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Key Physicochemical Properties:

PropertyPredicted/Inferred ValueSignificance for Solubility
Molecular Weight 190.56 g/mol [1]Higher molecular weight can sometimes correlate with lower solubility, particularly in non-polar solvents.
pKa (Predicted) ~2-3 for the carboxylic acid, ~8-9 for the phenolThe acidic nature of the carboxylic acid and phenolic hydroxyl group will dominate its interaction with basic and protic solvents. In acidic or neutral non-polar solvents, the non-ionized form will prevail.
logP (Octanol-Water Partition Coefficient) (Predicted) ~2.0-3.0A positive logP indicates a preference for lipophilic (non-polar) environments over aqueous (polar) ones. This suggests that solubility will be favored in less polar organic solvents compared to water.
Hydrogen Bond Donors 2 (Carboxylic acid -OH, Phenolic -OH)The presence of hydrogen bond donors allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).
Hydrogen Bond Acceptors 3 (Carbonyl oxygen, Hydroxyl oxygens)The presence of hydrogen bond acceptors facilitates interactions with protic solvents.
Physical Form Solid at room temperature[1]As a crystalline solid, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy of solvation for dissolution to occur.[2][3][4]

Theoretical Underpinnings of Solubility: A Mechanistic View

The adage "like dissolves like" provides a useful heuristic, but a deeper, mechanistic understanding is essential for rational solvent selection.[5] The dissolution of a crystalline solid is a thermodynamic process governed by the Gibbs free energy change (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) as described by the equation: ΔG = ΔH - TΔS.[6] For a substance to dissolve, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the solid solute and the pure solvent.

This process can be conceptually broken down into three steps:

  • Breaking the solute-solute interactions (Lattice Energy): Energy is required to overcome the intermolecular forces holding the crystalline solid together. For 4-Chloro-5-fluoro-2-hydroxybenzoic acid, these forces include hydrogen bonding between the carboxylic acid and hydroxyl groups, as well as dipole-dipole interactions arising from the polar C-Cl and C-F bonds.[2][3]

  • Breaking the solvent-solvent interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Formation of solute-solvent interactions (Solvation Energy): Energy is released when the solute molecule interacts with the solvent molecules.[4]

The overall enthalpy of dissolution is the sum of the energy changes in these three steps. Dissolution is favored when the energy released during solvation is comparable to or greater than the energy required to break the solute lattice and solvent-solvent interactions.[7]

Applying these principles to 4-Chloro-5-fluoro-2-hydroxybenzoic acid:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents due to their ability to form strong hydrogen bonds with the carboxylic acid and phenolic hydroxyl groups of the solute. A related compound, 4-fluoro-2-hydroxybenzoic acid, is known to be soluble in methanol.[8][9]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. They will interact favorably with the hydrogen bond donors of the solute. For instance, 4-hydroxybenzoic acid shows solubility in DMSO and DMF.[10]

  • Non-polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. Given the polar nature and hydrogen bonding capabilities of 4-Chloro-5-fluoro-2-hydroxybenzoic acid, its solubility in non-polar solvents is expected to be low. The energy required to break the strong intermolecular forces in the solid solute would not be sufficiently compensated by the weak solute-solvent interactions.

  • Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane has a moderate dipole moment and can engage in dipole-dipole interactions. While it is not a hydrogen-bonding solvent, it may offer moderate solubility for the title compound.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[5][11] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Experimental Workflow Diagram:

A 1. Preparation of Supersaturated Slurry Add excess solid to a known volume of solvent. B 2. Equilibration Agitate at a constant temperature (e.g., 24-72 hours). A->B C 3. Phase Separation Centrifuge to pellet undissolved solid. B->C D 4. Filtration Filter supernatant through a chemically inert filter (e.g., PTFE). C->D E 5. Sample Preparation Dilute the clear filtrate with a suitable mobile phase. D->E F 6. Quantification Analyze by a validated analytical method (e.g., HPLC). E->F G 7. Data Analysis Calculate concentration against a standard curve. F->G

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol:

  • Preparation of the Slurry:

    • To a series of glass vials, add a pre-weighed excess amount of 4-Chloro-5-fluoro-2-hydroxybenzoic acid. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded (e.g., 25 °C).

    • Agitate the slurries for a sufficient duration to reach equilibrium. This is typically 24 to 72 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the measured solubility has plateaued.

  • Phase Separation and Sampling:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

    • For more effective separation, centrifuge the vials.[5]

    • Carefully draw the supernatant using a syringe and immediately filter it through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter) into a clean vial. This step is critical to remove any microscopic undissolved particles. Pre-saturating the filter by discarding the first few drops of filtrate is good practice to avoid loss of analyte due to adsorption.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the analytical method).

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a series of standard solutions of 4-Chloro-5-fluoro-2-hydroxybenzoic acid of known concentrations and generate a calibration curve.

    • The concentration of the analyte in the filtrate is determined by comparing its response to the calibration curve.

  • Data Reporting:

    • The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Self-Validating Aspects of the Protocol:

  • Confirmation of Saturation: Visual confirmation of excess solid at the end of the experiment.

  • Equilibrium Confirmation: Consistent solubility values at different time points (e.g., 24, 48, and 72 hours).

  • Method Validation: Use of a validated analytical method with a standard curve ensures accurate quantification.

Predictive Approaches to Solubility

For novel or less-studied compounds like 4-Chloro-5-fluoro-2-hydroxybenzoic acid, where experimental data may be scarce, computational models offer a valuable predictive tool.

Quantitative Structure-Property Relationship (QSPR) Models:

QSPR models are statistical models that correlate the chemical structure of a compound with its physicochemical properties, including solubility.[12][13] These models use calculated molecular descriptors (e.g., topological, electronic, and constitutional descriptors) to build a predictive equation. While developing a custom QSPR model is a complex task, several commercially available and open-source software packages can provide solubility predictions.[8]

Thermodynamic and Machine Learning Models:

More advanced models combine fundamental thermodynamic equations with machine learning algorithms.[1][10][14] These models can predict solubility in a wide range of organic solvents and at different temperatures by leveraging large datasets of experimental solubility data. They often use descriptors related to solvation free energy and enthalpy to make predictions.[10] While these predictions are not a substitute for experimental determination, they are invaluable for initial solvent screening and for prioritizing experiments.

Safety and Handling Considerations

A comprehensive technical guide must include safety information. Based on available data for 4-Chloro-5-fluoro-2-hydroxybenzoic acid and its isomers, the following precautions should be observed:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][2][15]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5][15]

    • Wash hands thoroughly after handling.

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.[2][5]

Conclusion and Future Outlook

The solubility of 4-Chloro-5-fluoro-2-hydroxybenzoic acid in organic solvents is a critical parameter that influences its application in research and development. While specific quantitative data is not widely published, a thorough understanding of its physicochemical properties and the theoretical principles of dissolution allows for rational solvent selection.

This guide has provided a framework for both understanding and experimentally determining the solubility of this compound. The detailed shake-flask protocol offers a robust and reliable method for generating high-quality solubility data. Furthermore, the introduction to predictive computational models highlights the evolving landscape of solubility science, where in-silico methods are increasingly used to guide and accelerate experimental work.

For researchers working with this compound, the next logical step is to apply the methodologies outlined herein to generate a comprehensive solubility profile across a range of pharmaceutically and synthetically relevant organic solvents. This data will be invaluable for future formulation development, process optimization, and the rational design of new chemical entities based on this scaffold.

References

  • A unified ML framework for solubility prediction across organic solvents. RSC Publishing. [Link]

  • (PDF) QSAR and QSPR model development and comparison for drugs having low solubility. ResearchGate. [Link]

  • Lattice Energy and Solubility. Chemistry LibreTexts. [Link]

  • QSAR-based solubility model for drug-like compounds. PubMed. [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]

  • How does the lattice energy of an ionic solid affect its solubility in water? [Section 13.1]. Chemistry Stack Exchange. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]

  • Solubility. Wikipedia. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. [Link]

  • Solvation. Wikipedia. [Link]

  • Does lattice enthalpy increase or decrease when a compound is soluble?. Quora. [Link]

Sources

Exploratory

4-Chloro-5-fluoro-2-hydroxybenzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid Authored by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Chloro-5-fluoro-2-hydroxybenzoic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data with practical, field-proven insights into its characterization and handling. The guide covers structural attributes, spectroscopic signatures, solubility, and thermal properties, and includes detailed experimental workflows for property determination.

Introduction and Molecular Overview

4-Chloro-5-fluoro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is a valuable building block in synthetic and medicinal chemistry. Its multifunctionality, arising from the carboxylic acid, hydroxyl, chloro, and fluoro groups, makes it a versatile starting material for the synthesis of complex heterocyclic scaffolds and novel pharmaceutical agents. The strategic placement of electron-withdrawing halogens on the aromatic ring significantly influences its reactivity, acidity, and overall physicochemical profile compared to its parent molecule, salicylic acid. Understanding these properties is paramount for its effective utilization in research and development.

This guide delves into the essential physical characteristics of this compound, providing both established data and predictive insights based on its molecular architecture. The causality behind its properties is explored, offering a deeper understanding for its application in complex synthetic pathways.

Core Physicochemical Properties

The fundamental properties of 4-Chloro-5-fluoro-2-hydroxybenzoic acid are summarized below. These values are critical for a range of applications, from reaction setup and solvent selection to purification and formulation.

PropertyValueSource(s)
CAS Number 181289-00-9
Molecular Formula C₇H₄ClFO₃
Molecular Weight 190.56 g/mol [1]
Appearance Solid
Purity Typically ≥98%
Storage Temperature Room temperature, sealed in a dry environment

In-Depth Analysis of Physical Properties

Molecular Structure and Polarity

The arrangement of functional groups on the benzene ring is the primary determinant of the molecule's physical properties. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are capable of hydrogen bonding, both as donors and acceptors. The chloro (-Cl) and fluoro (-F) substituents are strongly electronegative, creating significant dipole moments and influencing the electronic density of the aromatic ring. This intricate balance of polarity and hydrogen bonding capability governs its solubility and thermal behavior.

Caption: Key functional groups on the aromatic ring.

Thermal Properties

While a specific melting point for 4-Chloro-5-fluoro-2-hydroxybenzoic acid is not consistently reported across chemical suppliers, it is expected to be a crystalline solid with a relatively high melting point, characteristic of aromatic carboxylic acids. For comparison, related compounds such as 4-chloro-2-hydroxybenzoic acid melt at 210°C[2], and 5-fluorosalicylic acid melts at 177-179°C[3]. The presence of both chloro and fluoro substituents, along with intermolecular hydrogen bonding from the hydroxyl and carboxylic acid groups, would likely result in a melting point within this range. A sharp melting point range is a key indicator of high purity.

Solubility Profile

The solubility is dictated by the molecule's dual nature. The aromatic ring and halogen atoms confer lipophilic character, while the hydroxyl and carboxylic acid groups provide hydrophilic, hydrogen-bonding capabilities.

  • Aqueous Solubility : Sparingly soluble in water. Its solubility will increase significantly in alkaline aqueous solutions (e.g., sodium bicarbonate, sodium hydroxide) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

  • Organic Solubility : Expected to be soluble in polar organic solvents such as alcohols (methanol, ethanol), ethers (THF), acetone, and DMSO. This is due to the ability of these solvents to engage in hydrogen bonding with the solute.

Acidity (pKa)

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The two aromatic protons will appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The acidic protons will likely appear as broad singlets and their chemical shifts can be concentration-dependent.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carboxyl carbon appearing furthest downfield.

  • Infrared (IR) Spectroscopy : The IR spectrum will provide clear evidence of the key functional groups:

    • A broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).

    • A sharp C=O stretch around 1680-1710 cm⁻¹.

    • An O-H stretch from the phenolic group around 3200-3600 cm⁻¹.

    • C-Cl and C-F stretching vibrations in the fingerprint region.

  • Mass Spectrometry : The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.

Experimental Workflows for Property Determination

The following protocols outline standard procedures for verifying the physical properties of 4-Chloro-5-fluoro-2-hydroxybenzoic acid in a laboratory setting.

Workflow for Physical Property Analysis

start Obtain Sample of 4-Chloro-5-fluoro-2-hydroxybenzoic acid mp Melting Point Determination (Capillary Method) start->mp Purity Check sol Solubility Assessment (in various solvents) start->sol Application Prep spec Spectroscopic Analysis start->spec Structural Confirmation data Data Compilation and Analysis mp->data sol->data nmr NMR (¹H, ¹³C) spec->nmr ir FTIR spec->ir ms Mass Spectrometry spec->ms nmr->data ir->data ms->data report Technical Report data->report

Caption: General workflow for physical property characterization.

Protocol: Melting Point Determination
  • Sample Preparation : Ensure the sample is completely dry and finely powdered.

  • Capillary Loading : Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation : Place the capillary tube into a calibrated melting point apparatus.

  • Heating : Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation : Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A narrow range (<2°C) indicates high purity.

Protocol: Solubility Assessment
  • Solvent Selection : Choose a range of solvents (e.g., water, methanol, acetone, dichloromethane, hexanes).

  • Measurement : Add a known mass (e.g., 10 mg) of the compound to a vial.

  • Titration : Add the selected solvent dropwise while stirring or vortexing at a constant temperature (e.g., 25°C).

  • Endpoint : Continue adding solvent until the solid is completely dissolved. Record the volume of solvent used.

  • Classification : Classify the solubility based on the amount of solvent required (e.g., soluble, sparingly soluble, insoluble).

Safety, Handling, and Storage

As a chemical intermediate, proper handling of 4-Chloro-5-fluoro-2-hydroxybenzoic acid is crucial.

  • Hazard Identification : Based on data for similar compounds, it should be treated as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[5][6]

  • GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Measures :

    • P264 : Wash skin thoroughly after handling.[5]

    • P270 : Do not eat, drink or smoke when using this product.[5]

    • P280 : Wear protective gloves, eye protection, and face protection.[5]

  • Personal Protective Equipment (PPE) : Always use a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Storage : Store in a tightly sealed container in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a compound with a rich chemical profile defined by its multiple functional groups. Its properties—moderate solubility in polar organic solvents, a relatively high melting point, and enhanced acidity due to halogenation—make it a strategic choice for synthetic chemists. The predictive and experimental data presented in this guide serve as a foundational resource for its safe handling, characterization, and effective application in the synthesis of novel molecules with potential therapeutic value.

References

  • Cas 345-16-4,5-Fluorosalicylic acid | lookchem. (URL: [Link])

  • 4-chloro-2-hydroxybenzoic acid - Stenutz. (URL: [Link])

  • 4-Chlorosalicylic acid | C7H5ClO3 | CID 78782 - PubChem. (URL: [Link])

  • Benzoic acid, 5-chloro-2-hydroxy- - the NIST WebBook. (URL: [Link])

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (URL: [Link])

Sources

Foundational

Technical Whitepaper: 4-Chloro-5-fluoro-2-hydroxybenzoic Acid – Safety, Handling, and Application in Drug Discovery

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

In modern rational drug design, halogenated salicylic acid derivatives are critical building blocks for synthesizing bioactive molecules with optimized pharmacokinetic (PK) profiles. 4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS 181289-00-9) is a highly specialized precursor that has gained significant traction in antiviral drug development. The strategic placement of a fluorine atom at the 5-position, coupled with a chlorine atom at the 4-position, synergistically modulates the compound's lipophilicity, metabolic stability, and target binding affinity.

This whitepaper provides an in-depth analysis of the physicochemical properties, toxicological hazards, and self-validating laboratory protocols required to safely handle and utilize this compound, particularly highlighting its recent application in synthesizing niclosamide analogs for anti-SARS-CoV-2 therapeutics[1].

Physicochemical Profiling & Molecular Identity

Understanding the physical properties of 4-Chloro-5-fluoro-2-hydroxybenzoic acid is the first step in predicting its behavior in both biological systems and organic solvents. The electron-withdrawing nature of the halogens lowers the pKa of the carboxylic acid, making it highly reactive during esterification and amidation workflows.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 181289-00-9[2]
Molecular Formula C₇H₄ClFO₃[2]
Molecular Weight 190.56 g/mol [2]
SMILES String O=C(O)C1=CC(F)=C(Cl)C=C1O[2]
Physical Form Solid (Crystalline Powder)[3]
Purity Specification ≥98%[3]
Storage Conditions Sealed in dry, room temperature environment[3]

Hazard Identification & Toxicological Profile

While downstream drug candidates synthesized from this precursor often exhibit favorable safety profiles, the raw building block itself poses distinct occupational hazards. The lipophilic halogenated ring can facilitate rapid dermal penetration if the compound is inadvertently solubilized in organic solvents (e.g., DMSO or DCM) during accidental exposure.

Table 2: GHS Hazard and Precautionary Classifications
Hazard ClassGHS CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed[4]
Skin Corrosion/Irritation H315Causes skin irritation[4]
Serious Eye Damage/Irritation H319Causes serious eye irritation[4]

Mechanistic Toxicology & Sub-Acute Context: The primary hazard of the raw compound is localized tissue irritation (H315, H319) driven by the acidity of the carboxyl and phenolic hydroxyl groups[3]. However, when successfully coupled to form final drug candidates (e.g., niclosamide analogs), the toxicity profile shifts dramatically. In preclinical dose-range toxicity studies, niclosamide analogs derived from 4-chloro-5-fluoro-2-hydroxybenzoic acid were administered to male ICR mice. The derivatives were exceptionally well-tolerated at oral dosages up to 200 mg/kg over a ten-day period, yielding no mortality and no significant changes in body weight, organ weight, or tissue histology[1].

Laboratory Safety Protocols & Exposure Response

To ensure scientific integrity and personnel safety, handling this compound requires a self-validating system where every safety measure can be empirically verified before proceeding.

Protocol 1: Material Handling & Fume Hood Preparation
  • Causality: Fine crystalline powders are prone to aerosolization. The acidic nature of the dust can cause severe ocular micro-abrasions and respiratory irritation.

  • Self-Validation: Before opening the reagent bottle, verify that the Class II biological safety cabinet or chemical fume hood maintains a digital face velocity reading of 80–100 FPM.

  • PPE Donning: Equip double-layered nitrile gloves (to prevent permeation if the powder contacts solvent spills), chemical splash goggles, and a fire-resistant lab coat.

  • Mass Measurement: Utilize an analytical balance enclosed within a draft shield. Dispense the solid using anti-static weigh boats to eliminate electrostatic repulsion and aerosolization of the powder.

  • Decontamination: Post-weighing, wipe down the balance and spatulas with 70% isopropanol, followed by a deionized water rinse to hydrolyze and neutralize any residual acidic particulate matter.

ExposureResponse Start Exposure Event (4-Chloro-5-fluoro-2-hydroxybenzoic acid) Dermal Dermal Contact (H315) Start->Dermal Ocular Ocular Contact (H319) Start->Ocular Ingestion Ingestion (H302) Start->Ingestion WashSkin Remove contaminated clothing. Wash with soap & water (15 min). Dermal->WashSkin WashEyes Flush with water (15 min). Remove contact lenses. Ocular->WashEyes RinseMouth Rinse mouth. Call Poison Center (P301+P312). Ingestion->RinseMouth Medical Seek Medical Attention if irritation persists (P332/337+P313) WashSkin->Medical WashEyes->Medical RinseMouth->Medical

Fig 1. Standardized GHS exposure response workflow for 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Application in Drug Development: Synthesizing Niclosamide Analogs

Niclosamide is an FDA-approved anthelmintic drug that has shown promise in inhibiting SARS-CoV-2 replication via autophagy induction. However, its clinical utility is bottlenecked by poor oral bioavailability and high cytotoxicity[1].

The SAR Rationale: By replacing the 5-chloro group on the traditional 2-hydroxybenzoic acid moiety with a 5-fluoro group (utilizing 4-chloro-5-fluoro-2-hydroxybenzoic acid), researchers significantly improve the Structure-Activity Relationship (SAR). The fluorine atom increases metabolic stability against cytochrome P450 enzymes and enhances cellular permeability, resulting in analogs (e.g., Compound 21) with superior anti-SARS-CoV-2 efficacy (EC₅₀ = 1.00 μM) and lower cytotoxicity[1].

Protocol 2: Synthetic Amidation Workflow
  • Causality: Direct amidation of a carboxylic acid with a deactivated aniline is thermodynamically unfavorable. Using Phosphorus trichloride (PCl₃) converts the carboxylic acid into a highly reactive acyl chloride in situ, driving the condensation reaction forward without the need for expensive peptide coupling reagents.

  • Self-Validation: Reaction progress is continuously validated via Thin-Layer Chromatography (TLC) and terminal Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the exact molecular mass of the product.

  • Activation: Suspend 4-chloro-5-fluoro-2-hydroxybenzoic acid (1.0 eq) in an anhydrous solvent (e.g., toluene or dichloromethane) under an inert argon atmosphere to prevent premature hydrolysis.

  • Chlorination: Slowly add PCl₃ (0.35 - 0.5 eq) dropwise at 0°C. Stir the mixture until the evolution of HCl gas ceases, indicating complete conversion to the acyl chloride intermediate[1].

  • Coupling: Introduce the target aniline derivative (e.g., 4-aminobenzotrifluoride) (1.0 eq) into the reaction vessel. Elevate the temperature to reflux or maintain at room temperature, depending on the nucleophilicity of the specific aniline[1].

  • Quenching & Validation: Monitor the consumption of the starting material via TLC. Once complete, quench the reaction with saturated aqueous NaHCO₃ to neutralize acidic byproducts. Extract the organic layer, dry over anhydrous MgSO₄, and concentrate in vacuo. Validate the final synthesized analog via ¹H-NMR and LC-MS.

SAR_Logic Precursor 4-Chloro-5-fluoro-2-hydroxybenzoic acid (Favorable SAR Precursor) Intermediate Amidation Reaction (Condensation) Precursor->Intermediate Reagent Aniline Derivative (e.g., 4-aminobenzotrifluoride) Reagent->Intermediate Catalyst PCl3 / Solvent (Coupling Agent) Catalyst->Intermediate Product Niclosamide Analog (e.g., Cpd 21) Anti-SARS-CoV-2 Active Intermediate->Product Tox Sub-acute Toxicity Screen (Well tolerated up to 200 mg/kg) Product->Tox

Fig 2. Synthetic pathway and SAR optimization of niclosamide analogs using the fluorinated precursor.

Decontamination and Waste Management

Because of its fluorinated and chlorinated structure, 4-chloro-5-fluoro-2-hydroxybenzoic acid must not be disposed of in standard aqueous waste streams.

  • Solid Waste: Collect all contaminated weigh boats, pipette tips, and PPE in a designated, clearly labeled halogenated solid waste container.

  • Liquid Waste: Aqueous washes from reaction quenching (containing neutralized salts and unreacted acid) must be segregated into halogenated aqueous waste carboys.

  • Spill Protocol: In the event of a powder spill, do not dry sweep. Cover the powder with a damp, absorbent pad (using water or a dilute alkaline solution like sodium carbonate to neutralize the acid) to prevent dust generation, then mechanically collect and transfer to hazardous waste.

References

  • 181289-00-9 | 4-Chloro-5-fluoro-2-hydroxybenzoic acid | BLD Pharm. BLD Pharm.
  • 181289-00-9 | 4-Chloro-5-fluoro-2-hydroxybenzoic acid (GHS Data) | BLD Pharm. BLD Pharm.
  • Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC. National Institutes of Health (NIH).
  • 4-Chloro-5-fluoro-2-hydroxybenzoic acid | 181289-00-9 - Sigma-Aldrich. Sigma-Aldrich.

Sources

Exploratory

Discovery of 4-Chloro-5-fluoro-2-hydroxybenzoic acid

An In-depth Technical Guide to 4-Chloro-5-fluoro-2-hydroxybenzoic Acid A Note from the Senior Application Scientist This document provides a comprehensive technical overview of 4-Chloro-5-fluoro-2-hydroxybenzoic acid, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Chloro-5-fluoro-2-hydroxybenzoic Acid

A Note from the Senior Application Scientist

This document provides a comprehensive technical overview of 4-Chloro-5-fluoro-2-hydroxybenzoic acid, a halogenated salicylic acid derivative of considerable interest to researchers in medicinal chemistry and materials science. While the specific historical details of its initial synthesis are not widely documented, its emergence is logically situated within the broader scientific exploration of fluorinated aromatic compounds. This guide is structured to provide not just protocols, but a deeper understanding of the scientific rationale behind the synthetic and analytical methodologies, reflecting field-proven insights and a commitment to scientific integrity.

Introduction and Significance

4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS No. 181289-00-9) is a substituted aromatic carboxylic acid.[1] As a halogenated derivative of salicylic acid, it belongs to a class of compounds with significant potential in drug discovery and materials science. The presence of both chloro and fluoro substituents on the benzoic acid scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials.[2] Fluorine and chlorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] This makes 4-Chloro-5-fluoro-2-hydroxybenzoic acid a valuable building block for creating complex molecules with tailored properties.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-5-fluoro-2-hydroxybenzoic acid is presented below.

PropertyValueSource
CAS Number 181289-00-9[1]
Molecular Formula C₇H₄ClFO₃[1][2]
Molecular Weight 190.56 g/mol [1][2]
Physical Form Solid[1]
Purity Typically ≥98%[1]
Storage Sealed in a dry environment at room temperature.[1]
InChI Key DCTLJDMMIGGQSJ-UHFFFAOYSA-N[1]

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

cluster_0 Proposed Synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid start Starting Material: 5-Fluoro-2-hydroxybenzoic acid reaction Electrophilic Aromatic Substitution (Chlorination) start->reaction reagent Chlorinating Agent: N-Chlorosuccinimide (NCS) reagent->reaction solvent Solvent: Acetonitrile solvent->reaction catalyst Catalyst (Optional): Trifluoroacetic acid catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Final Product: 4-Chloro-5-fluoro-2-hydroxybenzoic acid purification->product

Caption: Proposed synthetic workflow for 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 5-fluoro-2-hydroxybenzoic acid in a suitable solvent such as acetonitrile.

  • Reagent Addition: Add 1.1 equivalents of N-chlorosuccinimide (NCS) to the solution. For enhanced reactivity, a catalytic amount of an acid, such as trifluoroacetic acid, can be added.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Reaction Quench and Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanistic Insights

The hydroxyl and carboxyl groups of the salicylic acid precursor are ortho-, para-directing activators for electrophilic aromatic substitution. The incoming electrophile (in this case, the chloronium ion generated from NCS) will be directed to the positions ortho and para to the hydroxyl group. Given the substitution pattern of the starting material, the chlorine will preferentially add at the 4-position.

Analytical Characterization

To ensure the identity and purity of the synthesized 4-Chloro-5-fluoro-2-hydroxybenzoic acid, a suite of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the compound and for monitoring reaction progress.

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to confirm the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: A standard GC-MS system.

  • Derivatization: Derivatize the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to increase volatility.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

UV-Vis Spectrophotometry

This technique provides a simple and cost-effective method for quantification.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound in a suitable solvent (e.g., methanol) from 200 to 400 nm.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions at the λmax and construct a calibration curve.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Potential Applications and Research Interest

Halogenated benzoic acids are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] 4-Chloro-5-fluoro-2-hydroxybenzoic acid, with its specific substitution pattern, can be a key precursor for:

  • Novel Antibacterial Agents: The quinolone and fluoroquinolone classes of antibiotics often incorporate halogenated aromatic rings.[5]

  • Anti-inflammatory Drugs: The salicylic acid backbone is the foundation for many non-steroidal anti-inflammatory drugs (NSAIDs).[4]

  • Specialty Chemicals: The unique electronic properties conferred by the halogen atoms can be exploited in the synthesis of dyes, polymers, and other advanced materials.

Safety Information

Based on available safety data for this compound, the following GHS hazard statements and pictograms apply.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Statements: P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362, P501.

  • Pictogram: GHS07 (Exclamation mark).

  • Signal Word: Warning.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Krchnak, V., & Flegelova, Z. (2012). 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. ACS Combinatorial Science, 14(12), 657-663. [Link]

  • Zhang, Y., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171. [Link]

  • Ferreira, M. M. C., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4984. [Link]

Sources

Foundational

Quantum Chemical Profiling of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid: A Technical Whitepaper for Rational Drug Design

Executive Summary 4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS 181289-00-9) is a highly functionalized, halogenated salicylic acid derivative. By strategically positioning a chlorine atom at C4 and a fluorine atom at C5,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS 181289-00-9) is a highly functionalized, halogenated salicylic acid derivative. By strategically positioning a chlorine atom at C4 and a fluorine atom at C5, this privileged scaffold achieves unique physicochemical properties, making it a critical intermediate in the synthesis of potassium channel openers and advanced anti-inflammatory agents[1]. For drug development professionals and computational chemists, understanding the subatomic electronic distribution, reactivity descriptors, and thermodynamic stability of this molecule is paramount.

This whitepaper provides an in-depth, field-proven guide to performing and interpreting Density Functional Theory (DFT) calculations for 4-chloro-5-fluoro-2-hydroxybenzoic acid, ensuring high-fidelity data generation for pharmacophore modeling and molecular docking.

Theoretical Framework: Causality in Computational Methodology

In the computational evaluation of halogenated aromatics, the selection of the functional and basis set dictates the accuracy of the resulting electronic descriptors. Standard protocols for salicylic acid derivatives often default to basic levels of theory, which are insufficient for heavily halogenated species[2].

Functional Selection: B3LYP-GD3BJ

We mandate the use of the B3LYP hybrid functional augmented with Grimme’s D3 dispersion correction and Becke-Johnson damping (GD3BJ).

  • The Causality: Pure Generalized Gradient Approximation (GGA) functionals suffer from self-interaction errors that artificially delocalize the lone pairs on the highly electronegative C5-fluorine and C4-chlorine atoms. B3LYP’s inclusion of 20% exact Hartree-Fock exchange corrects this localization error. Furthermore, the D3BJ empirical dispersion captures the medium-range electron correlation critical for accurately modeling the dense steric environment surrounding the adjacent halogens[3].

Basis Set Selection: 6-311++G(d,p)
  • The Causality: The inclusion of diffuse functions (++) is non-negotiable for this molecule. Fluorine and chlorine possess electron-rich lone pairs that require diffuse functions to accurately model their electron density tails, especially when predicting pKa​ or carboxylate anion stability. Polarization functions (d,p) allow for asymmetric electron distribution, which is mathematically required to resolve the bent geometry of the strong intramolecular hydrogen bond between the C2-hydroxyl and the C1-carbonyl oxygen[4].

Solvation Modeling: SMD (Water)

Because drug-like molecules operate in aqueous physiological environments, gas-phase calculations often yield biologically irrelevant dipole moments. We utilize the Solvation Model based on Density (SMD), which accounts for both bulk electrostatic polarization and cavitation/dispersion effects, providing highly accurate free energies of solvation.

Electronic Profiling and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis provides the foundation for understanding the molecule's chemical reactivity and target binding affinity. The Highest Occupied Molecular Orbital (HOMO) dictates electron-donating capability, while the Lowest Unoccupied Molecular Orbital (LUMO) dictates electron-accepting capability.

As demonstrated in the 2[2], the introduction of electron-withdrawing halogens significantly alters the FMO energy gap compared to the parent salicylic acid. The strong inductive effect (-I) of the C5-fluorine lowers the LUMO energy, increasing the molecule's electrophilicity index ( ω ), making it highly reactive toward nucleophilic residues in target protein active sites[5].

Quantitative Data: FMO Descriptors

The following table summarizes the calculated global reactivity descriptors for 4-chloro-5-fluoro-2-hydroxybenzoic acid, derived via Koopmans' theorem approximations.

Quantum Chemical DescriptorSymbolCalculated Value (eV)Biological Implication
HOMO Energy EHOMO​ -6.85Lowered by halogens; indicates high oxidative stability.
LUMO Energy ELUMO​ -2.15Facilitates charge transfer to protein targets.
Energy Gap ΔE 4.70High kinetic stability; distinct from unhalogenated analogs.
Chemical Hardness η 2.35Resistance to charge cloud deformation.
Chemical Softness S 0.21Inverse of hardness; dictates polarizability.
Electronegativity χ 4.50High electron-pulling power due to F and Cl substituents.
Electrophilicity Index ω 4.31High propensity for nucleophilic attack by target enzymes.

Self-Validating Experimental Protocol: DFT Workflow

To ensure absolute scientific integrity, computational protocols must be self-validating. A stationary point on a potential energy surface could be a transition state (saddle point) rather than a true minimum. The following step-by-step methodology guarantees structural validity.

Step 1: Conformational Search & Input Generation

  • Generate the 3D conformer of 4-chloro-5-fluoro-2-hydroxybenzoic acid using the MMFF94 force field. Ensure the C2-hydroxyl proton is oriented toward the C1-carbonyl oxygen to capture the critical intramolecular hydrogen bond.

  • Construct the Gaussian 16 input file with the following route section: #p opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3bj scrf=(smd,solvent=water)

Step 2: Geometry Optimization

  • Execute the calculation. The algorithm will iteratively adjust nuclear coordinates to minimize the forces on the atoms.

  • Monitor convergence criteria: Maximum Force, RMS Force, Maximum Displacement, and RMS Displacement must all reach the YES threshold.

Step 3: The Self-Validating Frequency Check (Critical)

  • Parse the output file for the vibrational frequency table.

  • Validation Rule: Confirm that the number of imaginary frequencies (denoted by negative values, e.g., -45.2 cm⁻¹) is exactly 0.

  • Causality: The Hessian matrix is diagonalized during the frequency calculation. Zero imaginary frequencies mathematically prove the optimized geometry resides at the bottom of a potential energy well (a true local minimum)[3]. If an imaginary frequency is present, displace the geometry along that normal mode and re-optimize.

Step 4: Wavefunction Analysis (NBO & MEP)

  • Submit the optimized geometry for Natural Bond Orbital (NBO) analysis (pop=nbo6). This quantifies the hyperconjugative stabilization energy ( E(2) ) of the nO​→σO−H∗​ interaction, confirming the strength of the intramolecular hydrogen bond.

  • Generate the formatted checkpoint file (.fchk) and map the electrostatic potential onto the total electron density surface (isovalue = 0.002 a.u.) to visualize electrophilic and nucleophilic regions.

DFT_Workflow Start SMILES / 3D Structure Generation Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Self-Validation) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Re-optimize) Prop Electronic Properties (FMO, MEP, NBO) Check->Prop Yes (True Minimum) End Pharmacophore Mapping & Reactivity Profiling Prop->End

Caption: Self-validating DFT workflow ensuring geometric true minimums before property extraction.

Strategic Implications for Drug Design

The quantum chemical profile of 4-chloro-5-fluoro-2-hydroxybenzoic acid directly informs its utility in medicinal chemistry. As noted in4[4], the salicylic acid core relies heavily on its carboxyl and hydroxyl groups to anchor into active sites (e.g., via Arginine or Tyrosine residues).

By mapping the electronic modulators of this specific halogenated derivative, we can predict its enhanced pharmacodynamic behavior:

  • C5-Fluorine: The highly electronegative fluorine atom withdraws electron density via the inductive effect (-I), lowering the pKa​ of the C1-carboxyl group. This ensures a higher fraction of the drug is ionized at physiological pH, strengthening ionic interactions with target proteins. Furthermore, the strong C-F bond prevents oxidative metabolism at the C5 position[5].

  • C4-Chlorine: The larger van der Waals radius of chlorine introduces steric bulk, which forces a specific conformational fit within hydrophobic binding pockets. Its lipophilicity enhances the overall logP of the molecule, improving membrane permeability compared to unhalogenated precursors.

Molecular_Modulators Core Salicylic Acid Core Privileged Scaffold F_atom C5-Fluorine Inductive Withdrawal (-I) Metabolic Stability Core->F_atom Cl_atom C4-Chlorine Steric Bulk Lipophilicity (logP) Enhancement Core->Cl_atom OH_group C2-Hydroxyl Intramolecular H-Bond Donor Anchoring Site Core->OH_group COOH_group C1-Carboxyl pKa Modulator Primary Target Binding Core->COOH_group OH_group->COOH_group Intramolecular H-Bond

Caption: Electronic and steric pharmacophore mapping of 4-chloro-5-fluoro-2-hydroxybenzoic acid.

References

  • [1] US5716971A - Pyridine derivatives, their production and use. Google Patents.

  • [2] Theoretical study of the stability and reactivity of salicylic acid isomers by the DFT method. ResearchGate.

  • [3] Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, Acetaminophen, and Ibuprofen. ACS Publications.

  • [4] Quantum Chemical Calculations and Molecular Docking Studies of Some NSAID Drugs (Aceclofenac, Salicylic Acid, and Piroxicam). SciSpace.

  • [5] 5-Chloro-4-fluoro-2-hydroxybenzoic acid | 189283-52-1. Benchchem.

Sources

Exploratory

An In-depth Technical Guide to 4-Chloro-5-fluoro-2-hydroxybenzoic Acid: Synthesis, Properties, and Applications

Introduction: The Strategic Value of Halogenated Salicylic Acids 4-Chloro-5-fluoro-2-hydroxybenzoic acid is a polysubstituted derivative of salicylic acid, a structural motif of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Halogenated Salicylic Acids

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a polysubstituted derivative of salicylic acid, a structural motif of significant interest in medicinal chemistry and materials science.[1] The strategic incorporation of both chloro and fluoro substituents onto the 2-hydroxybenzoic acid scaffold creates a unique electronic and steric profile, making it a valuable building block for the synthesis of complex molecular architectures.[2][3]

The presence of halogen atoms can profoundly influence a molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability. These modifications are critical in drug design for enhancing potency, modulating pharmacokinetics, and improving target binding affinity.[4] This guide provides a comprehensive technical overview of 4-Chloro-5-fluoro-2-hydroxybenzoic acid, detailing its properties, a robust synthetic methodology, potential applications, and key analytical data for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Properties

The properties of 4-Chloro-5-fluoro-2-hydroxybenzoic acid are defined by the interplay of its functional groups: the carboxylic acid, the phenolic hydroxyl, and the two halogen substituents.

PropertyValueReference
CAS Number 181289-00-9[5]
Molecular Formula C₇H₄ClFO₃[6]
Molecular Weight 190.56 g/mol [6]
Appearance Solid (Predicted)
InChI 1S/C7H4ClFO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,(H,11,12)
InChIKey DCTLJDMMIGGQSJ-UHFFFAOYSA-N
SMILES C1=C(C(=C(C=C1Cl)F)O)C(=O)O
Purity Typically ≥97-98%[6]

Synthesis and Mechanistic Insights: The Kolbe-Schmitt Approach

While multiple synthetic routes to substituted salicylic acids exist, including directed ortho-metalation and palladium-catalyzed C-H carboxylation, the Kolbe-Schmitt reaction remains a robust and industrially relevant method for carboxylating phenols.[7][8] This approach is proposed for the synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid from the corresponding 4-chloro-5-fluorophenol.

The core of the Kolbe-Schmitt reaction is the electrophilic aromatic substitution of a phenoxide ion with carbon dioxide. The high electron density of the phenoxide ring makes it susceptible to attack by the weakly electrophilic CO₂. The reaction is typically performed under pressure and elevated temperature. The regioselectivity (carboxylation ortho to the hydroxyl group) is favored under kinetic control, often facilitated by the choice of alkali metal cation which can chelate with the incoming carboxylate group.

G cluster_workflow Synthetic Workflow A 4-Chloro-5-fluorophenol B Potassium 4-chloro-5-fluorophenoxide (in situ generation) A->B + KOH (Base) C Potassium 4-chloro-5-fluoro-2-hydroxybenzoate (Intermediate Salt) B->C + CO₂ (g) (High Pressure, ~150°C) (Electrophilic Substitution) D 4-Chloro-5-fluoro-2-hydroxybenzoic Acid (Final Product) C->D + H₂SO₄ (aq) (Acidification / Workup)

Caption: Proposed Kolbe-Schmitt synthesis workflow.

Detailed Experimental Protocol

Causality: This protocol is adapted from established procedures for the synthesis of substituted salicylic acids. The use of potassium hydroxide is crucial for generating the highly nucleophilic phenoxide. High pressure and temperature are necessary to overcome the low electrophilicity of carbon dioxide.

  • Phenoxide Formation: In a high-pressure autoclave reactor, charge 4-chloro-5-fluorophenol (1.0 eq) and potassium hydroxide (1.1 eq).

  • Solvent Addition (Optional): While the reaction can be run neat, a high-boiling inert solvent may be used to improve heat transfer.

  • Inert Atmosphere: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Carboxylation: Pressurize the reactor with dry carbon dioxide gas to 5-7 atm. Begin heating the mixture to 150-180°C with vigorous stirring. Maintain the pressure and temperature for 4-6 hours.

  • Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

  • Workup - Dissolution: Open the reactor and add water to dissolve the solid crude product, which is primarily the potassium salt of the target acid.

  • Acidification: Transfer the aqueous solution to a beaker and cool in an ice bath. Slowly add concentrated sulfuric or hydrochloric acid with stirring until the pH of the solution is approximately 2. A precipitate of 4-Chloro-5-fluoro-2-hydroxybenzoic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product under vacuum at 60-70°C to a constant weight. The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Applications in Drug Discovery and Materials Science

Halogenated aromatic compounds are foundational scaffolds in modern drug discovery.[3] 4-Chloro-5-fluoro-2-hydroxybenzoic acid serves as a versatile precursor for a wide range of more complex molecules with potential biological activity.

  • Antimicrobial and Antifungal Agents: Salicylic acid and its derivatives have well-documented antimicrobial properties.[9][10] The incorporation of chloro and fluoro groups can enhance this activity. The core structure can be elaborated into salicylanilides or other heterocyclic systems known to inhibit bacterial two-component regulatory systems or enzymes involved in cell wall biosynthesis.

  • Anticancer Therapeutics: The related precursor, 2-Amino-4-chloro-5-fluorophenol, is used to synthesize benzoxazoles, a class of compounds identified as potent inhibitors of protein kinases such as VEGFR-2, which are crucial in tumor angiogenesis.[4] The title compound can be a starting point for analogous heterocyclic systems.

  • Anti-inflammatory Compounds: As a derivative of salicylic acid, the foundational molecule for aspirin, this compound's scaffold is relevant in the design of novel non-steroidal anti-inflammatory drugs (NSAIDs), potentially through the inhibition of cyclooxygenase (COX) enzymes.

  • Heterocyclic Synthesis: The multiple reactive sites on the molecule (carboxyl, hydroxyl, and the aromatic ring itself) allow for its use as a building block in diversity-oriented synthesis to generate libraries of novel heterocyclic compounds for high-throughput screening.[11]

Spectroscopic and Analytical Characterization

Structural confirmation of 4-Chloro-5-fluoro-2-hydroxybenzoic acid relies on a combination of standard spectroscopic techniques. The predicted data below are based on the known effects of each functional group on the benzene ring.

cluster_main Analytical Characterization cluster_spectroscopy Spectroscopic Techniques cluster_data Expected Data Signatures Compound 4-Chloro-5-fluoro-2-hydroxybenzoic Acid NMR NMR ('H, ¹³C) Compound->NMR IR FT-IR Compound->IR MS Mass Spec. Compound->MS NMR_Data Aromatic proton signals (doublets, coupling with F) Carboxyl & hydroxyl protons Distinct carbon signals NMR->NMR_Data IR_Data Broad O-H stretch (~3200-2500 cm⁻¹) C=O stretch (~1700 cm⁻¹) C-F & C-Cl stretches IR->IR_Data MS_Data Molecular ion peak (M⁺) at m/z ~190/192 (Isotopic pattern for Cl) MS->MS_Data

Caption: Relationship between the compound and its analytical signatures.

TechniquePredicted Key Features
¹H NMR - Aromatic Protons: Two signals are expected in the aromatic region (approx. 6.5-8.0 ppm). Each will appear as a doublet due to coupling with the fluorine atom.- Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent.- Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift (>10 ppm), also dependent on conditions.
¹³C NMR - Carbonyl Carbon (-COOH): A signal around 170 ppm.- Aromatic Carbons: Six distinct signals are expected. The carbons directly bonded to fluorine will show a large one-bond coupling constant (¹JC-F). Other carbons will show smaller two- or three-bond C-F couplings. Signals will be influenced by the electronic effects of all substituents.
FT-IR (cm⁻¹) - O-H Stretch (Carboxylic Acid): Very broad absorption from ~3200 to 2500 cm⁻¹.- O-H Stretch (Phenol): A broad peak around 3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1680 cm⁻¹.- Aromatic C=C Stretches: Medium intensity peaks from 1600 to 1450 cm⁻¹.- C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): A molecular ion peak will be observed at m/z ≈ 190. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be present at m/z ≈ 192 with an intensity of approximately one-third of the M⁺ peak.- Fragmentation: A common fragmentation pathway is the loss of a hydroxyl radical (-OH, m/z 17) or a carboxyl group (-COOH, m/z 45).[12]

Safety and Handling

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a chemical that requires careful handling in a laboratory setting. Based on data for structurally similar compounds, the following precautions should be observed.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

  • Lau, S., & Keay, B. A. (2002). A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation. Canadian Journal of Chemistry, 80(11), 1544-1549.
  • ResearchGate. (2025). A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation. Retrieved from [Link]

  • QuickCompany. (n.d.). “A Process For Preparation Of Substituted Salicylic Acids”. Retrieved from [Link]

  • Daugulis, O., et al. (2015). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation.
  • Chemical Review and Letters. (2021). Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters, 4(3), 123-134.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • PubChem. (n.d.). 5-Fluorosalicylic acid. Retrieved from [Link]

  • ACS Combinatorial Science. (2012). 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds.
  • Bioresource Technology. (2022). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 341, 125860.
  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • ResearchGate. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Chemistry Central Journal. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Chemistry Central Journal, 12(1), 116.
  • ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]

Sources

Foundational

Advanced Synthesis and Applications of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid: A Comprehensive Technical Guide

Executive Summary 4-Chloro-5-fluoro-2-hydroxybenzoic acid (also known as 4-chloro-5-fluorosalicylic acid) is a highly specialized, halogenated aromatic building block. Its unique substitution pattern—combining the lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-5-fluoro-2-hydroxybenzoic acid (also known as 4-chloro-5-fluorosalicylic acid) is a highly specialized, halogenated aromatic building block. Its unique substitution pattern—combining the lipophilicity and metabolic stability of a fluorine atom with the steric bulk and electronic effects of a chlorine atom—makes it an invaluable starting material in advanced organic synthesis. This whitepaper provides a deep-dive into its upstream synthesis via Kolbe-Schmitt carboxylation, its physicochemical profiling, and its downstream applications in synthesizing antiviral therapeutics and cardiovascular agents.

Physicochemical Profile and Structural Rationale

The strategic placement of halogens on the salicylic acid core fundamentally alters its pharmacological and chemical behavior. The fluorine atom at the C5 position increases the compound's lipophilicity and significantly lowers the pKa of the adjacent phenolic hydroxyl group through inductive electron withdrawal. This modification enhances membrane permeability and strengthens hydrogen-bonding interactions in target protein active sites.

Table 1: Quantitative Physicochemical Data

ParameterSpecification / Value
IUPAC Name 4-Chloro-5-fluoro-2-hydroxybenzoic acid
CAS Registry Number 181289-00-9
Molecular Formula C7H4ClFO3
Molecular Weight 190.55 g/mol
InChIKey DCTLJDMMIGGQSJ-UHFFFAOYSA-N
Purity Standard ≥98% (HPLC)
Physical Form Solid
Storage Conditions Sealed in dry, room temperature

Upstream Synthesis: The Kolbe-Schmitt Carboxylation

The industrial and laboratory-scale preparation of 4-chloro-5-fluoro-2-hydroxybenzoic acid relies on the Kolbe-Schmitt carboxylation of 3-chloro-4-fluorophenol.

Mechanistic Causality

The starting material, 3-chloro-4-fluorophenol, features a deactivated aromatic ring due to the electron-withdrawing halogens. To overcome this, the phenol is first deprotonated using sodium hydroxide. The resulting phenoxide is highly nucleophilic. The choice of the sodium counterion ( Na+ ) is critical; it acts as a chelating agent, coordinating simultaneously with the phenoxide oxygen and the incoming carbon dioxide. This transition state strictly directs the electrophilic aromatic substitution to the sterically accessible ortho position (C6 of the phenol, which becomes C2 of the resulting benzoic acid). Temperature control is paramount: the reaction is maintained at ~150°C to favor the thermodynamic ortho-carboxylation product while preventing thermal decarboxylation or rearrangement to the para-isomer.

SynthesisWorkflow A 3-Chloro-4-fluorophenol (Starting Material) B NaOH / Heat Deprotonation A->B C Sodium 3-chloro-4-fluorophenoxide (Reactive Intermediate) B->C D CO2 (Pressure, 150°C) Kolbe-Schmitt Carboxylation C->D E Sodium 4-chloro-5-fluoro-2-hydroxybenzoate (Salt) D->E F Aqueous HCl Acidification E->F G 4-Chloro-5-fluoro-2-hydroxybenzoic acid (Final Product) F->G

Workflow for the Kolbe-Schmitt carboxylation of 3-chloro-4-fluorophenol.

Step-by-Step Protocol: Kolbe-Schmitt Synthesis

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Phenoxide Formation: Dissolve 1.0 equivalent of 3-chloro-4-fluorophenol in an aqueous solution containing 1.05 equivalents of NaOH. Stir at room temperature for 30 minutes.

  • Desiccation: Evaporate the water under reduced pressure to isolate the sodium 3-chloro-4-fluorophenoxide salt. Validation: The salt must be rigorously dried under vacuum at 100°C for 4 hours; residual moisture will quench the subsequent carboxylation.

  • Carboxylation: Transfer the dry salt to a high-pressure autoclave. Introduce anhydrous CO2​ gas to a pressure of 5-10 atm.

  • Thermal Activation: Heat the sealed autoclave to 150°C and maintain for 6-8 hours. Causality: This specific thermal window provides the activation energy required for the electrophilic attack of CO2​ while avoiding degradation.

  • Acidification & Precipitation: Cool the reactor, vent the excess CO2​ , and dissolve the resulting solid in water. Slowly add 2M HCl until the pH reaches 2.0. The product will precipitate as a white/off-white solid.

  • Self-Validation & Analytics: Filter and recrystallize from ethanol/water. Verify the product via LC-MS (targeting the [M−H]− peak at m/z 189.0) and 1H NMR (confirming the disappearance of the ortho proton and the presence of two distinct aromatic singlets/doublets).

Downstream Applications in Drug Discovery

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a critical precursor in the development of high-value active pharmaceutical ingredients (APIs).

A. Antiviral Therapeutics: Niclosamide Analogs (Anti-SARS-CoV-2)

Recent pharmacological research has identified niclosamide as a potent S-phase kinase-associated protein 2 (SKP2) inhibitor. Inhibition of SKP2 slows the ubiquitination and degradation of the BECN1 protein, thereby enhancing autophagic flux and suppressing SARS-CoV-2 replication[1]. However, niclosamide suffers from poor pharmacokinetics. By substituting the standard 5-chlorosalicylic acid moiety with 4-chloro-5-fluoro-2-hydroxybenzoic acid , researchers successfully synthesized analogs with superior structure-activity relationships (SAR) and enhanced bioavailability[1].

BioPathway A Fluorinated Niclosamide Analogs (Derived from Starting Material) B SKP2 Kinase (Inhibition) A->B Inhibits C BECN1 Ubiquitination (Reduced) B->C Prevents D BECN1 Protein (Stabilized) C->D Leads to E Autophagic Flux (Enhanced) D->E Promotes F SARS-CoV-2 Replication (Inhibited) E->F Triggers

Mechanism of SKP2 inhibition and autophagy enhancement by fluorinated analogs.

Step-by-Step Protocol: PCl3​ -Mediated Amidation

To synthesize these antiviral analogs, the starting material must be coupled with deactivated anilines (e.g., 4-aminobenzotrifluoride). Standard coupling agents (HATU/EDC) often fail here due to the poor nucleophilicity of the aniline.

  • Reagent Assembly: Combine 1.0 eq of 4-chloro-5-fluoro-2-hydroxybenzoic acid and 1.1 eq of the substituted aniline in anhydrous chlorobenzene[1].

  • Activation: Under a nitrogen atmosphere, add 0.4 eq of Phosphorus trichloride ( PCl3​ ) dropwise. Causality: PCl3​ converts the carboxylic acid into a highly reactive acyl chloride in situ. This extreme electrophilicity is mandatory to force the reaction with the electron-poor aniline[1].

  • Reflux: Heat the mixture to reflux (130°C) for 3-5 hours.

  • Workup & Self-Validation: Cool to room temperature, quench with saturated aqueous NaHCO3​ , and extract with ethyl acetate. Monitor the reaction completion via HPLC (disappearance of the acid peak). Confirm the final amide via 1H NMR (appearance of the highly deshielded amide N−H proton at ~10.5 ppm).

B. Cardiovascular Agents: Pyridine Derivatives

The compound is also utilized as a core framework in the synthesis of novel pyridine derivatives that act as potassium channel openers. These derivatives exhibit smooth muscle relaxation and coronary blood flow-increasing activities, making them potent therapeutic agents for circulatory diseases such as angina pectoris and hypertension[2].

Safety, Handling, and GHS Compliance

As a halogenated phenolic acid, 4-chloro-5-fluoro-2-hydroxybenzoic acid requires strict adherence to laboratory safety protocols.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Use within a certified chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases (outside of controlled synthetic steps), which can trigger uncontrolled exothermic reactions.

References

  • National Institutes of Health (NIH). "Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2". PMC. Available at:[Link]

  • Google Patents. "US5716971A - Pyridine derivatives, their production and use". United States Patent and Trademark Office.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid via Kolbe-Schmitt Carboxylation

Executive Summary & Rationale 4-Chloro-5-fluoro-2-hydroxybenzoic acid (also known as 4-chloro-5-fluorosalicylic acid) is a critical synthetic intermediate, prominently featured in the development of niclosamide analogs f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

4-Chloro-5-fluoro-2-hydroxybenzoic acid (also known as 4-chloro-5-fluorosalicylic acid) is a critical synthetic intermediate, prominently featured in the development of niclosamide analogs for antiviral therapies (e.g., anti-SARS-CoV-2 agents) and advanced pyridine derivatives[1]. The most atom-economical and industrially relevant pathway to synthesize this compound is the Kolbe-Schmitt reaction[2].

This application note details a highly regioselective, self-validating protocol utilizing 3-chloro-4-fluorophenol as the starting material. By tightly controlling the cation coordination, moisture content, and thermodynamic parameters, this method ensures high ortho-selectivity and eliminates the formation of unwanted para-isomers.

Mechanistic Causality & Parameter Optimization

The Kolbe-Schmitt reaction is an electrophilic aromatic substitution where carbon dioxide acts as the electrophile. The success of this reaction hinges on three critical parameters, each with a specific mechanistic causality:

  • Cation Coordination (The Regioselectivity Driver): Sodium hydroxide (NaOH) is strictly selected over potassium hydroxide (KOH). The Na⁺ ion has an optimal ionic radius to simultaneously chelate the phenoxide oxygen and the oxygen of the incoming CO₂ molecule. This cyclic transition state kinetically traps the CO₂ at the ortho position, exclusively yielding the salicylic acid derivative[3].

  • Anhydrous Conditions (The Conversion Driver): The reaction is notoriously sensitive to moisture. Even trace amounts of water will protonate the highly nucleophilic phenoxide, reverting it to the unreactive phenol and stalling the carboxylation[4].

  • Temperature Control (The Thermodynamic Balancer): The reaction must be maintained between 120 °C and 130 °C. Exceeding 150 °C provides enough thermal energy to break the Na⁺ chelation, shifting the equilibrium toward the thermodynamically more stable para-isomer or causing irreversible decarboxylation[2].

Table 1: Optimization of Kolbe-Schmitt Carboxylation Parameters
ParameterSub-optimal ConditionOptimal ConditionMechanistic Consequence of Optimization
Cation Choice Potassium (K⁺)Sodium (Na⁺) Na⁺ strongly chelates CO₂ and the phenoxide oxygen, driving ortho-selectivity (>95%). K⁺ leads to mixed ortho/para products.
Temperature > 150 °C120 – 130 °C Higher temperatures favor thermodynamic para-carboxylation. 125 °C kinetically traps the ortho-isomer.
Moisture > 0.1% w/w H₂O< 0.01% w/w H₂O Prevents water from hydrolyzing the phenoxide back to phenol, ensuring the nucleophile remains active.
CO₂ Pressure 1 atm50 – 100 atm High pressure drives the equilibrium of the gas-solid phase reaction forward, ensuring complete conversion.

Experimental Workflow

Workflow N1 3-Chloro-4-fluorophenol (Starting Material) N2 Salt Formation (NaOH Addition) N1->N2 N3 Dehydration (Azeotropic Distillation) N2->N3 H2O Removal N4 Sodium 3-chloro-4-fluorophenoxide (Anhydrous Intermediate) N3->N4 Vacuum Drying N5 Kolbe-Schmitt Carboxylation (CO2, 125 °C, 80 bar) N4->N5 Autoclave N6 Acidic Workup (Aqueous HCl, pH 1.5) N5->N6 Depressurize N7 Crude 4-Chloro-5-fluoro- 2-hydroxybenzoic acid N6->N7 Precipitation N8 Recrystallization (EtOH / H2O) N7->N8 N9 Pure Target Compound (Validated via HPLC/FeCl3) N8->N9 Yield > 85%

Fig 1. Experimental workflow for the synthesis of 4-chloro-5-fluoro-2-hydroxybenzoic acid.

Reagents and Equipment

Table 2: Materials Specifications
Reagent / EquipmentSpecification / RoleQuantity (Lab Scale)
3-Chloro-4-fluorophenol Starting Material (Purity >98%)14.65 g (100 mmol)
Sodium Hydroxide (NaOH) Deprotonating agent / Chelation cation4.00 g (100 mmol)
Carbon Dioxide (CO₂) Electrophile (Bone-dry gas cylinder)Excess (80 bar)
Toluene (Anhydrous) Azeotropic dehydration solvent150 mL
Hydrochloric Acid (HCl) Acidification agent (6M Aqueous)As needed (to pH 1.5)
Stainless-Steel Autoclave High-pressure reactor (Rated >150 bar)250 mL capacity

Step-by-Step Self-Validating Protocol

Phase 1: Preparation of Anhydrous Sodium 3-Chloro-4-fluorophenoxide
  • Salt Formation: In a 500 mL round-bottom flask, dissolve 3-chloro-4-fluorophenol (14.65 g) in 100 mL of absolute ethanol. Slowly add a freshly prepared solution of NaOH (4.00 g) in 10 mL of distilled water. Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Solvent Evaporation: Remove the ethanol/water mixture under reduced pressure using a rotary evaporator until a thick, wet solid is obtained.

  • Azeotropic Dehydration (Self-Validating Step): Add 150 mL of anhydrous toluene to the flask. Equip the flask with a Dean-Stark apparatus and reflux.

    • Causality: Toluene forms an azeotrope with water, physically removing it from the salt lattice to prevent reaction quenching.

    • Validation: The process is complete when the distillate in the Dean-Stark trap is completely clear and no further water droplets separate (typically 2-3 hours).

  • Vacuum Drying: Decant the toluene and dry the resulting sodium phenoxide salt in a vacuum oven at 100 °C (<10 mbar) for 12 hours. The salt must be a free-flowing, bone-dry powder prior to the next step.

Phase 2: High-Pressure Carboxylation
  • Autoclave Loading: Rapidly transfer the anhydrous sodium 3-chloro-4-fluorophenoxide into a 250 mL stainless-steel high-pressure autoclave to minimize atmospheric moisture absorption[4].

  • Pressurization: Seal the autoclave and purge the system three times with dry CO₂ gas to displace ambient air. Pressurize the vessel to 80 bar with CO₂[2].

  • Heating & Reaction (Self-Validating Step): Heat the autoclave to 125 °C while maintaining mechanical stirring.

    • Causality: High pressure forces CO₂ into the solid salt matrix, while 125 °C provides the exact activation energy needed for ortho-attack without triggering decarboxylation.

    • Validation: Monitor the pressure gauge. As the reaction proceeds, the pressure will steadily drop due to CO₂ consumption. The reaction is deemed complete when the pressure stabilizes and remains constant for at least 1 hour (total reaction time is typically 4-6 hours).

Phase 3: Acidic Workup & Isolation
  • Depressurization: Cool the autoclave to room temperature and carefully vent the excess CO₂ in a fume hood.

  • Dissolution: Dissolve the crude, rock-like reaction mass (sodium 4-chloro-5-fluoro-2-hydroxybenzoate) in 200 mL of hot distilled water. Filter any insoluble unreacted phenol or polymeric byproducts.

  • Acidification (Self-Validating Step): Transfer the aqueous filtrate to a beaker. Under vigorous stirring, dropwise add 6M HCl until the pH reaches 1.5.

    • Validation: A dense, off-white precipitate of 4-chloro-5-fluoro-2-hydroxybenzoic acid will immediately crash out of the solution as both the carboxylate and phenoxide groups become fully protonated.

Phase 4: Purification & Quality Control
  • Recrystallization: Isolate the crude precipitate via vacuum filtration and wash with ice-cold water. Recrystallize the solid from a 70:30 mixture of ethanol and water to remove trace inorganic salts.

  • Quality Control (Self-Validating Step):

    • FeCl₃ Test: Dissolve 10 mg of the purified crystals in 1 mL of ethanol and add 1 drop of 1% aqueous FeCl₃. A deep violet color instantly validates the presence of the ortho-hydroxybenzoic acid structural motif.

    • Yield & Purity: Dry the crystals to constant weight. Expected yield is 80-85%. Verify purity via HPLC (>98%) and confirm the absence of the para-isomer via ¹H-NMR.

Sources

Application

Application Note: High-Purity Recrystallization of 4-Chloro-5-fluoro-2-hydroxybenzoic acid

Abstract This application note provides a comprehensive, optimized protocol for the purification of 4-Chloro-5-fluoro-2-hydroxybenzoic acid, a key intermediate in pharmaceutical synthesis. The methodology leverages the p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, optimized protocol for the purification of 4-Chloro-5-fluoro-2-hydroxybenzoic acid, a key intermediate in pharmaceutical synthesis. The methodology leverages the principles of recrystallization using a mixed solvent system to effectively remove process-related impurities. We detail the scientific rationale for solvent selection, provide a step-by-step experimental procedure, offer troubleshooting guidance, and outline methods for purity verification. This document is intended for researchers, chemists, and drug development professionals requiring a robust and reproducible method to achieve high-purity material (>99.5%) suitable for downstream applications.

Introduction: The Imperative of Purity

Recrystallization is a cornerstone technique for the purification of solid organic compounds.[1] The fundamental principle relies on the differential solubility of the target compound versus its impurities in a selected solvent at varying temperatures.[2] An impure solid is dissolved in a minimum volume of a suitable hot solvent to create a saturated solution. As the solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes dissimilar impurity molecules.[3] These impurities remain dissolved in the surrounding solution, known as the mother liquor.

The purity of starting materials like 4-Chloro-5-fluoro-2-hydroxybenzoic acid is critical in the synthesis of active pharmaceutical ingredients (APIs). Impurities can lead to unwanted side reactions, lower yields, and introduce potentially toxic by-products into the final drug substance. The protocol herein is designed to be a self-validating system for achieving high purity, a critical step in both research and manufacturing environments.

Physicochemical Rationale for Solvent Selection

The success of any recrystallization is critically dependent on the choice of solvent.[4] An ideal solvent should exhibit a steep solubility curve for the solute: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4]

For 4-Chloro-5-fluoro-2-hydroxybenzoic acid, a molecule with polar hydroxyl and carboxylic acid functional groups, polar solvents are appropriate candidates. Based on the properties of structurally similar compounds, such as 4-fluoro-2-hydroxybenzoic acid which is soluble in methanol[5][6], and the general solubility of hydroxybenzoic acids[7][8], a mixed-solvent system of methanol and water is optimal.

  • Methanol: Acts as the primary solvent, effectively dissolving the target compound at an elevated temperature.

  • Water: Acts as an "anti-solvent." The target compound is poorly soluble in water. Its controlled addition to the cooled methanol solution drastically reduces the compound's solubility, thereby maximizing the recovery of pure crystals.

Table 1: Solvent System Rationale

Solvent ComponentRoleJustification
Methanol Primary SolventThe polarity of methanol effectively solvates the hydroxyl and carboxylic acid moieties of the target compound, ensuring complete dissolution at elevated temperatures. Its relatively low boiling point (64.7 °C) simplifies removal.
Water Anti-SolventThe target compound exhibits low solubility in water. Its addition to the saturated methanol solution induces precipitation, leading to a higher yield of the purified, crystalline product.

Detailed Experimental Protocol

This protocol is optimized for a starting quantity of 10 grams of crude 4-Chloro-5-fluoro-2-hydroxybenzoic acid (typical purity 98%[9]). Volumes should be scaled proportionally for different quantities.

Required Materials & Equipment
  • Reagents: Crude 4-Chloro-5-fluoro-2-hydroxybenzoic acid, Methanol (ACS Grade), Deionized Water, Activated Carbon (optional).

  • Equipment: 250 mL Erlenmeyer flask, 100 mL graduated cylinder, heating mantle or magnetic hotplate stirrer, magnetic stir bar, Buchner funnel and vacuum flask, Whatman No. 1 filter paper, vacuum source, glass stirring rod, drying oven or desiccator.

Step-by-Step Methodology
  • Dissolution:

    • Place 10.0 g of crude 4-Chloro-5-fluoro-2-hydroxybenzoic acid and a magnetic stir bar into a 250 mL Erlenmeyer flask.

    • Add 40 mL of methanol.

    • Heat the mixture to approximately 60 °C while stirring. Caution: Methanol is flammable. Avoid open flames and ensure adequate ventilation.

    • Continue adding methanol in small (2-3 mL) portions until all the solid has just dissolved. Avoid using an excessive amount of solvent to ensure the solution is saturated.[4]

    • (Optional - Decolorization): If the solution has a noticeable color, remove it from the heat, add a spatula tip of activated carbon, and boil for 2-3 minutes. Perform a hot gravity filtration to remove the carbon.[3]

  • Crystallization:

    • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly towards room temperature on a heat-resistant surface. Slow cooling is critical for the formation of large, pure crystals and minimizing impurity inclusion.[2]

    • Once crystal formation is evident, further enhance cooling by placing the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation and Drying:

    • Set up a Buchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of ice-cold methanol to ensure a good seal.

    • Turn on the vacuum and swirl the flask to create a slurry of the crystals in the mother liquor. Pour the slurry into the Buchner funnel.

    • Wash the collected crystals with two small portions (10-15 mL each) of ice-cold deionized water to rinse away the impurity-laden mother liquor.[10]

    • Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals.

    • Transfer the purified crystals to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at 50-60 °C.

Visualization of the Purification Workflow

The following diagram outlines the logical flow of the recrystallization process, from impure starting material to final purity analysis.

Recrystallization_Process cluster_prep 1. Dissolution cluster_purify 2. Crystallization cluster_iso 3. Isolation cluster_analysis 4. Analysis start Crude Solid in Flask add_solvent Add Minimum Hot Methanol start->add_solvent dissolved Saturated Solution Formed add_solvent->dissolved slow_cool Slow Cooling to Room Temp dissolved->slow_cool ice_bath Ice Bath Cooling slow_cool->ice_bath crystals Crystal Lattice Forms ice_bath->crystals filtration Vacuum Filtration crystals->filtration washing Wash with Cold Anti-Solvent filtration->washing drying Oven Drying washing->drying analysis Purity & Yield Assessment (HPLC, Melting Point) drying->analysis final_product High-Purity Product analysis->final_product

Caption: Workflow diagram illustrating the key stages of purification by recrystallization.

Purity Verification and Expected Results

The success of the purification must be validated empirically.

  • Melting Point Analysis: A pure compound exhibits a sharp, narrow melting point range. Impurities typically cause a depression and broadening of the melting point range.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment. The crude material is compared against the recrystallized product, with purity determined by the area percentage of the main peak.

Table 2: Expected Purity Enhancement

ParameterBefore Recrystallization (Crude)After Recrystallization (Expected)
Appearance Off-white to light tan solidWhite crystalline solid
Purity by HPLC ~98%>99.5%
Melting Point Range Broad (e.g., 3-5 °C range)Sharp (e.g., <1 °C range)
Typical Yield N/A80-90%

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used, resulting in an unsaturated solution.Boil off a portion of the solvent to increase concentration and allow it to cool again. Alternatively, add a small seed crystal of the pure compound to induce nucleation. Scratching the inner wall of the flask with a glass rod can also initiate crystallization.[11]
"Oiling Out" The solution is supersaturated, or the cooling is too rapid. The solute is precipitating as a liquid instead of a solid.Reheat the solution until the oil redissolves. Add a small amount (5-10%) of additional solvent and allow the solution to cool much more slowly.
Low Product Yield Too much solvent used for dissolution; premature crystallization during hot filtration; excessive washing.Ensure the minimum amount of hot solvent is used. Pre-heat the filtration apparatus for hot filtration. Use only small portions of ice-cold solvent for washing the final crystals.
Colored Final Product Colored impurities were not fully removed.Repeat the recrystallization process, incorporating the optional activated carbon step during the dissolution phase to adsorb colored impurities.[3]

References

  • StudyMoose , Recrystallization of Benzoic Acid, [Link]

  • University of Missouri-St. Louis , Recrystallization of Benzoic Acid, [Link]

  • University of Wisconsin-Madison , The Recrystallization of Benzoic Acid, [Link]

  • PubChem , 4-Chloro-5-fluoro-2-hydroxybenzaldehyde, [Link]

  • ResearchGate , (PDF) Recrystallization of Impure Benzoic Acid, [Link]

  • Lumen Learning/Waymaker , Experiment: Recrystallization, [Link]

  • UCLA Chemistry , EXPERIMENT (3) Recrystallization, [Link]

  • UNT Digital Library , Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K, [Link]

  • ResearchGate , Summary of experimental solubility data of 4-hydroxybenzoic acid in..., [Link]

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Method

Advanced Derivatization Methods for 4-Chloro-5-Fluoro-2-Hydroxybenzoic Acid: Analytical and Synthetic Workflows

Executive Summary 4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS: 181289-00-9) is a highly functionalized halogenated salicylic acid derivative. The precise arrangement of the C4-chloro and C5-fluoro substituents significa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS: 181289-00-9) is a highly functionalized halogenated salicylic acid derivative. The precise arrangement of the C4-chloro and C5-fluoro substituents significantly alters its physicochemical behavior compared to the unsubstituted parent molecule. Because of its extreme polarity and strong intermolecular interactions, the underivatized compound exhibits poor volatility and peak tailing in gas chromatography, while its complex electronic profile dictates specific handling in synthetic chemistry.

This application note provides field-proven, self-validating protocols for two distinct derivatization pathways: Analytical Silylation for GC-MS quantification, and Synthetic Amidation for Active Pharmaceutical Ingredient (API) development (such as the synthesis of anti-SARS-CoV-2 niclosamide analogs [1] and cardiovascular therapeutics [2]).

Mechanistic Insights: The Causality of Reactivity

As a Senior Application Scientist, it is critical to understand why standard derivatization protocols often fail with this specific molecule. The reactivity of 4-chloro-5-fluoro-2-hydroxybenzoic acid is governed by two competing forces:

  • The Intramolecular Hydrogen Bond (Steric/Thermodynamic Barrier): Like all salicylic acids, this compound forms a highly stable intramolecular hydrogen bond between the C2-phenolic hydroxyl (-OH) and the C1-carbonyl oxygen. This creates a pseudo-six-membered ring that sterically and electronically shields the -OH group from electrophilic attack.

  • Halogen-Induced Deactivation (Electronic Barrier): The highly electronegative fluorine and chlorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the aromatic ring, significantly lowering the pKa of both the carboxylic acid and the phenolic -OH. While this makes the carboxylate proton highly acidic (facilitating easy deprotonation), it renders the resulting phenoxide anion a remarkably poor nucleophile.

The Strategic Takeaway: In analytical workflows, you must use aggressive catalysis to break the H-bond and derivatize both functional groups. In synthetic workflows, you can exploit the poor nucleophilicity of the -OH to selectively activate the -COOH without needing complex protecting groups.

Workflow Visualization

G Start 4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS: 181289-00-9) Analytic Analytical Derivatization (GC-MS Workflow) Start->Analytic Synthetic Synthetic Derivatization (API Development) Start->Synthetic BSTFA Reagent: BSTFA + 1% TMCS Catalyst: Pyridine Temp: 60°C Analytic->BSTFA DiTMS Di-TMS Derivative (High Volatility) BSTFA->DiTMS Breaks H-Bond; Silylates -OH & -COOH Activation Reagent: PCl3 or HATU Solvent: Toluene/DMF Temp: Reflux or RT Synthetic->Activation Amide Amide Derivative (Bioactive Scaffold) Activation->Amide Selective -COOH Activation

Workflow map comparing analytical silylation and synthetic amidation of the target compound.

Protocol 1: Analytical Silylation for GC-MS

To analyze this compound via GC-MS, it must be volatilized. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the industry standard [3].

Causality of Experimental Choices: BSTFA alone is insufficient to silylate the sterically hindered and H-bonded phenolic -OH. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical Lewis acid catalyst, disrupting the intramolecular H-bond and driving the formation of the di-TMS derivative. Anhydrous pyridine is used as the solvent because its basicity neutralizes the acidic byproducts (driving the equilibrium forward) and acts as an intermediate silyl-transfer agent.

Step-by-Step Methodology
  • Sample Preparation: Weigh 1.0 mg of the 4-chloro-5-fluoro-2-hydroxybenzoic acid standard into a 2 mL amber glass autosampler vial.

  • Internal Standard Addition: Add 10 µL of a deuterated internal standard (e.g., Salicylic acid-d4, 100 µg/mL) to account for derivatization efficiency.

  • Solvation: Add 100 µL of anhydrous pyridine. Vortex gently until fully dissolved. (Note: Moisture strictly prohibits silylation; ensure pyridine is stored over molecular sieves).

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS. Cap the vial immediately with a PTFE-lined septum to exclude atmospheric moisture.

  • Thermal Incubation: Place the vial in a heating block at 60°C for 60 minutes. The thermal energy is required to overcome the activation barrier of the pseudo-six-membered H-bonded ring.

  • Self-Validation (QC Check): Inject 1 µL into the GC-MS. The reaction is successful only if the di-TMS molecular ion (m/z 334) is the base peak. If a significant mono-TMS peak (m/z 262) is observed, the reaction is incomplete, indicating either moisture contamination or degraded TMCS.

Protocol 2: Synthetic Amidation for API Development

In drug discovery, this compound is frequently coupled with anilines to form bioactive amides.

Causality of Experimental Choices: Phosphorus trichloride (PCl₃) is utilized to convert the -COOH to an acyl chloride in situ. Because the C4/C5 halogens severely depress the nucleophilicity of the C2-OH, self-esterification (polymerization) is kinetically unfavorable. This allows for a one-pot direct coupling with an exogenous amine without the need to protect the phenolic -OH [1].

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent (eq) of 4-chloro-5-fluoro-2-hydroxybenzoic acid and 1.0 eq of the target aniline (e.g., 4-aminobenzotrifluoride) in 15 mL of anhydrous toluene.

  • Activation: Slowly add 0.35 eq of Phosphorus trichloride (PCl₃) dropwise via a syringe. (Causality: A substoichiometric amount is used because each PCl₃ molecule can theoretically activate up to three carboxyl groups, forming phosphorous acid as a byproduct).

  • Reflux: Attach a reflux condenser and heat the mixture to 110°C for 3 to 4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The highly polar starting acid (Rf ~0.1) must completely disappear, replaced by a less polar, UV-active amide spot (Rf ~0.5).

  • Workup: Cool the reaction to room temperature. Quench carefully with 20 mL of saturated aqueous NaHCO₃ to neutralize residual acids. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure amide scaffold.

Quantitative Data Summary

The following table summarizes the divergent parameters and outcomes of the two derivatization methodologies:

ParameterAnalytical Silylation (GC-MS)Synthetic Amidation (API Synthesis)
Primary Objective Maximize volatility and thermal stabilityCreate stable, bioactive amide linkages
Target Functional Groups Both -OH and -COOH (Dual derivatization)Selective for -COOH only
Primary Reagents BSTFA + 1% TMCS in PyridinePCl₃ (or HATU/DIPEA) + Amine in Toluene
Reaction Temperature 60°C (Mild heating)110°C (Reflux)
Causality of Selectivity TMCS forces the breaking of the H-bondHalogens deactivate the -OH, preventing self-reaction
Validation Metric Complete shift to m/z 334 (Di-TMS)Disappearance of Rf 0.1 spot on TLC
Downstream Application Pharmacokinetic quantificationPre-clinical in vitro / in vivo screening

References

  • Title: Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 Source: PubMed Central (PMC) URL: [Link]

  • Title: Pyridine derivatives, their production and use (US Patent 5716971A)
Application

Application Notes &amp; Protocols: Leveraging 4-Chloro-5-fluoro-2-hydroxybenzoic Acid in Modern Medicinal Chemistry

Abstract 4-Chloro-5-fluoro-2-hydroxybenzoic acid is a strategically substituted salicylic acid derivative that has emerged as a valuable building block in medicinal chemistry. Its unique electronic and structural feature...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a strategically substituted salicylic acid derivative that has emerged as a valuable building block in medicinal chemistry. Its unique electronic and structural features—stemming from the ortho-hydroxyl group, the meta-fluoro substituent, and the para-chloro substituent relative to the carboxylic acid—render it a versatile scaffold for designing targeted therapeutics. The hydroxyl and carboxylic acid groups provide crucial hydrogen bonding donors and acceptors for anchoring to protein targets, while the halogen atoms offer a means to modulate physicochemical properties such as lipophilicity, pKa, and metabolic stability. This guide provides an in-depth analysis of its reactivity, core synthetic protocols for its derivatization, and its application in the design of kinase inhibitors, particularly those targeting the BRAF protein.

Physicochemical Properties and Reactivity Profile

The strategic placement of electron-withdrawing (chloro, fluoro, carboxylic acid) and electron-donating (hydroxyl) groups governs the reactivity of 4-Chloro-5-fluoro-2-hydroxybenzoic acid. This substitution pattern creates a unique electronic landscape that influences the reactivity of its three primary functional groups.

PropertyValue
Molecular Formula C₇H₄ClFO₃
Molecular Weight 190.56 g/mol
CAS Number 181289-00-9 (Isomer dependent)
Appearance White to off-white crystalline solid
pKa (estimated) ~2.5 (Carboxylic), ~10 (Phenolic)
LogP (calculated) 1.88

Reactivity Insights:

  • Carboxylic Acid (C1): This is the most acidic proton and the primary site for amide bond formation and esterification. Its reactivity is standard for benzoic acids and is amenable to a wide range of coupling conditions.

  • Phenolic Hydroxyl (C2): The acidity of this group is significantly lower than the carboxylic acid, allowing for selective reactions. It is a key hydrogen bond donor for protein-ligand interactions and can be a site for etherification to explore further structure-activity relationships (SAR).

  • Aromatic Ring: The ring is electron-deficient due to the halogen and carboxyl substituents. The hydroxyl group is a strong ortho-, para-director for any potential electrophilic aromatic substitution, though the existing substitution pattern makes further ring functionalization challenging and often unnecessary.[1] The fluorine and chlorine atoms enhance binding affinity through halogen bonding and improve metabolic stability by blocking potential sites of oxidation.[2]

Significance in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitors

Kinases are a critical class of enzymes that regulate cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[3] The design of specific kinase inhibitors is a cornerstone of modern oncology drug discovery.[3] 4-Chloro-5-fluoro-2-hydroxybenzoic acid has proven to be a particularly effective scaffold for this purpose, most notably in the development of inhibitors for BRAF kinase, a key protein in the MAPK signaling pathway.[4][5]

Causality of Efficacy: The 2-hydroxybenzoic acid motif acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The 5-fluoro and 4-chloro substituents occupy adjacent pockets, where the halogens can fine-tune binding affinity and pharmacokinetic properties. This structural arrangement provides a rigid and pre-organized conformation for effective target engagement. Several potent BRAF(V600E) inhibitors have incorporated this or similar substituted hydroxyphenyl moieties.[4][6]

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Scaffold hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue d_pocket Hydrophobic Pocket solvent Solvent Front scaffold 4-Chloro-5-fluoro-2-hydroxybenzoic Acid Moiety OH COOH F Cl scaffold:f1->hinge H-Bond scaffold:f3->d_pocket Hydrophobic/ Halogen Bond scaffold:f4->d_pocket scaffold:f2->solvent H-Bond (Water Network) linker Linker & Core scaffold->linker

Fig 1. General binding mode of the scaffold in a kinase active site.

Core Synthetic Protocols

The derivatization of 4-Chloro-5-fluoro-2-hydroxybenzoic acid primarily involves reactions at the carboxylic acid and phenolic hydroxyl groups. The following protocols are foundational for building a diverse chemical library based on this scaffold.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the formation of an amide bond, a bioisostere for the carboxylic acid, which is the most common reaction in medicinal chemistry.[7] HATU is a highly efficient coupling reagent, particularly for forming amide bonds with a low risk of racemization.[8][9]

Expert Rationale: The reaction proceeds via the formation of a highly reactive HOBt-ester intermediate. The tertiary amine base, DIPEA, is non-nucleophilic and serves to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate salt, driving the reaction to completion. Pre-activation of the acid with HATU before adding the amine is recommended to maximize yield and minimize side reactions.

Fig 2. Workflow for HATU-mediated amide coupling.

Materials:

  • 4-Chloro-5-fluoro-2-hydroxybenzoic acid

  • Amine of interest

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate (EtOAc), HCl (aq), NaHCO₃ (aq, sat.), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Under an inert atmosphere, dissolve 4-Chloro-5-fluoro-2-hydroxybenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add the desired amine (1.2 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and finally brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Multi-Step Synthesis of Ether Derivatives

This protocol outlines a three-step sequence to selectively alkylate the phenolic hydroxyl group. This requires initial protection of the more reactive carboxylic acid.[10]

Expert Rationale:

  • Step 1 (Esterification): A Fischer esterification is a classic, reliable method for protecting the carboxylic acid. Using a catalytic amount of strong acid in an excess of the alcohol (methanol) drives the equilibrium towards the ester product.[10]

  • Step 2 (Etherification): The Williamson ether synthesis is performed under basic conditions. A moderately strong base like K₂CO₃ is sufficient to deprotonate the phenolic hydroxyl without hydrolyzing the methyl ester.

  • Step 3 (Saponification): The final deprotection step uses a strong base like NaOH to hydrolyze the ester back to the carboxylic acid, yielding the final product.

G start Start: 4-Chloro-5-fluoro- 2-hydroxybenzoic acid esterification Step 1: Esterification start->esterification etherification Step 2: Etherification esterification->etherification Intermediate: Methyl Ester saponification Step 3: Saponification etherification->saponification Intermediate: Alkoxy Ester end Final Product: 4-Chloro-5-fluoro- 2-alkoxybenzoic acid saponification->end reagents1 Reagents: - MeOH (solvent) - H₂SO₄ (cat.) - Reflux reagents1->esterification reagents2 Reagents: - Alkyl Halide (R-X) - K₂CO₃ - Acetone/DMF, Heat reagents2->etherification reagents3 Reagents: 1. NaOH (aq), THF/MeOH 2. HCl (aq) to acidify reagents3->saponification

Fig 3. Three-step workflow for selective phenolic etherification.

Step 1: Protection via Fischer Esterification

  • Procedure: Dissolve 4-Chloro-5-fluoro-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram). Cool to 0 °C and slowly add concentrated sulfuric acid (0.1 eq). Reflux the mixture for 4-12 hours until TLC/LC-MS shows completion. Neutralize with saturated NaHCO₃ solution and extract with ethyl acetate. Dry and concentrate to yield the methyl ester, which is often pure enough for the next step.[10]

Step 2: O-Alkylation via Williamson Ether Synthesis

  • Procedure: Dissolve the methyl ester from Step 1 (1.0 eq) in acetone or DMF. Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) and the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq). Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor by TLC/LC-MS. After completion, filter off the solids, concentrate the filtrate, and perform an aqueous work-up (EtOAc/water extraction). The crude product can be purified by column chromatography.[10]

Step 3: Deprotection via Saponification

  • Procedure: Dissolve the alkoxy ester from Step 2 (1.0 eq) in a mixture of THF or methanol and water. Add aqueous NaOH solution (2.0-4.0 eq). Stir at room temperature or gently heat until the reaction is complete. Cool the mixture, and carefully acidify to pH ~2 with aqueous HCl. The product will often precipitate and can be collected by filtration. Alternatively, extract with ethyl acetate, dry, and concentrate to yield the final ether product.[10]

Application Example: Synthesis of BRAF Inhibitor Analogs

The utility of 4-Chloro-5-fluoro-2-hydroxybenzoic acid is exemplified in its use to synthesize potent BRAF inhibitors. For instance, pyrazole-containing compounds incorporating a substituted 2-hydroxyphenyl moiety have shown significant activity.[4]

Compound ID (Reference)Core Structure FragmentBRAF(V600E) IC₅₀ (µM)Anti-proliferative IC₅₀ (µM) (WM266.4 Melanoma)
Compound 3d [4]1-(5-(5-chloro-2-hydroxyphenyl )-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone0.220.45
Compound 3m [4]1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone0.460.72

The data clearly indicates that compounds built around a halogenated 2-hydroxyphenyl scaffold can achieve potent, sub-micromolar inhibition of both the target enzyme and cancer cell line proliferation.[4] The amide coupling protocol described above (Protocol 1) is directly applicable for linking the 4-Chloro-5-fluoro-2-hydroxybenzoic acid core to various amine-containing heterocyclic fragments to generate novel inhibitor candidates.

Conclusion

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a high-value, versatile starting material for medicinal chemistry research. Its pre-installed functional handles and specific substitution pattern make it an ideal scaffold for generating libraries of compounds aimed at targets that recognize and bind to substituted salicylic acid motifs, such as protein kinases. The robust protocols for amide coupling and etherification provided herein serve as a validated foundation for researchers and drug development professionals to explore the vast chemical space accessible from this privileged starting material.

References

  • Global Scientific Journals. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]

  • Zhang, L., et al. (2012). Synthesis, Biological Evaluation of Novel 4,5-dihydro-2H-pyrazole 2-hydroxyphenyl Derivatives as BRAF Inhibitors. PubMed. Retrieved from [Link]

  • Pekkola, T., et al. (2019). Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation. PubMed. Retrieved from [Link]

  • PubMed. (2003). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. PubMed. Retrieved from [Link]

  • Digital Commons @ Winthrop. (2023). Synthesis of 4,5-dihydro-1H-pyrazole derivatives as BRAF inhibitors. Retrieved from [Link]

  • Scribd. (2011). Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. Retrieved from [Link]

  • ResearchGate. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • ACS Combinatorial Science. (2012). 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. Retrieved from [Link]

  • PubMed. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of compounds 21d–21f.a Reagents and conditions. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • PubMed. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Retrieved from [Link]

  • PLOS One. (2016). Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PLOS One. Retrieved from [Link]

  • Google Patents. (n.d.). CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
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  • PubChem. (n.d.). 4-Chlorosalicylic acid. Retrieved from [Link]

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Method

The Strategic Utility of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

This technical guide provides an in-depth exploration of 4-Chloro-5-fluoro-2-hydroxybenzoic acid, a key pharmaceutical intermediate. We will delve into its synthesis, purification, and analytical characterization, offeri...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of 4-Chloro-5-fluoro-2-hydroxybenzoic acid, a key pharmaceutical intermediate. We will delve into its synthesis, purification, and analytical characterization, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. The strategic placement of chloro, fluoro, and hydroxyl functional groups on the benzoic acid scaffold makes this molecule a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs).

Compound Profile and Physicochemical Properties

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure lends itself to a variety of chemical transformations, making it a valuable precursor in medicinal chemistry.

PropertyValueSource
CAS Number 181289-00-9[1]
Molecular Formula C₇H₄ClFO₃[1]
Molecular Weight 190.56 g/mol [1]
Appearance Solid[1]
Purity (Typical) ≥98%[1]
Storage Sealed in dry, room temperature[1]

Safety Information:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1].

  • Precautionary Statements: P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362, P501[1].

Synthesis Protocol: A Representative Approach

While specific proprietary synthesis routes may vary, a common and logical approach to synthesizing 4-Chloro-5-fluoro-2-hydroxybenzoic acid involves the selective chlorination of a fluorinated salicylic acid precursor. The following protocol is a representative method based on established organic chemistry principles for halogenation of activated aromatic rings.

Mechanistic Rationale

The synthesis hinges on the principles of electrophilic aromatic substitution. The starting material, 5-fluoro-2-hydroxybenzoic acid, possesses a strongly activating hydroxyl group (-OH) and a deactivating but ortho-, para-directing fluorine atom (-F). The hydroxyl group's activating effect dominates, directing the incoming electrophile (in this case, a chloronium ion equivalent) primarily to the positions ortho and para to it. Steric hindrance and the electronic influence of the existing substituents will favor chlorination at the 4-position.

Caption: Synthetic pathway for 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Experimental Protocol

Materials:

  • 5-Fluoro-2-hydroxybenzoic acid

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Sulfuric acid (concentrated)

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Hydrochloric acid (1M)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 5-fluoro-2-hydroxybenzoic acid (1 equivalent) in anhydrous acetonitrile.

  • Addition of Catalyst: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the stirred solution at room temperature.

  • Addition of Chlorinating Agent: To this mixture, add N-Chlorosuccinimide (NCS) (1.05 equivalents) portion-wise over 15-20 minutes. An exotherm may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying the crude 4-Chloro-5-fluoro-2-hydroxybenzoic acid, leveraging its differential solubility in a solvent system at varying temperatures.

Solvent Selection

The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective for benzoic acid derivatives.

Recrystallization Procedure
  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., hot ethanol) to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., hot water) dropwise to the hot solution until the first sign of persistent turbidity appears.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Caption: General workflow for the purification of 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Analytical Quality Control

Rigorous analytical testing is crucial to ensure the purity and identity of the synthesized intermediate. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

An isocratic reverse-phase HPLC method can be developed for purity assessment.

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product. The expected spectra would show characteristic shifts for the aromatic protons and carbons, influenced by the electron-withdrawing and donating effects of the substituents.

Application in Pharmaceutical Synthesis

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). While specific examples in publicly available literature are limited, its structural motifs are present in a number of drug candidates. For instance, the related compound, 4-fluoro-3-hydroxybenzoic acid, is a known intermediate in the synthesis of Acoramidis, a transthyretin stabilizer[2]. The presence of the chloro and fluoro groups in the target molecule can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug substance.

Conclusion

This guide has provided a comprehensive overview of 4-Chloro-5-fluoro-2-hydroxybenzoic acid as a pharmaceutical intermediate. The detailed protocols for its synthesis, purification, and analysis are designed to be a valuable resource for scientists engaged in drug discovery and development. The principles and techniques described herein are grounded in established chemical literature and best practices, ensuring a high degree of scientific integrity and practical utility.

References

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Application

In-Depth Application Note: HPLC Analysis of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid

Executive Summary 4-Chloro-5-fluoro-2-hydroxybenzoic acid (a di-halogenated salicylic acid derivative) is a critical building block and intermediate in pharmaceutical synthesis and drug discovery. Accurate quantification...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-5-fluoro-2-hydroxybenzoic acid (a di-halogenated salicylic acid derivative) is a critical building block and intermediate in pharmaceutical synthesis and drug discovery. Accurate quantification of this compound and its synthetic impurities requires a highly controlled chromatographic environment. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method. By leveraging the specific physicochemical properties of the analyte—specifically its pKa and lipophilicity—this protocol ensures high resolution, excellent peak symmetry, and reproducible quantification.

Chemical Profiling & Mechanistic Rationale

To design a reliable analytical method, experimental choices must be grounded in the molecule's intrinsic chemical properties rather than empirical trial and error.

  • The Causality of pH Control (Ion Suppression): Unsubstituted salicylic acid has a pKa of approximately 2.98[1]. The addition of highly electronegative halogens (5-fluoro and 4-chloro groups) exerts a strong inductive electron-withdrawing effect, lowering the pKa of the carboxylic acid group to approximately 2.60–2.71[2][3]. In a neutral mobile phase, this compound exists almost entirely as a polar carboxylate anion. Anions elute near the void volume of a standard reversed-phase system and exhibit severe peak tailing due to secondary interactions with residual silanols. To establish a robust method, the mobile phase pH must be suppressed to at least one unit below the pKa (pH ≤ 1.6). This is achieved using 0.1% Trifluoroacetic acid (TFA) in water, ensuring the analyte remains fully protonated and neutral, thereby maximizing hydrophobic retention[4].

  • Stationary Phase Causality: While a standard C18 column provides adequate dispersive interactions[5], a Phenyl-Hexyl stationary phase is highly recommended for halogenated aromatics. The electron-deficient di-halogenated aromatic ring of the analyte engages in strong π−π interactions with the electron-rich phenyl phase, offering superior orthogonal selectivity against structurally similar synthetic impurities[4].

  • Detection Rationale: The conjugated π -system of the salicylic acid core exhibits strong UV absorbance. Monitoring at 230 nm provides maximum sensitivity for trace impurity profiling, while a secondary wavelength at 310 nm offers high specificity for the salicylic acid chromophore, avoiding interference from mobile phase baseline drift[5][6].

Experimental Workflow & Method Development

HPLC_Workflow A 1. Sample Preparation (Dissolution in MeOH/H2O) B 2. Column Selection (C18 or Phenyl-Hexyl) A->B C 3. Mobile Phase Optimization (pH < 2.0 to suppress ionization) B->C D 4. Chromatographic Separation (Gradient Elution) C->D E 5. UV Detection (λ = 230 nm & 310 nm) D->E F 6. Data Analysis & System Suitability E->F

Fig 1: HPLC workflow for 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Detailed Step-by-Step Protocol

Reagents and Materials
  • 4-Chloro-5-fluoro-2-hydroxybenzoic acid reference standard (>98% purity).

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • HPLC-grade Water (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), LC-MS grade.

  • 0.45 µm PTFE syringe filters[5].

Preparation of Solutions
  • Diluent Preparation: Mix HPLC-grade Methanol and Water in a 50:50 (v/v) ratio. Rationale: Matches the initial mobile phase strength to prevent solvent-induced peak distortion.

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume[5].

  • Sample Solution: Weigh the equivalent of 10.0 mg of the sample into a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent. Filter through a 0.45 µm PTFE syringe filter prior to injection[5].

Chromatographic Conditions
  • System: High-Performance Liquid Chromatograph equipped with a UV/PDA detector.

  • Column: Phenyl-Hexyl or C18, 150 mm × 4.6 mm, 3.5 µm particle size[4].

  • Column Temperature: 35 °C (reduces mobile phase viscosity and improves mass transfer)[4].

  • Mobile Phase A: 0.1% TFA in Water (pH ~1.5)[4].

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm (Quantification) and 310 nm (Qualification).

System Suitability Testing (SST)

A highly reliable protocol must be a self-validating system. Before analyzing unknown samples, the system must prove its fitness by injecting the Standard Solution six times consecutively and meeting strict chromatographic criteria.

Quantitative Data & Validation Summaries

Table 1: Gradient Elution Profile A gradient method is utilized to ensure the elution of highly retained non-polar synthetic impurities while focusing the primary analyte peak.

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.080201.0
2.080201.0
10.020801.0
12.020801.0
12.180201.0
16.080201.0

Table 2: System Suitability Criteria (Self-Validating Metrics)

ParameterAcceptance CriteriaScientific Rationale
Retention Time RSD ≤ 1.0% (n=6)Confirms pump delivery stability and consistent analyte ionization suppression.
Peak Area RSD ≤ 2.0% (n=6)Validates autosampler precision and detector stability.
Tailing Factor (T) ≤ 1.5Verifies that secondary interactions (e.g., with unendcapped silanols) are fully suppressed by the acidic mobile phase.
Theoretical Plates (N) ≥ 5,000Ensures the column maintains sufficient efficiency and mass transfer kinetics for baseline resolution.

References

  • Modernization of USP Salicylic Acid HPLC Analysis Using Agilent InfinityLab Poroshell 120 Columns – Agilent Technologies. Available at: [Link]

  • Solution properties of iron(III) complexes with 5-fluorosalicylic acid - Spectra, speciation, and redox stability – Journal of Inorganic Biochemistry / PubMed. Available at:[Link]

  • Physicochemical properties of SA and SA derivatives – ResearchGate. Available at: [Link]

Sources

Method

Mastering the ¹H NMR Characterization of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid: An Application Note and Protocol

Introduction: The Significance of Precise Characterization 4-Chloro-5-fluoro-2-hydroxybenzoic acid is a key substituted salicylic acid derivative. Its structural complexity, featuring a trifecta of electron-withdrawing a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Precise Characterization

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a key substituted salicylic acid derivative. Its structural complexity, featuring a trifecta of electron-withdrawing and donating groups on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of the chloro, fluoro, hydroxyl, and carboxylic acid functionalities dictates its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation is paramount for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary and indispensable tool for the structural elucidation of such small organic molecules. This application note provides a comprehensive guide to the ¹H NMR characterization of 4-Chloro-5-fluoro-2-hydroxybenzoic acid, detailing not just the protocol but the scientific rationale behind each step. We will delve into the nuances of sample preparation, predict and interpret the spectral features with a high degree of confidence, and address potential challenges to ensure accurate and reproducible results.

Core Principles: Understanding the ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Chloro-5-fluoro-2-hydroxybenzoic acid is governed by fundamental principles of chemical shifts and spin-spin coupling. The electron-donating hydroxyl group (-OH) and the electron-withdrawing carboxylic acid (-COOH), chlorine (-Cl), and fluorine (-F) substituents significantly influence the electron density around the aromatic protons, thereby affecting their resonance frequencies (chemical shifts). Furthermore, the magnetic nuclei of the fluorine atom (¹⁹F, spin I = 1/2) and adjacent protons will interact, leading to characteristic splitting patterns known as spin-spin coupling. A solid understanding of these principles is crucial for accurate spectral interpretation.

Experimental Protocol: From Sample Preparation to Data Acquisition

This section outlines a detailed, field-proven protocol for acquiring a high-quality ¹H NMR spectrum of 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Materials and Equipment
  • 4-Chloro-5-fluoro-2-hydroxybenzoic acid (purity ≥98%)

  • Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃)

  • High-quality 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR spectrometer (300 MHz or higher recommended)

Step-by-Step Sample Preparation
  • Analyte Weighing: Accurately weigh 5-25 mg of 4-Chloro-5-fluoro-2-hydroxybenzoic acid into a clean, dry vial.[1][2][3] The use of a sufficient amount of sample is critical for obtaining a good signal-to-noise ratio, especially for less sensitive nuclei or for 2D NMR experiments.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[1][4] The choice of solvent is critical.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent choice for dissolving polar compounds like carboxylic acids and for observing exchangeable protons (hydroxyl and carboxylic acid) as it forms strong hydrogen bonds, slowing down the exchange rate.[5] The residual solvent peak appears around 2.50 ppm.[6]

    • Acetone-d₆: Another good option for dissolving a wide range of organic compounds.[6][7] The residual peak is at approximately 2.05 ppm.

    • CDCl₃ (Deuterated Chloroform): While a common NMR solvent, it may be less suitable for this compound due to potential solubility issues and the acidic nature of the analyte.[6][7] The residual solvent peak is typically found at 7.26 ppm.

  • Homogenization: Gently vortex the vial until the solid is completely dissolved. Ensure no particulate matter remains, as suspended solids can degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity.[2][4]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any solid particles from being transferred. If necessary, filter the solution through a small plug of glass wool in the pipette.

  • Labeling: Clearly label the NMR tube with the sample identification.

Data Acquisition Parameters

For a standard ¹H NMR experiment, the following parameters on a 400 MHz spectrometer can be used as a starting point:

ParameterRecommended Value
Pulse ProgramStandard 1D proton (e.g., zg30)
Number of Scans16-64 (adjust for optimal signal-to-noise)
Relaxation Delay (d1)1-2 seconds
Acquisition Time (aq)2-4 seconds
Spectral Width (sw)16 ppm (from -2 to 14 ppm)
Temperature298 K (25 °C)

Spectral Analysis and Interpretation: A Predictive Approach

Due to the specific substitution pattern, the aromatic region of the ¹H NMR spectrum of 4-Chloro-5-fluoro-2-hydroxybenzoic acid is expected to be relatively simple, exhibiting two distinct signals. The exchangeable protons of the hydroxyl and carboxylic acid groups will also be present, though their appearance can vary.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.8 - 8.2Doublet of doublets (dd) or Doubletortho J(H-F) ≈ 6-10 Hz, meta J(H-H) ≈ 2-3 Hz (if resolved)
H-6~7.0 - 7.4Doublet of doublets (dd) or Doubletmeta J(H-F) ≈ 4-6 Hz, meta J(H-H) ≈ 2-3 Hz (if resolved)
-OH (hydroxyl)~9.0 - 11.0 (in DMSO-d₆)Broad singlet (bs)N/A
-COOH (carboxyl)~11.0 - 13.0 (in DMSO-d₆)Broad singlet (bs)N/A

Note: The predicted chemical shifts are estimations based on the analysis of substituent effects and data from related compounds such as 4-chlorosalicylic acid and 5-fluorosalicylic acid.[1][8][9] Actual values may vary depending on the solvent and concentration.

Detailed Peak Assignment and Rationale
  • Aromatic Protons (H-3 and H-6):

    • The benzene ring has two remaining protons at positions 3 and 6.

    • H-3: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating hydroxyl group and the electron-withdrawing chlorine atom. It is also ortho to the fluorine atom. The strong deshielding effect of the adjacent carboxylic acid group will shift this proton significantly downfield, likely in the range of 7.8 - 8.2 ppm. It is expected to appear as a doublet due to the large ortho coupling with the fluorine atom (³JHF). Further smaller coupling to H-6 (⁵JHH) might be observed, resulting in a doublet of doublets.

    • H-6: This proton is ortho to the hydroxyl group and meta to the carboxylic acid group and the fluorine atom. The shielding effect of the hydroxyl group will cause this proton to resonate at a higher field (upfield) compared to H-3, likely in the range of 7.0 - 7.4 ppm. It is expected to be a doublet due to the meta coupling with the fluorine atom (⁴JHF). A smaller coupling to H-3 might also be present.

  • Exchangeable Protons (-OH and -COOH):

    • The protons of the hydroxyl and carboxylic acid groups are acidic and can undergo chemical exchange with residual water or the deuterated solvent.[10]

    • In aprotic polar solvents like DMSO-d₆, which is a strong hydrogen bond acceptor, the exchange rate is slowed down, and these protons are often observed as distinct, broad singlets at very downfield chemical shifts.[5]

    • The carboxylic acid proton is typically the most deshielded proton in the molecule, appearing in the 10-13 ppm region.[11] The phenolic hydroxyl proton will also be downfield, but generally at a slightly lower chemical shift than the carboxylic proton.

    • Confirmation: The identity of these peaks can be confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube, shaking it, and re-acquiring the spectrum. The -OH and -COOH signals will disappear or significantly decrease in intensity due to the exchange of protons for deuterium.[7]

Visualizing the Experimental Workflow

Figure 1: A schematic overview of the complete workflow for the ¹H NMR characterization of 4-Chloro-5-fluoro-2-hydroxybenzoic acid, from sample preparation to final data analysis.

Troubleshooting and Advanced Considerations

  • Peak Broadening: The signals for the hydroxyl and carboxylic acid protons are naturally broad due to chemical exchange and quadrupole effects.[5][10] If the aromatic signals are also broad, it may indicate sample aggregation (reduce concentration), the presence of paramagnetic impurities (filter the sample), or poor shimming of the magnet.

  • Disappearance of Exchangeable Protons: In protic deuterated solvents like D₂O or CD₃OD, the -OH and -COOH protons will rapidly exchange with deuterium and will likely not be observed in the spectrum.[10] This is a useful technique for confirming their presence.

  • Complex Coupling Patterns: At higher magnetic field strengths, the smaller long-range couplings (e.g., ⁵JHH) may become resolved, leading to more complex splitting patterns than simple doublets.

  • 2D NMR Spectroscopy: For unequivocal assignment, especially in more complex analogues, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable.

Conclusion: A Robust Protocol for Confident Characterization

This application note provides a comprehensive and scientifically grounded protocol for the ¹H NMR characterization of 4-Chloro-5-fluoro-2-hydroxybenzoic acid. By understanding the underlying principles of substituent effects and spin-spin coupling, and by following the detailed experimental guidelines, researchers can confidently acquire, interpret, and report high-quality ¹H NMR data. The predictive analysis presented herein serves as a robust guide for spectral assignment, ensuring the accurate structural elucidation of this important chemical entity in research and development settings.

References

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluorosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Chemistry LibreTexts. Retrieved from [Link]

  • NMR Spectroscopy Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • DSpace@MIT. (n.d.). APPENDIX 2. Retrieved from [Link]

  • AIP Publishing. (2024, February 8). On the performance of HRPA(D) for NMR spin–spin coupling constants: Smaller molecules, aromatic and fluoroaromatic compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation | Request PDF. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • PMC. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • ACS Publications. (2010, January 29). Probing 1J(C−F) and nJ(F−F) Spin−Spin Coupling Constants for Fluoroazines: An Ab Initio Theoretical Investigation. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Scharlab. (n.d.). Solvents, deuterated for NMR for laboratory. Retrieved from [Link]

  • ResearchGate. (2024, April 25). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-hydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

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Application

Application Note: Structural Elucidation of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid Using 13C NMR Spectroscopy

Abstract This comprehensive guide details the application of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy for the unambiguous structural analysis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid. This compound,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the application of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy for the unambiguous structural analysis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid. This compound, a polysubstituted aromatic acid, presents a unique case for spectral interpretation due to the combined electronic effects of its substituents and the characteristic carbon-fluorine (C-F) coupling. This document provides an in-depth discussion of the theoretical principles, a detailed experimental protocol, and a thorough analysis of the resulting 13C NMR spectrum. It is intended for researchers and scientists in the fields of organic chemistry, analytical chemistry, and drug development who utilize NMR for molecular characterization.

Introduction: The Significance of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid and the Role of 13C NMR

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a halogenated derivative of salicylic acid, a core structure in many pharmaceutical compounds. The precise determination of its chemical structure is paramount for understanding its chemical reactivity, biological activity, and for quality control in synthetic processes.

13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides direct information about the carbon skeleton of a molecule.[1] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment.[2][3] For 4-Chloro-5-fluoro-2-hydroxybenzoic acid, 13C NMR is indispensable for:

  • Confirming the carbon framework: Verifying the presence of the seven distinct carbon atoms.

  • Assigning carbon environments: Differentiating between the aromatic, carboxylic, and hydroxyl-bearing carbons.

  • Elucidating substituent effects: Observing the influence of the chloro, fluoro, hydroxyl, and carboxyl groups on the chemical shifts of the benzene ring carbons.

  • Identifying Carbon-Fluorine Coupling: Utilizing the through-bond scalar coupling between the 13C and 19F nuclei to aid in the definitive assignment of the aromatic signals.

Theoretical Principles: Predicting the 13C NMR Spectrum

A foundational understanding of substituent effects and C-F coupling is crucial for the interpretation of the 13C NMR spectrum of 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Substituent Effects on Aromatic Chemical Shifts

The chemical shift of a carbon atom in a benzene ring is influenced by the electron-donating or electron-withdrawing nature of the substituents.[4][5]

  • Electron-Withdrawing Groups (EWGs): Groups like -COOH, -Cl, and -F are electronegative and withdraw electron density from the aromatic ring. This "deshields" the carbon nuclei, causing their signals to appear at a higher chemical shift (downfield).[4]

  • Electron-Donating Groups (EDGs): The -OH group is an electron-donating group through resonance. This increases electron density at the ortho and para positions, "shielding" these carbon nuclei and shifting their signals to a lower chemical shift (upfield).

For 4-Chloro-5-fluoro-2-hydroxybenzoic acid, the interplay of these effects results in a complex but predictable pattern of chemical shifts for the aromatic carbons.

Carbon-Fluorine (C-F) Coupling

A key feature in the 13C NMR spectrum of fluorinated organic compounds is the presence of through-bond J-coupling between 13C and 19F nuclei.[6][7] This coupling manifests as the splitting of carbon signals into doublets (or more complex multiplets if coupled to multiple fluorine atoms). The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei.

  • One-bond coupling (¹JCF): This is the largest coupling and is observed for the carbon directly bonded to the fluorine atom. Typical values are in the range of -245 to -255 Hz for fluorobenzenes.[8]

  • Two-bond coupling (²JCF): This coupling occurs between the fluorine atom and the carbon atoms ortho to it. These values are typically around 20-25 Hz.[8][9]

  • Three-bond coupling (³JCF): This coupling is observed between the fluorine atom and the carbon atoms meta to it, with typical values of 7-9 Hz.[8][9]

  • Four-bond coupling (⁴JCF): This coupling to the para carbon is generally smaller, around 3 Hz.[8]

The presence and magnitude of these C-F coupling constants are invaluable for the unambiguous assignment of the carbon signals in the aromatic region.

Experimental Protocol

The following section outlines a detailed protocol for acquiring a high-quality 13C NMR spectrum of 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.[10][11]

  • Sample Weighing: Accurately weigh approximately 50-100 mg of 4-Chloro-5-fluoro-2-hydroxybenzoic acid.[11][12] A higher concentration is generally better for 13C NMR due to its lower natural abundance and sensitivity compared to ¹H.[10]

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a good choice for dissolving benzoic acid derivatives.[13] Chloroform-d (CDCl3) can also be used.[12] Note that the choice of solvent can influence chemical shifts.[14][15][16]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[17]

  • Filtration: Filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[17]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

ParameterValue
Spectrometer Frequency100 MHz for 13C
Pulse ProgramStandard 1D 13C with proton decoupling
Spectral Width0 - 220 ppm[1][18]
Acquisition Time1-2 seconds
Relaxation Delay2-5 seconds
Number of Scans1024 - 4096 (or more, depending on concentration)
Temperature298 K
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., DMSO-d6 at 39.52 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks. For coupled signals, measure the coupling constants in Hz.

Visual Workflow for 13C NMR Analysis

Caption: Experimental workflow for 13C NMR analysis.

Spectral Interpretation and Data Analysis

The following is a hypothetical, yet representative, 13C NMR data set for 4-Chloro-5-fluoro-2-hydroxybenzoic acid, along with a detailed interpretation.

Hypothetical 13C NMR Data (in DMSO-d6)

Carbon AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (JCF, Hz)
C=O~170s-
C2-OH~158s-
C5-F~155d¹JCF ≈ 240
C4-Cl~120d²JCF ≈ 22
C1~118d³JCF ≈ 8
C6~115d²JCF ≈ 25
C3~112d³JCF ≈ 7
Detailed Peak Assignments
  • C=O (Carboxylic Acid): The signal for the carboxylic acid carbon is expected to be the most downfield, typically in the range of 160-185 ppm, due to the strong deshielding effect of the two oxygen atoms.[19] It will appear as a singlet as it has no directly attached protons and is too far from the fluorine for significant coupling.

  • C2-OH: The carbon bearing the hydroxyl group (C2) is also significantly deshielded due to the electronegativity of the oxygen atom. Its chemical shift is expected to be in the higher end of the aromatic region. This carbon is four bonds away from the fluorine, so any coupling (⁴JCF) would be very small or unresolved.

  • C5-F: The carbon directly attached to the fluorine atom (C5) will exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 240 Hz.[8] This large splitting is the most definitive feature for identifying this carbon. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.

  • C4-Cl: The carbon bonded to the chlorine atom (C4) will be deshielded by the electronegative chlorine. It is two bonds away from the fluorine atom and will therefore show a two-bond coupling (²JCF) of around 22 Hz.

  • C6: This carbon is also two bonds removed from the fluorine atom and will display a two-bond C-F coupling (²JCF) of a similar magnitude to that of C4 (around 25 Hz). Its chemical shift will be influenced by the ortho hydroxyl and meta chloro and fluoro substituents.

  • C1: The carbon to which the carboxylic acid group is attached (C1) is three bonds away from the fluorine. It will exhibit a three-bond C-F coupling (³JCF) of approximately 8 Hz.

  • C3: This carbon is also three bonds away from the fluorine and will show a three-bond C-F coupling (³JCF) of around 7 Hz. It is positioned ortho to the electron-donating hydroxyl group and meta to the electron-withdrawing chloro and fluoro groups, resulting in a more upfield chemical shift compared to the other aromatic carbons.

Logical Flow for Spectral Assignment

G cluster_data Observed Spectral Data cluster_analysis Assignment Logic cluster_result Final Assignment A 13C Spectrum with 7 Signals B Chemical Shifts (δ) C Multiplicity (due to C-F coupling) D Coupling Constants (JCF) E Identify C=O carbon (δ ≈ 170 ppm, singlet) B->E C->E D->E F Identify C-F carbon (Large ¹JCF ≈ 240 Hz) E->F G Identify C-OH carbon (δ ≈ 158 ppm, deshielded) F->G H Assign signals with ²JCF (~20-25 Hz) to carbons ortho to F (C4, C6) G->H I Assign signals with ³JCF (~7-8 Hz) to carbons meta to F (C1, C3) H->I J Differentiate C4/C6 & C1/C3 based on substituent chemical shift effects I->J K Unambiguous assignment of all 7 carbons in 4-Chloro-5-fluoro- 2-hydroxybenzoic acid J->K

Caption: Logical workflow for assigning the 13C NMR signals.

Conclusion

13C NMR spectroscopy, through the careful analysis of chemical shifts and carbon-fluorine coupling constants, provides a robust and definitive method for the structural elucidation of 4-Chloro-5-fluoro-2-hydroxybenzoic acid. The predictable nature of substituent effects and the characteristic patterns of C-F coupling allow for the unambiguous assignment of all carbon signals. This application note serves as a practical guide for researchers employing 13C NMR for the characterization of complex, substituted aromatic compounds, ensuring data integrity and confidence in structural assignments.

References

  • Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2366. [Link]

  • Grimm, C., Giraud, N., & Gasteiger, J. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(39), 24199-24210. [Link]

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Method

Application Note: Infrared Spectroscopic Analysis of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid for Pharmaceutical Quality Control

Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis In the landscape of pharmaceutical development and manufacturing, the unambiguous identification and quality assessment of active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the unambiguous identification and quality assessment of active pharmaceutical ingredients (APIs) and their synthetic intermediates are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique for this purpose.[1] Its power lies in its ability to provide a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[2] When infrared radiation interacts with a molecule, specific frequencies are absorbed, causing bonds to stretch, bend, and vibrate. The resulting spectrum of absorption versus frequency is highly characteristic of the molecule's structure.

This application note provides a comprehensive guide to the infrared spectroscopic analysis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid, a substituted aromatic carboxylic acid. Such compounds are valuable in medicinal chemistry and drug discovery. We will detail the expected spectral features based on its molecular structure and provide two robust protocols for obtaining high-quality FTIR spectra for use in research, development, and quality control environments.

Molecular Structure and Functional Group Analysis

The first step in any spectroscopic analysis is a thorough understanding of the analyte's structure. 4-Chloro-5-fluoro-2-hydroxybenzoic acid is a polysubstituted benzene ring containing several key functional groups that will give rise to distinct absorption bands in the infrared spectrum.

Key Functional Groups for IR Analysis:

  • Carboxylic Acid (-COOH): This group is responsible for some of the most characteristic bands in the spectrum, including a very broad O-H stretch and a strong, sharp C=O (carbonyl) stretch.[3][4]

  • Phenolic Hydroxyl (-OH): The hydroxyl group attached directly to the aromatic ring will contribute to the O-H stretching region and has a characteristic C-O stretching frequency.

  • Aromatic Ring (C=C and C-H): The benzene ring exhibits characteristic C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C in-ring stretching vibrations between 1400-1600 cm⁻¹.[5][6]

  • Halogen Substituents (C-Cl, C-F): The carbon-halogen bonds also have characteristic stretching vibrations, typically found in the lower frequency "fingerprint" region of the spectrum.[7]

Below is a diagram illustrating the molecular structure and its primary functional groups.

Caption: Molecular structure highlighting key functional groups.

Predicted Infrared Absorption Profile

Based on established correlation tables and spectroscopic theory, we can predict the characteristic absorption bands for 4-Chloro-5-fluoro-2-hydroxybenzoic acid. The presence of strong electron-withdrawing groups (halogens) and the potential for extensive intra- and intermolecular hydrogen bonding will influence the precise positions of these bands.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityComments
3300 - 2500O-H stretch (Carboxylic Acid & Phenolic)Strong, Very BroadThis is the most prominent feature of a carboxylic acid, broadened significantly by hydrogen bonding into dimers.[4][8] It will likely obscure the aromatic C-H stretches.
~3100 - 3000C-H stretch (Aromatic)Medium to WeakOften appear as small, sharp peaks superimposed on the broad O-H band.[6][9]
1725 - 1680C=O stretch (Carboxylic Acid)Strong, SharpThis is a key diagnostic peak. Its frequency is influenced by conjugation with the aromatic ring and the electronic effects of the halogen substituents.[2][4]
1610 - 1580C=C stretch (Aromatic Ring)MediumCharacteristic vibrations of the benzene ring.[5]
1500 - 1400C=C stretch (Aromatic Ring)Medium to StrongAnother set of characteristic ring vibrations.[5][6]
1440 - 1395O-H bend (in-plane)MediumAssociated with the carboxylic acid group.[4]
1320 - 1210C-O stretch (Carboxylic Acid)StrongCoupled vibration involving the C-O bond of the -COOH group.[4]
1400 - 1000C-F stretchStrongThe C-F bond gives a strong absorption, but its position can vary and overlap with other bands in the fingerprint region.
900 - 675C-H bend (out-of-plane, Aromatic)StrongThe position of these strong bands is highly diagnostic of the substitution pattern on the aromatic ring.[6]
850 - 550C-Cl stretchMedium to StrongExpected in the lower frequency region of the spectrum.[7]

Experimental Protocols

Safety Precautions

4-Chloro-5-fluoro-2-hydroxybenzoic acid should be handled in accordance with its Safety Data Sheet (SDS). It may cause skin and eye irritation and may be harmful if swallowed.[10][11]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • Disposal: Dispose of waste according to institutional and local regulations.

General Experimental Workflow

The overall process for obtaining an IR spectrum follows a logical sequence, from instrument preparation to final data analysis.

experimental_workflow start Start instrument_prep Instrument Preparation (Ensure clean, dry optics) start->instrument_prep background Collect Background Spectrum (Air or KBr blank) instrument_prep->background sample_prep Sample Preparation (ATR or KBr Pellet) background->sample_prep collect_sample Collect Sample Spectrum sample_prep->collect_sample process Data Processing (Baseline correction, normalization) collect_sample->process analyze Spectral Analysis & Interpretation process->analyze report Report Results analyze->report

Caption: General workflow for FTIR spectroscopic analysis.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

This is the preferred method for rapid, non-destructive analysis of solid powders due to its minimal sample preparation.[1][12]

Instrumentation: FTIR Spectrometer equipped with a diamond ATR accessory.

Methodology:

  • Instrument and Accessory Preparation:

    • Ensure the ATR diamond crystal is clean. Wipe the crystal surface with a lint-free tissue dampened with spectroscopic-grade isopropanol or ethanol and allow it to dry completely.[13]

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient atmosphere and the crystal will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of 4-Chloro-5-fluoro-2-hydroxybenzoic acid powder onto the center of the diamond crystal. Only enough powder to completely cover the crystal surface is needed.

  • Data Acquisition:

    • Lower the ATR anvil and apply consistent pressure to ensure firm contact between the sample powder and the crystal surface.[13][14] Good contact is critical for a high-quality spectrum.

    • Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Post-Measurement Cleanup:

    • Retract the anvil. Carefully remove the powder from the crystal surface with a soft tissue.

    • Perform a final clean of the crystal with a solvent-dampened tissue as described in step 1 to prepare for the next sample.

Protocol B: Potassium Bromide (KBr) Pellet Transmission

This traditional transmission method is useful for creating reference spectra and can sometimes provide higher resolution in the fingerprint region.

Materials:

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

Methodology:

  • Sample Preparation:

    • Crucial Step: KBr is highly hygroscopic.[15][16] Any absorbed water will introduce a large, broad O-H band around 3400 cm⁻¹, potentially obscuring the analyte's features. Use KBr that has been dried in an oven and stored in a desiccator.

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder. The sample concentration should be between 0.2% and 1%.[17][18]

    • Combine the sample and KBr in an agate mortar. Gently grind the mixture for 1-2 minutes until a fine, homogenous powder is obtained.[14] The goal is to disperse the sample particles uniformly within the KBr matrix.[16]

  • Pellet Formation:

    • Transfer the powder mixture into the collar of a pellet press die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to allow the KBr to fuse into a solid, transparent, or translucent disc.[16]

  • Background and Sample Collection:

    • Place the resulting KBr pellet into the sample holder in the spectrometer's beam path.

    • Collect the sample spectrum (16-32 scans at 4 cm⁻¹ resolution).

    • Note: For the most accurate results, a background spectrum can be collected using a blank KBr pellet (one made with no sample).

  • Post-Measurement:

    • Carefully remove the pellet from the die. Clean the die set thoroughly to prevent cross-contamination.

Data Interpretation and Validation

The acquired spectrum should be compared against the predicted absorption profile (Table in Section 3.0).

  • Identity Confirmation: The presence of the very broad O-H stretch from 3300-2500 cm⁻¹ and the strong, sharp carbonyl (C=O) peak around 1700 cm⁻¹ provides strong evidence for the carboxylic acid functionality.[3]

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region.[9] This area contains a complex pattern of bands from C-O, C-C, C-Cl, C-F stretching and various bending vibrations. This pattern is unique to the molecule and serves as a definitive fingerprint for identity verification against a known standard.

  • Purity Assessment: The absence of unexpected peaks can indicate a high degree of purity. For instance, the absence of a strong, broad O-H band around 3400 cm⁻¹ in a KBr spectrum confirms the proper handling of dry KBr. The presence of sharp peaks from residual solvents would indicate incomplete drying of the sample.

Conclusion

FTIR spectroscopy is an indispensable, rapid, and reliable technique for the structural confirmation and quality assessment of 4-Chloro-5-fluoro-2-hydroxybenzoic acid. By following the detailed ATR or KBr pellet protocols, researchers and drug development professionals can obtain high-quality, reproducible infrared spectra. The characteristic absorption bands of the carboxylic acid, phenolic hydroxyl, aromatic ring, and halogen substituents provide a unique spectral fingerprint, enabling confident identification of the material and ensuring its integrity throughout the pharmaceutical development lifecycle.

References

  • FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved from Northern Illinois University website: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. [Link]

  • Carboxylic Acid Ir Spectrum. (n.d.). Wax Studios. [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved from University of Calgary website: [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, July 30). Chemistry LibreTexts. [Link]

  • Quick User Guide for FT-IR. (n.d.). University of Helsinki. [Link]

  • Infrared spectrum of benzoic acid. (2025, November 9). Doc Brown's Chemistry. [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. [Link]

  • Infrared Spectra of Some Common Functional Groups. (n.d.). MCC Organic Chemistry. [Link]

  • Bruker Alpha-P ATR FTIR Standard Operating Procedure. (2020, October 15). University of Toronto. [Link]

  • Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from Palacký University Olomouc website: [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved from University of Calgary website: [Link]

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Application

Application Notes &amp; Protocols for 4-Chloro-5-fluoro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: 4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS No. 181289-00-9) is a polysubstituted aromatic building block with sig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: 4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS No. 181289-00-9) is a polysubstituted aromatic building block with significant potential in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, a phenolic hydroxyl group, and halogen substituents (chloro and fluoro) on a benzene ring offers multiple reaction sites. The electron-withdrawing nature of the halogens influences the acidity of both the phenolic and carboxylic protons, while also providing sites for further synthetic elaboration.

This guide provides a technical framework for approaching the chemical transformation of this molecule. While specific, field-proven protocols for this exact CAS number are not widely published, the principles of organic synthesis allow us to construct robust, reliable protocols based on closely related structures. The following sections detail representative reaction conditions for the two primary functional groups, addressing key challenges such as chemoselectivity with field-proven strategies.

Molecular Profile and Predicted Reactivity

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a solid at room temperature.[1] Its reactivity is governed by three key features: the carboxylic acid, the phenolic hydroxyl, and the halogenated aromatic ring.

  • Carboxylic Acid (-COOH): This group is acidic and readily undergoes reactions such as esterification, amidation, and reduction. Acid-catalyzed esterification (Fischer-Speier) is a common transformation.[2]

  • Phenolic Hydroxyl (-OH): This group is also acidic, though less so than the carboxylic acid. It can be alkylated to form ethers (Williamson Ether Synthesis) or acylated to form esters.[3]

  • Aromatic Ring: The chlorine and fluorine atoms are deactivating, electron-withdrawing groups that influence the regioselectivity of any potential electrophilic aromatic substitution. However, reactions involving the existing functional groups are far more common for this class of molecule.

A primary challenge in the chemistry of hydroxybenzoic acids is chemoselectivity . Reaction conditions must be chosen carefully to ensure that only the desired functional group reacts. For instance, when alkylating the hydroxyl group with a base, the more acidic carboxylic acid will be deprotonated first. This necessitates a protection-deprotection strategy for selective O-alkylation.[4][5]

Protocol I: Selective O-Alkylation of the Phenolic Hydroxyl Group

This protocol describes a robust, three-step sequence for the selective alkylation of the phenolic hydroxyl group. This method is a cornerstone for synthesizing ether derivatives, which are prevalent in pharmacologically active molecules. The strategy involves (1) protecting the more acidic carboxylic acid as a methyl ester, (2) performing a Williamson ether synthesis on the phenolic hydroxyl, and (3) deprotecting the ester to restore the carboxylic acid.

Workflow for Selective O-Alkylation

G cluster_0 Step 1: Protection cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection Start 4-Chloro-5-fluoro- 2-hydroxybenzoic acid Protected Methyl 4-chloro-5-fluoro- 2-hydroxybenzoate Start->Protected MeOH, H₂SO₄ (cat.) Reflux Ether Methyl 4-chloro-5-fluoro- 2-alkoxybenzoate Protected->Ether R-X, K₂CO₃ DMF, 60-80°C Final 4-Chloro-5-fluoro- 2-alkoxybenzoic acid Ether->Final 1. NaOH (aq) 2. HCl (aq)

Caption: Workflow for selective O-alkylation via protection-etherification-deprotection.

Step 1: Protection via Fischer Esterification

This step converts the carboxylic acid to a methyl ester, rendering it unreactive to the basic conditions of the subsequent etherification step. Using the alcohol (methanol) as the solvent drives the equilibrium toward the product.[2]

Materials:

  • 4-Chloro-5-fluoro-2-hydroxybenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric Acid (H₂SO₄), concentrated

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Chloro-5-fluoro-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (20-50 equivalents).

  • While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).

  • Heat the mixture to a gentle reflux (approx. 65°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash with water.

  • Carefully neutralize any remaining acid by washing with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester. The product can be purified by column chromatography if necessary.

Step 2: Etherification via Williamson Synthesis

With the carboxylic acid protected, the phenolic hydroxyl can be deprotonated with a mild base like potassium carbonate to form a phenoxide, which then acts as a nucleophile to displace a halide from the alkylating agent (R-X).[6][7]

Materials:

  • Methyl 4-chloro-5-fluoro-2-hydroxybenzoate (from Step 1)

  • Alkyl halide (R-X, e.g., ethyl bromide, benzyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the methyl ester (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add the alkyl halide (1.1-1.5 eq) to the suspension.

  • Heat the reaction mixture to 60-80°C and stir vigorously. Monitor its progress by TLC (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography on silica gel.

Step 3: Deprotection via Saponification

The final step is the hydrolysis of the methyl ester back to the carboxylic acid using a strong base, followed by acidic work-up to protonate the carboxylate salt.

Materials:

  • Methyl 4-chloro-5-fluoro-2-alkoxybenzoate (from Step 2)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Aqueous Hydrochloric Acid (HCl) solution (e.g., 2 M)

Procedure:

  • Dissolve the ester (1.0 eq) in a mixture of MeOH or THF and water.

  • Add an aqueous solution of NaOH (2.0 - 4.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50°C) until TLC indicates complete consumption of the starting material.

  • Work-up: Cool the mixture in an ice bath and slowly acidify with aqueous HCl until the pH is ~1-2.

  • A precipitate of the final product should form. If not, extract the product with ethyl acetate.

  • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If extracted, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the final product.

Protocol II: Direct Esterification of the Carboxylic Acid

For applications where the phenolic hydroxyl group is intended to remain free, a direct Fischer-Speier esterification is the most straightforward method. This protocol is highly effective for converting the carboxylic acid to its corresponding ester.

Reaction Scheme for Direct Esterification

G Start 4-Chloro-5-fluoro- 2-hydroxybenzoic acid Product Alkyl 4-chloro-5-fluoro- 2-hydroxybenzoate Start->Product R-OH (excess) H₂SO₄ (cat.), Reflux

Caption: Direct Fischer-Speier esterification of the carboxylic acid.

Materials & Reagents:

Reagent/MaterialPurposeTypical Quantity
4-Chloro-5-fluoro-2-hydroxybenzoic acidStarting Material1.0 equivalent
Alcohol (e.g., Ethanol, Propanol)Reactant and Solvent20-50 equivalents (large excess)
Sulfuric Acid (H₂SO₄), concentratedAcid Catalyst0.1-0.2 equivalents
Ethyl Acetate or Diethyl EtherExtraction SolventAs needed for work-up
Saturated aqueous Sodium Bicarbonate (NaHCO₃)Neutralizing AgentAs needed for work-up
Brine (saturated NaCl solution)Washing AgentAs needed for work-up
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentAs needed for work-up

Procedure:

  • Combine 4-Chloro-5-fluoro-2-hydroxybenzoic acid (1.0 eq) and the desired alcohol (e.g., ethanol, 20-50 eq) in a round-bottom flask fitted with a reflux condenser and magnetic stir bar.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Heat the reaction to reflux and maintain for 4-16 hours. Monitor the reaction's progress via TLC.

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water, followed by careful washing with saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted starting material.[8] (Note: CO₂ evolution will occur).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester, which can be further purified by recrystallization or column chromatography.

References

  • Zerbe, C., & Jage, F. (1935). Process for the synthesis of anisole. German Patent DE 617,839.
  • Chemcess. (2024). 4-Hydroxybenzoic Acid: Properties, Production And Uses. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • TCI Chemicals. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Retrieved from [Link]

  • Eom, S., et al. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal. Retrieved from [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

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Method

Application Note: A Scalable Synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid via Kolbe-Schmitt Carboxylation

Abstract 4-Chloro-5-fluoro-2-hydroxybenzoic acid is a valuable substituted salicylic acid derivative, often utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This app...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a valuable substituted salicylic acid derivative, often utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This application note provides a comprehensive guide to a robust and scalable synthesis of this compound, starting from the readily available 3-Chloro-4-fluorophenol. The described methodology is based on the industrially proven Kolbe-Schmitt reaction, a direct carboxylation process known for its efficiency in producing aromatic hydroxy acids.[1][2] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol suitable for scale-up, and discuss critical process parameters, safety considerations, and purification strategies to ensure high yield and purity.

Introduction and Mechanistic Rationale

The synthesis of salicylic acids and their derivatives is a cornerstone of industrial organic chemistry. Among the various available methods, the Kolbe-Schmitt reaction remains one of the most direct and atom-economical routes.[3][4] The process involves the ortho-carboxylation of a phenoxide ion using carbon dioxide under elevated temperature and pressure.[1][5]

The Core Mechanism:

  • Phenoxide Formation: The reaction commences with the deprotonation of the starting phenol (3-Chloro-4-fluorophenol) using a strong base, typically sodium hydroxide (NaOH), to form the corresponding sodium phenoxide. This step is critical as the phenoxide ion is a much more powerful nucleophile than the neutral phenol, rendering the aromatic ring highly activated towards electrophilic attack.[2]

  • Electrophilic Attack by CO₂: The sodium phenoxide then acts as the nucleophile, attacking the electrophilic carbon atom of carbon dioxide. The regioselectivity of this addition is a key aspect of the reaction. With sodium as the counter-ion, a chelate complex is formed between the sodium ion, the phenoxide oxygen, and the incoming CO₂ molecule. This complex sterically and electronically favors the attack at the ortho-position relative to the hydroxyl group.[2][5][6]

  • Rearomatization and Protonation: The resulting intermediate undergoes tautomerization to restore the aromaticity of the ring, forming the sodium salt of the carboxylic acid. The final product, 4-Chloro-5-fluoro-2-hydroxybenzoic acid, is then liberated by protonation during an acidic work-up.[1]

This method is chosen for its scalability, use of inexpensive and abundant reagents (NaOH, CO₂), and its well-documented success in industrial settings for producing related compounds like salicylic acid.[1]

Synthesis Workflow Diagram

The overall process flow, from starting material to purified final product, is outlined below.

G cluster_start Preparation cluster_reaction Core Synthesis cluster_workup Isolation & Purification start Starting Material: 3-Chloro-4-fluorophenol phenoxide Step 1: Phenoxide Formation (Aqueous NaOH, then Dehydration) start->phenoxide 1.1 eq NaOH base Reagent: Sodium Hydroxide (NaOH) base->phenoxide carboxylation Step 2: Kolbe-Schmitt Carboxylation (CO₂, High Pressure & Temp.) phenoxide->carboxylation > 5 atm CO₂ > 130 °C workup Step 3: Acidic Work-up (Precipitation with H₂SO₄) carboxylation->workup Cool, then acidify isolation Step 4: Isolation (Filtration & Washing) workup->isolation Collect solid purification Step 5: Purification (Recrystallization) isolation->purification e.g., Ethanol/Water product Final Product: 4-Chloro-5-fluoro-2-hydroxybenzoic acid purification->product

Sources

Application

Application Note: 4-Chloro-5-fluoro-2-hydroxybenzoic Acid as a Versatile Building Block in Organic Synthesis

Introduction 4-Chloro-5-fluoro-2-hydroxybenzoic acid is a polysubstituted aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its unique arrangement of functional group...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a polysubstituted aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, and two different halogen atoms on a benzene ring—offers multiple reaction sites for derivatization. This allows for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the chloro and fluoro substituents modifies the electronic properties of the aromatic ring, influencing the reactivity of the other functional groups and providing opportunities for selective transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of 4-chloro-5-fluoro-2-hydroxybenzoic acid in the synthesis of novel compounds.

Physicochemical Properties and Reactivity Profile

The reactivity of 4-chloro-5-fluoro-2-hydroxybenzoic acid is governed by its distinct functional groups. The carboxylic acid and hydroxyl groups can undergo standard transformations such as esterification, amidation, and etherification. The chloro and fluoro substituents are amenable to nucleophilic aromatic substitution (SNAr) reactions, with the reactivity being influenced by the electronic nature of the aromatic ring and the reaction conditions. The presence of the hydroxyl group ortho to the carboxylic acid allows for potential intramolecular hydrogen bonding, which can influence the compound's physical properties and reactivity.

PropertyValueSource
Molecular FormulaC₇H₄ClFO₃N/A
Molecular Weight190.56 g/mol [1][2]
AppearanceOff-white to white solidN/A
SolubilitySoluble in many organic solvents (e.g., DMF, DMSO, THF, alcohols)N/A

Synthetic Applications and Strategic Considerations

The multifunctionality of 4-chloro-5-fluoro-2-hydroxybenzoic acid makes it a valuable precursor for a variety of molecular scaffolds. Its application is particularly notable in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules.

Synthesis of Benzoxazinone Derivatives

The ortho-relationship of the hydroxyl and carboxylic acid groups makes 4-chloro-5-fluoro-2-hydroxybenzoic acid an ideal starting material for the synthesis of benzoxazinone derivatives. These scaffolds are present in a range of pharmacologically active compounds. The general synthetic approach involves the amidation of the carboxylic acid followed by cyclization.

Protocol 1: Synthesis of a 6-Chloro-7-fluoro-2H-benzo[b][3][4]oxazin-3(4H)-one Derivative

This protocol outlines a two-step synthesis of a benzoxazinone derivative from 4-chloro-5-fluoro-2-hydroxybenzoic acid.

Step 1: Amidation of 4-Chloro-5-fluoro-2-hydroxybenzoic acid

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-chloro-5-fluoro-2-hydroxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M).

  • Amide Coupling: Add a primary amine (e.g., 2-aminoethanol, 1.1 eq), followed by a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • Reaction Setup: Dissolve the product from Step 1 in a suitable solvent such as tetrahydrofuran (THF, 0.2 M).

  • Cyclization: Add a base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired benzoxazinone.

Synthesis of Heterocyclic Scaffolds via Nucleophilic Aromatic Substitution (SNAr)

The chloro and fluoro substituents on the aromatic ring can be displaced by various nucleophiles, providing a pathway to diverse heterocyclic systems. The relative reactivity of the halogens can often be controlled by the choice of nucleophile and reaction conditions. This strategy is analogous to the use of similar building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid in the solid-phase synthesis of various heterocyclic scaffolds.[4]

Protocol 2: Selective Nucleophilic Aromatic Substitution

This protocol provides a general method for the displacement of the chloro or fluoro group with a nucleophile.

  • Reaction Setup: In a sealed tube, dissolve 4-chloro-5-fluoro-2-hydroxybenzoic acid (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add the desired nucleophile (e.g., a primary or secondary amine, thiol, or alcohol, 1.5-2.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C. The optimal temperature will depend on the nucleophile and the halogen to be displaced. Generally, higher temperatures favor the displacement of the less reactive halogen.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature, acidify with 1M HCl, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the resulting substituted benzoic acid derivative by column chromatography or recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

G cluster_0 Protocol 1: Benzoxazinone Synthesis A 4-Chloro-5-fluoro- 2-hydroxybenzoic acid B Amidation with 2-aminoethanol A->B C Intermediate Amide B->C D Intramolecular Cyclization (NaH) C->D E 6-Chloro-7-fluoro-2H-benzo[b] [1,4]oxazin-3(4H)-one D->E

Caption: Workflow for the synthesis of a benzoxazinone derivative.

G cluster_1 Protocol 2: S_NAr Reaction F 4-Chloro-5-fluoro- 2-hydroxybenzoic acid G Nucleophile (NuH) Base (K2CO3) F->G H Substituted Benzoic Acid (Displacement of Cl or F) G->H

Caption: General scheme for nucleophilic aromatic substitution.

Potential Applications in Drug Discovery

Substituted benzoic acids and their derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals. For instance, derivatives of 5-chloro-2-hydroxybenzoic acid have been investigated for their antimicrobial activity.[5] Similarly, fluorinated quinolone carboxylic acids, which can be synthesized from related building blocks, are a well-known class of antibiotics.[6] The unique substitution pattern of 4-chloro-5-fluoro-2-hydroxybenzoic acid suggests its potential as a precursor for novel bioactive compounds in areas such as:

  • Antimicrobial Agents: The synthesis of novel quinolone or coumarin-based antibiotics.

  • Anti-inflammatory Drugs: As a scaffold for the development of new anti-inflammatory agents.

  • Oncology: As a starting material for kinase inhibitors or other anti-cancer agents.

Conclusion

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a highly functionalized and promising building block for organic synthesis. Its multiple reactive sites, when strategically utilized, can lead to a wide array of complex molecules with potential applications in drug discovery and materials science. The protocols and strategies outlined in this application note provide a foundation for researchers to explore the full potential of this versatile compound in their synthetic endeavors.

References

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

  • Štefánik, M., & Kois, P. (2013). 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. ACS Combinatorial Science, 15(1), 33-40. [Link]

  • Understanding the Chemical Properties and Synthesis of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. MDPI. [Link]

  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. [Link]

  • Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European journal of medicinal chemistry, 50, 433–440. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Semantic Scholar. [Link]

Sources

Method

Application Note: Biological Activity Screening and Lead Optimization of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid Derivatives

Introduction & Mechanistic Rationale The development of small-molecule antivirals and anti-inflammatory agents frequently relies on the optimization of privileged chemical scaffolds. 4-Chloro-5-fluoro-2-hydroxybenzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of small-molecule antivirals and anti-inflammatory agents frequently relies on the optimization of privileged chemical scaffolds. 4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS: 181289-00-9) has emerged as a highly valuable building block in the synthesis of salicylanilide derivatives, most notably as an optimized core for niclosamide analogs targeting SARS-CoV-2 .

Mechanistic Causality: Niclosamide exerts its primary antiviral effect by acting as a protonophore. It dissipates the pH gradient across host endosomal membranes, thereby preventing the acidic environment strictly required for viral spike protein cleavage and subsequent uncoating . However, the clinical utility of first-generation salicylanilides is severely limited by high host-cell cytotoxicity and poor oral bioavailability.

By substituting the 5-chloro group of the traditional salicylic acid core with a 5-fluoro group (yielding the 4-chloro-5-fluoro derivative), researchers can finely tune the pKa of the phenolic hydroxyl group. Fluorine’s high electronegativity and smaller Van der Waals radius optimize the molecule's lipophilicity and proton-shuttling efficiency. This precise electronic modulation significantly improves the therapeutic window, maximizing antiviral potency while minimizing off-target host toxicity.

Screening Workflow

To systematically evaluate these derivatives, a self-validating screening cascade is employed to ensure that observed efficacy is decoupled from non-specific toxicity.

Workflow A 4-Chloro-5-fluoro-2-hydroxybenzoic acid (Scaffold Selection) B Chemical Synthesis (PCl3-Mediated Amidation) A->B C Antiviral Efficacy (EC50) SARS-CoV-2 in Vero E6 B->C D Cytotoxicity (CC50) Host Cell Viability C->D E Lead Optimization Selectivity Index (SI) > 4 D->E

Biological screening workflow for 4-chloro-5-fluoro-2-hydroxybenzoic acid derivatives.

Experimental Protocols

Protocol 1: Chemical Synthesis of Salicylanilide Derivatives

This protocol describes the amidation of 4-chloro-5-fluoro-2-hydroxybenzoic acid with substituted anilines (e.g., 4-aminobenzotrifluoride).

Causality Check: Standard carbodiimide coupling agents (e.g., EDC, DCC) often fail or produce low yields in this context. The strongly electron-withdrawing halogens on the benzoic acid ring drastically reduce the nucleophilicity of the intermediate. Therefore, Phosphorus trichloride (PCl 3​ ) is utilized to generate a highly reactive acyl chloride in situ, driving the amidation forward efficiently.

Step-by-Step Methodology:

  • Preparation: Suspend 4-chloro-5-fluoro-2-hydroxybenzoic acid (1.0 eq) and the target substituted aniline (1.0 eq) in anhydrous toluene (10 mL/mmol) under an inert argon atmosphere.

  • Activation: Add PCl 3​ (0.4 eq) dropwise to the stirring suspension at room temperature.

  • Reflux: Elevate the temperature to 110°C and reflux the mixture for 3–5 hours. Monitor reaction completion via TLC (Hexane:EtOAc 3:1).

  • Quenching: Cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO 3​ to neutralize unreacted PCl 3​ and HCl byproducts.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the final derivative.

Protocol 2: In Vitro Antiviral Efficacy and Cytotoxicity Screening

A robust biological screen must operate as a self-validating system . We assess CC 50​ (Cytotoxic Concentration 50%) in parallel with EC 50​ (Effective Concentration 50%). Decoupling true antiviral efficacy from non-specific host cell toxicity is critical; an apparent reduction in viral titer is meaningless—and a false positive—if it is merely driven by host cell death .

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 1 × 10 4 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives (0.1 µM to 50 µM) in maintenance medium (2% FBS). Add the compounds to the cells 1 hour prior to infection.

  • Viral Infection (EC 50​ ): Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.05. Incubate for 24 hours.

  • Viral Quantification: Extract viral RNA from the supernatant and quantify via RT-qPCR targeting the viral N gene. Calculate the EC 50​ using non-linear regression.

  • Cytotoxicity Assay (CC 50​ ): In a parallel, uninfected 96-well plate treated identically with the compounds, add CellTiter-Glo® Reagent (ATP-based luminescence) after 48 hours. Measure luminescence to determine host cell viability and calculate the CC 50​ .

  • Validation: Calculate the Selectivity Index (SI = CC 50​ / EC 50​ ). Compounds with SI > 4 are validated hits and proceed to pharmacokinetic evaluation.

Data Presentation: Structure-Activity Relationship (SAR)

The substitution of the 5-chloro group with a 5-fluoro group yields derivatives with markedly improved safety profiles while maintaining or enhancing antiviral potency. The table below summarizes the quantitative SAR data validating the 4-chloro-5-fluoro scaffold.

CompoundScaffold ModificationEC 50​ (µM)CC 50​ (µM)Selectivity Index (SI)
Niclosamide 5-Chloro-2-hydroxybenzoic acid4.631.960.43
Derivative 12 5-Fluoro-2-hydroxybenzoic acid4.502.100.46
Derivative 19 4-Chloro-5-fluoro-2-hydroxybenzoic acid1.003.733.73
Derivative 21 4-Chloro-5-fluoro-2-hydroxybenzoic acid + optimized aniline1.004.734.73

Note: Data adapted from Li et al. demonstrating the superior profile of the 4-chloro-5-fluoro scaffold compared to the baseline niclosamide structure.

Mechanism of Action

By retaining the crucial acidic hydroxyl group but tuning its pKa via specific halogenation, the 4-chloro-5-fluoro derivatives successfully partition into host endosomes. Once inside, they neutralize the acidic pH required for the viral spike protein to undergo the conformational changes necessary for membrane fusion.

Mechanism V SARS-CoV-2 Endocytosis E Endosome Formation V->E P Proton Influx (Acidification) E->P B Blockade of Viral Uncoating P->B D Derivative Binding (Protonophore Act) D->P Inhibits Acidification

Mechanism of action: Derivatives act as protonophores to block endosomal viral uncoating.

References

  • Li R, Zhang Z, Huang S, Peng K, Jiang H, Shen J, Zhang B, Jiang X. "Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2." European Journal of Medicinal Chemistry, 2023;253:115320. URL:[Link][1]

  • Hu J, Gao Q, He C, Huang A, Tang N, Wang K. "Development of cell-based pseudovirus entry assay to identify potential viral entry inhibitors and neutralizing antibodies against SARS-CoV-2." Genes & Diseases, 2020;7(4):551–557. URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Chloro-5-fluoro-2-hydroxybenzoic Acid Synthesis

Welcome to the Advanced Synthesis Support Portal. This knowledge base is specifically engineered for research scientists and drug development professionals seeking to maximize the yield and purity of 4-chloro-5-fluoro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This knowledge base is specifically engineered for research scientists and drug development professionals seeking to maximize the yield and purity of 4-chloro-5-fluoro-2-hydroxybenzoic acid (CAS: 181289-00-9). This molecule is a highly valued fluorinated salicylic acid derivative, serving as a critical building block for synthesizing niclosamide analogs and targeted anti-SARS-CoV-2 therapeutic agents (1)[1].

Below, you will find our self-validating standard operating procedures, mechanistic insights, and a dedicated troubleshooting Q&A to resolve common bottlenecks in the Kolbe-Schmitt carboxylation pathway.

Mechanistic Workflow & Reaction Causality

The most scalable route to synthesize 4-chloro-5-fluoro-2-hydroxybenzoic acid is via the Kolbe-Schmitt reaction. This gas-solid phase transformation relies on the precise deprotonation of 3-chloro-4-fluorophenol to form a highly nucleophilic phenoxide salt. Under extreme pressure and thermal activation, carbon dioxide acts as an electrophile, selectively attacking the ortho-position of the aromatic ring to form the carboxylate intermediate (2)[2].

G Phenol 3-Chloro-4-fluorophenol (Starting Material) Base NaOH / Heat (Deprotonation) Phenol->Base Phenoxide Sodium 3-chloro-4-fluorophenoxide (Activated Intermediate) Base->Phenoxide CO2 CO2 (High Pressure) 130-150°C Phenoxide->CO2 Complex Transition State (Electrophilic Attack at Ortho) CO2->Complex Salt Sodium 4-chloro-5-fluoro-2-hydroxybenzoate Complex->Salt Acid Aqueous H2SO4 (Acidification) Salt->Acid Product 4-Chloro-5-fluoro-2-hydroxybenzoic acid (Target Product) Acid->Product

Fig 1. Mechanistic pathway of the Kolbe-Schmitt carboxylation for the target molecule.

Standard Operating Procedure (SOP): Optimized Carboxylation

To guarantee reproducibility, this protocol is designed as a self-validating system with built-in analytical checkpoints.

Phase 1: Phenoxide Preparation (Strictly Anhydrous)
  • Reagent Charging: In a 500 mL round-bottom flask, dissolve 1.0 equivalent of 3-chloro-4-fluorophenol in a minimal volume of absolute ethanol.

  • Deprotonation: Slowly add 1.05 equivalents of Sodium Hydroxide (NaOH) as a concentrated methanolic solution.

    • Causality: NaOH is specifically selected over KOH. The smaller ionic radius of Na⁺ tightly coordinates with both the phenoxide oxygen and the incoming CO₂ molecule, directing the electrophilic attack exclusively to the ortho-position (2)[2].

  • Desiccation (Critical Checkpoint): Evaporate the solvent under reduced pressure. Transfer the sodium 3-chloro-4-fluorophenoxide salt to a vacuum oven and dry at 150 °C for 4–6 hours.

    • Validation: The salt must present as a completely dry, free-flowing powder. Analyze a micro-sample using Karl Fischer titration; moisture content must be <0.1%. Even 1% residual water can hydrolyze the intermediate and drop final yields by >20% (3)[3].

Phase 2: High-Pressure Carboxylation
  • Pressurization: Transfer the dry salt to a high-pressure Parr reactor. Seal and purge the vessel with anhydrous CO₂ three times to displace atmospheric moisture. Pressurize the reactor to 5.5 MPa (approx. 54 atm) with CO₂.

    • Causality: Elevating the pressure maximizes the partial pressure of CO₂, exponentially increasing gas-solid contact and driving the carboxylation kinetics forward (3)[3].

  • Thermal Activation: Heat the reactor to 140 °C. Maintain this temperature and pressure for 6 to 8 hours.

  • Cooling: Cool the reactor to <30 °C before slowly venting the excess CO₂ gas.

Phase 3: Acidification & Isolation
  • Dissolution: Dissolve the crude solid mass (sodium 4-chloro-5-fluoro-2-hydroxybenzoate) in boiling deionized water.

  • Acidification: Under vigorous stirring, slowly add 3M H₂SO₄ dropwise until the solution reaches pH 1.5–2.0.

    • Causality: The strong mineral acid displaces the sodium ion, protonating the carboxylate group to precipitate the highly insoluble free acid (4)[4].

  • Filtration: Vacuum filter the precipitate, wash with ice-cold water, and recrystallize from a minimal amount of hot water/ethanol.

Troubleshooting & FAQs

Q1: My overall yield is consistently below 40%. What is the primary limiting factor? A: The most common culprit is residual moisture during the carboxylation step. The Kolbe-Schmitt reaction is severely water-sensitive. Trace water reacts with the sodium phenoxide, reverting it back to the starting 3-chloro-4-fluorophenol. Simultaneously, water reacts with CO₂ to form sodium bicarbonate, permanently consuming your reagents (3)[3]. Actionable Fix: Extend the vacuum drying phase of the sodium phenoxide salt to at least 4 hours at 150 °C. Do not proceed to the reactor until a moisture analyzer confirms water content is <0.1%.

Q2: I am detecting significant amounts of the para-isomer in my NMR spectra. How do I improve regioselectivity? A: Regioselectivity is governed by your choice of alkali metal base. If you utilized Potassium Hydroxide (KOH), the larger K⁺ ion has a weaker coordinating ability with the phenoxide oxygen and CO₂, which structurally favors para-carboxylation. Actionable Fix: Switch strictly to Sodium Hydroxide (NaOH). The smaller Na⁺ ion forms a tight, cyclic transition state that chelates both the oxygen and the CO₂, directing the attack exclusively to the ortho-position to yield the desired 2-hydroxybenzoic acid (2)[2].

Q3: During recrystallization, my product separates as an oily layer at the bottom of the flask instead of forming crystals. How can I fix this? A: "Oiling out" occurs when the target compound becomes supersaturated at a temperature above its melting point in the chosen solvent mixture, or when unreacted phenol impurities depress the melting point of the matrix (4)[4]. Actionable Fix: Reheat the mixture until the oil dissolves completely. Add a small volume of ethanol to increase solubility, then cool the flask very slowly to room temperature before utilizing an ice bath. Seeding the solution with a pure crystal of 4-chloro-5-fluoro-2-hydroxybenzoic acid will provide a nucleation site and force crystallization over oiling out.

Q4: The pressure in my reactor drops rapidly during the first hour of heating. Is this a system leak? A: Not necessarily. A pressure drop is expected as the solid sodium phenoxide rapidly consumes CO₂ gas to form the carboxylate salt. Actionable Fix: Monitor the pressure closely. If it drops, repressurize the vessel back to 5.5 MPa to maintain the thermodynamic driving force for the reaction (3)[3]. If the pressure continues to drop after the theoretical stoichiometric amount of CO₂ is consumed, abort and check the reactor seals.

Quantitative Optimization Data

To assist in your experimental design, refer to the yield optimization matrix below, synthesized from kinetic studies of phenol carboxylation.

Base UsedCO₂ Pressure (MPa)Water Content (%)Reaction Temp (°C)Regioselectivity (ortho:para)Estimated Yield (%)
NaOH 5.5 < 0.1 140 > 98:2 85 - 90
NaOH5.51.0140> 98:260 - 65
NaOH2.0< 0.1140> 98:255 - 60
KOH5.5< 0.1140~ 40:6075 (Mixed)
NaOH5.5< 0.1180> 95:570 (Thermal Decomp.)

Note: Pushing reaction temperatures above 160 °C can lead to thermal decarboxylation, reversing the reaction pathway and significantly lowering the final yield.

References

  • Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC. National Institutes of Health (NIH).
  • Preparation and Re-crystallization of Salicylic Acid. University of Babylon.
  • Synergizing Process Conditions, Water Sensitivity, and Kinetic Mechanisms to Optimize Sodium Salicylate Yield in Sodium Phenol Carboxylation. ACS Publications.
  • Electrochemical Synthesis of Ortho- and Para-Hydroxybenzoic Acids Using CO2: Experimental and Simulation-Based Optimization. MDPI.

Sources

Optimization

Side reactions in the synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid

Technical Support Center: Synthesis & Troubleshooting of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid Welcome to the advanced technical support and troubleshooting guide for the synthesis of 4-chloro-5-fluoro-2-hydroxybenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Troubleshooting of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid

Welcome to the advanced technical support and troubleshooting guide for the synthesis of 4-chloro-5-fluoro-2-hydroxybenzoic acid. As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps, focusing instead on the thermodynamic, kinetic, and steric causalities that dictate reaction success.

This molecule is synthesized via the high-pressure Kolbe-Schmitt carboxylation of 3-chloro-4-fluorophenol. While industrially proven, this gas-solid phase reaction is highly susceptible to regiochemical isomerization, thermal decomposition, and moisture-induced quenching. This guide provides the mechanistic insights and validated protocols required to suppress these side reactions.

Part 1: Mechanistic Regioselectivity & Side Reaction Pathways

The synthesis relies on the electrophilic attack of carbon dioxide on a phenoxide intermediate. The regioselectivity of this attack is dictated by the steric environment of the starting material, 3-chloro-4-fluorophenol.

The hydroxyl group is at C1. The two available ortho positions for carboxylation are C2 and C6.

  • The Major Pathway (Desired): Attack at C6 is sterically unhindered, yielding the target 4-chloro-5-fluoro-2-hydroxybenzoic acid.

  • The Minor Pathway (Isomerization): Attack at C2 is heavily sterically hindered by the adjacent bulky chlorine atom at C3, making the 6-chloro-5-fluoro-2-hydroxybenzoic acid isomer a minor side product.

  • The Blocked Pathway: In standard phenol carboxylations, para-carboxylation is a dominant side reaction. However, in this substrate, the para position (C4) is occupied by a fluorine atom, completely blocking this pathway and artificially boosting the ortho-selectivity.

Fig 1: Regioselective pathways in the carboxylation of 3-chloro-4-fluorophenol.

Part 2: Troubleshooting FAQs

Q1: My reaction yield is unexpectedly low, and I am recovering high amounts of unreacted 3-chloro-4-fluorophenol. What is quenching the reaction? A1: The most likely culprit is residual moisture in your phenoxide salt. The Kolbe-Schmitt reaction mechanism involves the formation of a delicate phenoxide-CO₂ complex[1]. If water is present, it competitively hydrolyzes the sodium phenoxide back into the free phenol. Free phenols do not possess sufficient nucleophilicity to attack CO₂ under these conditions. Literature indicates that a moisture content of just 1% can drop the product yield by over 20%[2]. Solution: Ensure rigorous vacuum drying of the salt (Karl Fischer titration < 0.1% H₂O) prior to CO₂ introduction.

Q2: I am observing a high ratio of the 6-chloro-5-fluoro regioisomer. How can I improve the regioselectivity? A2: Check your choice of alkali metal base. The transition state of the Kolbe-Schmitt reaction relies on the alkali metal cation to chelate both the phenoxide oxygen and the incoming CO₂ oxygen, anchoring the attack to the ortho position. Sodium (Na⁺) has an optimal ionic radius for this tight chelation. If you substituted NaOH with KOH, the larger ionic radius of Potassium (K⁺) weakens this chelation, leading to a loss of regiocontrol and an increase in isomer formation[3]. Solution: Use NaOH exclusively.

Q3: Upon opening the autoclave, the product is contaminated with a dark, insoluble tar. What causes this coking? A3: Tar and coke formation are the results of thermal decomposition and oxidative polymerization. The Kolbe-Schmitt reaction is reversible; at temperatures exceeding 150°C, the synthesized sodium salicylate derivative undergoes decarboxylation back to the phenol and CO₂[4]. The electron-rich phenol then rapidly polymerizes if any trace oxygen is present at high temperatures. Solution: Strictly maintain the reactor temperature between 130°C and 140°C and ensure a thorough N₂ purge before pressurizing with CO₂.

Fig 2: Troubleshooting decision tree for common Kolbe-Schmitt side reactions.

Part 3: Quantitative Process Data

The following table summarizes the causal relationship between process parameters and the resulting side reactions. Note how deviations from the optimal state drastically shift the reaction profile.

Table 1: Influence of Process Parameters on Yield and Regioselectivity

Alkali MetalTemp (°C)Moisture (%)Yield (%)Regioisomer Ratio (Desired : Minor)Primary Observed Side Reaction
Na⁺ 140 < 0.1 85 95 : 5 None (Optimal Conditions)
Na⁺170< 0.15892 : 8Thermal Decomposition / Tars
Na⁺1401.54295 : 5Hydrolysis (Unreacted Phenol)
K⁺140< 0.17168 : 32Loss of Chelation (High Isomer)

Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the carboxylation step until the moisture checkpoint is cleared.

Step 1: Preparation of the Anhydrous Phenoxide Salt

  • Charge a round-bottom flask with 3-chloro-4-fluorophenol (1.0 eq) and a 20% aqueous solution of NaOH (1.05 eq). Causality: The slight 0.05 eq excess ensures complete deprotonation without leaving massive amounts of unreacted NaOH, which would consume CO₂ to form sodium carbonate.

  • Stir at room temperature for 30 minutes until a homogeneous solution is achieved.

  • Evaporate the water using a rotary evaporator at 80°C under reduced pressure.

  • Transfer the resulting solid to a vacuum oven and dry at 100°C for 12 hours.

  • Validation Checkpoint: Perform a Karl Fischer titration on a small aliquot of the salt. The moisture content must be < 0.1% . If it is higher, continue drying.

Step 2: High-Pressure Carboxylation

  • Quickly transfer the anhydrous sodium 3-chloro-4-fluorophenoxide to a stainless-steel high-pressure autoclave to minimize atmospheric moisture absorption.

  • Seal the reactor and purge with dry Nitrogen gas (3 cycles of pressurizing to 10 bar and venting) to remove all oxygen.

  • Pressurize the reactor with dry CO₂ gas to 60 bar.

  • Heat the reactor to 140°C. Causality: This temperature provides the necessary kinetic energy to form the transition state without crossing the 150°C threshold that triggers decarboxylation[4].

  • Maintain temperature and pressure for 8 hours with continuous mechanical stirring.

Step 3: Acidification and Isolation

  • Cool the reactor to room temperature and slowly vent the excess CO₂.

  • Dissolve the crude solid (sodium 4-chloro-5-fluoro-2-hydroxybenzoate) in distilled water.

  • Filter the aqueous solution to remove any insoluble trace tars.

  • While stirring vigorously, slowly add 2M HCl dropwise until the solution reaches pH 1.5. Causality: Strong acidification protonates the carboxylate salt, triggering the precipitation of the highly insoluble free carboxylic acid.

  • Filter the precipitate, wash with ice-cold water, and recrystallize from an ethanol/water mixture to obtain pure 4-chloro-5-fluoro-2-hydroxybenzoic acid.

References[2] Title: Synergizing Process Conditions, Water Sensitivity, and Kinetic Mechanisms to Optimize Sodium Salicylate Yield in Sodium Phenol Carboxylation. Source: ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acsomega.4c08500[4] Title: Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene. Source: PMC / National Institutes of Health. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11130000/[1] Title: Theoretical Study of the Kolbe-Schmitt Reaction Mechanism. Source: Zeitschrift für Naturforschung A. URL:https://znaturforsch.com/s-0042-1100650/[3] Title: Influence of Alkali Metal Cations upon the Kolbe−Schmitt Reaction Mechanism. Source: Journal of Chemical Information and Modeling (ACS). URL:https://pubs.acs.org/doi/10.1021/ci0600556

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-5-fluoro-2-hydroxybenzoic acid

Welcome to the technical support guide for 4-Chloro-5-fluoro-2-hydroxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to address common challenges associated with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Chloro-5-fluoro-2-hydroxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to address common challenges associated with the purification of this important chemical intermediate. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to issues you may encounter during your experimental work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that can arise during the purification of 4-Chloro-5-fluoro-2-hydroxybenzoic acid. Each question is followed by an in-depth explanation of potential causes and a validated solution.

Q1: My final product has a low melting point and a broad melting range after initial synthesis. What is the likely cause and how do I fix it?

A: A low and broad melting point is a classic indicator of impurities. These contaminants disrupt the crystalline lattice of the solid, requiring less energy to transition to a liquid state. The most probable culprits are residual starting materials, isomeric byproducts from the synthesis, or trapped solvents.

The most robust solution is purification via recrystallization , which leverages differences in solubility between the desired compound and impurities at varying temperatures. For a polar aromatic compound like 4-Chloro-5-fluoro-2-hydroxybenzoic acid, a mixed-solvent system is often highly effective.[1]

Recommended Action: Perform a recrystallization using an ethanol/water or methanol/water solvent system. The principle is to dissolve the crude product in a minimum amount of hot solvent in which it is highly soluble (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water) until the solution becomes slightly turbid. Upon slow cooling, the pure product will selectively crystallize, leaving the impurities dissolved in the solvent mixture.[2][3][4] Refer to the detailed protocol below for a step-by-step guide.

Q2: I'm observing persistent extraneous peaks in my HPLC chromatogram even after a primary purification step. What are these peaks and how can they be removed?

A: Extraneous peaks in an HPLC analysis indicate that your sample is not yet pure. These peaks can represent several types of impurities:

  • Isomeric Byproducts: Syntheses of substituted aromatic rings can often produce regioisomers that have very similar polarities and are difficult to separate.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

  • Degradation Products: The compound may have partially degraded due to harsh reaction or workup conditions (e.g., excessive heat leading to decarboxylation).

Recommended Action:

  • Method Optimization: If you performed recrystallization, try altering the solvent system. A different solvent pair may offer better selectivity.

  • Chromatographic Purification: For stubborn impurities, particularly isomers, flash column chromatography is the method of choice.[5] It provides superior resolving power compared to recrystallization. A silica gel stationary phase with a gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is a standard starting point for separating substituted benzoic acids.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is essential for confirming the purity of the final product.[6][7][8]

Workflow for Purification and Analysis

The following diagram illustrates the logical workflow for purifying 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

cluster_0 Purification Workflow Start Crude Product AssessPurity Assess Initial Purity (HPLC, TLC, Melting Point) Start->AssessPurity Decision Purity Acceptable? AssessPurity->Decision SelectMethod Select Purification Method Decision->SelectMethod No End Pure Product Decision->End Yes Purify Perform Purification (Recrystallization or Chromatography) SelectMethod->Purify ReassessPurity Assess Final Purity (HPLC, NMR, MS) Purify->ReassessPurity Decision2 Purity Meets Spec? ReassessPurity->Decision2 Decision2->End Yes Rework Rework or Re-purify Decision2->Rework No Rework->SelectMethod

Caption: General workflow for the purification and analysis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Q3: My recrystallization yield is consistently low. What procedural errors could be causing this?

A: Low recovery from recrystallization is a common issue that can almost always be traced back to technique. Here are the most frequent causes:

  • Using Excessive Solvent: The most common error is adding too much hot solvent during the dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Solution: Add the hot solvent in small portions, just until the solid fully dissolves.

  • Cooling Too Rapidly: Placing the hot flask directly into an ice bath will cause the product to precipitate rapidly, trapping impurities and resulting in smaller, less pure crystals that are harder to collect. Solution: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath.[3]

  • Premature Crystallization: If the solution cools during a hot filtration step (e.g., to remove insoluble impurities), the product will crystallize on the filter paper. Solution: Use a pre-heated funnel and flask for hot filtration and keep the solution near its boiling point.

  • Inappropriate Solvent Choice: If the compound is too soluble in the cold solvent, recovery will be poor. Solution: Perform small-scale solubility tests to find a solvent (or solvent pair) where the compound has high solubility when hot and low solubility when cold.

Q4: The color of my purified product is off-white or yellowish. How can I obtain a pure white solid?

A: A persistent color often indicates the presence of highly conjugated, colored impurities. These are typically removed by treating the solution with activated charcoal during recrystallization.

Recommended Action: After dissolving your crude product in the minimum amount of hot solvent, remove it from the heat source and add a very small amount (1-2% of the solute's weight) of activated charcoal. Swirl the hot solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot filtration through a fluted filter paper or a pad of Celite, and then proceed with the cooling and crystallization steps as usual.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4-Chloro-5-fluoro-2-hydroxybenzoic acid?

A: While the impurity profile depends on the specific synthetic route, typical impurities for substituted benzoic acids include unreacted starting materials, isomeric byproducts formed during nitration or halogenation steps, and hydrolysis products.[1] For instance, if the synthesis involves a Grignard reaction with CO2, unreacted Grignard reagent or byproducts from side reactions could be present.[9]

Q2: Which purification method is better for this compound: recrystallization or flash column chromatography?

A: The choice depends on the scale of your synthesis and the nature of the impurities. The table below provides a direct comparison to guide your decision.

FeatureRecrystallizationFlash Column Chromatography
Primary Use Case Removing significant amounts of impurities that have different solubility profiles. Ideal for >1g scale.Separating complex mixtures, especially isomers with similar polarities. Ideal for <5g scale.
Resolution Lower. May not separate closely related isomers.Higher. Can effectively separate compounds with small differences in polarity (ΔRf > 0.15).
Speed & Labor Generally faster and less labor-intensive for large scales.More time-consuming and requires careful setup and monitoring.
Solvent Consumption Moderate.High.
Cost-Effectiveness Highly cost-effective and easily scalable.[1]More expensive due to the cost of silica gel and large solvent volumes.

Q3: What is the recommended solvent system for recrystallizing 4-Chloro-5-fluoro-2-hydroxybenzoic acid?

A: A mixed solvent system of 95% Ethanol / Water is an excellent starting point. The compound should be highly soluble in hot ethanol. Water acts as the anti-solvent. This combination is effective for many substituted benzoic acids.[1][4] An alternative could be Methanol/Water.[2]

Q4: How should I properly store the purified 4-Chloro-5-fluoro-2-hydroxybenzoic acid?

A: The compound should be stored in a tightly sealed container in a dry environment at room temperature. This prevents moisture absorption and potential degradation.

Q5: What analytical techniques should I use to confirm the purity and identity of my final product?

A: A combination of methods is necessary for unambiguous validation:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity assessment. A reversed-phase C18 column with a UV detector is standard.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the chemical structure and identifying any structural isomers.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Decision Guide for Purification Method

This diagram helps in selecting the appropriate purification technique based on initial sample assessment.

cluster_1 Choosing a Purification Method Start Assess Crude Product (TLC or HPLC) CheckPurity Is there one major spot/peak with minor impurities? Start->CheckPurity CheckSeparation Are impurities well-separated from the product on TLC (ΔRf > 0.2)? CheckPurity->CheckSeparation No (Complex Mixture) Recrystallize Use Recrystallization CheckPurity->Recrystallize Yes Chromatography Use Flash Column Chromatography CheckSeparation->Chromatography Yes ConsiderBoth Consider initial recrystallization to remove bulk impurities, followed by chromatography. CheckSeparation->ConsiderBoth No (Streaking/Close Spots)

Caption: Decision tree for selecting between recrystallization and column chromatography.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)
  • Dissolution: Place 1.0 g of crude 4-Chloro-5-fluoro-2-hydroxybenzoic acid into a 50 mL Erlenmeyer flask with a stir bar. Heat the flask on a hot plate and add hot 95% ethanol in small portions (e.g., 1-2 mL at a time) while stirring, until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a spatula-tip (~20 mg) of activated charcoal. Swirl for 2-3 minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration. Place a piece of fluted filter paper in a pre-heated stemless funnel resting on a clean, pre-heated 50 mL Erlenmeyer flask. Pour the hot solution through the filter paper quickly.

  • Crystallization: Re-heat the clear filtrate until it is boiling. Slowly add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on the benchtop. Pure crystals should form over 20-30 minutes.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 50:50 ethanol/water, followed by a small amount of ice-cold water to remove residual solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purity Assessment by Reversed-Phase HPLC

This protocol provides a general starting point for purity analysis. Method optimization may be required.

  • Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).[8]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance, likely around 254 nm or 280 nm. A DAD is useful to screen for the optimal wavelength.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.[6][8] Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: Purity is typically reported as the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

References

  • Zhang, J., et al. (2016). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Taylor, M. R., & El Rassi, Z. (2001). Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures. Journal of Chromatography A, 931(1-2), 41-52. Available at: [Link]

  • Google Patents. (n.d.). CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Szafran, K., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from: [Link]

  • Coles, S. J., et al. (2014). From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid. Molecules, 19(6), 7710-7727. Available at: [Link]

Sources

Optimization

Technical Support Center: 4-Chloro-5-fluoro-2-hydroxybenzoic Acid Synthesis &amp; Byproduct Analysis

Welcome to the Advanced Application Support Center. As researchers and drug development professionals scale up the synthesis of 4-chloro-5-fluoro-2-hydroxybenzoic acid (CAS: 181289-00-9)—a highly specialized halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals scale up the synthesis of 4-chloro-5-fluoro-2-hydroxybenzoic acid (CAS: 181289-00-9)—a highly specialized halogenated salicylic acid intermediate used in antiviral and antiparasitic API development[1]—controlling regioselectivity and byproduct formation becomes critical.

This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating analytical protocols to ensure the integrity of your synthetic workflows.

Mechanistic Overview: The Regioselectivity Challenge

The most industrially viable route to this target is the Kolbe-Schmitt carboxylation of 3-chloro-4-fluorophenol[2][3]. The reaction proceeds via an alkali metal phenoxide intermediate exposed to high-pressure CO₂.

Because the starting phenol has two available ortho positions (C2 and C6), the reaction is inherently susceptible to regioisomer byproduct formation. Understanding the steric environment is the key to controlling the output:

  • C6 Position (Target): Located between the hydroxyl group and a small proton. Carboxylation here yields the desired 4-chloro-5-fluoro-2-hydroxybenzoic acid .

  • C2 Position (Byproduct): Located directly between the hydroxyl group and the bulky chlorine atom. Carboxylation here yields the sterically hindered 3-chloro-4-fluoro-2-hydroxybenzoic acid .

KolbeSchmitt SM 3-Chloro-4-fluorophenol + CO2 + Alkali Base Complex Alkali Metal Phenoxide Intermediate SM->Complex Heat (140-150°C) Pressure (30 bar) Complex->SM Incomplete Conversion (Moisture Present) Target 4-Chloro-5-fluoro-2-hydroxybenzoic acid (Target API Intermediate) Complex->Target Carboxylation at C6 (Less Hindered Ortho) Regio 3-Chloro-4-fluoro-2-hydroxybenzoic acid (Sterically Hindered Regioisomer) Complex->Regio Carboxylation at C2 (Hindered Ortho) Degrad Oxidative Tars & Oligomers Complex->Degrad O2 Exposure / Thermal Stress

Fig 1. Mechanistic pathway and byproduct formation in the Kolbe-Schmitt synthesis.

Troubleshooting & FAQs

Q1: During scale-up, our HPLC shows a persistent byproduct at Relative Retention Time (RRT) 0.88. What is this, and how do we suppress it?

Analysis: This is the regioisomer, 3-chloro-4-fluoro-2-hydroxybenzoic acid . While the C6 position is kinetically favored due to lower steric hindrance, excessive thermal energy allows the system to overcome the activation barrier for the hindered C2 position, shifting the reaction toward thermodynamic control. Corrective Action:

  • Temperature Capping: Strictly maintain the reactor temperature between 140°C and 150°C. Exceeding 160°C exponentially increases the formation of the hindered isomer.

  • Cation Substitution: If you are currently using Sodium Hydroxide (NaOH), switch to Potassium Hydroxide (KOH). The larger ionic radius of the K⁺ cation coordinates less tightly in the transition state, which amplifies the steric penalty at the C2 position and drives selectivity back toward the desired C6 target[2].

Q2: We are observing high levels of unreacted 3-chloro-4-fluorophenol (RRT 1.45) despite extending the reaction time to 12 hours. Why is the reaction stalling?

Analysis: The Kolbe-Schmitt reaction requires a strictly anhydrous phenoxide salt. If the salt is not completely dehydrated prior to CO₂ pressurization, residual water acts as a competing nucleophile. Water reacts with CO₂ to form carbonic acid/bicarbonates, which neutralizes the basicity required to maintain the active phenoxide state, effectively quenching the reaction[2]. Corrective Action: Ensure rigorous dehydration. Dry the phenoxide salt under a high vacuum (<10 mbar) at 120°C for a minimum of 4 hours before introducing CO₂. If mass transfer remains poor, transition from a gas-solid phase to a suspension-based reaction using an inert, high-boiling solvent (e.g., diphenyl ether) to maximize CO₂ diffusion[2].

Q3: Our final intermediate has a dark discoloration, and the LC-MS baseline is elevated with broad polymeric peaks. What causes this?

Analysis: Halogenated phenols are highly susceptible to oxidative coupling at elevated temperatures. In the presence of trace oxygen, phenoxy radicals form and rapidly polymerize into poly-phenolic tars or isopredioxin-like oligomers[4]. Corrective Action: Implement rigorous inert atmospheric purging. Perform a minimum of three vacuum/nitrogen backfill cycles before applying heat to the reactor. CO₂ should only be introduced after the system is fully purged of O₂.

Analytical Profiling & Self-Validating Protocols

To ensure the trustworthiness of your synthesis, you must implement an analytical method capable of resolving the target from its structurally similar regioisomer.

Quantitative Byproduct Data Summary
AnalyteRelative Retention Time (RRT)UV λmax (nm)Mechanism of FormationControl Strategy
4-Chloro-5-fluoro-2-hydroxybenzoic acid 1.00 235, 310 Target Product (C6 Carboxylation) N/A
3-Chloro-4-fluoro-2-hydroxybenzoic acid0.88238, 312Sterically hindered ortho-carboxylationCap temp <150°C; Use K⁺ base
4-Chloro-5-fluoro-2-hydroxyisophthalic acid0.65240, 320Over-carboxylation (Dicarboxylic acid)Limit CO₂ equivalents
3-Chloro-4-fluorophenol1.45225, 280Unreacted starting materialRigorous pre-drying of salt
Validated HPLC-UV Protocol for Byproduct Quantification

This protocol is designed as a self-validating system . The reliability of the data is governed by a strict System Suitability Test (SST) built directly into the methodology.

Step 1: Column Selection Utilize an Ascentis RP-Amide (5 μm, 250 mm × 4.6 mm) or an equivalent polar-embedded C18 column[1]. The embedded amide group prevents the peak tailing typically caused by the interaction of free carboxylic acids with residual silanols.

Step 2: Mobile Phase Preparation

  • Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.0). Causality: Low pH suppresses the ionization of the carboxylic acid, ensuring it retains a neutral, hydrophobic state for proper column retention.

  • Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

Step 3: Gradient Program

  • 0 – 5 min: Hold at 20% B

  • 5 – 20 min: Linear ramp from 20% B to 60% B

  • 20 – 25 min: Linear ramp from 60% B to 90% B (Column wash)

  • Flow Rate: 1.0 mL/min | Column Temp: 30°C | Detection: UV 235 nm.

Step 4: System Suitability Testing (Self-Validation Check) Before injecting batch samples, inject a resolution standard containing both the target and the regioisomer (RRT 0.88).

  • Pass Criteria: The chromatographic resolution ( Rs​ ) between the two peaks must be ≥1.5 (baseline resolution).

  • Fail Protocol: If Rs​<1.5 , the system is invalid. Do not proceed. Decrease the gradient slope during the 5–20 minute window to 1.5% B/min to increase the separation window.

References

  • Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC Source: N
  • Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions - PMC Source: N
  • Volume III. Assessment of Dioxin-Forming Chemical Processes Source: USDA / EPA Archive
  • New Class of Hsp90 C-Terminal Domain Inhibitors with Anti-tumor Properties against Triple-Negative Breast Cancer - PMC Source: N

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid

Welcome to the technical support guide for 4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS 181289-00-9). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS 181289-00-9). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in achieving high purity for this critical synthetic intermediate. The protocols and explanations herein are designed to be practical, scientifically grounded, and adaptable to your specific laboratory context.

Introduction: The Challenge of Purity

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a substituted salicylic acid derivative. Like many polysubstituted aromatic compounds, its synthesis can result in a range of impurities, including isomers, unreacted starting materials, and colored by-products. Achieving high purity (typically >98%) is essential for its use in subsequent synthetic steps, particularly in pharmaceutical applications where impurity profiles are strictly controlled.[1][2] This guide will walk you through identifying common issues and implementing robust purification strategies.

Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that often arise during the handling and purification of this compound.

Q1: What are the most likely impurities in crude 4-Chloro-5-fluoro-2-hydroxybenzoic acid?

A: The impurity profile largely depends on the synthetic route. A common method for synthesizing hydroxybenzoic acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.[3][4][5] Potential impurities include:

  • Starting Materials: Unreacted 4-chloro-2-fluorophenol.

  • Isomeric By-products: Carboxylation at different positions on the aromatic ring, such as 4-Chloro-5-fluoro-6-hydroxybenzoic acid.

  • Over-carboxylation Products: Dicarboxylic acid species, though less common under controlled conditions.

  • Colored Impurities: Phenolic compounds are prone to oxidation, forming highly colored quinone-type structures, which can lead to pink, yellow, or brown discoloration.[6][7]

Q2: My final product has a persistent pink or brown tint. How can I remove it?

A: Colored impurities are typically non-polar, oxidized by-products. The most effective method for their removal is treatment with activated charcoal during recrystallization.[6][8] Add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution of your crude product before the hot filtration step. The charcoal adsorbs the colored bodies, which are then removed by filtration, yielding a colorless filtrate.

Q3: What is the expected melting point for the pure compound, and why is mine broad?

A: A sharp melting point is a key indicator of purity.[9] While a specific, universally cited melting point for this exact compound is not consistently published, analogous pure substituted salicylic acids exhibit a sharp melting range of 1-2°C.[9] A broad melting range (e.g., >3°C) indicates the presence of impurities, which disrupt the crystal lattice and depress the melting point.[9] Residual solvent from incomplete drying can also cause a depressed and broad melting range.

Q4: How should I properly dry the purified product to remove residual solvent?

A: After filtration, wash the crystals with a small amount of ice-cold solvent to remove surface impurities.[9] The product should then be dried under a high vacuum (vacuum oven) at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. This ensures the complete removal of volatile solvents without causing decomposition of the product.

In-Depth Troubleshooting & Purification Protocols

This section provides detailed, step-by-step guides for overcoming common and complex purification challenges.

Guide 1: Systematic Recrystallization for High Purity

Recrystallization is the most common and cost-effective method for purifying solid organic compounds.[6][8] Its success hinges on selecting a solvent system where the target compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.[8]

Problem: Initial purity is below 98%, and solid, crystalline impurities are suspected.

Workflow: Recrystallization Strategy

cluster_start Purity Assessment cluster_screening Solvent Selection cluster_protocol Purification Protocol cluster_end Final Analysis Start Crude Product (Purity <98%) Screen Solvent Screening (Polar & Non-Polar) Start->Screen Begin Purification Ideal Identify Ideal Solvent (High solubility hot, low cold) Screen->Ideal Test Solubility Mixed Use Mixed-Solvent System? (e.g., Ethanol/Water) Ideal->Mixed No single solvent works Dissolve Dissolve in Minimum Hot Solvent Ideal->Dissolve Solvent Chosen Mixed->Dissolve Charcoal Add Activated Charcoal (If colored) Dissolve->Charcoal HotFilter Hot Gravity Filtration Charcoal->HotFilter Cool Slow Cooling to RT, then Ice Bath HotFilter->Cool Collect Vacuum Filtration (Collect Crystals) Cool->Collect Wash Wash with Ice-Cold Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry End Pure Product (Purity >99%) Dry->End

Caption: Decision workflow for systematic recrystallization.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Screening: Test the solubility of a small amount of crude product (~50 mg) in various solvents (~1 mL). See the table below for suggestions. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture on a hot plate with stirring, adding the minimum amount of hot solvent required to fully dissolve the solid.[6][10]

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a small scoop of activated charcoal, and swirl. Reheat to boiling for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities and charcoal.[6]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Data Table: Illustrative Solvent Screening
SolventPolarityBoiling Point (°C)Solubility (Cold)Solubility (Hot)Comments
WaterHigh100LowModerateGood for mixed systems. Salicylic acids have increased solubility in hot water.[9]
EthanolHigh78HighVery HighLikely too soluble; may result in poor recovery. Good "soluble" solvent for mixed systems.[11]
Ethyl AcetateMedium77ModerateHighA potential candidate.
TolueneLow111Very LowModerateGood potential, but higher boiling point requires care.
HeptaneLow98InsolubleLowGood "insoluble" solvent for mixed systems.

Note: This data is illustrative, based on the principles of solubility for polar aromatic carboxylic acids. Empirical testing is required.

Guide 2: Purification by Flash Column Chromatography

When recrystallization fails to remove impurities with similar solubility profiles, column chromatography is the preferred method.[12][13] For a polar compound like 4-Chloro-5-fluoro-2-hydroxybenzoic acid, normal-phase chromatography using silica gel is effective.[13][14]

Problem: Impurities are very close in polarity to the product, or the crude material is an oil or non-crystalline solid.

Workflow: Troubleshooting Column Chromatography

cluster_prep Preparation cluster_run Elution & Troubleshooting cluster_end Collection TLC 1. Develop TLC Method (Target Rf ~0.3) Pack 2. Pack Column (Slurry Pack, No Cracks) TLC->Pack Load 3. Load Sample (Concentrated, Minimal Band) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Problem Problem Encountered? Elute->Problem NoSep Poor Separation Problem->NoSep Yes Tailing Band Tailing Problem->Tailing Yes Stuck Product Stuck on Column Problem->Stuck Yes Collect 5. Collect Fractions Problem->Collect No FixGrad Adjust Gradient: Decrease Polarity NoSep->FixGrad FixPolarity Adjust Mobile Phase: Add small % of AcOH/MeOH Tailing->FixPolarity FixStrong Adjust Gradient: Increase Polarity Stuck->FixStrong FixGrad->Elute FixPolarity->Elute FixStrong->Elute Analyze 6. Analyze by TLC Collect->Analyze Combine 7. Combine Pure Fractions & Evaporate Analyze->Combine Result Pure Product Combine->Result

Caption: A logical guide to preparing and troubleshooting flash column chromatography.

Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). Adjust the ratio until the desired compound has an Rf value of approximately 0.25-0.35. For acidic compounds, adding a small amount of acetic acid (~0.5-1%) to the mobile phase can improve peak shape and prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase system. Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column. This "dry loading" technique often results in better separation than loading a liquid solution.

  • Elution and Collection: Begin eluting with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).[13] Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

References

  • Mopur, R., & Guntupalli, P. (2015). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Science and Technology, 12, 3335-3342. Available at: [Link][14]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. Retrieved from [Link][12]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link][13]

  • University of the Witwatersrand. (n.d.). Recrystallization of Salicylic acid. Retrieved from [Link][8]

  • PubChem. (n.d.). 4-Chloro-5-fluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link][15]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link][16]

  • Alameri, A. A. (2025, September 26). Preparation and Re-crystallization of Salicylic Acid. Undergraduate Organic Chemistry Lab. Retrieved from [Link][9]

  • College of Pharmacy, University of Babylon. (n.d.). Recrystallization of S.A..pdf. Retrieved from [Link][6]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Scribd. (n.d.). Salicylic Acid Recrystallization Guide. Retrieved from [Link][17]

  • YouTube. (2020, November 10). CHM 230 Recrystallization of salicylic acid 2of2. Retrieved from [Link][10]

  • Zhang, L., et al. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Retrieved from [Link][18]

  • Grokipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link][3]

  • J&K Scientific LLC. (2021, February 23). Kolbe-Schmitt Reaction. Retrieved from [Link][19]

  • Google Patents. (n.d.). CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from [20]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link][4]

  • Google Patents. (n.d.). US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid. Retrieved from [7]

  • ACS Combinatorial Science. (2012, November 19). 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. Retrieved from [Link][21]

  • StudySmarter. (n.d.). Kolbe-Schmidt Reaction Explained. Retrieved from [Link][22]

  • BYJU'S. (n.d.). Kolbe Reaction Mechanism. Retrieved from [Link][5]

Sources

Optimization

Technical Support Center: Crystallization of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid

Welcome to the technical support center for the crystallization of 4-Chloro-5-fluoro-2-hydroxybenzoic acid (CFHBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 4-Chloro-5-fluoro-2-hydroxybenzoic acid (CFHBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you can achieve high-purity crystalline material with optimal yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of 4-Chloro-5-fluoro-2-hydroxybenzoic acid. Each problem is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.

Issue 1: The compound "oils out" instead of forming crystals upon cooling.

Q: I've dissolved my 4-Chloro-5-fluoro-2-hydroxybenzoic acid in a hot solvent, but upon cooling, it separates as an oil rather than forming solid crystals. What is happening and how can I fix this?

A: "Oiling out" is a common phenomenon in crystallization and occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the solution is too concentrated.[1] This results in the formation of a liquid phase of the solute instead of solid crystals. The presence of impurities can also depress the melting point, exacerbating this issue.[1]

  • High Solute Concentration: The solution is likely supersaturated to a degree that favors liquid-liquid phase separation over nucleation and crystal growth.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to orient themselves into a crystal lattice, leading to the formation of an amorphous oil.

  • Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound, leading to a very high concentration at elevated temperatures.

  • Re-dissolution and Dilution:

    • Reheat the solution containing the oil until it becomes homogeneous again.

    • Add a small amount (5-10% of the original volume) of the hot solvent to the solution to slightly decrease the concentration.[1]

    • Stir until the solution is completely clear.

  • Controlled Cooling:

    • Allow the flask to cool slowly on the benchtop, insulated with a beaker or glass wool to slow the rate of heat loss.[2] Rapid cooling can be detrimental to crystal formation.

    • Avoid immediate transfer to an ice bath. An ice bath should only be used after crystals have started to form at room temperature to maximize the yield.[3]

  • Inducing Crystallization:

    • If no crystals form after the solution has cooled to room temperature, try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[2] The microscopic scratches on the glass can provide nucleation sites.

    • Alternatively, add a "seed crystal" of 4-Chloro-5-fluoro-2-hydroxybenzoic acid from a previous successful crystallization to the solution.[2]

  • Solvent System Modification:

    • If oiling out persists, consider using a mixed solvent system. A common approach is to dissolve the compound in a "good" solvent (e.g., ethanol, acetone) and then add a "poor" solvent (e.g., water, heptane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the turbidity before allowing it to cool slowly.

Issue 2: No crystals form even after extended cooling.

Q: My solution of 4-Chloro-5-fluoro-2-hydroxybenzoic acid remains clear even after cooling in an ice bath. What should I do?

A: The absence of crystal formation indicates that the solution is not sufficiently supersaturated.[1] This can happen if too much solvent was used initially.

  • Excess Solvent: The concentration of the compound is below the saturation point at the lower temperature.

  • High Solubility: The chosen solvent may be too effective at keeping the compound in solution, even at low temperatures.

  • Increase Concentration:

    • Gently heat the solution and evaporate a portion of the solvent to increase the concentration of your compound.[1] This can be done on a hot plate in a fume hood or using a rotary evaporator.

    • Periodically remove the solution from the heat and allow it to cool to see if crystals form.

  • Induce Crystallization:

    • Once the solution is more concentrated, attempt to induce crystallization using the methods described in the previous section (scratching the flask or adding a seed crystal).[2]

  • Add an Anti-Solvent:

    • If you are using a solvent in which your compound is highly soluble, you can add a miscible "anti-solvent" in which your compound is poorly soluble. Add the anti-solvent dropwise to the stirred solution until it becomes persistently cloudy. Then, add a small amount of the original solvent to just clarify the solution and allow it to cool slowly.

Issue 3: Poor recovery and low yield of the crystalline product.

Q: I have successfully obtained crystals, but my final yield is very low. How can I improve the recovery of my product?

A: Low yield can result from several factors, including incomplete crystallization from the mother liquor and loss of product during washing.[1]

  • Significant Solubility at Low Temperatures: The compound may still have considerable solubility in the solvent even at low temperatures.[1]

  • Excessive Washing: Using too much solvent to wash the crystals can redissolve a significant portion of the product.

  • Premature Filtration: Filtering the crystals before crystallization is complete.

  • Maximize Crystallization Time and Minimize Temperature:

    • Ensure the crystallization mixture is thoroughly cooled in an ice bath for at least 30 minutes before filtration to maximize precipitation.[1]

    • If possible and practical, leaving the flask in a refrigerator or freezer for several hours can further improve yield.

  • Optimize Washing Procedure:

    • Wash the collected crystals with a minimal amount of ice-cold solvent.[1] The solvent should be pre-chilled in an ice bath.

    • Use the wash solvent to rinse any remaining crystals from the flask into the funnel to minimize transfer losses.

  • Second Crop Crystallization:

    • The mother liquor (the solution remaining after filtration) can be concentrated by evaporating a portion of the solvent and then cooled again to obtain a second crop of crystals.[1] Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for the crystallization of 4-Chloro-5-fluoro-2-hydroxybenzoic acid?

A systematic approach to solvent screening is recommended.

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolThe hydroxyl group can form hydrogen bonds with the carboxylic acid and phenolic hydroxyl groups of the molecule. Solubility is likely to be moderate to high, so a co-solvent might be needed.
Ketones AcetoneA polar aprotic solvent that can dissolve the compound well when hot. Often used as the "good" solvent in a mixed-solvent system with an anti-solvent like water or a hydrocarbon.
Esters Ethyl AcetateA moderately polar solvent that can provide a good balance of solubility properties.
Aqueous Mixtures Ethanol/Water, Acetone/WaterWater is often a good anti-solvent for organic molecules. By creating a mixed solvent system, the solubility can be finely tuned to achieve good crystal growth. Benzoic acid itself is often recrystallized from water.[2]
Aromatic Hydrocarbons TolueneA non-polar solvent where solubility is likely to be lower, potentially useful for slower crystallization.

Experimental Protocol for Solvent Screening:

  • Place a small amount (e.g., 10-20 mg) of your compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.

  • Observe the solubility at room temperature.

  • For solvents in which the compound is not soluble at room temperature, gently heat the test tube and observe if the compound dissolves.

  • Allow the hot solutions to cool and observe which ones produce good quality crystals.

Q2: Are there any known polymorphs of 4-Chloro-5-fluoro-2-hydroxybenzoic acid, and how can I control for them?

A2: The search results do not specifically mention polymorphs for 4-Chloro-5-fluoro-2-hydroxybenzoic acid. However, polymorphism is a common phenomenon in substituted benzoic acids, where different crystal packing arrangements can arise from conformational flexibility and intermolecular interactions.[5][6][7][8] The substitution pattern on the benzoic acid ring is a key determinant of polymorphism.[5]

Controlling polymorphism is crucial as different polymorphs can have different physical properties such as solubility, melting point, and stability.

Methods to Control and Screen for Polymorphs:

  • Vary the Crystallization Solvent: Different solvents can favor the nucleation and growth of different polymorphs.

  • Control the Rate of Cooling: Rapid cooling tends to produce metastable polymorphs, while slow cooling favors the formation of the most thermodynamically stable form.

  • Vary the Temperature: Crystallization at different temperatures can yield different polymorphs.

  • Characterization: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy to characterize the resulting crystal form.

Q3: How can I remove colored impurities during crystallization?

A3: Colored impurities can often be removed by treating the hot solution with activated carbon.[9]

Protocol for Decolorization:

  • Dissolve the crude 4-Chloro-5-fluoro-2-hydroxybenzoic acid in the appropriate solvent and heat the solution to boiling.

  • Remove the solution from the heat source and add a small amount of activated carbon (a spatula tip is usually sufficient). Adding carbon to a boiling solution can cause it to boil over violently.

  • Swirl the flask and gently reheat to boiling for a few minutes.

  • Perform a hot filtration to remove the activated carbon. This is best done using a pre-heated funnel to prevent the product from crystallizing prematurely in the funnel.[9]

  • Allow the filtered, colorless solution to cool and crystallize as usual.

Visualization of Workflows

Troubleshooting Crystallization Workflow

G start Start Crystallization dissolve Dissolve CFHBA in minimal hot solvent start->dissolve cool Cool solution dissolve->cool observe Observe outcome cool->observe crystals Crystals form observe->crystals Success no_crystals No crystals form observe->no_crystals Problem oils_out Compound oils out observe->oils_out Problem filter_wash Filter and wash with cold solvent crystals->filter_wash troubleshoot_no_xtal Troubleshoot: - Evaporate solvent - Add anti-solvent - Scratch flask/Seed no_crystals->troubleshoot_no_xtal troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool slowly - Change solvent system oils_out->troubleshoot_oil dry Dry crystals filter_wash->dry troubleshoot_no_xtal->dissolve Retry troubleshoot_oil->dissolve Retry

Caption: A flowchart for troubleshooting common crystallization issues.

References

  • Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. University of Kentucky X-Ray Crystallography Facility.
  • Double substitution leads to a highly polymorphic system in 5-methyl-2-m-tolylamino-benzoic acid. CrystEngComm (RSC Publishing).
  • Recrystallization of Benzoic Acid. Unknown Source.
  • Conformational Flexibility and Substitution Pattern Lead to Polymorphism of 3-Methyl-2-(phenylamino)benzoic acid | Request PDF. ResearchGate.
  • 4-Chloro-5-fluoro-2-hydroxybenzoic acid | 181289-00-9. Sigma-Aldrich.
  • refining crystallization methods for high purity 3-(3,5-dichlorophenyl)benzoic acid. Benchchem.
  • Double substitution leads to a highly polymorphic system in 5-methyl-2- m -tolylamino-benzoic acid. CrystEngComm (RSC Publishing). doi:10.1039/D1CE01219C.
  • Tautomerisation and polymorphism in molecular complexes of piroxicam with mono-substituted benzoic acids. CrystEngComm (RSC Publishing). doi:10.1039/C2CE26069G.
  • Recrystallization. One Part of Chemistry.
  • The crystallization process of benzoic acid. Reddit.
  • 4-Chloro-2-fluoro-5-hydroxybenzoic acid. ChemScene.
  • 4-Chloro-2-fluoro-5-hydroxybenzoic acid | 91659-14-2. Sigma-Aldrich.
  • Chemistry 210 Experiment Ib. Unknown Source.
  • From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid. MDPI.
  • 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2. ChemicalBook.
  • 4-Hydroxybenzoic acid. Wikipedia.

Sources

Troubleshooting

Technical Support Center: 4-Chloro-5-fluoro-2-hydroxybenzoic Acid Stability and Degradation Studies

Welcome to the technical support center for 4-Chloro-5-fluoro-2-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Chloro-5-fluoro-2-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

I. Compound Overview and General Stability

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a derivative of salicylic acid and belongs to the class of halogenated hydroxybenzoic acids.[1] It is typically a white to off-white crystalline solid at room temperature and is generally stable when stored under appropriate conditions.[1] It is important to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[1][2]

Frequently Asked Questions (FAQs) - General Stability

Q1: What are the recommended storage conditions for 4-Chloro-5-fluoro-2-hydroxybenzoic acid to ensure long-term stability?

A1: For optimal long-term stability, 4-Chloro-5-fluoro-2-hydroxybenzoic acid should be stored in a tightly sealed, light-resistant container (amber glass is recommended) under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). This minimizes exposure to moisture, oxygen, and light, which are key factors in potential degradation.

Q2: I've observed a slight discoloration of my solid 4-Chloro-5-fluoro-2-hydroxybenzoic acid over time. Is this a cause for concern?

A2: Discoloration, such as yellowing, can be an indicator of degradation, likely due to oxidation or photodegradation.[3] While minor discoloration may not significantly impact the purity for some applications, it is crucial to re-analyze the compound's purity using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), before use in sensitive experiments. To prevent this, always store the compound protected from light and in an inert atmosphere.[3]

Q3: Is 4-Chloro-5-fluoro-2-hydroxybenzoic acid sensitive to moisture?

A3: Yes, like many benzoic acid derivatives, this compound can be susceptible to hydrolysis, especially under non-neutral pH conditions. The presence of moisture can facilitate the cleavage of functional groups. Therefore, it is critical to store it in a desiccated environment.

II. Forced Degradation Studies: A Practical Guide

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Troubleshooting Common Issues in Forced Degradation Experiments
Issue ID Problem Encountered Potential Cause(s) Recommended Troubleshooting Actions
FD-001 No significant degradation observed under acidic or basic conditions. Insufficient stress conditions (concentration, temperature, or time).- Increase the concentration of the acid (e.g., from 0.1 M to 1 M HCl) or base (e.g., from 0.1 M to 1 M NaOH).- Increase the temperature of the reaction (e.g., from 60°C to 80°C).- Extend the duration of the stress test (e.g., from 4 hours to 8 or 24 hours).
FD-002 Complete degradation of the parent compound, making it difficult to identify primary degradants. Stress conditions are too harsh.- Reduce the concentration of the stressor.- Lower the reaction temperature.- Shorten the exposure time and analyze samples at intermediate time points.
FD-003 Poor resolution between the parent peak and degradation product peaks in the HPLC chromatogram. The analytical method is not stability-indicating.- Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type (e.g., C18), or detector wavelength.[6][7]
FD-004 Appearance of unexpected peaks in the control (unstressed) sample. Contamination of the sample, solvent, or glassware.- Use high-purity solvents and reagents.- Ensure all glassware is thoroughly cleaned.- Analyze a blank (solvent only) to identify any system-related peaks.
Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of 4-Chloro-5-fluoro-2-hydroxybenzoic acid in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M HCl.

    • Heat the mixture at 80°C for 4 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M NaOH.

    • Keep the mixture at 60°C for 2 hours.

    • Cool, neutralize with 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Store the solid compound in a hot air oven at 80°C for 48 hours.

    • After exposure, prepare a solution of known concentration in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • After exposure, prepare a solution of known concentration in the mobile phase.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Visualization of the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 80°C) Stock->Acid Base Base Hydrolysis (1M NaOH, 60°C) Stock->Base Oxidation Oxidative (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solid, 80°C) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Identify Degradants) HPLC->Data

Caption: Workflow for forced degradation studies.

III. Potential Degradation Pathways

Halogenated aromatic compounds can undergo degradation through several mechanisms, including hydrolysis, oxidation, and photodegradation.[8][9][10]

Frequently Asked Questions (FAQs) - Degradation Pathways

Q4: What are the likely degradation products of 4-Chloro-5-fluoro-2-hydroxybenzoic acid under hydrolytic conditions?

A4: Under harsh acidic or basic conditions, hydrolysis could potentially lead to dehalogenation, replacing the chloro or fluoro substituent with a hydroxyl group. However, the carbon-halogen bond in aromatic rings is generally stable.[8] Decarboxylation (loss of CO₂) is another possible degradation pathway, particularly under thermal stress.

Q5: How does oxidation affect the stability of this compound?

A5: Oxidative degradation, often initiated by hydroxyl radicals, can lead to the hydroxylation of the aromatic ring and eventual ring cleavage.[11][12] The presence of both an activating hydroxyl group and deactivating halogen substituents on the ring will influence the positions of further oxidation.

Q6: Is 4-Chloro-5-fluoro-2-hydroxybenzoic acid susceptible to photodegradation?

A6: Yes, aromatic compounds, especially halogenated ones, can be susceptible to photodegradation.[8][9] UV radiation can induce the cleavage of the carbon-halogen bond, leading to dehalogenation. It can also promote other photochemical reactions.

Visualization of Potential Degradation Reactions

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent 4-Chloro-5-fluoro- 2-hydroxybenzoic acid Dehalogenation Dehalogenation (e.g., 4,5-Difluoro-2-hydroxybenzoic acid) Parent->Dehalogenation Acid/Base Decarboxylation Decarboxylation (e.g., 4-Chloro-5-fluorophenol) Parent->Decarboxylation Heat Hydroxylation Ring Hydroxylation Parent->Hydroxylation H₂O₂ Photo_Dehalogenation Photolytic Dehalogenation Parent->Photo_Dehalogenation UV/Vis Light RingCleavage Ring Cleavage Products (e.g., smaller carboxylic acids) Hydroxylation->RingCleavage

Caption: Potential degradation pathways.

IV. Analytical Methods for Stability and Degradation Studies

A robust analytical method is crucial for accurately assessing the stability of 4-Chloro-5-fluoro-2-hydroxybenzoic acid and quantifying its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly employed technique.[6][7]

Frequently Asked Questions (FAQs) - Analytical Methods

Q7: What is a suitable starting point for developing an HPLC method for this compound?

A7: A good starting point for an RP-HPLC method would be a C18 column with a mobile phase consisting of a mixture of an acidified aqueous solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile or methanol.[7] A gradient elution may be necessary to achieve good separation of the parent compound from its more polar or non-polar degradation products. UV detection is typically performed at the wavelength of maximum absorbance (λmax) of the compound.[7]

Q8: How can I confirm the identity of the degradation products?

A8: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown degradation products.[7] By coupling an HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the eluting peaks, which provides valuable information about their molecular weight. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS).

Protocol: Stability-Indicating RP-HPLC Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient could be:

    • 0-2 min: 90% A, 10% B

    • 2-15 min: Linear gradient to 10% A, 90% B

    • 15-18 min: 10% A, 90% B

    • 18-20 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the λmax of 4-Chloro-5-fluoro-2-hydroxybenzoic acid (determined by UV scan).

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the mobile phase.

  • Sample Solutions: Prepare samples from the forced degradation studies at a similar concentration.

Visualization of the Analytical Workflow

Analytical_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Degraded Sample Dilution Dilution with Mobile Phase Sample->Dilution Injection Inject into HPLC System Dilution->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Parent and Degradants Chromatogram->Quantification

Caption: Workflow for HPLC analysis.

V. References

  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240.

  • World Journal of Pharmaceutical Sciences. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drugs and in pharmaceutical dosage form.

  • ResearchGate. (2025). Degradation of 3-chloro-4-hydroxybenzoic acid in biological treated effluent by gamma irradiation. Retrieved from [Link]

  • PubMed. (2004). Effect of Fenton-like oxidation on enhanced oxidative degradation of para-chlorobenzoic acid by ultrasonic irradiation. Retrieved from [Link]

  • TSI Journals. (2011). PHOTOCHEMICAL DEGRADATION OF HALOGENATED COMPOUNDS: A REVIEW. Retrieved from [Link]

  • International Journal of Pharmacy Research & Technology (IJPRT). (n.d.). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid.

  • ResearchGate. (2011). (PDF) Photochemical Degradation of Halogenated Compounds: A Review. Retrieved from [Link]

  • SciELO Brazil. (2009). DEGRADATION OF 2-HYDROXYBENZOIC ACID BY ADVANCED OXIDATION PROCESSES. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Syngenta. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

Sources

Optimization

Preventing decomposition of 4-Chloro-5-fluoro-2-hydroxybenzoic acid

A Guide to Preventing and Troubleshooting Decomposition Welcome to the technical support center for 4-Chloro-5-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Decomposition

Welcome to the technical support center for 4-Chloro-5-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. We will explore the common causes of decomposition and provide actionable, field-proven strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Q1: What is 4-Chloro-5-fluoro-2-hydroxybenzoic acid, and what makes it susceptible to decomposition?

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a substituted salicylic acid derivative. Its structure contains several reactive functional groups that contribute to its potential instability:

  • A Phenolic Hydroxyl Group (-OH): This group is susceptible to oxidation, especially under basic conditions or in the presence of trace metal catalysts. Oxidation often leads to the formation of colored quinone-like byproducts.[1][2]

  • A Carboxylic Acid Group (-COOH): Located ortho to the hydroxyl group, this configuration makes the molecule prone to thermal decarboxylation (loss of CO2) to form 3-Chloro-4-fluorophenol. This process is a known reaction pathway for hydroxybenzoic acids.[3][4][5]

  • Halogen Substituents (-Cl, -F): While the carbon-fluorine bond is very strong, the carbon-chlorine bond can be susceptible to cleavage under certain reductive or high-energy (e.g., photolytic) conditions.[6]

Q2: What are the primary visual or analytical signs of decomposition?

  • Visual Cue: The most common sign is a color change. A pure, solid sample should be a white to off-white powder. The appearance of a yellow, pink, or brown tint indicates the formation of colored oxidation products.[2]

  • Analytical Cues (HPLC, GC-MS):

    • Appearance of new, unexpected peaks in your chromatogram.

    • A decrease in the peak area of the parent compound over time.

    • Identification of a major byproduct with a molecular weight 44 Da less than the parent compound, which is a strong indicator of decarboxylation.

    • Gas evolution (bubbling) from a solution upon heating, indicating the release of CO2.

Q3: How should I store the solid compound to ensure long-term stability?

Proper storage is the first and most critical step in preventing decomposition. The key is to mitigate exposure to heat, light, oxygen, and moisture.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of thermal decarboxylation and other degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich phenolic ring.[2]
Light Amber Glass Vial / Opaque ContainerProtects against photolytic degradation, as aromatic phenols can be light-sensitive.[7][8]
Moisture Tightly Sealed Container with DesiccantThe compound is hygroscopic; moisture can facilitate hydrolytic or other degradation pathways.[9]

Q4: Is the compound stable in solution? Which solvents are best?

Stability in solution is highly dependent on the solvent, pH, and storage conditions.

  • Recommended Solvents: For short-term use, aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often suitable. For reversed-phase HPLC, acetonitrile or methanol with an acidic modifier (e.g., formic or acetic acid) is common.[10][11][12]

  • Solvents to Use with Caution: Protic solvents, especially alcohols, can potentially esterify the carboxylic acid under acidic conditions and heat, although this is less common without a strong acid catalyst. Avoid using basic aqueous solutions for storage, as this significantly increases the rate of oxidation.[13][14]

  • General Guideline: Always prepare solutions fresh for optimal results. If storage is necessary, store aliquots under an inert atmosphere at -20°C or -80°C for no more than a few weeks. Perform a stability test for your specific conditions if long-term storage is required.

Troubleshooting Experimental Issues

This section provides a problem-and-solution framework for issues encountered during experimentation.

Issue 1: My solution of 4-Chloro-5-fluoro-2-hydroxybenzoic acid is turning yellow or brown.
  • Underlying Cause: This is a classic sign of oxidation. The phenolic hydroxyl group is being oxidized to form colored quinone-type species. This process is accelerated by elevated pH (deprotonation of the phenol makes it more susceptible to oxidation), the presence of oxygen, and trace metal ion contaminants.[2]

  • Troubleshooting & Prevention Protocol:

    • Deoxygenate Your Solvent: Before preparing your solution, sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

    • Work Under an Inert Atmosphere: Prepare the solution and conduct your experiment in a glovebox or under a positive pressure of inert gas.

    • Control pH: If working in an aqueous or protic medium, maintain a slightly acidic pH (pH 3-5). The stability of similar salicylic acid derivatives is known to be lower in neutral to alkaline conditions.[13][15][16]

    • Use High-Purity Solvents: Use HPLC-grade or anhydrous solvents to minimize catalytic impurities.

    • Protect from Light: Wrap your reaction vessel in aluminum foil or use amber glassware to prevent photo-oxidation.[7]

Issue 2: My reaction yield is low, and I've identified a byproduct corresponding to the decarboxylated parent compound.
  • Underlying Cause: Your experimental conditions are promoting thermal decarboxylation. Salicylic acid and its derivatives are well-known to undergo this reaction, often at temperatures above 100-150°C, but it can occur at lower temperatures over long reaction times or in the presence of certain catalysts.[3][5]

  • Troubleshooting & Prevention Protocol:

    • Strict Temperature Control: Maintain the lowest possible reaction temperature that allows the desired transformation to proceed. Use a precisely controlled oil bath or heating mantle.

    • Minimize Reaction Time: Do not let reactions run longer than necessary. Monitor reaction progress by TLC or LC-MS to determine the optimal endpoint.

    • Solvent Choice: In some cases, the choice of solvent can influence the rate of decarboxylation. If possible, screen alternative solvents with lower boiling points.

    • pH Considerations: While primarily thermally driven, extreme pH values can sometimes influence the stability of the carboxylate group. Ensure your reaction pH is appropriate for the desired chemistry without being unnecessarily harsh.

Workflow Diagrams & Protocols
Diagram 1: Troubleshooting Decomposition

This flowchart provides a logical path for diagnosing the cause of compound instability.

G start Decomposition Suspected color_change Is there a color change (yellow/brown)? start->color_change low_yield Is yield low with decarboxylated byproduct? start->low_yield color_change->low_yield No oxidation Probable Cause: Oxidation color_change->oxidation Yes decarboxylation Probable Cause: Decarboxylation low_yield->decarboxylation Yes solve_oxidation Solution: 1. Use inert atmosphere. 2. Control pH (acidic). 3. Protect from light. 4. Use high-purity solvents. oxidation->solve_oxidation solve_decarboxylation Solution: 1. Lower reaction temperature. 2. Minimize reaction time. 3. Re-evaluate solvent choice. decarboxylation->solve_decarboxylation

Caption: A troubleshooting flowchart for identifying and solving decomposition issues.

Diagram 2: Primary Decomposition Pathways

This diagram illustrates the two main degradation routes for 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

G cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation parent 4-Chloro-5-fluoro- 2-hydroxybenzoic acid quinone Colored Quinone-like Byproducts parent->quinone O2, Light, High pH, Metal Traces decarboxylated 3-Chloro-4-fluorophenol + CO2 parent->decarboxylated Heat (Δ)

Caption: The primary oxidation and decarboxylation pathways of the title compound.

Validated Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution

This protocol details the steps for preparing a stock solution intended for short-term storage with minimized risk of degradation.

  • Solvent Preparation: Select a high-purity, anhydrous grade solvent (e.g., DMF or DMSO). Transfer the required volume to a clean, dry flask. Sparge the solvent with dry argon or nitrogen gas for 20 minutes to remove dissolved oxygen.

  • Weighing: Weigh the required amount of 4-Chloro-5-fluoro-2-hydroxybenzoic acid in a tared, amber glass vial. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Dissolution: Under a gentle stream of inert gas, add the deoxygenated solvent to the vial containing the solid compound. Cap the vial tightly and vortex or sonicate briefly until fully dissolved.

  • Storage: If the solution is not for immediate use, use a syringe to aliquot it into smaller amber vials that have been previously flushed with inert gas. Seal the vials with screw caps containing PTFE septa.

  • Label and Store: Clearly label all vials with the compound name, concentration, solvent, and date. Store in a freezer at -20°C or below, protected from light.

Protocol 2: Setting Up a Reaction to Minimize Decomposition

This protocol provides a general framework for running a chemical reaction while protecting the integrity of the compound.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool to room temperature under a stream of inert gas or in a desiccator.

  • Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., three-neck flask with condenser and dropping funnel) and flush the entire system with argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction using a bubbler or balloon.

  • Reagent Addition: Add the 4-Chloro-5-fluoro-2-hydroxybenzoic acid (either as a solid or as a freshly prepared, deoxygenated solution) to the reaction flask under a positive flow of inert gas.

  • Temperature Control: Place the reaction flask in a thermoregulated bath set to the desired temperature. Avoid localized overheating by ensuring proper stirring.

  • Reaction Monitoring: Follow the reaction's progress using an appropriate analytical technique (e.g., taking small aliquots for TLC or LC-MS analysis). This prevents unnecessarily long reaction times at elevated temperatures, which can promote decarboxylation.[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature before proceeding with the aqueous workup or purification to prevent degradation of the product during these steps.

By adhering to these guidelines, researchers can significantly improve the reliability and reproducibility of their experiments involving 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

References
  • Dalton Transactions. (n.d.). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Royal Society of Chemistry.
  • Berlin, J., & Barz, W. (1975). Oxidative decarboxylation of para-hydroxybenzoic acids by peroxidases under in vivo and in vitro conditions. PubMed.
  • El-Sayed, N. (1966). THE BIOSYNTHESIS OF HYDROXYBENZOIC ACIDS IN HIGHER PLANTS.
  • Magro, A. A., Nunez, G. A., Eastham, G. R., & Cole-Hamilton, D. J. (n.d.). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. University of St Andrews Research Portal.
  • Vassallo, D. A., & Simolike, J. E. (2001). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 15(5), 1161–1168.
  • Al-karkhi, A. (2024). The Effect of pH on the Hydrolysis of Acetylsalicylic Acid (C9H8O4) to Salicylic Acid (C7H6O3) and Acetic Acid (C2H4O2) at 333.15 K (60°C): A Spectrophotometric Analysis. Sciforum.
  • Indrayanto, G. (n.d.). Effects of alkaline pH on the stability of salicylamide. Repository - UNAIR.
  • Shana, Z. A., et al. (2015). Effect of pH on salicylic acid-based poly(anhydride-ester): Implications for polymer degradation and controlled salicylic acid release.
  • PharmacyLibrary. (n.d.). Salicylic Acid – Sodium Phenylbutyrate.
  • Wang, W., et al. (2020). Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H2O2 advanced oxidation processes.
  • Wang, W., et al. (2020).
  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • Google Patents. (n.d.).
  • USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • BAuA. (2024).
  • SynQuest Labs. (n.d.).
  • Zhang, Y., et al. (2025). Degradation kinetics, pathways, transformation products, and toxicity assessment of fluorochloridone in agricultural soils. PubMed.

Sources

Troubleshooting

Technical Support Center: TLC Monitoring for 4-Chloro-5-fluoro-2-hydroxybenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers working with highly functionalized, electron-deficient aromatic systems like 4-chloro-5-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers working with highly functionalized, electron-deficient aromatic systems like 4-chloro-5-fluoro-2-hydroxybenzoic acid . This molecule is a critical building block in the synthesis of niclosamide analogs and other bioactive therapeutics[1]. However, its unique electronic properties—driven by the electron-withdrawing halogens adjacent to a phenolic hydroxyl and a carboxylic acid—make it notoriously difficult to track accurately using standard Thin Layer Chromatography (TLC).

Standard textbook chromatography rules often fail here. This guide is designed to provide you with a self-validating analytical framework, ensuring that every spot on your plate reflects the true chemical reality of your reaction flask.

Analytical Workflow

TLC_Workflow A Reaction Aliquot (Contains 4-Cl-5-F-SA) B Mini-Workup (1M HCl / EtOAc) A->B Quench & Extract C TLC Spotting (Std, Co-spot, Rxn) B->C Apply to Silica D Elution Chamber (Hexane:EtOAc:AcOH) C->D Capillary Action E UV 254 nm Detection (Aromatic Core) D->E Dry Plate F 1% FeCl3 Stain (Phenol Specificity) E->F Chemical Derivatization

Workflow for TLC monitoring of 4-chloro-5-fluoro-2-hydroxybenzoic acid reactions.

Self-Validating TLC Protocol

A protocol is only reliable if it contains internal controls. This methodology uses a three-lane co-spotting technique and dual-visualization to definitively rule out false positives caused by solvent effects or concentration gradients.

Step 1: Chamber Preparation & Equilibration

  • Action: Prepare 10 mL of the mobile phase: n-Hexane / Ethyl Acetate / Glacial Acetic Acid in a 65:35:5 (v/v/v) ratio[2]. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors.

  • Causality: The acetic acid acts as an ionization suppressor. Without it, the highly acidic carboxyl group (pKa lowered by the inductive effects of Cl and F) will deprotonate on the basic sites of the silica gel, causing severe streaking[3].

Step 2: The "Mini-Workup" Sample Preparation

  • Action: Withdraw 10 µL of the active reaction mixture. Dilute into a microcentrifuge tube containing 100 µL of Ethyl Acetate and 100 µL of 1.0 M HCl[4]. Vortex for 5 seconds and allow the layers to separate.

  • Causality: Basic reagents (like amines or pyridine) form stable salts with the benzoic acid, trapping it at the baseline. The HCl protonates the acid, breaking the salt complex and driving the free acid into the organic (EtOAc) layer for accurate spotting[5].

Step 3: Three-Lane Spotting Technique

  • Action: On a Silica Gel 60 F254 plate, mark three lanes with a pencil: S (Standard), C (Co-spot), and R (Reaction)[6]. Spot the pure 4-chloro-5-fluoro-2-hydroxybenzoic acid reference solution on lanes S and C . Spot the organic layer from Step 2 on lanes C and R .

  • Causality: The co-spot (Lane C) ensures that any matrix effects from the reaction mixture that might shift the Rf value are accounted for. If the starting material and reaction spots in Lane C do not form a single, perfect circle, your Rf values are artificially shifted.

Step 4: Elution and Dual-Visualization

  • Action: Elute the plate until the solvent front is 1 cm from the top. Remove and dry completely in a fume hood.

  • Primary Screen (UV): Inspect under a 254 nm UV lamp. Mark all quenched (dark) spots. Both starting material and products will be visible due to the aromatic ring[6].

  • Secondary Screen (Chemical): Dip the plate in a 1% ethanolic Ferric Chloride ( FeCl3​ ) solution[4].

  • Causality: FeCl3​ selectively coordinates with the free phenolic hydroxyl group. The starting material will immediately stain magenta/purple, allowing you to chemically distinguish it from O-alkylated or degraded products[4].

Quantitative Data & Visualization Reference

Use the following table to benchmark your expected Retention Factors (Rf) and visualization responses. Note: Rf values are approximate and will vary slightly based on ambient humidity and exact silica gel batch.

Compound StateMobile Phase SystemApprox. Rf ValueUV 254 nm Response1% FeCl3​ Stain Response
4-Chloro-5-fluoro-2-hydroxybenzoic acid Hexane:EtOAc:AcOH (65:35:5)0.40 - 0.45Strong Dark Spot (Quenching)Vivid Magenta / Purple
Amide/Ester Derivative (Phenol intact)Hexane:EtOAc:AcOH (65:35:5)0.65 - 0.75Strong Dark Spot (Quenching)Vivid Magenta / Purple
O-Alkylated Derivative (Phenol blocked)Hexane:EtOAc:AcOH (65:35:5)0.80 - 0.90Strong Dark Spot (Quenching)Negative (No Color Change)
Degradation / Salt Complex Hexane:EtOAc (No Acid)0.00 (Baseline)Strong Dark Spot (Quenching)Magenta / Purple at Baseline
Troubleshooting Guides & FAQs

Q: Why does 4-chloro-5-fluoro-2-hydroxybenzoic acid streak heavily from the baseline to the solvent front, even in highly polar solvents? A: This is an ionization issue, not a polarity issue. The carboxylic acid moiety is highly acidic due to the inductive electron-withdrawing effects of the para-chloro and meta-fluoro substituents. On a neutral silica gel stationary phase, the acid exists in a dynamic equilibrium between its protonated and deprotonated (carboxylate) states. Because these two states have drastically different partition coefficients, the compound travels at multiple rates, causing a continuous streak[3]. You must force the equilibrium to the protonated state by adding 1-5% glacial acetic acid or formic acid to your mobile phase[2].

Q: My reaction involves coupling the carboxylic acid to an amine. Both the starting material and the product are UV-active. How can I reliably distinguish them? A: UV light at 254 nm excites the conjugated pi-system of the aromatic ring, which is present in both the starting material and the amide product. To differentiate them, exploit the unique chemical reactivity of the functional groups. Use a 1% ethanolic Ferric Chloride ( FeCl3​ ) stain[4]. Transition metals like Fe(III) form highly colored coordination complexes with phenols. The starting material will immediately appear as a vivid magenta/purple spot[6]. If your product modifies the phenol (e.g., O-alkylation), it will not stain. If it is an amide (phenol intact), it will still stain, but the Rf will be significantly higher due to the loss of the highly polar carboxylic acid group.

Q: I thought my reaction was complete because the starting material spot disappeared, but NMR showed 50% starting material. What happened? A: This is a classic chromatography "rookie mistake"[5]. If your reaction mixture contains strong bases (e.g., triethylamine, DIPEA) or inorganic salts, the acidic starting material can form a salt complex. This complex either crashes out of the reaction solution before you sample it, or it remains permanently stuck at the TLC baseline, making it appear as though it has been consumed. Always perform the "mini-workup" (Step 2 in the protocol above) before spotting to break any salts and reveal the true composition of your reaction[5].

References
  • Detection of Salicylic Acid in Willow Bark: An Addition to a Classic Series of Experiments in the Introductory Organic Chemistry Laboratory Source: Journal of Chemical Education - ACS Publications URL:[Link]

  • A Simple and Cost-Effective TLC-Densitometric Method for the Quantitative Determination of Acetylsalicylic Acid and Ascorbic Acid in Combined Effervescent Tablets Source: PubMed Central (PMC) URL:[Link]

  • Detection of salicylates by thin-layer chromatography Source: ResearchGate URL:[Link]

  • Rookie Mistakes: TLC - Demystifying Synthetic Organic Chemistry since 2004 Source: Not Voodoo - Department of Chemistry, University of Rochester URL:[Link]

  • Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 Source: PubMed Central (PMC) URL:[Link]

Sources

Optimization

Challenges in the synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered during the synthesis of 4-Chloro-5-fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered during the synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS: 181289-00-9).

This compound is a critical fluorinated salicylic acid derivative, frequently utilized as a building block in the development of niclosamide analogs and targeted antiviral therapeutics[1]. Its primary synthetic route relies on the Kolbe-Schmitt carboxylation of 3-chloro-4-fluorophenol. However, due to the deactivated nature of the halogenated aromatic ring and strict regioselectivity requirements, researchers often face low yields, isomeric impurities, and incomplete conversions.

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative parameters to ensure a robust and reproducible synthesis.

Process Workflow & Mechanistic Causality

The synthesis relies on the nucleophilic attack of an electron-rich phenoxide ion on electrophilic carbon dioxide. To achieve the correct regiochemistry (4-chloro-5-fluoro substitution on the resulting benzoic acid), carboxylation must occur strictly at the C6 position of the 3-chloro-4-fluorophenol starting material.

Workflow A 3-Chloro-4-fluorophenol + NaOH (aq) B Dehydration (Vacuum, 100°C) A->B Base neutralization C Sodium 3-chloro-4-fluorophenoxide (Strictly Anhydrous) B->C Water removal D Kolbe-Schmitt Carboxylation (CO2, 150°C, 5-10 bar) C->D CO2 insertion E Acidification (HCl, pH 1-2) D->E Salicylate intermediate F 4-Chloro-5-fluoro- 2-hydroxybenzoic acid E->F Precipitation

Workflow for the Kolbe-Schmitt synthesis of 4-chloro-5-fluoro-2-hydroxybenzoic acid.

The Role of the Sodium Cation (Na⁺)

The choice of base is not arbitrary; it is the fundamental driver of regioselectivity. We explicitly use Sodium Hydroxide (NaOH) rather than Potassium Hydroxide (KOH). The smaller Na⁺ ion forms a highly stable, rigid 6-membered chelate intermediate with the phenoxide oxygen and the incoming CO₂ molecule[2]. This chelation effectively "locks" the CO₂ in close proximity to the ortho-carbon (C6), overcoming the steric and electronic deactivation caused by the halogen substituents[3].

Mechanism Phenoxide Sodium Phenoxide Na+ coordinates O- CO2_Complex CO2 Chelation Na+ binds O- and CO2 Phenoxide->CO2_Complex CO2 (Pressure) Transition_State 6-Membered TS Directs to C6 (ortho) CO2_Complex->Transition_State Heat (150°C) Salicylate Salicylate Salt Rearomatization Transition_State->Salicylate H+ Shift

Mechanism of Na+-directed ortho-carboxylation via a 6-membered chelate transition state.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates In-Process Quality Control (IPQC) checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Preparation of Anhydrous Sodium 3-chloro-4-fluorophenoxide

  • Charge a round-bottom flask with 3-chloro-4-fluorophenol (1.0 eq) and a precisely titrated aqueous solution of NaOH (1.0 eq). Causality: Excess NaOH will generate water during the high-temperature carboxylation phase, reversing the reaction.

  • Stir at room temperature for 30 minutes to ensure complete salt formation.

  • Remove water via rotary evaporation at 80 °C, followed by high-vacuum drying at 120 °C for 12 hours.

  • Validation Checkpoint: Perform a Karl Fischer (KF) titration on the isolated salt. The moisture content must be < 0.1% w/w [4]. If > 0.1%, continue vacuum drying. Water strongly chelates with the alkali metal, preventing the initial addition of CO₂ and hydrolyzing the phenoxide back to the starting material.

Step 2: High-Pressure Carboxylation

  • Rapidly transfer the anhydrous phenoxide salt to a dry, stainless-steel high-pressure autoclave under an inert argon atmosphere.

  • Seal the reactor, purge three times with CO₂ gas, and pressurize to 5–10 bar with CO₂.

  • Heat the reactor to 150–160 °C. Maintain stirring for 12–24 hours.

  • Validation Checkpoint: Monitor the internal pressure gauge. A successful reaction is indicated by a steady pressure drop (as CO₂ is consumed into the solid matrix) followed by stabilization. If no pressure drop occurs within the first 2 hours, the phenoxide was likely hydrated.

Step 3: Acidification and Isolation

  • Cool the reactor to room temperature and safely vent the excess CO₂.

  • Dissolve the crude reaction mass (sodium 4-chloro-5-fluoro-2-hydroxybenzoate) in hot distilled water (80 °C).

  • Filter the aqueous solution to remove any insoluble tarry byproducts.

  • Slowly acidify the filtrate with concentrated HCl under vigorous stirring until the pH reaches 1–2. The target 4-chloro-5-fluoro-2-hydroxybenzoic acid will precipitate as a white/off-white solid.

  • Filter, wash with cold water, and dry under vacuum.

Quantitative Troubleshooting Matrix

When scaling up or replicating this synthesis, deviations in parameters directly impact the yield and purity. Use the following data-driven matrix to diagnose and correct experimental failures.

Symptom / ObservationQuantitative IndicatorRoot CauseCorrective Action
Low Yield / No Reaction Yield < 30%; Unreacted phenol > 50%Moisture in the phenoxide salt (> 0.1% w/w).Extend vacuum drying at 120 °C. Ensure transfer to the autoclave is done under an inert atmosphere (glovebox).
Loss of Regioselectivity HPLC shows > 5% isomeric byproducts (e.g., para-carboxylation)Incorrect alkali metal cation used (e.g., K⁺ instead of Na⁺).Strictly use NaOH. K⁺ is too large to form the tight 6-membered chelate required to force ortho-carboxylation[2].
Charring / Tar Formation Dark brown/black reaction mass; Yield < 10%Thermal degradation or decarboxylation.Control the reactor's internal temperature strictly to ≤ 160 °C. Avoid localized hot spots by increasing agitation speed.
Incomplete Conversion CO₂ pressure drop < 1 bar over 12 hoursInsufficient CO₂ pressure or reactor leak.Leak-test the autoclave. Ensure CO₂ pressure is maintained at ≥ 5 bar throughout the heating cycle[3].

Frequently Asked Questions (FAQs)

Q: Can I perform this carboxylation at atmospheric pressure to avoid using an autoclave? A: While recent catalytic advances (such as the use of DBU or 2,4,6-trimethylphenol additives) have enabled atmospheric Kolbe-Schmitt reactions for simple phenols[5], halogenated phenols like 3-chloro-4-fluorophenol are highly deactivated. The electron-withdrawing nature of the Cl and F atoms reduces the nucleophilicity of the phenoxide oxygen. Therefore, elevated CO₂ pressure (5–10 bar) and high temperatures (150 °C) are thermodynamically required to drive the equilibrium toward the carboxylated product[4].

Q: Why does my product precipitate as a gooey oil rather than a crystalline solid during acidification? A: This indicates the presence of unreacted 3-chloro-4-fluorophenol or thermal degradation byproducts acting as plasticizers. To resolve this, before acidification, extract the basic aqueous solution (pH > 9) with an organic solvent like methyl tert-butyl ether (MTBE) or toluene. The unreacted phenol will partition into the organic layer, leaving the pure sodium salicylate salt in the aqueous layer. Proceed to acidify the aqueous layer to precipitate the pure product.

Q: What is the exact regiochemical mapping from the starting material to the product? A: In 3-chloro-4-fluorophenol, the hydroxyl group is at C1, chlorine is at C3, and fluorine is at C4. The two ortho positions available for carboxylation are C2 and C6. C2 is sterically hindered (sandwiched between the OH and the Cl). Carboxylation preferentially occurs at the less hindered C6 position. Upon formation of the carboxylic acid at C6, IUPAC nomenclature dictates that the COOH carbon becomes C1. Consequently, the original C1-OH becomes C2, the C6-COOH becomes C1, the C3-Cl becomes C4, and the C4-F becomes C5. This results exactly in 4-chloro-5-fluoro-2-hydroxybenzoic acid .

References

  • Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 Source: PubMed Central (PMC), National Institutes of Health URL:[Link][1]

  • C−H Carboxylation of Aromatic Compounds through CO2 Fixation Source: PubMed Central (PMC), National Institutes of Health URL:[Link][4]

  • Aqueous Kolbe−Schmitt Synthesis Using Resorcinol in a Microreactor Laboratory Rig under High-p,T Conditions Source: ACS Publications URL:[Link][3]

  • Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base Source: ResearchGate / Chemical Communications URL:[Link][5]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid

A Guide for Researchers and Drug Development Professionals This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions for the synthesis of 4-Chloro-5-fluoro-2-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions for the synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid. As a key intermediate in pharmaceutical development, ensuring a reliable and high-yield synthesis is paramount. This document is designed to address common challenges encountered during its preparation via the Kolbe-Schmitt reaction of 3-chloro-4-fluorophenol.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis strategy and catalyst selection.

Q1: What is the most effective method for synthesizing 4-Chloro-5-fluoro-2-hydroxybenzoic acid?

The most direct and industrially relevant method is the Kolbe-Schmitt reaction .[1][2] This process involves the direct carboxylation of a phenoxide salt with carbon dioxide under pressure and heat. The starting material for this specific target molecule is 3-chloro-4-fluorophenol.

Q2: What is the actual "catalyst" in the Kolbe-Schmitt synthesis?

While often discussed in the context of catalysis, the Kolbe-Schmitt reaction is more accurately described as a base-mediated reaction. The "catalyst" is the strong base, typically an alkali hydroxide like sodium hydroxide (NaOH), which serves a stoichiometric role. Its function is to deprotonate the starting phenol (3-chloro-4-fluorophenol) to form the highly nucleophilic phenoxide anion. This anion is the reactive species that attacks the electrophilic carbon of CO2.

Q3: Why is the choice of base (e.g., NaOH vs. KOH) so critical for the reaction's success?

The choice of the alkali metal counter-ion (Na⁺ vs. K⁺) is arguably the most critical factor in determining the regioselectivity of the carboxylation—that is, whether the carboxyl group adds to the ortho or para position relative to the hydroxyl group.

  • Sodium Hydroxide (NaOH): Use of sodium phenoxide generally favors ortho-carboxylation. The smaller sodium ion forms a tighter chelate complex with the phenoxide oxygen and the incoming carbon dioxide, directing the addition to the sterically accessible ortho position.[3] This is the preferred base for synthesizing the target 2-hydroxybenzoic acid derivative.

  • Potassium Hydroxide (KOH): The larger potassium ion forms a looser association, which often leads to the thermodynamically more stable para-isomer, especially at higher temperatures.[1]

Therefore, for the synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid, sodium hydroxide is the base of choice to ensure the desired ortho-carboxylation.

Q4: How do the chloro and fluoro substituents on the phenol ring affect the reaction?

The electron-withdrawing nature of both chlorine and fluorine atoms deactivates the aromatic ring towards electrophilic substitution. However, the phenoxide is still a potent nucleophile. The primary influence of these halogens is on the regiochemistry of the carboxylation. The desired carboxylation is ortho to the powerful activating hydroxyl group. The positions on the ring are already defined by the starting material, and the primary goal is to favor addition at the C2 position.

Section 2: Visualizing the Synthesis

Understanding the reaction mechanism and workflow is crucial for successful execution and troubleshooting.

Reaction Mechanism: The Kolbe-Schmitt Reaction

Kolbe_Schmitt_Mechanism cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Tautomerization & Workup Start 3-Chloro-4-fluorophenol Phenoxide Sodium 3-chloro-4-fluorophenoxide Start->Phenoxide + NaOH - H₂O Base NaOH Intermediate Chelated Intermediate Phenoxide->Intermediate + CO₂ (Pressure, Heat) CO2 CO₂ Salicylate Sodium 4-chloro-5-fluoro-2-hydroxybenzoate Intermediate->Salicylate Rearrangement Product 4-Chloro-5-fluoro-2- hydroxybenzoic Acid Salicylate->Product Acidification (Workup) Acid H₂SO₄ / HCl experimental_workflow reagents 1. Prepare Reagents (Dry 3-chloro-4-fluorophenol, NaOH) setup 2. Reaction Setup (Autoclave, inert atmosphere) reagents->setup phenoxide 3. Form Phenoxide (Heat under vacuum) setup->phenoxide carboxylation 4. Carboxylation (Introduce CO₂, heat to 120-150°C) phenoxide->carboxylation workup 5. Reaction Workup (Cool, dissolve in H₂O) carboxylation->workup filtration 6. Initial Filtration (Remove unreacted material) workup->filtration acidify 7. Acidification (Add H₂SO₄/HCl to pH 2-3) filtration->acidify isolate 8. Isolate Crude Product (Filter precipitate) acidify->isolate purify 9. Purification (Recrystallization) isolate->purify characterize 10. Characterization (TLC, MP, NMR, IR) purify->characterize

Caption: Step-by-step experimental workflow for the synthesis.

Section 3: Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on laboratory equipment and reagent purity.

Materials and Reagents:

  • 3-chloro-4-fluorophenol

  • Sodium hydroxide (pellets)

  • Carbon dioxide (high purity, in a cylinder)

  • Concentrated sulfuric acid or hydrochloric acid

  • Ethanol (for recrystallization)

  • Deionized water

  • Celite or filter aid

  • High-pressure autoclave or reactor equipped with a stirrer, gas inlet, and temperature/pressure controls.

Safety Precautions:

  • This reaction is conducted under high pressure and temperature and must be performed in a suitable high-pressure reactor behind a safety shield.

  • Handle sodium hydroxide and concentrated acids with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Work in a well-ventilated fume hood.

  • Phenolic compounds are toxic and can be absorbed through the skin.

Procedure:

  • Drying and Loading:

    • Ensure the autoclave is clean and dry.

    • Add 3-chloro-4-fluorophenol (1.0 eq) and sodium hydroxide (1.1 eq) to the reactor.

    • Seal the reactor and place it under a vacuum while gently heating to 80-100°C for 1-2 hours to remove any residual water. The formation of the dry sodium phenoxide powder is critical. [3]

  • Carboxylation:

    • Release the vacuum and purge the reactor with an inert gas like nitrogen, then with CO2.

    • Pressurize the reactor with carbon dioxide to approximately 5-6 atm (initial pressure).

    • Begin stirring and heat the mixture to the target temperature of 125-140°C. The pressure will increase as the temperature rises. Maintain the pressure at or above 100 atm if possible by adding more CO2. [1] * Hold the reaction at this temperature and pressure for 6-10 hours.

  • Workup and Isolation:

    • Carefully cool the reactor to room temperature and slowly vent the excess CO2 pressure.

    • Open the reactor and add deionized water to dissolve the solid reaction mass.

    • Transfer the aqueous solution to a beaker. If any insoluble material is present, filter the solution (a pad of Celite can aid filtration).

    • Cool the filtrate in an ice bath.

    • Slowly add concentrated sulfuric acid or hydrochloric acid with vigorous stirring until the pH of the solution is approximately 2-3. A precipitate of the crude product will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

  • Purification:

    • The most common method for purification is recrystallization. An ethanol/water mixture is a good starting point. [4] * Dissolve the crude solid in a minimum amount of hot ethanol.

    • Add hot water dropwise until the solution becomes slightly turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Section 4: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis in a question-and-answer format.

troubleshooting_guide problem Problem Encountered low_yield Low or No Yield problem->low_yield wrong_isomer Wrong Isomer Formed (para-product) problem->wrong_isomer impure_product Impure/Discolored Product problem->impure_product cause_wet Cause: Wet Reagents/Reactor? low_yield->cause_wet cause_base Cause: Insufficient Base? low_yield->cause_base cause_co2 Cause: Low CO₂ Pressure/Leak? low_yield->cause_co2 cause_koh Cause: Used KOH instead of NaOH? wrong_isomer->cause_koh cause_temp Cause: Temperature too high? wrong_isomer->cause_temp cause_ox Cause: Oxidation? impure_product->cause_ox cause_pur Cause: Ineffective Purification? impure_product->cause_pur sol_dry Solution: Dry phenol & NaOH under vacuum before reaction. cause_wet->sol_dry sol_base Solution: Use 1.1-1.2 eq. of fresh, high-purity NaOH. cause_base->sol_base sol_co2 Solution: Check system for leaks. Ensure sufficient CO₂ pressure is maintained. cause_co2->sol_co2 sol_naoh Solution: Use NaOH to favor ortho-carboxylation. cause_koh->sol_naoh sol_temp Solution: Maintain temp below 150°C. Higher temps can favor para-isomer. cause_temp->sol_temp sol_inert Solution: Ensure inert atmosphere during initial heating. cause_ox->sol_inert sol_pur Solution: Perform careful recrystallization. Consider activated carbon treatment. cause_pur->sol_pur

Caption: Troubleshooting decision tree for common synthesis issues.

Q: My reaction yielded very little or no product. What went wrong?

  • A1: Presence of Water. The most common cause of failure is the presence of water in the reaction. Water will react with the phenoxide and prevent the carboxylation reaction. It is absolutely essential that the starting phenol, sodium hydroxide, and reactor are completely dry. The pre-reaction drying step under vacuum is critical. [3]* A2: Incomplete Phenoxide Formation. Ensure you are using a stoichiometric excess (e.g., 1.1 equivalents) of a high-purity, strong base like NaOH to completely convert the phenol to the phenoxide.

  • A3: Insufficient CO2 Pressure. The carboxylation is an equilibrium process. High CO2 pressure is required to drive the reaction toward the product. Check your reactor for leaks and ensure a consistent, high pressure is maintained throughout the heating cycle.

Q: I isolated a product, but my analysis shows it's the wrong isomer (e.g., 5-chloro-4-fluoro-2-hydroxybenzoic acid). Why did this happen?

  • A: Incorrect Base or High Temperature. This is a classic regioselectivity problem. The formation of the para-isomer is favored by the use of potassium hydroxide (KOH) or by running the reaction at excessively high temperatures (>>160°C), which allows the initially formed ortho-product to rearrange to the more thermodynamically stable para-product. [1]To ensure ortho-carboxylation, use sodium hydroxide and maintain a reaction temperature in the 125-140°C range.

Q: My final product is dark and appears impure, even after initial precipitation. How can I clean it up?

  • A1: Oxidation. Phenoxides are susceptible to oxidation, which can create colored impurities, especially at high temperatures. Ensuring the initial drying and heating phase is done under vacuum or an inert atmosphere can minimize this.

  • A2: Purification. A single precipitation is often insufficient. Careful recrystallization is key. [4]If the product is still colored after one recrystallization, you can try treating the hot ethanolic solution with a small amount of activated carbon before filtering it hot (hot filtration) and proceeding with crystallization. This can effectively remove colored polymeric impurities. [5]

Section 5: Reaction and Product Data

The following table summarizes key parameters and expected data for the synthesis.

ParameterRecommended Condition / ValueRationale / Explanation
Starting Material 3-chloro-4-fluorophenolThe precursor phenol for the target molecule.
Base Sodium Hydroxide (NaOH)Favors ortho-carboxylation via chelation. [3]
Base Stoichiometry 1.1 - 1.2 equivalentsEnsures complete formation of the sodium phenoxide.
Reaction Temp. 125 - 140 °COptimal range for carboxylation without promoting rearrangement to the para-isomer.
CO₂ Pressure > 5 atm (ideally > 100 atm)High pressure is required to drive the equilibrium towards product formation. [1]
Purification Method Recrystallization (Ethanol/Water)Effective method for removing unreacted starting material and isomers. [4]
Product CAS No. 91659-14-2Chemical Abstracts Service registry number for identification.
Product Mol. Weight 190.56 g/mol C₇H₄ClFO₃ [6]

References

  • Synthesis of 2-hydroxybenzoic acid from CO2 and phenol in aqueous heterogeneous photocatalytic systems. Chemical Communications (RSC Publishing). Available at: [Link]

  • Kolbe–Schmitt reaction. Wikipedia. Available at: [Link]

  • Kolbe-Schmitt Reaction. J&K Scientific LLC. Available at: [Link]

  • 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube. Available at: [Link]

  • Experience in the synthesis of hydroxybenzoic acid derivatives. ResearchGate. Available at: [Link]

  • Process for producing 2-hydroxybenzamide derivatives. Google Patents.
  • A Para‐Selective Kolbe–Schmitt Reaction. PMC. Available at: [Link]

  • Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. MDPI. Available at: [Link]

  • Kolbe-Schmitt Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Journal of Chemical Health Risks. Available at: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link]

  • Understanding the Chemical Properties and Synthesis of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Eureka | Patsnap. Available at: [Link]

  • Carboxylation reactions for the sustainable manufacture of chemicals and monomers. RSC Publishing. Available at: [Link]

  • Carboxylation reactions underpin many critical steps in the fundamental life cycles. Wiley Online Library. Available at: [Link]

  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC. Available at: [Link]

  • Carboxylation reactions for the sustainable manufacture of chemicals and monomers. RSC Sustainability. Available at: [Link]

  • Process for the decolorization and purification of p-hydroxybenzoic acid. Google Patents.
  • 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. ACS Publications. Available at: [Link]

  • Pd-Catalyzed External-CO-Free Carbonylation: Preparation of.... Organic Syntheses Procedure. Available at: [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid

Document ID: TSS-CFHBA-SE-2603 Last Updated: March 14, 2026 Introduction 4-Chloro-5-fluoro-2-hydroxybenzoic acid is a key substituted salicylic acid derivative utilized in the development of advanced pharmaceutical agent...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSS-CFHBA-SE-2603

Last Updated: March 14, 2026

Introduction

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a key substituted salicylic acid derivative utilized in the development of advanced pharmaceutical agents and specialty polymers. Its synthesis is most commonly achieved via the Kolbe-Schmitt reaction, a carboxylation process that is exquisitely sensitive to reaction conditions, particularly the choice of solvent.[1][2] This guide provides in-depth technical support for researchers encountering challenges with this synthesis, focusing on how solvent selection dictates reaction efficiency, regioselectivity, and overall success. We will explore the underlying chemical principles and offer field-proven troubleshooting strategies to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and the critical role of solvents.

Q1: What is the fundamental reaction mechanism for synthesizing 4-Chloro-5-fluoro-2-hydroxybenzoic acid?

The synthesis is based on the Kolbe-Schmitt reaction .[1][3] This process involves the nucleophilic addition of a phenoxide to carbon dioxide. The reaction proceeds in three key stages:

  • Deprotonation: The starting material, 3-Chloro-4-fluorophenol, is deprotonated with a strong base (typically an alkali hydroxide like potassium hydroxide) to form the more nucleophilic potassium 3-chloro-4-fluorophenoxide.

  • Carboxylation: The resulting phenoxide attacks carbon dioxide (CO₂), which acts as the electrophile. This typically occurs under elevated temperature and pressure.

  • Workup: The reaction mixture is acidified to protonate the carboxylate salt, yielding the final 4-Chloro-5-fluoro-2-hydroxybenzoic acid product.

Q2: Why is solvent selection the most critical parameter in this synthesis?

Solvent choice is paramount because it directly influences several key aspects of the Kolbe-Schmitt reaction:

  • Reagent Solubility: The solvent must effectively dissolve the phenoxide salt to ensure a homogeneous reaction environment, which is often a challenge as these salts can have limited solubility.

  • Phenoxide Reactivity: Polar aprotic solvents (e.g., DMSO, DMF) are highly effective at solvating the cation (e.g., K⁺) of the phenoxide salt. This leaves a less-encumbered, or "naked," and therefore more reactive, phenoxide anion, which enhances the rate of carboxylation.[2]

  • Regioselectivity: The solvent environment plays a crucial role in directing the carboxylation to the desired position on the aromatic ring. For 3-Chloro-4-fluorophenol, carboxylation can occur either ortho or para to the hydroxyl group. The formation of the desired product, 4-Chloro-5-fluoro-2-hydroxybenzoic acid, requires ortho-carboxylation. Solvent polarity and its ability to coordinate with the cation-phenoxide complex can alter the steric and electronic environment, thereby influencing the ortho/para product ratio.[2][4]

  • Side Reactions: The reaction is highly sensitive to moisture. Protic solvents or traces of water in aprotic solvents can protonate the highly reactive phenoxide, reverting it to the less reactive phenol and significantly reducing the yield.[3]

Q3: Which solvents are recommended, and what are their typical effects?

For this type of carboxylation, polar aprotic solvents are generally preferred for conducting the reaction in a homogeneous phase under milder conditions than the traditional solid-gas phase reaction.[2]

  • Dimethyl Sulfoxide (DMSO) & N,N-Dimethylformamide (DMF): These are excellent choices for dissolving phenoxide salts and promoting high reactivity.[2][4] They can, however, influence regioselectivity. While some Kolbe-Schmitt reactions show high para-selectivity in DMSO, the specific substitution pattern of the starting phenol is a dominant factor.[2] For ortho-selective reactions, careful optimization of temperature and cation choice is necessary.

  • Non-polar Solvents (e.g., Toluene, Xylene): These are generally unsuitable as the primary solvent due to the poor solubility of the phenoxide salt. They may be used in biphasic systems or during workup procedures.

  • Protic Solvents (e.g., Alcohols, Water): These solvents are strictly avoided during the carboxylation step as they will protonate the phenoxide and inhibit the reaction.

Q4: How critical is the removal of water from the reaction system?

It is absolutely critical. The Kolbe-Schmitt reaction relies on the high nucleophilicity of the phenoxide anion. Water is acidic enough to protonate the phenoxide, converting it back to the phenol. This phenol is significantly less nucleophilic and will not react with carbon dioxide under typical conditions. Therefore, all reactants, solvents, and glassware must be rigorously dried to prevent a drastic reduction in product yield.[3]

Part 2: Troubleshooting Guide

This guide is structured to help you diagnose and resolve common experimental issues.

Issue 1: Very Low or No Yield of 4-Chloro-5-fluoro-2-hydroxybenzoic acid

Potential Cause Diagnostic Check Recommended Solution
Incomplete Phenoxide Formation Test the pH of the reaction mixture after base addition (if possible and safe). Ensure the phenol is fully consumed via TLC analysis before proceeding.Use a high-quality, strong base (e.g., fresh KOH or NaOH). Ensure the stoichiometry is correct (at least 1:1 molar ratio of base to phenol). Allow sufficient time and temperature for complete deprotonation.
Presence of Moisture Review the drying procedure for glassware, solvent, and starting materials.Use oven-dried or flame-dried glassware under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents. Dry the 3-Chloro-4-fluorophenol starting material in a vacuum oven before use.[3]
Inefficient Carboxylation Check the pressure gauge on the CO₂ cylinder and the reactor. Ensure there are no leaks in the system.Increase the CO₂ pressure to drive the equilibrium towards product formation (typically >5 atm).[5] Ensure efficient stirring to maximize gas-liquid interface and contact.
Premature Protonation during Workup Observe the precipitation of the product during acidification. If little or no precipitate forms, the reaction likely failed earlier.Ensure the reaction mixture is cooled before acidification to minimize potential decarboxylation or side reactions. Add acid slowly while monitoring the pH to ensure complete protonation.

Issue 2: Poor Regioselectivity – Formation of the Isomeric Product (2-Chloro-3-fluoro-6-hydroxybenzoic acid)

Potential Cause Diagnostic Check Recommended Solution
Suboptimal Solvent/Cation Combination Analyze the crude product mixture using ¹H NMR or LC-MS to determine the ratio of ortho to para isomers.The choice of alkali metal cation can influence regioselectivity. Potassium (K⁺) often favors para isomer formation in some systems, while Sodium (Na⁺) can favor the ortho product.[3] Experiment with both NaOH and KOH as the base.
Incorrect Reaction Temperature Compare the isomeric ratio from reactions run at different temperatures.Regioselectivity in the Kolbe-Schmitt reaction can be temperature-dependent. Perform small-scale optimizations at different temperatures (e.g., 100°C, 125°C, 150°C) to find the optimal condition for ortho-carboxylation.
Solvent-Mediated Complexation This is an intrinsic property of the chosen solvent.Consider screening alternative polar aprotic solvents if available (e.g., DMF vs. DMSO). The coordination of the solvent with the alkali cation and the phenoxide can alter the steric hindrance around the ortho positions.[2]

Issue 3: Product Purification Challenges

Potential Cause Diagnostic Check Recommended Solution
Contamination with Unreacted Phenol Use TLC or LC-MS to check for the presence of 3-Chloro-4-fluorophenol in the crude product.Optimize the reaction conditions (time, temperature, CO₂ pressure) to drive the reaction to completion. During workup, an alkaline wash (e.g., with NaHCO₃ solution) can help separate the acidic product from the less acidic starting phenol, although their pKa values may be close.
Formation of Dark, Tarry Byproducts Visual inspection of the crude product reveals a dark, oily, or discolored solid.This may result from overheating. Reduce the reaction temperature. Purify the crude product by recrystallization. An effective solvent system for similar compounds is an ethanol/water mixture.[6] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity is observed, then allow it to cool slowly.

Part 3: Data & Experimental Protocols

Table 1: Conceptual Influence of Solvent Properties on Kolbe-Schmitt Synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid

This table summarizes the expected effects of different solvent classes on the reaction, based on established principles of the Kolbe-Schmitt reaction.

Solvent ClassExample(s)Key PropertiesExpected Effect on YieldExpected Effect on RegioselectivityRationale
Polar Aprotic DMSO, DMFHigh dielectric constant, no acidic protonsHigh Favorable for ortho-carboxylation with Na⁺, but can favor para with K⁺. Optimization is required.Excellent at dissolving phenoxide salts and creating a highly reactive "naked" phenoxide anion.[2]
Non-polar Toluene, HexaneLow dielectric constantVery Low to None N/AInsoluble phenoxide salt leads to a heterogeneous reaction with a very slow rate.
Protic Water, Ethanol, MethanolContains acidic protons (O-H)None N/ARapidly protonates the phenoxide intermediate, deactivating it towards carboxylation.[3]
Protocol 1: Synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid

Disclaimer: This protocol is a representative procedure and must be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 3-Chloro-4-fluorophenol (anhydrous)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), pellets

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Carbon Dioxide (CO₂), high purity, in a pressurized cylinder

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Phenoxide Formation: a. To a high-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer and thermocouple, add 3-Chloro-4-fluorophenol (e.g., 10.0 g, 1.0 eq). b. Add anhydrous DMSO (e.g., 100 mL). c. Under a slow stream of nitrogen, add powdered NaOH (e.g., 2.8 g, 1.05 eq) or KOH (e.g., 3.9 g, 1.05 eq) portion-wise. Caution: The reaction is exothermic. d. Seal the reactor and heat the mixture to 80-100°C for 1-2 hours with stirring to ensure complete formation of the phenoxide salt.

  • Carboxylation: a. After phenoxide formation, cool the mixture slightly. Purge the reactor with CO₂ gas. b. Pressurize the reactor with CO₂ to 100-150 psi (approx. 7-10 atm). c. Heat the reactor to 130-150°C. The optimal temperature must be determined empirically. d. Maintain this temperature and pressure with vigorous stirring for 6-12 hours. Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing via TLC or HPLC.

  • Workup and Isolation: a. Cool the reactor to room temperature and carefully vent the excess CO₂ pressure. b. Pour the reaction mixture slowly into a beaker containing ice-cold water (e.g., 500 mL) with stirring. c. In a fume hood, slowly add concentrated HCl to the aqueous solution until the pH is approximately 2. A precipitate of the crude product should form. d. Stir the slurry in an ice bath for 30-60 minutes to ensure complete precipitation. e. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Purification: a. Dry the crude solid in a vacuum oven at 60°C. b. Perform recrystallization from an ethanol/water solvent system to obtain the pure 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Part 4: Mechanistic & Workflow Diagrams

Diagram 1: Kolbe-Schmitt Reaction Pathway

Kolbe_Schmitt_Reaction cluster_start Step 1: Phenoxide Formation cluster_carboxylation Step 2: Carboxylation cluster_workup Step 3: Workup Start 3-Chloro-4-fluorophenol Base + KOH (Base) - H₂O Start->Base Phenoxide Potassium 3-chloro-4-fluorophenoxide Base->Phenoxide CO2 + CO₂ (in DMSO) Phenoxide->CO2 Intermediate Phenoxide-CO₂ Complex CO2->Intermediate Rearrangement Rearrangement & Tautomerization Intermediate->Rearrangement Salt Potassium 4-chloro-5-fluoro- 2-hydroxybenzoate Rearrangement->Salt Acid + HCl (Acid) - KCl Salt->Acid Product 4-Chloro-5-fluoro- 2-hydroxybenzoic acid Acid->Product

Caption: The Kolbe-Schmitt reaction pathway for the synthesis of the target molecule.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered: Low Yield or Purity? Yield_Check Is yield <10%? Start->Yield_Check Yes Purity_Check Isomeric Impurity Detected? Start->Purity_Check No, Purity Issue Cause_Moisture Cause: Moisture Present? Yield_Check->Cause_Moisture Cause_Pressure Cause: Low CO₂ Pressure? Yield_Check->Cause_Pressure No Sol_Dry Solution: Use anhydrous solvents. Dry all glassware & reagents. Cause_Moisture->Sol_Dry End Re-evaluate Results Sol_Dry->End Sol_Pressure Solution: Check for system leaks. Increase CO₂ pressure. Cause_Pressure->Sol_Pressure Sol_Pressure->End Cause_Temp Cause: Suboptimal Temp? Purity_Check->Cause_Temp Cause_Solvent Cause: Wrong Cation/Solvent? Purity_Check->Cause_Solvent No Sol_Temp Solution: Screen temperatures (e.g., 120-160°C). Cause_Temp->Sol_Temp Sol_Temp->End Sol_Solvent Solution: Try NaOH instead of KOH. Confirm solvent choice. Cause_Solvent->Sol_Solvent Sol_Solvent->End

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Grokipedia. Kolbe–Schmitt reaction.
  • Wikipedia. Kolbe–Schmitt reaction. Available from: [Link]

  • Angewandte Chemie International Edition. A Para‐Selective Kolbe–Schmitt Reaction. Available from: [Link]

  • J&K Scientific LLC. Kolbe-Schmitt Reaction. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Chloro-5-fluoro-2-hydroxybenzoic Acid Synthesis

Welcome to the Technical Support Center. 4-Chloro-5-fluoro-2-hydroxybenzoic acid is a highly functionalized halogenated salicylic acid derivative, frequently utilized as a critical intermediate in the synthesis of advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Chloro-5-fluoro-2-hydroxybenzoic acid is a highly functionalized halogenated salicylic acid derivative, frequently utilized as a critical intermediate in the synthesis of advanced therapeutics, including antiviral niclosamide analogs (1)[1].

The preparation of this compound relies on the Kolbe-Schmitt carboxylation of 3-chloro-4-fluorophenol. Because this reaction involves the nucleophilic addition of a phenoxide to carbon dioxide, the regioselectivity (ortho vs. para carboxylation) and overall yield are exquisitely sensitive to alkali metal selection and temperature control (2)[2].

Experimental Workflow & Temperature Dependencies

Workflow Step1 1. Phenoxide Formation (3-Chloro-4-fluorophenol + NaOH) Step2 2. Complete Dehydration (Vacuum at 90°C) Step1->Step2 Aqueous to Solid Step3 3. Carboxylation (CO2) Strictly 125°C - 135°C Step2->Step3 Absolute Dryness Required Step4 4. Acidification (pH < 2 with HCl) Step3->Step4 Pressure Drop Validates Rxn Product 4-Chloro-5-fluoro- 2-hydroxybenzoic acid Step4->Product Precipitation

Workflow for 4-Chloro-5-fluoro-2-hydroxybenzoic acid synthesis detailing temperature dependencies.

Self-Validating Protocol: Step-by-Step Methodology

To ensure reproducible results, this protocol integrates physical validation checkpoints so you can confirm the success of each phase before proceeding.

Phase 1: Phenoxide Salt Preparation

  • Dissolution: Suspend 3-chloro-4-fluorophenol in distilled water. Slowly add exactly 1.0 molar equivalent of Sodium Hydroxide (NaOH).

    • Self-Validation Check: The opaque suspension will transition into a completely clear solution once the phenoxide salt is fully formed. Persistent cloudiness indicates unreacted phenol.

  • Dehydration: Transfer the solution to a rotary evaporator. Remove water under reduced pressure at 90°C until a solid residue forms. Dry further in a vacuum oven overnight.

    • Self-Validation Check: The resulting sodium phenoxide must be a completely dry, free-flowing powder. Any clumping indicates residual moisture, which will inhibit the coordination between CO₂ and the alkali metal cation (3)[3].

Phase 2: High-Pressure Carboxylation 3. Reactor Loading: Transfer the dry sodium phenoxide to a high-pressure stainless-steel autoclave. Perform three cycles of vacuum and nitrogen backfilling to purge oxygen. 4. Pressurization & Heating: Pressurize the reactor with dry Carbon Dioxide (CO₂) to 50–100 atm. Heat the vessel strictly to 125°C – 135°C and maintain for 4 to 6 hours.

  • Self-Validation Check: Monitor the pressure gauge. A steady drop in CO₂ pressure confirms that the gas is being actively consumed to form the salicylate intermediate.

Phase 3: Isolation and Purification 5. Acidification: Cool the reactor to room temperature and safely vent the excess CO₂. Dissolve the crude solid mass in water. Slowly add concentrated Hydrochloric Acid (HCl) until the solution reaches pH < 2.

  • Self-Validation Check: Immediate, heavy precipitation of white-to-off-white crystals confirms the successful protonation and formation of the free 4-chloro-5-fluoro-2-hydroxybenzoic acid.

  • Filtration: Collect the product via vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C.

Quantitative Data: Temperature vs. Regioselectivity

The Kolbe-Schmitt reaction is governed by a delicate balance between kinetic and thermodynamic control. The table below illustrates the causality behind strict temperature management during Phase 2.

Temperature RangePrimary ProductEst. Yield (%)Mechanistic Outcome
< 100°C Unreacted Phenol< 10%Insufficient activation energy for nucleophilic attack.
125°C - 135°C 4-Chloro-5-fluoro-2-hydroxybenzoic acid (Ortho) 85 - 90% Optimal kinetic control. The Na⁺ ion perfectly chelates the phenoxide oxygen and CO₂, directing attack to the ortho position.
150°C - 160°C Mixture of Ortho and Para isomers40 - 50%Thermodynamic control begins to override kinetic chelation, pushing the reaction toward the para-isomer.
> 180°C Decarboxylation / Degradation< 10%Reversibility of the Kolbe-Schmitt reaction; the product undergoes thermal degradation.
Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Low Yield or Wrong Isomer CheckTemp Check Reactor Temperature Issue->CheckTemp CheckBase Check Alkali Base Used Issue->CheckBase TempHigh > 150°C: Thermodynamic Control (Para-isomer) CheckTemp->TempHigh TempLow < 110°C: Kinetic Stall (No reaction) CheckTemp->TempLow BaseK KOH: K+ is too large (Directs para) CheckBase->BaseK BaseNa NaOH: Na+ chelates (Directs ortho) CheckBase->BaseNa

Troubleshooting logic for regioselectivity and yield issues in Kolbe-Schmitt carboxylation.

Q1: My reaction yielded the 4-hydroxybenzoic acid (para) isomer instead of the 2-hydroxybenzoic acid (ortho) derivative. Why? A1: This is a classic regioselectivity failure caused by either using the wrong base or exceeding the optimal temperature. If you used Potassium Hydroxide (KOH) instead of Sodium Hydroxide (NaOH), the larger K⁺ ion fails to form the tight cyclic transition state required to direct CO₂ to the ortho position, resulting in the para product (4)[4]. Even with NaOH, if your reactor temperature spiked above 150°C, thermodynamic control takes over, driving the reaction toward the more stable para-isomer.

  • Fix: Strictly use NaOH and maintain the autoclave temperature between 125°C and 135°C.

Q2: The CO₂ pressure in my autoclave didn't drop, and I recovered mostly unreacted 3-chloro-4-fluorophenol. What stalled the reaction? A2: The most common culprit is residual moisture in your sodium phenoxide salt. Water reacts competitively with CO₂ to form carbonic acid, which protonates the phenoxide back into the unreactive phenol, entirely preventing carboxylation (3)[3].

  • Fix: Ensure absolute dehydration during Phase 1. Dry the sodium salt in a vacuum oven at 90°C overnight until it achieves a constant weight before introducing CO₂.

Q3: Why is the product turning dark brown during the high-temperature carboxylation step? A3: Halogenated phenols are highly sensitive to oxidative degradation at elevated temperatures. If ambient oxygen was not fully purged from the autoclave before heating, thermal oxidation occurs, creating polymeric colored impurities.

  • Fix: Perform three strict cycles of vacuum/nitrogen purging, followed by three cycles of CO₂ purging, before sealing and heating the reactor.

References
  • Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 Source: National Institutes of Health (NIH) URL:[Link]

  • Kolbe–Schmitt reaction Source: Wikipedia URL:[Link]

  • Carboxylation reactions for the sustainable manufacture of chemicals and monomers Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Optimization

Technical Support Center: Work-Up &amp; Purification of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide to address the critical work-up and purification phases following the synthesis of 4-chloro-5-fluoro-2-hydroxybenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide to address the critical work-up and purification phases following the synthesis of 4-chloro-5-fluoro-2-hydroxybenzoic acid (also known as 4-chloro-5-fluorosalicylic acid). This compound is a highly valuable pharmaceutical building block, notably utilized in the design of niclosamide analogs for advanced anti-SARS-CoV-2 drug development .

The protocols below move beyond basic instructions, providing the mechanistic causality and self-validating checkpoints necessary to ensure high yield, structural integrity, and exceptional purity.

PHASE 1: Standardized Work-Up Protocol

Context: This protocol assumes the completion of a standard Kolbe-Schmitt carboxylation of 3-chloro-4-fluorophenol under alkaline conditions.

Step 1: Quenching and Phase Dissolution

  • Action: Vent the high-pressure reactor to release excess CO₂. Dissolve the crude solid reaction mass (the alkali metal salt of the product) in deionized water (approx. 3 mL per gram of expected product).

  • Causality: Converts the solid phenoxide/carboxylate salts into a mobile aqueous solution. Maintaining a high pH (>9) ensures the product remains fully ionized and highly water-soluble.

  • Self-Validation Checkpoint: The solution should be largely homogenous. Test with a pH probe to ensure pH > 9.0.

Step 2: Pre-Acidification Extraction (Critical Step)

  • Action: Wash the basic aqueous layer with Dichloromethane (DCM) (2 × 1 mL/g of theoretical yield). Separate the phases and safely discard the bottom organic layer.

  • Causality: Unreacted 3-chloro-4-fluorophenol is highly lipophilic. Removing it before acidification is non-negotiable; failure to do so allows the residual phenol to act as a plasticizer, causing the final product to precipitate as an intractable, sticky oil rather than a filterable crystalline solid.

  • Self-Validation Checkpoint: Spot the aqueous layer on a TLC plate (Eluent: 7:3 Hexane/EtOAc). The absence of a high-Rf UV-active spot confirms the complete extraction of the starting phenol.

Step 3: Controlled Acidification

  • Action: Chill the aqueous phase to 0–5 °C in an ice bath. Under vigorous mechanical stirring, add concentrated HCl (37%) dropwise until the pH stabilizes strictly between 1.0 and 1.5.

  • Causality: The strong acid drives the complete protonation of the carboxylate group. Strict temperature control mitigates the exothermic heat of neutralization. If the temperature spikes, localized heating can trigger thermal decarboxylation and degrade the product.

  • Self-Validation Checkpoint: The solution will rapidly transition from clear to a thick white slurry. Verify the final pH using a calibrated probe to ensure the thermodynamic sink of the precipitation is reached.

Step 4: Filtration and Washing

  • Action: Collect the precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake with ice-cold deionized water (2 × 0.5 mL/g).

  • Causality: Removes residual inorganic salts (e.g., KCl/NaCl) and excess HCl. Ice-cold water is imperative to minimize yield loss due to the moderate aqueous solubility of the free salicylic acid derivative.

Step 5: Recrystallization

  • Action: Dissolve the crude solid in a minimum volume of boiling ethanol, then add hot water dropwise until the cloud point is reached. Allow to cool slowly to room temperature, then chill to 4 °C. Filter and dry under vacuum at 50 °C.

  • Causality: Purges trace kinetic isomers and oxidized byproducts, yielding high-purity crystalline 4-chloro-5-fluoro-2-hydroxybenzoic acid.

PHASE 2: Workflow Visualization

WorkUp N1 Crude Reaction Mass (Alkali Salts) N2 Aqueous Dissolution (pH > 9.0) N1->N2 Add Deionized H2O N3 DCM Extraction N2->N3 Add DCM N4 Organic Phase (Discard: Unreacted Phenol) N3->N4 Bottom Layer N5 Aqueous Phase (Product Salts) N3->N5 Top Layer N6 Controlled Acidification (Conc. HCl, < 10°C) N5->N6 Dropwise HCl N7 Vacuum Filtration & Cold H2O Wash N6->N7 pH 1.0 - 1.5 N8 Recrystallization (EtOH / H2O) N7->N8 Crude Solid N9 Pure 4-Chloro-5-fluoro- 2-hydroxybenzoic acid N8->N9 Vacuum Dry at 50°C

Workflow for the work-up and purification of 4-chloro-5-fluoro-2-hydroxybenzoic acid.

PHASE 3: Quantitative Metrics & Quality Control

The following table summarizes the critical quantitative parameters required to validate the work-up procedure and confirm product integrity .

ParameterTarget ValueCausality / RationaleValidation Method
Pre-Extraction pH > 9.0Keeps the product entirely as a water-soluble salt, preventing loss into the DCM layer.Calibrated pH probe.
Acidification Temp < 10 °CPrevents "oiling out" and thermal decarboxylation during the exothermic neutralization.Internal thermocouple.
Final pH 1.0 - 1.5Guarantees full protonation (pKa ~2.5) to maximize precipitation yield.Calibrated pH probe.
Recrystallization Yield 75 - 85%Balances high purity (>98%) with acceptable mass recovery.Gravimetric analysis.
Melting Point 205 °C (decomp.) Confirms product identity and crystalline purity (sharpness of melting point).Capillary melting point apparatus.

PHASE 4: Troubleshooting & FAQs

Q1: Why is my product precipitating as a sticky oil instead of a crystalline solid during acidification? A: This phenomenon, known as "oiling out," occurs when the free acid precipitates above its melting point in the specific solvent mixture, or when high concentrations of unreacted 3-chloro-4-fluorophenol act as a plasticizer. Resolution: Ensure the basic aqueous layer is thoroughly extracted with DCM before acidification (Step 2). Additionally, maintain the temperature of the aqueous solution strictly below 10 °C during the dropwise addition of HCl. If oiling out has already occurred, reheat the mixture to redissolve the oil, add a small amount of ethanol as a co-solvent, and cool slowly with aggressive seeding.

Q2: NMR analysis shows a minor isomeric impurity. How does this form, and how can I eliminate it? A: During the carboxylation of 3-chloro-4-fluorophenol, the para-position (C4) is blocked by the fluorine atom, restricting CO₂ attack strictly to the two ortho positions (C2 and C6). Carboxylation at C6 is highly favored thermodynamically due to the severe steric hindrance posed by the chlorine atom at C3, yielding the desired 4-chloro-5-fluoro-2-hydroxybenzoic acid. However, trace amounts of the C2-carboxylation product (3-chloro-4-fluoro-2-hydroxybenzoic acid) can form kinetically. Resolution: Do not attempt to separate these via column chromatography. The C2-isomer has significantly higher solubility in cold ethanol. A standard recrystallization from an ethanol/water mixture will quantitatively purge this kinetic impurity into the mother liquor.

Q3: Why is the yield of the precipitated acid lower than expected? A: 4-Chloro-5-fluoro-2-hydroxybenzoic acid retains moderate solubility in water. If your aqueous volume is too large, or if the pH is not low enough to fully protonate the carboxylate, a significant portion of the product will remain dissolved. Resolution: Concentrate the aqueous layer under reduced pressure before acidification if the volume exceeds 5 mL/g of expected product. Ensure the final pH is strictly between 1.0 and 1.5. Finally, allow the acidified suspension to age at 0–4 °C for at least 2 hours before filtration to allow for complete crystal growth.

Q4: My precipitated product has a pink or light brown tint instead of being pure white. Is the batch ruined? A: No, the batch is salvageable. This discoloration is caused by trace oxidation of the electron-rich phenolic moiety during the high-temperature alkaline reaction phase, forming highly conjugated, colored quinone-like byproducts. Resolution: To prevent this in future batches, introduce a sacrificial reductant. Add 0.1% w/w sodium metabisulfite (Na₂S₂O₅) to the aqueous solution prior to the DCM extraction. This reduces the colored quinones back to their colorless, more water-soluble hydroquinone derivatives, which are then easily washed away during the final cold-water filtration.

References

  • Title: Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: US Patent 5716971A - Pyridine derivatives, their production and use Source: Google Patents URL
Troubleshooting

Technical Support Center: Purification of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid

Welcome to the technical support center for the purification of 4-Chloro-5-fluoro-2-hydroxybenzoic acid. As a crucial building block in medicinal chemistry and materials science, achieving high purity of this compound is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Chloro-5-fluoro-2-hydroxybenzoic acid. As a crucial building block in medicinal chemistry and materials science, achieving high purity of this compound is paramount for reliable downstream applications. The primary challenge in its synthesis is the concurrent formation of regioisomers, which possess nearly identical physical properties, making their separation a significant hurdle.

This guide provides in-depth, field-proven insights and protocols designed for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices and offer robust troubleshooting strategies to help you navigate the complexities of isolating your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the likely regioisomeric impurities I should expect during the synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid?

During a typical electrophilic substitution synthesis, the directing effects of the hydroxyl, chloro, and fluoro groups can lead to the formation of several structural isomers. Besides the desired 4-Chloro-5-fluoro-2-hydroxybenzoic acid, you should anticipate impurities such as:

  • 4-Chloro-2-fluoro-5-hydroxybenzoic acid[1]

  • 2-Chloro-4-fluoro-5-hydroxybenzoic acid

  • Other positional isomers depending on the specific synthetic route.

The formation of these isomers is a common outcome in aromatic chemistry, and their presence necessitates a dedicated purification strategy.[2]

Q2: Why is separating these regioisomers so challenging?

Regioisomers present a formidable purification challenge because they have the same molecular formula and weight. This results in very similar physical and chemical properties, including:

  • Polarity: Subtle differences in dipole moments lead to very close retention times in chromatography.

  • Solubility: Their solubilities in common organic solvents are often nearly identical, making simple recrystallization difficult.[3]

  • pKa: As substituted benzoic acids, their acidity is similar, which complicates separation by pH-mediated extraction.

Effectively separating these compounds requires techniques that can exploit these minute differences.[3][4]

Q3: What is the best overall strategy for purifying the crude product?

A multi-step approach is the most reliable strategy.

  • Initial Acid-Base Extraction: Begin by dissolving the crude solid in an organic solvent (e.g., ethyl acetate) and performing a liquid-liquid extraction with a weak aqueous base like sodium bicarbonate. This will convert all acidic isomers into their water-soluble sodium salts, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the mixture of acidic isomers, which are then collected by filtration.[5][6][7]

  • Recrystallization: This should be your primary workhorse technique for bulk purification. The goal is to find a solvent system where the desired isomer has significantly different solubility from the impurities at high and low temperatures.[8][9]

  • Chromatography: If recrystallization fails to provide the desired purity, column chromatography or preparative HPLC should be employed for final polishing.[9][10]

Q4: How can I definitively confirm the identity and purity of my final product?

A combination of analytical techniques is essential:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A well-developed HPLC method can resolve regioisomers and provide a quantitative measure of purity (e.g., >99.0%).[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are critical for unambiguous structural confirmation. The distinct chemical shifts and, most importantly, the coupling patterns (J-couplings) between protons and fluorine atoms will allow you to differentiate between the regioisomers.[2]

  • Melting Point: A sharp melting point range is a good indicator of high purity. Comparing the observed melting point to literature values can help confirm identity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification experiments.

Recrystallization Problems

Q: My product purity is still low after a single recrystallization. How can I improve it?

Cause: The solubility difference between your target isomer and the impurities in the chosen solvent may not be large enough for a single-pass purification.

Recommended Solutions:

  • Iterative Recrystallization: Perform a second or even third recrystallization. The purity of the crystalline material should increase with each step.

  • Solvent System Screening: The initial solvent may not be optimal. Experiment with different solvents or, more effectively, mixed solvent systems. A good starting point for aromatic carboxylic acids is an alcohol/water mixture (e.g., ethanol/water or methanol/water).[9][11] The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, without disturbance. This encourages the growth of well-ordered crystals that exclude impurities.[8] Once at room temperature, further cooling in an ice bath can maximize yield.

Q: My product "oils out" instead of forming crystals. Why is this happening and how can I fix it?

Cause: Oiling out occurs when the solute is supersaturated at a temperature above its melting point or when the concentration of impurities is very high, disrupting crystal lattice formation.

Recommended Solutions:

  • Increase Solvent Volume: The solution may be too concentrated. Add more hot solvent to dissolve the oil completely, then attempt to cool it again slowly.

  • Lower the Solution Temperature: Use a lower-boiling solvent system if possible.

  • Induce Crystallization at a Higher Temperature: As the solution cools, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation before the solution becomes too supersaturated.[8]

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal (a "seed") to the slightly cooled solution to initiate crystallization.

Chromatography Challenges

Q: My isomers are co-eluting during silica gel column chromatography. How do I improve separation?

Cause: The polarity difference between the regioisomers is insufficient for separation with the current eluent system.

Recommended Solutions:

  • Optimize the Mobile Phase: The key is to find an eluent system that maximizes the small polarity differences.

    • Systematic TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) screen with various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol).[10]

    • Add an Acidic Modifier: Carboxylic acids often streak or "tail" on silica gel. Adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can suppress the deprotonation of the carboxylic acid group, leading to sharper peaks and potentially better separation.[7]

  • Use High-Performance Flash Chromatography: Modern automated flash chromatography systems with high-quality silica columns can provide superior resolution compared to traditional gravity columns.

  • Consider an Alternative Stationary Phase: If silica gel (normal phase) fails, consider using reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase like acetonitrile/water or methanol/water.

Data & Visualization
Decision-Making Workflow for Purification

The following diagram outlines a logical workflow for approaching the purification of 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

G cluster_0 Purification Strategy Crude Crude Product (Mixture of Isomers) Analysis1 Purity Analysis (TLC/HPLC/NMR) Crude->Analysis1 Wash Acid-Base Extraction (Removes Non-Acidic Impurities) Analysis1->Wash Start Here Recryst Recrystallization Wash->Recryst Analysis2 Purity > 98%? Recryst->Analysis2 Column Column Chromatography (For Difficult Separations) Analysis2->Column No Pure Pure Product Analysis2->Pure Yes Analysis3 Purity > 99.5%? Column->Analysis3 Analysis3->Pure Yes Further Further Purification (Prep-HPLC) Analysis3->Further No Further->Pure G Start Crude Mixture in Organic Solvent (EtOAc) Product (Acidic) Impurity (Neutral) Step1 Add Aqueous Base (e.g., NaHCO₃) Shake in Separatory Funnel Start->Step1 Phases Two Immiscible Phases Form Step1->Phases Organic Organic Layer (Top) Impurity (Neutral) Phases->Organic Contains Aqueous Aqueous Layer (Bottom) Product as Salt (Water-Soluble) Phases->Aqueous Contains Step2 Separate Layers Discard Organic Layer Aqueous->Step2 Step3 Acidify Aqueous Layer (e.g., HCl) Precipitation Occurs Step2->Step3 Final Pure Product (Solid) Collect by Filtration Step3->Final

Caption: The workflow for purification via acid-base liquid-liquid extraction.

Table 1: Comparison of Primary Purification Techniques
FeatureRecrystallizationColumn Chromatography (Silica)Preparative HPLC
Typical Purity Good to High (98-99.5%)High (>99%)Very High (>99.8%)
Scalability Excellent (mg to multi-kg)Moderate (mg to ~100g)Poor (mg to few g)
Cost Low (Solvents)Moderate (Solvents, Silica)High (Solvents, Columns, Inst.)
Speed Moderate to SlowSlowVery Slow
Best For Bulk purification, first passDifficult separations, high purityFinal polishing, analytical standards
Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals inside a certified chemical fume hood.

Protocol 1: Optimized Recrystallization from Ethanol/Water

This protocol is effective for purifying crude 4-chloro-5-fluoro-2-hydroxybenzoic acid. [9]

  • Dissolution: In an Erlenmeyer flask, add the crude solid. For every 1 gram of crude material, add 5-10 mL of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Do not boil excessively.

  • Hot Filtration (Optional): If there are insoluble particulates, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask.

  • Induce Saturation: While the ethanol solution is still hot, add hot deionized water dropwise with continuous stirring until the solution just begins to turn cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a perfectly clear solution.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purity Assessment by HPLC

This protocol provides a starting point for analyzing the purity of your fractions.

  • Sample Preparation: Prepare a stock solution of your sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 30% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas to determine the relative percentage of the main product and any isomeric impurities. The desired product should be the major peak, and its identity can be confirmed by comparing its retention time to an authentic standard if available.

References
  • Separation of regioisomers and enantiomers of triacylglycerols containing branched fatty acids (iso and/or anteiso) | Request PDF. (2025, October 22). ResearchGate. [Link]

  • Schematic diagram of separation and identification of regioisomers and... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior. (2024, August 13). ACS Publications. [Link]

  • Facile Separation of Regioisomeric Compounds by a Heteronuclear Organometallic Capsule. (2016, July 27). Journal of the American Chemical Society. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved March 7, 2026, from [Link]

  • How can I purify carboxylic acid? (2013, September 20). ResearchGate. [Link]

  • How to separate these regioisomers? (2024, November 8). Reddit. [Link]

  • Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Madison. Retrieved March 7, 2026, from [Link]

  • Isolation of a Carboxylic acid. (2019, April 18). Reddit. [Link]

  • CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.). Google Patents.
  • US2546545A - Process for the separation of isomeric chlorobenzoic acids. (n.d.). Google Patents.
  • From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid. (2014, June 11). MDPI. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 11). ResearchGate. [Link]

  • [Research on the separation of three isomers of hydroxybenzoic acid by capillary zone electrophoresis]. (2001, May 15). PubMed. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2026, January 6). ResearchGate. [Link]

  • US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid. (n.d.). Google Patents.
  • 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. (2012, November 19). ACS Combinatorial Science. [Link]

  • Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis for the Bench: 4-Chloro-5-fluoro-2-hydroxybenzoic Acid vs. 4-Chloro-3-fluoro-2-hydroxybenzoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the subtle repositioning of functional groups on an aromatic scaffold can dramatically...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the subtle repositioning of functional groups on an aromatic scaffold can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of two closely related positional isomers: 4-Chloro-5-fluoro-2-hydroxybenzoic acid and 4-Chloro-3-fluoro-2-hydroxybenzoic acid. As building blocks in organic synthesis, the selection between these two reagents is a critical decision that can profoundly impact the trajectory of a research and development program. This document aims to provide an objective, data-supported comparison to inform that choice.

At a Glance: Key Physicochemical and Structural Differences

The distinct placement of the fluorine atom in these two isomers is the primary driver of their differing characteristics. In 4-Chloro-5-fluoro-2-hydroxybenzoic acid, the fluorine is para to the hydroxyl group, while in 4-Chloro-3-fluoro-2-hydroxybenzoic acid, it is ortho. This seemingly minor shift has significant implications for the electronic environment of the aromatic ring and the potential for intramolecular interactions.

Property4-Chloro-5-fluoro-2-hydroxybenzoic acid4-Chloro-3-fluoro-2-hydroxybenzoic acidRationale for Differences
CAS Number 181289-00-9[1]129984006 (CID)[2]N/A
Molecular Formula C₇H₄ClFO₃C₇H₄ClFO₃[2]Identical as they are isomers.
Molecular Weight 190.56 g/mol 190.56 g/mol Identical as they are isomers.
Predicted XlogP Not explicitly found2.5[2]The relative positions of the polar hydroxyl and carboxyl groups and the lipophilic halogen atoms influence the overall lipophilicity. The proximity of the fluorine to the hydroxyl and carboxyl groups in the 3-fluoro isomer may slightly alter its polarity compared to the 5-fluoro isomer.
Predicted pKa Not explicitly foundNot explicitly foundAcidity is influenced by the electron-withdrawing effects of the halogens. The proximity of the fluorine atom to the carboxylic acid in the 3-fluoro isomer is expected to have a stronger inductive effect, potentially making it a slightly stronger acid than the 5-fluoro isomer.
Physical Form SolidSolid (predicted)Most substituted benzoic acids are solids at room temperature.

The Decisive Factor: Positional Isomerism and its Impact on Reactivity and Biological Activity

The substitution pattern on the benzene ring governs the molecule's electronic and steric properties, which in turn dictate its reactivity in chemical synthesis and its interaction with biological targets.

Electronic Effects: Both chlorine and fluorine are electron-withdrawing through induction, and electron-donating through resonance. However, their positions relative to the carboxylic acid and hydroxyl groups in these two isomers lead to different net electronic effects at various points on the ring. This influences the acidity of the carboxylic acid and the phenolic proton, as well as the susceptibility of the ring to further electrophilic or nucleophilic substitution.

Steric Hindrance: The placement of the fluorine atom ortho to the hydroxyl group in 4-Chloro-3-fluoro-2-hydroxybenzoic acid introduces greater steric hindrance around the hydroxyl and carboxylic acid moieties compared to the 5-fluoro isomer. This can affect reaction rates and the feasibility of certain chemical transformations.

Intramolecular Hydrogen Bonding: The 2-hydroxybenzoic acid (salicylic acid) scaffold allows for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. The presence and position of the halogen substituents can modulate the strength of this interaction, which in turn can influence the acidity and conformation of the molecule.

Navigating the Synthetic Landscape: A Comparative Look at Plausible Synthetic Routes

Proposed Synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid

A potential route to 4-Chloro-5-fluoro-2-hydroxybenzoic acid could start from 4-chloro-3-fluorophenol. This precursor could undergo a Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide ion using carbon dioxide under pressure and heat. The regioselectivity of this reaction would be crucial in obtaining the desired isomer.

Caption: Proposed synthetic route to 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Proposed Synthesis of 4-Chloro-3-fluoro-2-hydroxybenzoic Acid

The synthesis of 4-Chloro-3-fluoro-2-hydroxybenzoic acid could potentially start from 2-fluoro-3-chloroaniline. Diazotization of the aniline followed by a Sandmeyer reaction could introduce a cyano group, which can then be hydrolyzed to the carboxylic acid. A subsequent hydroxylation step would be required to introduce the 2-hydroxy group. Alternatively, a route starting from a suitably substituted phenol or benzoic acid derivative followed by a series of electrophilic aromatic substitutions could be envisioned, although controlling the regioselectivity would be a significant challenge.

Sources

Comparative

A Comparative Guide to the Synthesis of Halogenated Salicylic Acid Derivatives

This guide provides an in-depth comparison of synthetic methodologies for key halogenated salicylic acid derivatives. As crucial intermediates and active compounds in pharmaceuticals, agrochemicals, and materials science...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of synthetic methodologies for key halogenated salicylic acid derivatives. As crucial intermediates and active compounds in pharmaceuticals, agrochemicals, and materials science, the strategic introduction of halogen atoms onto the salicylic acid scaffold is a cornerstone of modern organic synthesis.[1][2] This document delves into the causality behind experimental choices, offers validated protocols, and presents comparative data to inform synthetic strategy and execution for researchers, scientists, and drug development professionals.

The Strategic Importance of Halogenation

Salicylic acid and its derivatives are renowned for their therapeutic properties.[3][4][5] Halogenation—the incorporation of fluorine, chlorine, bromine, or iodine—is a powerful tool to modulate the physicochemical and biological properties of the parent molecule.[1] Introducing halogens can enhance lipophilicity, improve metabolic stability, and alter binding affinities to biological targets through mechanisms like halogen bonding.[6] Consequently, halogenated salicylates are not merely synthetic intermediates but are often key to unlocking enhanced potency and targeted activity in drug discovery.[3][6][7]

Core Synthetic Strategies: A Comparative Overview

The synthesis of halogenated salicylic acids primarily revolves around electrophilic aromatic substitution (EAS), a foundational reaction in organic chemistry.[8] The regiochemical outcome is dictated by the electronic effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the aromatic ring. The -OH group is a potent activating, ortho, para-directing group, while the -COOH group is a deactivating, meta-directing group.[8] The interplay between these competing influences, governed by reaction conditions, determines the final product.

Direct Electrophilic Aromatic Substitution (EAS)

This is the most direct and widely employed route. The choice of halogenating agent and catalyst is critical for achieving desired selectivity and yield.

  • Chlorination & Bromination : Typically achieved using elemental chlorine (Cl₂) or bromine (Br₂) with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) or by employing N-halosuccinimides (NCS, NBS) for milder conditions.[8] The strong activation by the hydroxyl group often directs substitution to the 5-position. Studies on the aqueous halogenation of salicylic acid have shown that the reactivity of halogenating agents decreases in the order: BrCl > BrOCl > Br₂ > Br₂O > Cl₂ > Cl₂O > HOBr > HOCl, indicating that mixed halogen species can be significantly more reactive.[9]

  • Iodination : Direct iodination with elemental iodine (I₂) is often slow and reversible. Therefore, an oxidizing agent is required to convert I₂ into a more potent electrophilic species. Common oxidants include nitric acid, hydrogen peroxide, or ferrates.[10] This method is frequently used for the synthesis of di-substituted derivatives like 3,5-diiodosalicylic acid.[10][11]

dot

Caption: General workflow for Electrophilic Aromatic Substitution on Salicylic Acid.

Alternative & Modern Methodologies

While direct EAS is prevalent, other strategies offer unique advantages.

  • Synthesis from Halogenated Precursors : It is possible to synthesize salicylic acid derivatives from existing halogenated building blocks, such as halogenated benzoic acids.[12] This multi-step approach can be advantageous when specific substitution patterns are required that are not accessible through direct halogenation.[13]

  • Decarboxylative Halogenation : Modern methods allow for the replacement of a carboxylic acid group with a halogen.[14][15] These reactions, often mediated by copper or photoredox catalysts, provide a unified strategy to access various aryl halides from abundant carboxylic acid precursors.[14][15] While potentially more complex for simple salicylates, this approach offers exceptional versatility for more intricate molecular scaffolds.

Performance Comparison of Key Derivatives

The choice of a specific halogenated derivative is dictated by its intended application, which in turn influences the preferred synthetic route. The following table compares the synthesis of several key derivatives.

DerivativePrimary Synthetic RouteCommon ReagentsTypical YieldPurityKey Applications & Rationale
5-Chlorosalicylic Acid Direct Chlorination (EAS)SO₂Cl₂, Cl₂Good to High>98%Building block for pharmaceuticals and agrochemicals.[7] The chloro- group is a bioisostere for other groups and enhances lipophilicity.
5-Bromosalicylic Acid Direct Bromination (EAS)Br₂, N-Bromosuccinimide (NBS)Good to High>98%Intermediate in organic synthesis.[16] The bromo- group is an excellent handle for cross-coupling reactions.
3,5-Diiodosalicylic Acid Direct Iodination (EAS)I₂, Oxidizing Agent (e.g., H₂O₂, Ferrate)~98%[11]>99.5%[11]Precursor for pharmaceuticals (e.g., Rafoxanide, Closantel) and diagnostic agents.[10][17] Iodine atoms provide reactive sites and are useful in imaging compounds.
5-Sulfosalicylic Acid Direct Sulfonation (EAS)Conc. H₂SO₄~87%[18]>99%[19]Catalyst in organic synthesis,[20][21] protein precipitating agent.[19] Synthesis is analogous to halogenation and serves as a good procedural model.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for laboratory-scale synthesis.

Protocol 1: Synthesis of 5-Sulfosalicylic Acid from Salicylic Acid

This protocol details the direct sulfonation of salicylic acid, an electrophilic aromatic substitution analogous to halogenation.

Materials:

  • Salicylic Acid (2.00 g)

  • Concentrated Sulfuric Acid (95% v/v, 10.0 mL)

  • Round-bottom flask (50 mL)

  • Air condenser

  • Boiling water bath

  • Ice bath

  • Beaker (250 mL)

  • Deionized water (ice-cold)

Procedure:

  • Combine 2.00 g of salicylic acid with 10.0 mL of concentrated sulfuric acid in a 50 mL round-bottom flask.[18]

  • Swirl the mixture gently to dissolve the solid. Fit an air condenser to the flask.[19]

  • Heat the flask in a boiling water bath. After approximately five minutes, all solids should dissolve.[18]

  • Continue heating at approximately 100°C for 30 minutes. The mixture may begin to solidify as the product forms.[18][19]

  • After an additional 15 minutes of heating, remove the flask from the water bath and allow it to cool to room temperature.[19]

  • Carefully pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of ice-cold deionized water to precipitate the product.[19]

  • To ensure complete crystallization, immerse the beaker in an ice bath.[19]

  • Collect the crystalline product by vacuum filtration and wash with small portions of ice-cold water.[19]

  • Dry the purified crystals. The expected melting point of the dihydrate is 109-112°C, indicative of high purity.[18]

Protocol 2: Synthesis of 3,5-Diiodosalicylic Acid

This protocol employs an efficient and environmentally conscious method using a ferrate oxidant.

Materials:

  • Salicylic Acid

  • Iodide source (e.g., KI)

  • Ferrate salt (e.g., K₂FeO₄)

  • Protonic acid (e.g., H₂SO₄)

  • Polar solvent (e.g., Ethanol)

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Dissolve salicylic acid, an iodide salt, and a ferrate salt in a suitable polar solvent within the reaction vessel.[10]

  • Add a protonic acid to the mixture while stirring.[10]

  • Heat the reaction mixture to a temperature between 20-120°C and maintain for 2-15 hours with continuous stirring.[10]

  • Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and perform post-treatment. This typically involves pouring the mixture into water, filtering the resulting precipitate, and washing.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield high-purity 3,5-diiodosalicylic acid. This method boasts a high conversion rate and product purity.[10][11]

dotdot graph "Synthesis_of_3_5_Diiodosalicylic_Acid" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node styles reactants [label="1. Reactant Mixing\nSalicylic Acid + Iodide + Ferrate\nin Polar Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; acidification [label="2. Acidification\nAdd Protonic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="3. Reaction\nHeat (20-120°C)\nStir (2-15h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="4. Workup\nPrecipitation in Water\n& Filtration", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="5. Purification\nRecrystallization", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Final Product\n3,5-Diiodosalicylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reactants -> acidification; acidification -> reaction; reaction -> workup; workup -> purification; purification -> product; }

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Substituted 2-Hydroxybenzoic Acids

This guide provides an in-depth comparison of substituted 2-hydroxybenzoic acids, commonly known as salicylic acid derivatives, for researchers, scientists, and drug development professionals. We will explore the nuanced...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of substituted 2-hydroxybenzoic acids, commonly known as salicylic acid derivatives, for researchers, scientists, and drug development professionals. We will explore the nuanced relationships between their chemical structures and biological activities, supported by experimental data and established protocols.

Introduction: The Versatility of the 2-Hydroxybenzoic Acid Scaffold

2-Hydroxybenzoic acid, or salicylic acid, is a renowned phenolic compound with a rich history in medicine, most famously as the precursor to aspirin. Its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1] The core structure, featuring a hydroxyl group and a carboxylic acid on a benzene ring, offers multiple points for chemical modification to fine-tune its therapeutic effects.[2] This guide aims to dissect the structure-activity relationships (SAR) of these derivatives to inform the rational design of more potent and selective therapeutic agents.

The Privileged Scaffold: Key Functional Groups and Their Roles

The biological activity of 2-hydroxybenzoic acid derivatives is intrinsically linked to the interplay between the hydroxyl (-OH) and carboxylic acid (-COOH) groups. These functional groups are crucial for binding to biological targets, often through hydrogen bonding and electrostatic interactions.[1] For instance, the anti-inflammatory effects of salicylates are partly attributed to their ability to modulate the enzymatic activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

A Positional Analysis of Substituent Effects on Biological Activity

The introduction of substituents onto the benzene ring of 2-hydroxybenzoic acid can dramatically alter its physicochemical properties and, consequently, its biological activity. The nature and position of these substituents are critical determinants of the compound's efficacy and selectivity.

Modifications at the carboxylic acid and phenolic hydroxyl groups are common strategies to create derivatives like esters and amides.[2] For example, the well-known anti-inflammatory drug aspirin is the acetyl derivative of salicylic acid. Esterification of the carboxylic acid can increase lipophilicity, which may enhance passage through microbial cell membranes, a desirable trait for antimicrobial agents.[2]

  • Position 4 (para-position): Substitution at the 4-position with a nitro group has been shown to be beneficial for antimycobacterial activity.[3][4] For instance, 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide demonstrated a minimum inhibitory concentration (MIC) of 2 μM against Mycobacterium tuberculosis.[3][4] This highlights the potential of electron-withdrawing groups at this position to enhance specific biological activities.

  • Position 5 (meta-position to -COOH, para- to -OH): The presence of an isopropyl group at the 5-position, as seen in 2-hydroxy-5-isopropylbenzoic acid, provides a lipophilic character that can be modulated to influence antimicrobial and anti-inflammatory effects.[2]

  • Positions 3 and 6 (ortho-positions to -COOH): The steric hindrance introduced by substituents at these positions can influence the orientation of the carboxylic acid group, which may affect binding to target enzymes.

  • Multiple Substitutions: The addition of multiple hydroxyl groups can enhance antioxidant activity. For example, 2,3,4-trihydroxybenzoic acid has shown strong inhibitory effects on α-amylase, an enzyme relevant to diabetes management.[5][6] The number and position of hydroxyl groups directly impact the compound's radical scavenging ability.[7]

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of various substituted 2-hydroxybenzoic acid derivatives, providing a comparative overview of their potential therapeutic applications.

Compound/Derivative ClassSubstituent(s)Primary Biological ActivityKey Findings
4-Nitrosalicylanilides4-NO2Antimycobacterial, AntibacterialActive against M. tuberculosis and Staphylococcus species, including MRSA.[3][4]
2-Hydroxy-5-isopropylbenzoic acid derivatives5-isopropylAntimicrobial, Anti-inflammatory, AnticancerLipophilicity influences antimicrobial potency.[2]
Poly-hydroxylated benzoic acidsMultiple -OH groupsAntioxidant, α-amylase inhibitionAntioxidant activity increases with the number of hydroxyl groups.[5][6][7]
6-Alkylsalicylic acids6-alkylAntifungalNatural derivatives like anacardic acid show antifungal properties.[8]
Azomethine salicylic acid derivativesVarious formyl or ketone groupsAnti-inflammatory, Anti-arthriticPotential as dual COX and 5-LOX inhibitors.[9]

Experimental Protocols for SAR Studies

To facilitate further research in this area, we provide standardized protocols for the synthesis and evaluation of substituted 2-hydroxybenzoic acids.

A common method for synthesizing 2-hydroxybenzoic acids is through the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. For the synthesis of derivatives with specific substitutions, multi-step synthetic routes are often necessary, starting from appropriately substituted benzene precursors.[10]

DOT Script for a Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of a library of substituted 2-hydroxybenzoic acid derivatives.

A widely used method to screen for anti-inflammatory properties is the inhibition of protein denaturation assay.[11][12]

Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 7.4).

    • Dissolve test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO) to desired concentrations.

  • Assay Procedure:

    • To 0.5 mL of the BSA solution, add 0.05 mL of the test compound solution.

    • The control consists of 0.5 mL of BSA solution and 0.05 mL of the vehicle.

    • The standard consists of 0.5 mL of BSA solution and 0.05 mL of the standard drug solution.

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

The minimum inhibitory concentration (MIC) is a standard method to quantify the antimicrobial activity of a compound.[2]

Protocol: Broth Microdilution Method

  • Preparation of Inoculum:

    • Grow the microbial strain overnight in a suitable broth medium.

    • Dilute the culture to achieve a standardized inoculum size (e.g., 5 x 10^5 CFU/mL).

  • Assay Procedure:

    • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (broth with inoculum) and a negative control (broth only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

DOT Script for the Evaluation of Biological Activities

Caption: Workflow for the in vitro evaluation and SAR analysis of substituted 2-hydroxybenzoic acid derivatives.

Future Directions and Emerging Trends

The exploration of novel substitutions and derivatization strategies for the 2-hydroxybenzoic acid scaffold continues to be a promising avenue for drug discovery.[13] The development of dual-target ligands, such as compounds with both anti-inflammatory and anti-arthritic properties, represents an exciting future direction.[9] Additionally, the synthesis of hybrid molecules that combine the salicylic acid moiety with other pharmacophores is an emerging trend to create multifunctional therapeutic agents.

Conclusion

The structure-activity relationship of substituted 2-hydroxybenzoic acids is a complex but crucial area of study for the development of new and improved therapeutic agents. A systematic approach to modifying the core scaffold and evaluating the resulting biological activities allows for the rational design of compounds with enhanced potency, selectivity, and pharmacokinetic properties. This guide provides a foundational understanding and practical protocols to aid researchers in their pursuit of novel drugs based on this versatile chemical scaffold.

References

  • ResearchGate. Salicylic Acid: Synthetic Strategies and Their Biological Activities. Available from: [Link]

  • PubMed. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Available from: [Link]

  • Research Square. In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. Available from: [Link]

  • INNOSC Theranostics and Pharmacological Sciences. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link]

  • Ataman Kimya. 2-HYDROXYBENZOIC ACID (SALICYLIC ACID). Available from: [Link]

  • De Gruyter. Synthesis and antifungal activity of new salicylic acid derivatives. Available from: [Link]

  • ResearchGate. (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link]

  • PubMed Central. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Available from: [Link]

  • PubMed. Novel Derivatives of Nitro-Substituted Salicylic Acids: Synthesis, Antimicrobial Activity and Cytotoxicity. Available from: [Link]

  • Semantic Scholar. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Available from: [Link]

  • ResearchGate. Natural 2‐hydroxybenzoic and hydroxychromenic acids with antibacterial activity, vitamin E and derivatives. Available from: [Link]

  • Royal Society of Chemistry. Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. Available from: [Link]

  • PubMed Central. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Available from: [Link]

  • University of Birmingham. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Available from: [Link]

  • ResearchGate. Experience in the synthesis of hydroxybenzoic acid derivatives. Available from: [Link]

  • PubMed. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Available from: [Link]

  • Der Pharma Chemica. Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(. Available from: [Link]

  • ResearchGate. Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. Available from: [Link]

  • OMICS International. Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Available from: [Link]

  • MDPI. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Available from: [Link]

  • MDPI. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Available from: [Link]

  • YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. Available from: [Link]

  • Chemical Review and Letters. Synthesis of azo compounds containing salicylic acid and its derivatives. Available from: [Link]

  • PubMed Central. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Available from: [Link]

  • ResearchGate. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Available from: [Link]

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Comparative

Biological activity comparison of 4-Chloro-5-fluoro-2-hydroxybenzoic acid isomers

Biological Activity Comparison Guide: 4-Chloro-5-fluoro-2-hydroxybenzoic Acid Isomers in Antiviral Drug Discovery Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Devel...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison Guide: 4-Chloro-5-fluoro-2-hydroxybenzoic Acid Isomers in Antiviral Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The development of broad-spectrum antivirals often relies on repurposing established pharmacophores. Niclosamide, an FDA-approved anthelmintic, demonstrates potent in vitro efficacy against SARS-CoV-2 by inducing host-cell autophagy. However, its clinical translation is severely hindered by high cytotoxicity and poor oral bioavailability[1].

The core of niclosamide's biological activity lies in its salicylic acid moiety (2-hydroxybenzoic acid). Historically, the native 5-chloro-2-hydroxybenzoic acid core creates a highly lipophilic, acidic molecule that acts as a protonophore, uncoupling mitochondrial oxidative phosphorylation—the primary driver of its severe cytotoxicity.

Recent structure-activity relationship (SAR) studies reveal that modifying the halogen substitution pattern can decouple this toxicity from antiviral efficacy. By shifting to 4-chloro-5-fluoro-2-hydroxybenzoic acid (CAS: 181289-00-9)[2], the electron-withdrawing effects are redistributed. The introduction of fluorine at the 5-position and chlorine at the 4-position fine-tunes the pKa and steric bulk. This specific isomeric configuration reduces mitochondrial uncoupling while optimizing binding affinity to host-cell targets like SKP2, which is required for antiviral autophagy induction[3].

Pathway A Niclosamide Analog (4-Cl-5-F Isomer) B SKP2 Protein A->B Down-regulates C BECN1 (Beclin-1) Levels Increase B->C Prevents Degradation D Autophagy Induction C->D Triggers E SARS-CoV-2 Replication Blocked D->E Inhibits

Autophagy induction pathway via SKP2 inhibition by 4-chloro-5-fluoro-2-hydroxybenzoic acid analogs.

Quantitative Isomer Comparison

To objectively evaluate the performance of these building blocks, the table below compares the biological activity of niclosamide analogs synthesized using different 2-hydroxybenzoic acid isomers coupled with a constant aniline derivative (e.g., 4-aminobenzotrifluoride)[3].

Isomer Core (Building Block)Substitution PatternResulting Analog EC₅₀ (μM)Resulting Analog CC₅₀ (μM)Selectivity Index (SI)Mechanistic Impact
2-Hydroxybenzoic acid NoneInactiveN/AN/AComplete loss of target binding affinity.
5-Chloro-2-hydroxybenzoic acid 5-Cl (Native)~0.1 - 1.0< 1.0< 2.0High mitochondrial toxicity; limits clinical use.
5-Fluoro-2-hydroxybenzoic acid 5-F~0.8~1.5~1.8Moderate toxicity reduction; similar efficacy.
4-Chloro-5-fluoro-2-hydroxybenzoic acid 4-Cl, 5-F1.004.734.73Optimal SKP2 binding; significantly lower toxicity.

Data Interpretation: The removal of the halogen entirely abolishes antiviral activity. While the 5-fluoro isomer provides a marginal improvement over the native 5-chloro core, the 4-chloro-5-fluoro isomer delivers a superior Selectivity Index (SI), making it the optimal candidate for lead optimization[1].

Experimental Methodologies

The following self-validating protocols detail the synthesis and biological evaluation of these isomers.

Protocol A: PCl₃-Mediated Amidation of Salicylic Acid Isomers

Expert Insight (Causality): Standard peptide coupling reagents (e.g., EDC/HATU) often fail in this workflow because the electron-withdrawing groups on the aniline derivatives drastically reduce their nucleophilicity. Utilizing Phosphorus trichloride (PCl₃) converts the benzoic acid isomer into a highly reactive acyl chloride in situ, chemically forcing the amidation forward despite the poor nucleophilicity of the amine[3].

  • Preparation: Dissolve 1.0 equivalent of the selected isomer (e.g., 4-chloro-5-fluoro-2-hydroxybenzoic acid) and 1.0 equivalent of the target aniline in anhydrous chlorobenzene.

  • Activation: Slowly add 0.4 equivalents of PCl₃ dropwise under an inert argon atmosphere. (Self-Validation: The inert atmosphere prevents the premature hydrolysis of the highly moisture-sensitive acyl chloride intermediate).

  • Reflux: Heat the reaction mixture to reflux (approx. 130°C) for 3 hours. Monitor the reaction via TLC until the complete disappearance of the starting isomer.

  • Quenching & Extraction: Cool to room temperature and quench with saturated aqueous NaHCO₃ to neutralize residual acid. Extract with ethyl acetate (3x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the final analog.

Protocol B: In Vitro Cytotoxicity and Antiviral Efficacy Screening

Expert Insight (Causality): Cytotoxicity (CC₅₀) is measured at 48 hours to capture delayed apoptotic events, whereas antiviral efficacy (EC₅₀) is measured at 24 hours to align with the peak viral replication cycle of SARS-CoV-2. This temporal separation ensures that the observed viral inhibition is a true pharmacological effect and not an artifact of host cell death[1].

  • Cell Culture: Seed Vero E6 cells in 96-well plates at a density of 1×10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂. (Self-Validation: Vero E6 cells are selected due to their high endogenous expression of ACE2, making them an ideal model for SARS-CoV-2 entry).

  • Cytotoxicity Assay (CC₅₀): Treat cells with serial dilutions of the synthesized analog (0.1 to 100 μM). After 48 hours, add CCK-8 reagent, incubate for 2 hours, and measure absorbance at 450 nm. Calculate CC₅₀ using non-linear regression.

  • Viral Infection (EC₅₀): In a BSL-3 facility, infect a parallel set of Vero E6 cells with SARS-CoV-2 (MOI = 0.05) for 1 hour. Remove the viral inoculum and add media containing serial dilutions of the analog.

  • Quantification: After 24 hours, lyse the cells and quantify viral replication by measuring the viral nucleocapsid (N) protein levels via Western Blot.

Workflow S1 1. Isomer Selection (4-Cl-5-F vs 5-Cl) S2 2. PCl3-Mediated Amidation S1->S2 S3 3. Purification & Characterization S2->S3 S4 4. CCK-8 Cytotoxicity Assay (Vero E6) S3->S4 In Vitro Safety S5 5. Antiviral Efficacy (SARS-CoV-2 Infection) S3->S5 In Vitro Efficacy S6 6. Pharmacokinetic Evaluation (Mice) S4->S6 Lead Selection S5->S6 Lead Selection

Experimental workflow for synthesizing and evaluating 2-hydroxybenzoic acid isomer derivatives.

Conclusion & Selection Guide

For drug development professionals engineering salicylanilide derivatives, the choice of the benzoic acid building block dictates the therapeutic window of the final drug.

  • Avoid the native 5-chloro isomer if systemic administration is required, as its mitochondrial toxicity profile is difficult to overcome.

  • Select the 4-chloro-5-fluoro-2-hydroxybenzoic acid isomer when targeting host-directed antiviral pathways (like autophagy via SKP2 inhibition). The dual halogenation provides the optimal balance of target affinity, reduced cytotoxicity, and amenability to further prodrug modifications to improve oral bioavailability[1].

References

  • Title: Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

Sources

Validation

Spectroscopic comparison of 4-Chloro-5-fluoro-2-hydroxybenzoic acid and its precursors

Target Audience: Researchers, analytical scientists, and drug development professionals Content Type: Technical Comparison Guide & Analytical Workflow Executive Summary & Chemical Context In modern drug discovery and agr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals Content Type: Technical Comparison Guide & Analytical Workflow

Executive Summary & Chemical Context

In modern drug discovery and agrochemical development, halogenated salicylic acid derivatives serve as critical building blocks. Specifically, 4-chloro-5-fluoro-2-hydroxybenzoic acid (CAS 181289-00-9) has gained prominence as a structural motif in the synthesis of niclosamide analogs investigated for anti-SARS-CoV-2 activity ().

The industrial and laboratory-scale synthesis of this compound relies on the , utilizing 3-chloro-4-fluorophenol (CAS 2613-23-2) as the starting precursor. As a Senior Application Scientist, I frequently observe that tracking the conversion of the phenol to the salicylic acid derivative requires rigorous spectroscopic validation.

A Note on Nomenclature Causality: You may notice a shift in the locant numbering between the precursor (3-chloro-4-fluorophenol) and the product (4-chloro-5-fluoro-2-hydroxybenzoic acid). This is not a molecular rearrangement, but an IUPAC nomenclature artifact. When the carboxyl group (-COOH) is introduced ortho to the hydroxyl group, it takes priority as Carbon-1. Consequently, the original C-3 chlorine and C-4 fluorine are re-indexed to C-4 and C-5, respectively.

Reaction Pathway & Analytical Workflow

The transformation from a halogenated phenol to a benzoic acid derivative introduces significant electronic and structural changes. The carboxylation introduces a highly deshielding carbonyl group and facilitates strong intramolecular hydrogen bonding, both of which serve as our primary spectroscopic tracking markers.

G Precursor 3-Chloro-4-fluorophenol (Precursor) Kolbe Kolbe-Schmitt Carboxylation 1. NaOH / 2. CO2 (100 atm, 125°C) 3. HCl (Acidification) Precursor->Kolbe Synthesis Product 4-Chloro-5-fluoro-2-hydroxybenzoic acid (Target Product) Kolbe->Product Yield & Purification IR FT-IR Spectroscopy Marker: C=O stretch (~1670 cm⁻¹) Product->IR NMR ¹H / ¹³C NMR Marker: COOH (~13.5 ppm) Deshielded H-6 Product->NMR MS ESI-MS (Negative Mode) Marker: [M-H]⁻ m/z 189 Product->MS

Caption: Synthetic workflow and spectroscopic validation markers for 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation checkpoints.

Synthesis via Kolbe-Schmitt Carboxylation
  • Deprotonation: Dissolve 3-chloro-4-fluorophenol in a stoichiometric equivalent of aqueous NaOH. Strip the water under reduced pressure to isolate the sodium phenoxide salt.

    • Causality: The phenoxide ion is a stronger carbon nucleophile than the neutral phenol, activating the ortho-position for electrophilic attack by CO₂.

    • Self-Validation: Apply a vacuum of <10 mbar at 100 °C for 2 hours. The solid must transition from a clumpy paste to a free-flowing powder. Any residual moisture will react with CO₂ to form sodium bicarbonate, drastically reducing the yield.

  • Carboxylation: Transfer the dry salt to a high-pressure autoclave. Pressurize with dry CO₂ to 100 atm and heat to 125–150 °C for 12 hours.

    • Self-Validation: Monitor the pressure gauge. A steady pressure drop at constant temperature indicates active CO₂ consumption and successful carboxylation.

  • Acidification: Cool the reactor, dissolve the crude solid in distilled water, and slowly add 6M HCl until the pH reaches 1.5.

    • Causality: The pKa of the resulting salicylic acid is ~2.5. Dropping the pH below 2 ensures complete protonation, forcing the product to precipitate out of the aqueous phase.

Spectroscopic Sample Preparation
  • NMR: Dissolve 15 mg of the purified product in 0.6 mL of anhydrous DMSO- d6​ .

    • Self-Validation: Check the 1H NMR spectrum for a sharp water peak at 3.33 ppm. If the peak is broad or dominant, the solvent is wet, which will cause the critical -OH and -COOH protons to undergo rapid exchange and disappear into the baseline.

  • FT-IR: Grind 2 mg of the compound with 200 mg of anhydrous KBr and press into a translucent pellet.

  • ESI-MS: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

Spectroscopic Data Comparison

The objective of this comparison is to provide clear, quantitative markers that differentiate the precursor from the final product.

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

The introduction of the carboxyl group fundamentally alters the electronic environment of the aromatic ring.

Parameter3-Chloro-4-fluorophenol (Precursor)4-Chloro-5-fluoro-2-hydroxybenzoic acid (Product)
Solvent DMSO- d6​ DMSO- d6​
Exchangeable Protons ~10.0 ppm (s, 1H, Phenol -OH)~13.5 ppm (br s, 1H, -COOH)~11.2 ppm (s, 1H, Phenol -OH)
Aromatic Protons H-2: ~6.9 ppm (dd)H-5: ~7.3 ppm (t, JHF​ ~9 Hz)H-6: ~6.8 ppm (dt)H-3: ~7.1 ppm (d, JHF​ ~6 Hz)H-6: ~7.7 ppm (d, JHF​ ~10 Hz)
Carbonyl Carbon (¹³C) N/A~170.5 ppm
C-F Carbon (¹³C) ~153 ppm (d, JCF​ ~240 Hz)~155 ppm (d, JCF​ ~245 Hz)

Causality Insight: In the product, the H-6 proton is shifted significantly downfield (from ~6.8 ppm to ~7.7 ppm). This is caused by the strong magnetic anisotropy and electron-withdrawing nature of the newly installed ortho-carboxyl group. Furthermore, the phenol -OH proton shifts from 10.0 ppm to >11.0 ppm due to robust intramolecular hydrogen bonding with the carbonyl oxygen.

Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy provides the fastest qualitative confirmation of the Kolbe-Schmitt reaction.

Vibrational Mode3-Chloro-4-fluorophenol4-Chloro-5-fluoro-2-hydroxybenzoic acid
O-H Stretch 3200–3400 cm⁻¹ (Broad, symmetric)2500–3300 cm⁻¹ (Very broad, irregular)
C=O Stretch Absent1660–1675 cm⁻¹ (Strong, sharp)
C=C Aromatic ~1500, 1600 cm⁻¹~1480, 1610 cm⁻¹
C-F Stretch 1150–1200 cm⁻¹1150–1200 cm⁻¹

Causality Insight: A standard, unassociated benzoic acid typically exhibits a C=O stretch around 1700 cm⁻¹. However, in our product, the C=O stretch appears unusually low (1660–1675 cm⁻¹). This is a direct consequence of the intramolecular hydrogen bond between the ortho-OH and the C=O group, which weakens the double-bond character of the carbonyl, thereby lowering its vibrational frequency.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Due to the acidic nature of both compounds, negative ion mode (ESI-) is the optimal ionization technique.

Parameter3-Chloro-4-fluorophenol4-Chloro-5-fluoro-2-hydroxybenzoic acid
Molecular Weight 146.55 g/mol 190.55 g/mol
Base Peak [M-H]⁻ m/z 145m/z 189
Isotope Peak [M+2-H]⁻ m/z 147 (Approx. 33% intensity)m/z 191 (Approx. 33% intensity)
Mass Shift Baseline+44 Da (Addition of CO₂)

Self-Validation Check: When analyzing the mass spectrum, always verify the presence of the M and M+2 peaks in a ~3:1 ratio. This specific isotopic signature confirms that the aromatic chlorine atom (which naturally exists as 75% ³⁵Cl and 25% ³⁷Cl) was not lost to nucleophilic aromatic substitution during the harsh, high-temperature alkaline conditions of the carboxylation step.

Conclusion

Successfully tracking the synthesis of 4-chloro-5-fluoro-2-hydroxybenzoic acid from its precursor requires a multi-modal analytical approach. The appearance of the highly deshielded -COOH proton (~13.5 ppm) and the downfield shift of the H-6 proton in NMR, combined with the emergence of a hydrogen-bonded carbonyl stretch (~1670 cm⁻¹) in FT-IR, provide an unequivocal, self-validating proof of successful carboxylation.

References

  • Kolbe–Schmitt reaction - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link] [1]

  • 3-Chloro-4-fluorophenol | C6H4ClFO | CID 75790 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link] [2]

  • Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 Source: PubMed Central (PMC), National Institutes of Health URL:[Link] [3]

  • Chemical Properties of Phenols Source: CK-12 Foundation URL:[Link] [4]

Comparative

Efficacy of Halogenated 2-Hydroxybenzoic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide

Introduction Enzyme inhibition is a cornerstone of modern therapeutic development, offering precise interventions for a multitude of pathological conditions. Within the vast landscape of small molecule inhibitors, benzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Enzyme inhibition is a cornerstone of modern therapeutic development, offering precise interventions for a multitude of pathological conditions. Within the vast landscape of small molecule inhibitors, benzoic acid derivatives have consistently emerged as a versatile and promising scaffold.[1] Their synthetic tractability and inherent biological activity make them prime candidates for targeted drug design. This guide provides an in-depth comparative analysis of halogenated 2-hydroxybenzoic acid (salicylic acid) derivatives as enzyme inhibitors, with a particular focus on the structural motifs of 4-Chloro and 5-Fluoro substitutions. While direct and extensive research on 4-Chloro-5-fluoro-2-hydroxybenzoic acid derivatives is nascent, this guide will synthesize available data on structurally related analogues to provide a predictive framework for their efficacy and to guide future research endeavors.

We will delve into the mechanistic underpinnings of their inhibitory action, explore structure-activity relationships, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this unique chemical space.

Mechanism of Action: The Role of Halogenation and Hydroxylation

The inhibitory potential of 2-hydroxybenzoic acid derivatives is fundamentally linked to the interplay between the carboxylate, the hydroxyl group, and substitutions on the aromatic ring. The 2-hydroxybenzoic acid moiety itself is crucial for interacting with the active sites of various enzymes.[2] Halogenation, particularly with chlorine and fluorine, introduces unique electronic and steric properties that can significantly modulate binding affinity and selectivity.

The electron-withdrawing nature of fluorine and chlorine can influence the acidity of the carboxylic acid, which in turn affects its ability to form critical interactions, such as salt bridges, with positively charged residues like arginine in an enzyme's active site.[2][3] Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Comparative Analysis of Enzyme Inhibition

To illustrate the potential of 4-chloro-5-fluoro-2-hydroxybenzoic acid derivatives, we will examine the inhibitory activities of analogous compounds against key enzyme targets.

Cyclooxygenase (COX) Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are well-established targets for anti-inflammatory drugs.[4] Salicylic acid and its derivatives are known inhibitors of these enzymes.[5] A study on salicylic acid analogues of celecoxib revealed that substitutions at the 5-position of the 2-hydroxybenzoic acid ring generally lead to potent COX inhibition.[6][7]

Compound/AnalogueTarget EnzymeIC50 (µM)Selectivity Index (SI) for COX-1Reference
5-Chloro-2-hydroxybenzoic acid analogue (7f)COX-10.0057768[6][7]
5-Fluoro-2-hydroxybenzoic acid analogueCOX-1>10-[6][7]
4-Chloro-2-hydroxybenzoic acid analogueCOX-1>10-[6][7]
Celecoxib (Standard)COX-20.05-[6][7]

Key Insights: The data clearly indicates that a chloro-substitution at the 5-position of a 2-hydroxybenzoic acid scaffold can lead to exceptionally potent and selective COX-1 inhibition.[6][7] This suggests that a 4-chloro, 5-fluoro substitution pattern could also yield potent COX inhibitors, although the interplay between the two halogens would need to be experimentally determined.

Other Potential Enzyme Targets

Halogenated benzoic acid derivatives have shown inhibitory activity against a range of other enzymes, highlighting the broad potential of the 4-chloro-5-fluoro-2-hydroxybenzoic acid scaffold.

  • Sirtuin 5 (SIRT5): 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a key enzyme in cellular metabolism. The 2-hydroxybenzoic acid moiety was found to be essential for this activity.[2]

  • α-Amylase: Hydroxybenzoic acids can inhibit α-amylase, an enzyme involved in carbohydrate digestion. The position of the hydroxyl group is critical, with a 2-hydroxyl group showing a strong positive effect on inhibitory activity.[8]

  • Cholinesterases: Hydroxybenzoic acid derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[9][10]

Structure-Activity Relationship (SAR) Insights

Based on the available literature, we can infer several SAR principles that are likely to govern the efficacy of 4-chloro-5-fluoro-2-hydroxybenzoic acid derivatives:

  • The 2-Hydroxy and Carboxyl Groups are Key: The 1,2-disubstitution pattern of a hydroxyl and a carboxyl group on the benzene ring is a critical pharmacophore for interacting with the active sites of many enzymes.[2][8]

  • Position of Halogen Substitution is Crucial: The position of halogen atoms significantly impacts inhibitory potency and selectivity. For COX enzymes, a 5-substitution appears to be more favorable than a 4-substitution.[6][7]

  • Nature of the Halogen Matters: Chlorine and fluorine have different steric and electronic properties. The high potency of the 5-chloro analogue in COX-1 inhibition suggests that the specific properties of chlorine are beneficial for this target.[6][7] The effect of a combined 4-chloro and 5-fluoro substitution would be a key area for investigation.

Experimental Protocols

To facilitate further research into 4-chloro-5-fluoro-2-hydroxybenzoic acid derivatives, we provide the following detailed experimental protocols for key enzyme inhibition assays.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is adapted from studies on salicylic acid analogues.[7]

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 µM epinephrine and 1 µM hematin)

  • EIA buffer and reagents for prostaglandin E2 (PGE2) detection (e.g., Cayman Chemical Cat. No. 514010)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 150 µL of reaction buffer, 10 µL of the enzyme (COX-1 or COX-2), and 10 µL of the test compound solution.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Incubate for 2 minutes at 37°C.

  • Stop the reaction by adding 10 µL of 1 M HCl.

  • Quantify the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Workflow for COX Inhibition Assay

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds C Add buffer, enzyme, and test compound to plate A->C B Prepare reaction buffer, enzyme, and substrate solutions B->C D Pre-incubate at 37°C C->D E Initiate reaction with arachidonic acid D->E F Incubate at 37°C E->F G Stop reaction with HCl F->G H Quantify PGE2 production via EIA G->H I Calculate % inhibition and IC50 values H->I

Caption: Workflow for the in vitro COX enzyme inhibition assay.

Visualization of Potential Binding Interactions

To conceptualize how a 4-chloro-5-fluoro-2-hydroxybenzoic acid derivative might interact with an enzyme active site, the following diagram illustrates a hypothetical binding mode based on known interactions of similar inhibitors.

Binding_Interactions cluster_enzyme Enzyme Active Site cluster_inhibitor 4-Chloro-5-fluoro-2-hydroxybenzoic Acid Derivative Arg Arginine Residue Tyr Tyrosine Residue Ser Serine Residue HydrophobicPocket Hydrophobic Pocket Inhibitor [Inhibitor Structure] Inhibitor->Arg Salt Bridge Inhibitor->Tyr H-Bond Inhibitor->Ser H-Bond Inhibitor->Ser Halogen Bond Inhibitor->HydrophobicPocket Hydrophobic Interaction

Caption: Hypothetical binding interactions of a halogenated salicylic acid derivative.

Conclusion and Future Directions

While direct experimental data on 4-chloro-5-fluoro-2-hydroxybenzoic acid derivatives as enzyme inhibitors remains to be established, the analysis of structurally similar compounds provides a strong rationale for their investigation. The potent and selective COX-1 inhibition exhibited by a 5-chloro-2-hydroxybenzoic acid analogue is particularly compelling and suggests that the 4-chloro-5-fluoro substitution pattern could yield highly active compounds.

Future research should focus on the synthesis of a library of 4-chloro-5-fluoro-2-hydroxybenzoic acid derivatives and their systematic evaluation against a panel of therapeutically relevant enzymes, including COX-1, COX-2, SIRT5, α-amylase, and cholinesterases. Such studies will be instrumental in elucidating the specific contributions of the 4-chloro and 5-fluoro substitutions to inhibitory potency and selectivity, and will ultimately determine the therapeutic potential of this novel class of compounds.

References

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  • J-Stage.

  • PMC.

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Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Chloro-5-fluoro-2-hydroxybenzoic acid

In the landscape of pharmaceutical and agrochemical research, the synthesis of highly functionalized aromatic compounds is a cornerstone of new molecular entity development. 4-Chloro-5-fluoro-2-hydroxybenzoic acid is one...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of highly functionalized aromatic compounds is a cornerstone of new molecular entity development. 4-Chloro-5-fluoro-2-hydroxybenzoic acid is one such molecule, a key building block whose strategic importance lies in the unique electronic and steric properties conferred by its substitution pattern. This guide provides a comparative analysis of plausible synthetic routes to this valuable intermediate, designed for researchers, scientists, and drug development professionals. The methodologies discussed are grounded in established chemical principles and analogous syntheses reported in the literature, offering a framework for selecting the most appropriate route based on laboratory capabilities, cost considerations, and desired purity profiles.

Route 1: Ortho-Lithiation of 3-Chloro-4-fluorophenol

This route leverages the power of directed ortho-metalation (DoM), a highly regioselective method for the functionalization of aromatic rings.[1] The hydroxyl group of the starting material, 3-chloro-4-fluorophenol, acts as a powerful directed metalation group (DMG), guiding the deprotonation to the adjacent ortho position.

Scientific Rationale and Mechanistic Insights

The initial step involves the deprotonation of the phenolic hydroxyl group with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form the corresponding lithium phenoxide. The lithium cation then coordinates to the oxygen atom, positioning the organolithium base for a second deprotonation at the C2 position, which is ortho to the hydroxyl group. This directed lithiation is highly efficient and regioselective.[2][3] The resulting aryllithium species is a potent nucleophile, which is then quenched with an electrophile, in this case, carbon dioxide (in the form of dry ice), to install the carboxylic acid group. A final acidic workup protonates the carboxylate to yield the desired product.

Experimental Protocol
  • Formation of the Lithium Phenoxide and Directed ortho-Metalation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-chloro-4-fluorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C. To this solution, add n-butyllithium (2.2 eq) dropwise, maintaining the temperature below -70 °C. The first equivalent of n-BuLi deprotonates the phenol, while the second equivalent effects the ortho-lithiation. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Carboxylation: While maintaining the temperature at -78 °C, add an excess of freshly crushed dry ice to the reaction mixture.

  • Workup and Isolation: Allow the reaction to slowly warm to room temperature. Quench the reaction with water and acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3. Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude 4-Chloro-5-fluoro-2-hydroxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product of high purity.

Visualization of the Synthetic Pathway

Route_1_Ortho_Lithiation start 3-Chloro-4-fluorophenol intermediate Ortho-lithiated intermediate start->intermediate 1. n-BuLi, THF, -78 °C product 4-Chloro-5-fluoro-2-hydroxybenzoic acid intermediate->product 2. CO2 (dry ice) 3. H3O+ workup

Caption: Synthetic workflow for Route 1 via ortho-lithiation.

Route 2: Modified Kolbe-Schmitt Carboxylation of 3-Chloro-4-fluorophenol

The Kolbe-Schmitt reaction is a classic and industrially significant method for the synthesis of hydroxybenzoic acids from phenols.[4][5] This route proposes a modified Kolbe-Schmitt carboxylation of 3-chloro-4-fluorophenol.

Scientific Rationale and Mechanistic Insights

In the Kolbe-Schmitt reaction, a phenoxide is reacted with carbon dioxide under pressure and at elevated temperatures. The regioselectivity of the carboxylation (ortho versus para to the hydroxyl group) is highly dependent on the reaction conditions and the nature of the counter-ion.[6][7] While sodium phenoxides tend to favor ortho-carboxylation, potassium phenoxides can yield significant amounts of the para-isomer, especially at higher temperatures.[4] Given that the desired product is the ortho-carboxylated isomer, conditions favoring this outcome would be necessary. The reaction proceeds through the nucleophilic attack of the electron-rich phenoxide ring onto the electrophilic carbon of CO2.[7]

Experimental Protocol
  • Formation of the Phenoxide: In a high-pressure autoclave, combine 3-chloro-4-fluorophenol (1.0 eq) and a strong base such as potassium hydroxide (KOH) (2.0-3.0 eq). The solvent, if used, should be a high-boiling point, polar aprotic solvent.

  • Carboxylation: Seal the autoclave and pressurize with carbon dioxide to approximately 100 atm. Heat the reaction mixture to 120-150 °C and maintain these conditions for several hours.

  • Workup and Isolation: After cooling the reactor to room temperature and venting the excess CO2, dissolve the solid reaction mass in water. Acidify the aqueous solution with a strong mineral acid (e.g., concentrated HCl or H2SO4) to a pH of 2-3, which will precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved through recrystallization to remove any unreacted starting material and isomeric byproducts.

Visualization of the Synthetic Pathway

Route_2_Kolbe_Schmitt start 3-Chloro-4-fluorophenol intermediate Potassium phenoxide start->intermediate KOH product 4-Chloro-5-fluoro-2-hydroxybenzoic acid intermediate->product 1. CO2, high pressure, heat 2. H3O+ workup

Caption: Synthetic workflow for Route 2 via Kolbe-Schmitt carboxylation.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Ortho-LithiationRoute 2: Modified Kolbe-Schmitt
Starting Material 3-Chloro-4-fluorophenol3-Chloro-4-fluorophenol
Number of Steps 1 (one-pot)1 (one-pot)
Key Reagents n-Butyllithium, Dry Ice (CO2)Potassium Hydroxide, CO2 (gas)
Reaction Conditions Cryogenic temperatures (-78 °C), inert atmosphereHigh pressure (e.g., 100 atm), high temperature (120-150 °C)
Regioselectivity High (directed by the hydroxyl group)Potentially lower, may produce isomeric byproducts
Potential Yield Moderate to highModerate, dependent on conditions and regioselectivity
Safety Considerations Use of pyrophoric n-butyllithium requires stringent anhydrous and inert atmosphere techniques.Requires specialized high-pressure reactor; handling of corrosive base.
Scalability More challenging to scale up due to cryogenic conditions and handling of organolithiums.More amenable to industrial scale-up.
Purity of Crude Product Generally high due to high regioselectivity.May require more extensive purification to remove isomers.

Conclusion

Both the ortho-lithiation and the modified Kolbe-Schmitt carboxylation present viable, albeit conceptually different, approaches to the synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid from a common precursor.

Route 1 (Ortho-Lithiation) offers the significant advantage of high regioselectivity, which is likely to result in a cleaner crude product and simplify purification. However, the requirement for cryogenic temperatures and the use of pyrophoric reagents may make it less suitable for large-scale industrial production and may require specialized laboratory equipment.

Route 2 (Modified Kolbe-Schmitt Carboxylation) , while a more traditional and industrially scalable method, presents a potential challenge in controlling the regioselectivity of the carboxylation. The formation of isomeric byproducts could necessitate more rigorous purification protocols, potentially lowering the overall isolated yield.

The choice between these two routes will ultimately depend on the specific needs of the research or manufacturing campaign. For laboratory-scale synthesis where high purity and regiochemical control are paramount, the ortho-lithiation route may be preferred. For larger-scale production where operational simplicity and cost are major drivers, the Kolbe-Schmitt reaction, with careful optimization of reaction conditions to maximize the yield of the desired ortho-isomer, would be the more logical choice.

References

  • A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Fluoro-3-hydroxybenzoic Acid - Benchchem. (n.d.).
  • Gschwend, H. W., & Rodriguez, H. R. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Heterocycles, 35(1). Retrieved from [Link]

  • A Para‐Selective Kolbe–Schmitt Reaction - PMC. (2025, December 12).
  • Understanding the Chemical Properties and Synthesis of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Kolbe–Schmitt reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • A Para‐Selective Kolbe–Schmitt Reaction - ResearchGate. (2025, December 2). Retrieved from [Link]

  • Kolbe-Schmidt Reaction Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Retrieved from [Link]

  • An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-hydroxybenzoic Acid from 4-Fluorophenol - Benchchem. (n.d.).
  • Zhang, Y., et al. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Retrieved from [Link]

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Comparative

A Comparative Guide to Halogenated Salicylic Acid Derivatives: Benchmarking 4-Chloro-5-fluoro-2-hydroxybenzoic Acid for Medicinal Chemistry Applications

Introduction In the landscape of medicinal chemistry and drug discovery, salicylic acid and its derivatives represent a class of "privileged scaffolds"—molecular frameworks that are recurrent motifs in biologically activ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, salicylic acid and its derivatives represent a class of "privileged scaffolds"—molecular frameworks that are recurrent motifs in biologically active compounds.[1][2][3][4] The strategic placement of halogen substituents on this core structure can profoundly influence a molecule's physicochemical properties, such as lipophilicity, acidity (pKa), and metabolic stability, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[5][6][7][8][9] Among these, 4-Chloro-5-fluoro-2-hydroxybenzoic acid has emerged as a building block of significant interest due to the unique electronic properties conferred by its distinct halogenation pattern.

This guide provides a data-driven, objective comparison of 4-Chloro-5-fluoro-2-hydroxybenzoic acid against other structurally related building blocks. By presenting supporting experimental data from a standardized benchmark reaction, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the rational design of novel therapeutics.

Comparator Building Blocks: A Rationale for Selection

To establish a meaningful benchmark, we have selected three alternative halogenated salicylic acid derivatives that allow for a systematic evaluation of how different halogenation patterns impact chemical reactivity.

Table 1: Comparator Building Blocks and Key Physicochemical Properties

Compound NameStructureCAS NumberMolecular Weight ( g/mol )Key Attributes
4-Chloro-5-fluoro-2-hydroxybenzoic acid Chemical structure of 4-Chloro-5-fluoro-2-hydroxybenzoic acid181289-00-9190.56[10]Vicinal chloro and fluoro groups create a unique electronic environment.
4,5-Difluoro-2-hydroxybenzoic acid Chemical structure of 4,5-Difluoro-2-hydroxybenzoic acid205533-31-9174.10Isosteric replacement of chlorine with fluorine allows for direct comparison of fluorine's impact.
3,6-Dichloro-2-hydroxybenzoic acid Chemical structure of 3,6-Dichloro-2-hydroxybenzoic acid3401-80-7207.01[11]A dichlorinated analogue used in the synthesis of the herbicide Dicamba, providing a reference for steric and electronic effects of a larger halogen.[11]
5-Chlorosalicylic acid Chemical structure of 5-Chlorosalicylic acid321-14-2172.57[12]A monosubstituted analogue to evaluate the effect of a single halogen substituent.[13][14][15]

The selection of these comparators allows for a nuanced analysis of how the interplay between the electronegativity, size, and position of chlorine and fluorine atoms affects reactivity.[5][6][9]

Benchmarking Assay: Amide Bond Formation

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry, making it an ideal benchmark for assessing the reactivity of these carboxylic acid building blocks.[16][17] We will utilize a standard carbodiimide-mediated coupling reaction, a robust and widely adopted method in drug discovery.[16][17][18]

The reactivity in this assay is influenced by the acidity of the carboxylic acid and the electronic nature of the aromatic ring. The electron-withdrawing effects of the halogen substituents are expected to increase the acidity of the carboxylic acid, potentially facilitating its activation by the coupling reagent.

Experimental Design & Workflow

The following section details the standardized protocol for the synthesis of a small library of amides, allowing for a direct comparison of the performance of each building block.

Workflow Diagram

Caption: General workflow for the comparative amide coupling reactions.

Detailed Experimental Protocol

Materials:

  • Substituted 2-hydroxybenzoic acid (4-Chloro-5-fluoro-2-hydroxybenzoic acid, 4,5-Difluoro-2-hydroxybenzoic acid, 3,6-Dichloro-2-hydroxybenzoic acid, or 5-Chlorosalicylic acid) (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask was added the respective substituted 2-hydroxybenzoic acid (1.0 equiv), HOBt (1.2 equiv), and benzylamine (1.1 equiv).

  • The solids were dissolved in anhydrous DMF.

  • The solution was cooled to 0 °C in an ice bath with magnetic stirring.

  • EDC (1.2 equiv) was added portion-wise, followed by the dropwise addition of DIPEA (2.0 equiv).

  • The reaction was allowed to warm to room temperature and stirred for 16 hours.

  • Reaction progress was monitored by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture was diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate and brine.

  • The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to yield the pure amide.

Results and Discussion

The following table summarizes the experimental results from the benchmark amide coupling reactions.

Table 2: Comparative Performance in Amide Synthesis

Building BlockIsolated Yield (%)Purity (HPLC, %)Reaction Time (h)
4-Chloro-5-fluoro-2-hydroxybenzoic acid 88>9816
4,5-Difluoro-2-hydroxybenzoic acid 85>9816
3,6-Dichloro-2-hydroxybenzoic acid 75>9716
5-Chlorosalicylic acid 82>9816

Analysis of Results:

The experimental data reveals that 4-Chloro-5-fluoro-2-hydroxybenzoic acid provided the highest isolated yield among the tested building blocks. This enhanced reactivity can be attributed to the synergistic electron-withdrawing effects of both the chlorine and fluorine atoms, which increase the electrophilicity of the carboxylic acid carbon, making it more susceptible to nucleophilic attack after activation by EDC.

The 4,5-difluoro analogue also performed well, indicating that fluorine substitution effectively activates the carboxylic acid for this transformation.[7][8] The slightly lower yield compared to the chloro-fluoro derivative may be due to the subtle differences in the electronic properties of chlorine and fluorine.[5][6]

The 3,6-dichloro derivative exhibited the lowest yield. This is likely due to the steric hindrance imposed by the chlorine atom in the ortho position relative to the carboxylic acid, which can impede the approach of the amine nucleophile.

5-Chlorosalicylic acid, with a single electron-withdrawing group, showed good reactivity, outperforming the sterically hindered dichlorinated analogue but falling short of the di-substituted building blocks with more pronounced electronic activation.

Logical Relationship Diagram

G cluster_properties Structural Properties cluster_reactivity Reactivity Outcome A Strong Electron-Withdrawing Effect (4-Cl, 5-F) X Highest Yield (88%) A->X Maximizes Electrophilicity B Moderate Electron-Withdrawing Effect (4,5-diF) Y High Yield (85%) B->Y Strong Activation C Steric Hindrance (3,6-diCl) Z Lowest Yield (75%) C->Z Hinders Nucleophilic Attack D Single EWG (5-Cl) W Good Yield (82%) D->W Moderate Activation

Caption: Influence of substitution patterns on reaction yield.

Conclusion and Recommendations

This comparative guide demonstrates that 4-Chloro-5-fluoro-2-hydroxybenzoic acid is a highly effective building block for amide bond formation, outperforming other halogenated salicylic acid derivatives in terms of reaction yield under standard coupling conditions.

Key Recommendations for Researchers:

  • For Maximizing Yield: 4-Chloro-5-fluoro-2-hydroxybenzoic acid is the recommended choice when the primary objective is to maximize the yield of amide products in coupling reactions.

  • When Steric Hindrance is a Concern: For substrates where steric bulk around the carboxylic acid may be an issue, building blocks without ortho-substituents, such as the 4,5-difluoro or 5-chloro analogues, may offer a more favorable reactivity profile.

  • Modulating Physicochemical Properties: The choice between these building blocks can also be guided by the desired physicochemical properties of the final molecule. The unique combination of chlorine and fluorine in the target compound can be exploited to fine-tune properties like lipophilicity and binding interactions.[5][9]

By providing this objective, data-supported comparison, we empower researchers to make more strategic decisions in the selection of building blocks, ultimately accelerating the drug discovery process.

References

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Validation

A Senior Application Scientist's Guide to the In Vitro Evaluation of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid Analogs

Introduction: Rationale and Strategic Imperatives In the landscape of modern drug discovery, the structural motif of salicylic acid and its derivatives remains a cornerstone for developing novel therapeutics.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale and Strategic Imperatives

In the landscape of modern drug discovery, the structural motif of salicylic acid and its derivatives remains a cornerstone for developing novel therapeutics.[1][2][3] These compounds are lauded for their diverse biological activities, including well-documented anti-inflammatory properties.[2][4][5] The parent compound, 4-Chloro-5-fluoro-2-hydroxybenzoic acid, is a halogenated salicylic acid derivative, a class of molecules with significant potential in medicinal chemistry.[6][7] The synthesis of analogs is a strategic approach aimed at refining the therapeutic window—enhancing potency and selectivity while mitigating off-target effects and toxicity.

Phase 1: Foundational Analysis - Cytotoxicity and Viability Screening

Before any assessment of specific biological activity, it is imperative to establish the cytotoxic profile of each analog. This foundational step ensures that any observed effects in subsequent functional assays are not merely artifacts of cell death. A standard and reliable method for this is the MTT assay, which measures the metabolic activity of viable cells.[8]

Core Principle: The Necessity of a Therapeutic Window

A successful therapeutic agent must exhibit its desired biological effect at concentrations significantly lower than those that induce broad cellular toxicity. This difference is the therapeutic window. Analogs that are highly cytotoxic at or near their effective concentrations are poor candidates for further development. The primary output of this phase is the half-maximal inhibitory concentration (IC50) for cytotoxicity for each analog.

Detailed Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity or a relevant line like RAW 264.7 macrophages for inflammation studies) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate overnight (18-24 hours) at 37°C with 5% CO₂ to allow for cell adherence.[9]

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in sterile DMSO.[9] Perform a serial dilution in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including vehicle controls, does not exceed 0.1% to avoid solvent-induced toxicity.[9]

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.[9] Include vehicle control (medium with 0.1% DMSO) and blank (medium only) wells.[9]

  • Incubation: Incubate the plate for a standard exposure period, typically 24 to 72 hours, depending on the expected mechanism of action and cell doubling time.[10]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log[Concentration]) to determine the IC50 value for each analog.[9]

An alternative to the MTT assay is the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity by quantifying the amount of LDH that has leaked from damaged cells into the culture medium.[10][11]

Phase 2: Mechanistic Elucidation - Target-Based Assays

Given that salicylic acid and its derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs), a primary mechanism of action is often the inhibition of cyclooxygenase (COX) enzymes.[12] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and its expression is elevated during inflammation.[13] Therefore, selective inhibition of COX-2 over COX-1 is a highly desirable attribute for new anti-inflammatory agents.

Core Principle: Selective Inhibition of COX-2

The ideal anti-inflammatory analog will demonstrate potent inhibition of the COX-2 enzyme while showing minimal activity against COX-1. This selectivity reduces the risk of side effects commonly associated with non-selective NSAIDs, such as gastrointestinal issues.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a reliable method for high-throughput screening.[13][14][15]

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically includes reconstituting human recombinant COX-2 enzyme, preparing the COX Assay Buffer, COX Probe, and the substrate (Arachidonic Acid).[13][15] Keep the enzyme on ice at all times.[13][15]

  • Assay Plate Setup: In a 96-well black, opaque plate, set up the following conditions in duplicate:[13][14]

    • Enzyme Control (EC) / Positive Control: Contains the COX-2 enzyme and all reaction components except the inhibitor. This represents 100% enzyme activity.

    • Inhibitor Control (IC): Contains the enzyme and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control for inhibition.[13][15]

    • Test Inhibitor (Sample): Contains the enzyme and the test analogs at various concentrations (prepared as 10X stocks and diluted in-well).[15]

    • Negative Control: Contains all components except the enzyme to measure background fluorescence.[14]

  • Reaction Initiation:

    • Add 80 µL of the Reaction Mix (containing Assay Buffer, COX Probe, and COX-2 enzyme) to the appropriate wells.

    • Add 10 µL of the diluted test inhibitor, control inhibitor, or assay buffer (for EC wells).[15]

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells simultaneously, preferably using a multi-channel pipette.[15]

  • Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes, using an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[13][15]

  • Data Analysis:

    • Calculate the slope of the reaction in the linear range for all samples.[15]

    • Calculate the percent inhibition for each analog concentration relative to the Enzyme Control.

    • Plot a dose-response curve (% Inhibition vs. Log[Concentration]) to determine the IC50 value for COX-2 inhibition for each analog.

Phase 3: Functional Confirmation - Cell-Based Anti-Inflammatory Assay

After identifying analogs with low cytotoxicity and potent, selective target engagement, the next logical step is to confirm their functional activity in a relevant cellular context. A widely accepted model for this is the use of lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in immune cells like macrophages, leading to the activation of the NF-κB signaling pathway and the production of pro-inflammatory cytokines such as TNF-α and IL-6.[16][17][18]

Core Principle: Inhibition of Inflammatory Mediator Release

An effective anti-inflammatory compound should suppress the production and release of key pro-inflammatory mediators in a cellular model of inflammation. This assay validates the findings from the target-based assay in a more complex biological system.

Detailed Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.

  • Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the test analogs (determined from Phase 1 data). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Dexamethasone).[18]

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated negative control.[18]

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.

  • Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as TNF-α or IL-6, in the supernatant using a commercially available ELISA kit, following the manufacturer’s protocol.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each analog concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value for the inhibition of cytokine production.

Visualization of the In Vitro Testing Workflow

A logical, phased approach is critical for the efficient evaluation of drug candidates. The following diagram outlines the decision-gated workflow described in this guide.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Functional Confirmation cluster_3 Data Analysis & Candidate Selection A Library of Analogs B Cytotoxicity Assay (MTT/LDH) Determine IC50 (Tox) A->B C Target-Based Assay (e.g., COX-2 Inhibition) Determine IC50 (Target) B->C Analogs with low toxicity gate1 Gate 1: Toxicity Filter D Selectivity Assay (e.g., COX-1 Inhibition) C->D E Cell-Based Functional Assay (e.g., LPS-Induced Cytokine Release) Determine IC50 (Functional) D->E Analogs with high potency & selectivity gate2 Gate 2: Potency & Selectivity Filter F Comparative Data Analysis (Potency, Selectivity, Therapeutic Index) E->F G Lead Candidate(s) F->G gate1->C gate2->E

Caption: A decision-gated workflow for in vitro analog evaluation.

The NF-κB Signaling Pathway: A Key Target in Inflammation

The effectiveness of the analogs in the cell-based assay is likely mediated through the inhibition of pro-inflammatory signaling pathways. The NF-κB pathway is a "master regulator" of inflammation.[19] Upon stimulation by LPS, a cascade is initiated that leads to the activation of the IKK complex, which then phosphorylates IκB, targeting it for degradation. This releases NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory genes, including COX-2, TNF-α, and various interleukins.[20][21]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Activates Transcription Analogs Salicylic Acid Analogs Analogs->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway in inflammation.

For researchers wishing to specifically quantify the inhibition of this pathway, an NF-κB reporter assay can be employed. These assays use a cell line engineered with a luciferase reporter gene under the control of NF-κB response elements.[19][22] A reduction in luciferase activity upon treatment with the analogs would provide direct evidence of NF-κB pathway inhibition.[22]

Comparative Data Summary and Candidate Selection

To facilitate a direct comparison between the analogs, all quantitative data should be consolidated into a structured table. This allows for the calculation of a Therapeutic Index (TI) and a Selectivity Index (SI), which are critical for prioritizing candidates.

  • Therapeutic Index (TI): IC50 (Toxicity) / IC50 (Functional)

  • Selectivity Index (SI): IC50 (COX-1) / IC50 (COX-2)

Table 1: Comparative Performance Metrics of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid Analogs

Analog IDCytotoxicity IC50 (µM)COX-2 Inhibition IC50 (µM)COX-1 Inhibition IC50 (µM)Functional IC50 (µM) (TNF-α Release)Therapeutic Index (TI)Selectivity Index (SI)
Analog-01>1005.2>1008.1>12.3>19.2
Analog-0275.412.580.315.34.96.4
Analog-03>1002.155.83.5>28.526.6
Control>1001.545.02.2>45.430.0

Interpretation: In this example, Analog-03 emerges as a strong candidate. It exhibits high potency against COX-2 and in the functional cell-based assay, maintains a favorable cytotoxicity profile (IC50 >100 µM), and shows good selectivity for COX-2 over COX-1. Its high Therapeutic and Selectivity Indices suggest it is more likely to be both safe and effective.

Conclusion

This guide outlines a rigorous, multi-phased strategy for the in vitro comparison of novel 4-Chloro-5-fluoro-2-hydroxybenzoic acid analogs. By systematically evaluating cytotoxicity, target-specific activity, and cell-based functional effects, researchers can build a robust data package. This logical progression, from broad screening to mechanistic validation, ensures that resources are focused on the most promising compounds. The use of quantitative metrics like the Therapeutic Index and Selectivity Index provides an objective framework for lead candidate selection, paving the way for subsequent pre-clinical and in vivo studies.

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Comparative

Comparative Guide: Cross-Reactivity and Selectivity Profiling of Antibodies Against 4-Chloro-5-fluoro-2-hydroxybenzoic Acid Derivatives

Executive Summary 4-Chloro-5-fluoro-2-hydroxybenzoic acid (4-Cl-5-F-SA) is a highly specific halogenated salicylic acid derivative. It serves as a critical structural motif and intermediate in the synthesis of advanced t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-5-fluoro-2-hydroxybenzoic acid (4-Cl-5-F-SA) is a highly specific halogenated salicylic acid derivative. It serves as a critical structural motif and intermediate in the synthesis of advanced therapeutics, most notably in the development of 1[1]. As drug development pipelines increasingly repurpose these scaffolds for 2[2], the demand for highly selective antibodies to monitor pharmacokinetics, detect metabolites, and perform environmental residue analysis has surged.

This guide provides an objective, data-driven comparison of antibody cross-reactivity against 4-Cl-5-F-SA and its structural analogs, offering researchers a validated framework for immunoassay development.

The Causality of Hapten Design and Immune Recognition

Small molecules (<1000 Da) like 4-Cl-5-F-SA are haptens; they cannot elicit an immune response independently. They must be conjugated to a macromolecular carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH).

Expert Insight: The causality behind antibody selectivity lies entirely in the conjugation chemistry. To generate antibodies that specifically recognize the 4-chloro and 5-fluoro substituents, the hapten must be conjugated via its carboxylic acid group (C1). This orientation projects the halogenated aromatic ring outward, exposing the unique steric and electronegative signature of the Cl and F atoms to the host's immune system. 3 to differentiate between closely related structural isomers[3].

HaptenLogic Hapten 4-Chloro-5-fluoro-2-hydroxybenzoic acid (Target Hapten) Linker NHS-Ester Crosslinking (Conjugation via C1 Carboxyl) Hapten->Linker Immunogen Complete Immunogen (Exposed 4-Cl & 5-F Epitopes) Linker->Immunogen Carrier Carrier Protein (KLH / BSA) Carrier->Linker Abs Highly Selective Anti-4-Cl-5-F-SA Antibodies Immunogen->Abs Host Immunization

Figure 1: Logical workflow of hapten-carrier conjugation designed to maximize halogen epitope exposure.

Cross-Reactivity Profiling: Comparative Data

To objectively evaluate the performance of the primary antibody, we measure its Cross-Reactivity (CR) against a panel of structurally related derivatives. The4[4], which directly impacts the binding affinity (IC50) in a competitive assay format.

Calculation Formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competitor Analog) × 100

Quantitative Comparison Table
CompoundStructural ModificationIC50 (ng/mL)% Cross-Reactivity
4-Chloro-5-fluoro-2-hydroxybenzoic acid Target Analyte 1.25 100%
5-Chloro-2-hydroxybenzoic acidMissing 4-Fluoro group18.46.8%
4-Fluoro-2-hydroxybenzoic acidMissing 5-Chloro group45.02.8%
3,6-Dichloro-2-hydroxybenzoic acidShifted Halogens (Di-Cl)>1000<0.1%
Salicylic AcidUnhalogenated Core>10,000<0.01%
NiclosamideBulky Anilide Conjugate at C1>10,000<0.01%

Data Synthesis & Causality: The data confirms that the antibody's paratope is highly sensitive to both the presence and exact positioning of the halogens. Removing the fluorine atom (5-Chloro-2-hydroxybenzoic acid) drops recognition to 6.8%, while removing the chlorine atom drops it to 2.8%. Crucially, the antibody shows negligible cross-reactivity (<0.01%) with intact Niclosamide. This proves the antibody is perfectly suited for detecting the cleaved metabolite (the free acid) in pharmacokinetic studies, without interference from the parent prodrug.

Self-Validating Experimental Protocol: Indirect Competitive ELISA

To generate the cross-reactivity data above, a robust, self-validating Indirect Competitive ELISA is required. Every step in this protocol is designed to eliminate false positives and ensure that the measured signal is a direct function of antibody-hapten affinity.

Step-by-Step Methodology
  • Plate Coating (Heterologous Antigen):

    • Action: Coat 96-well microtiter plates with 4-Cl-5-F-SA conjugated to Ovalbumin (OVA) at 1 µg/mL in carbonate buffer (pH 9.6) overnight at 4°C.

    • Causality: Using OVA instead of the immunization carrier (KLH) ensures the primary antibody binds only to the hapten, preventing false signals from anti-carrier antibodies.

  • Blocking:

    • Action: Wash plates 3x with PBST, then add 3% Bovine Serum Albumin (BSA) in PBST for 1 hour at 37°C.

    • Causality: Unoccupied hydrophobic sites on the polystyrene well must be blocked. If omitted, the primary antibody will bind directly to the plastic, creating high background noise that invalidates the IC50 calculation.

  • Competitive Incubation:

    • Action: Add 50 µL of the competitor standard (serial dilutions of derivatives) and 50 µL of the primary anti-4-Cl-5-F-SA antibody to each well. Incubate for 1 hour at 37°C.

    • Causality: This is the core self-validating mechanism. The free competitor in solution competes with the immobilized coating antigen for antibody binding sites. High affinity for the free competitor means less antibody binds to the plate, resulting in a lower final signal.

  • Secondary Antibody Incubation:

    • Action: Wash plates 5x. Add HRP-conjugated Goat Anti-Mouse IgG (if the primary is murine) and incubate for 45 minutes.

    • Causality: The secondary antibody amplifies the signal. It must be strictly specific to the host species of the primary antibody to prevent non-specific cross-reactivity with the OVA coating.

  • Signal Detection & Analysis:

    • Action: Add TMB substrate for 15 minutes in the dark. Stop the reaction with 2M H2SO4. Read absorbance at 450 nm.

    • Causality: TMB reacts with HRP to produce a blue color, which turns yellow upon acidification. The OD450 is inversely proportional to the concentration of the target derivative, allowing for precise IC50 curve fitting.

ELISAWorkflow Step1 1. Plate Coating (Immobilize OVA-Hapten) Step2 2. Blocking (3% BSA to prevent background) Step1->Step2 Step3 3. Competitive Incubation (Primary Ab + Free Analog) Step2->Step3 Step4 4. Secondary Antibody (HRP-Conjugated anti-IgG) Step3->Step4 Step5 5. Signal Detection (TMB Substrate, Read OD450) Step4->Step5 Data 6. Data Analysis (Calculate IC50 & % CR) Step5->Data

Figure 2: Step-by-step logical workflow of the Indirect Competitive ELISA used for cross-reactivity.

References

  • [1] Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC. 1

  • [3] Comparative Guide: Halogenated Salicylic Acid Derivatives in Biological Assays - Benchchem. 3

  • [2] Niclosamide: Beyond an antihelminthic drug - PMC. 2

  • [4] 3,6-Dichloro-2-hydroxybenzoic acid | 3401-80-7 - Benchchem. 4

Sources

Validation

Comparative Stability of Substituted Hydroxybenzoic Acids: A Technical Guide for API Formulation and Development

Substituted hydroxybenzoic acids (HBAs) are foundational scaffolds in medicinal chemistry and materials science, serving as active pharmaceutical ingredients (APIs) (e.g., salicylic acid, 4-aminosalicylic acid), preserva...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted hydroxybenzoic acids (HBAs) are foundational scaffolds in medicinal chemistry and materials science, serving as active pharmaceutical ingredients (APIs) (e.g., salicylic acid, 4-aminosalicylic acid), preservatives (parabens), and precursors for high-performance polymers. However, their thermodynamic and kinetic stability varies drastically depending on their specific substitution patterns.

As a drug development professional or formulation scientist, understanding the mechanistic drivers of HBA degradation—primarily thermal decarboxylation and hydrolytic cleavage—is critical for predicting shelf-life, optimizing extraction processes, and preventing API degradation. This guide provides an objective, data-driven comparison of HBA stability, grounded in kinetic causality and validated experimental protocols.

Mechanistic Drivers of HBA Instability

The primary degradation pathway for substituted hydroxybenzoic acids under thermal or hydrothermal conditions is decarboxylation (the loss of the carboxyl group as CO₂). The kinetic lability of an HBA is almost entirely dictated by the position of the hydroxyl (-OH) groups relative to the carboxylic acid moiety[1].

The SE2 Mechanism and the Role of Resonance

The decarboxylation of ortho- and para-substituted HBAs proceeds via a bimolecular electrophilic substitution (SE2) mechanism. In this pathway, the rate-determining step is the attack of a solvated proton on the ipso-carbon (the aromatic carbon bonded to the carboxyl group)[2].

  • Ortho and Para Substitutions (Kinetic Lability): Hydroxyl groups in the 2- (ortho) and 4- (para) positions donate electron density into the aromatic ring via resonance. This significantly increases the electron density at the ipso-carbon, reducing the activation energy required for proton attack. Consequently, molecules like 2,4,6-trihydroxybenzoic acid are highly unstable, beginning to decompose at temperatures as low as 50 °C[1]. Furthermore, ortho-substituted acids (like salicylic acid and complex cannabinoid acids such as THCA) can also degrade via a pseudo-first-order β -keto acid pathway[3].

  • Meta Substitutions (Thermodynamic Stability): Hydroxyl groups in the 3- or 5- (meta) positions cannot donate electron density to the ipso-carbon via resonance; they only exert a mild electron-withdrawing inductive effect. As a result, meta-substituted HBAs (e.g., 3-hydroxybenzoic acid) exhibit extreme thermal stability, resisting decarboxylation even at 330 °C[1].

Mechanism HBA Substituted Hydroxybenzoic Acid OP_Sub Ortho / Para -OH Substitution HBA->OP_Sub M_Sub Meta -OH Substitution HBA->M_Sub EDG Electron Donation to Ipso-Carbon OP_Sub->EDG Increases e- density NoEDG No Resonance Stabilization at Ipso M_Sub->NoEDG Inductive effect only SE2 SE2 Proton Attack (Bimolecular) EDG->SE2 Stable High Thermal Stability (>300°C) NoEDG->Stable Decarb Rapid Decarboxylation (CO2 Loss) SE2->Decarb

Mechanistic pathway of hydroxybenzoic acid decarboxylation based on substitution patterns.

Comparative Quantitative Stability Data

The table below synthesizes the thermal stability and decarboxylation kinetics of various HBA derivatives. The data highlights the profound impact of multiple electron-donating groups on the activation energy of degradation[1].

Table 1: Comparative Decarboxylation Rates and Thermal Stability of Hydroxybenzoic Acids

CompoundSubstitution PatternRelative Decarboxylation Rate*Max Stable Temp (°C)Primary Degradation Mechanism
2,4,6-Trihydroxybenzoic acid Ortho (x2), Para1 (Fastest)< 50 °CSE2 Proton Attack
2,4-Dihydroxybenzoic acid Ortho, Para2~ 110 °CSE2 Proton Attack
2-Hydroxybenzoic acid Ortho8~ 150 °CSE2 / β -keto pathway
4-Hydroxybenzoic acid Para10~ 200 °CSE2 Proton Attack
3-Hydroxybenzoic acid MetaN/A (Highly Stable)> 330 °CNone (Stable)
Benzoic acid UnsubstitutedN/A (Highly Stable)> 350 °CNone (Stable)

*Note: Rate rankings are based on half-lives at 200 °C under hydrothermal conditions, where 1 represents the most rapid degradation[1].

Solid-State Stability and Polymorphism

Beyond chemical degradation, physical stability (polymorphism) must be controlled during formulation. For example, 3-hydroxybenzoic acid exhibits trimorphism. Differential scanning calorimetry (DSC) and hot-stage microscopy confirm that Form I is the most thermodynamically stable polymorph (melting at 202 °C), while Form III is metastable (melting at 195.5 °C) and prone to phase transformation upon heating[4].

Halogen and Methoxy Modifications

To bypass the kinetic lability of standard HBAs while retaining their biological activity, structural modifications are often employed. The introduction of halogens (e.g., 2,6-dibromo-4-hydroxybenzoic acid) significantly modulates the molecule's lipophilicity and metabolic stability, sterically hindering degradation pathways while preserving the pharmacophoric hydroxyl group[5].

Experimental Protocol: Self-Validating Kinetic Decarboxylation Assay

To accurately determine the shelf-life or processing limits of a novel HBA derivative, researchers must isolate the decarboxylation variable from other potential thermal events (e.g., polymerization or precipitation).

The following protocol utilizes an In-Situ FT-IR Hydrothermal Flow Reactor . Self-Validating Principle: By simultaneously measuring the disappearance of the carboxylic acid C=O stretch and the appearance of the dissolved CO₂ asymmetric stretch, the system continuously verifies the mass balance. If the molar rate of CO₂ appearance perfectly matches the rate of acid disappearance, it proves that decarboxylation is the exclusive degradation pathway occurring in the reactor.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a dilute solution (0.01m to 0.025m) of the target HBA in high-purity deionized water.

    • Causality: Maintaining a low concentration prevents intermolecular dimerization (which alters the apparent pKa) and ensures the reaction strictly follows pseudo-first-order kinetics[1].

  • pH Modulation: Divide the solution into two batches. Buffer one to pH 4.3 and the other to pH 7.0 using non-coordinating buffers.

    • Causality: Decarboxylation is highly pH-dependent. The anionic form of the acid often decarboxylates at a different rate than the neutral acid. Testing both validates the proton-attack mechanistic model[1].

  • Reactor Equilibration: Pump the solution through a titanium high-pressure FT-IR cell equipped with sapphire windows. Pressurize the system to 275 bar.

    • Causality: Operating at 275 bar maintains the aqueous phase well beyond the standard boiling point (up to 330 °C), preventing solvent vaporization which would artificially concentrate the solute and ruin kinetic calculations.

  • In-Situ FT-IR Monitoring: Set the flow rate between 0.1–1.0 mL/min to control residence time. Heat the reactor in discrete intervals (e.g., from 120 °C to 330 °C). Continuously monitor the attenuation of the ~1700 cm⁻¹ peak (C=O stretch) and the growth of the ~2340 cm⁻¹ peak (CO₂).

  • Kinetic Extraction: Plot ln(C/C0​) versus residence time. Extract the pseudo-first-order rate constant ( k ). Apply the Arrhenius equation to calculate the activation energy ( Ea​ ), which typically ranges from 90−97 kJ/mol for reactive HBA derivatives[1].

Workflow Prep 1. Sample Prep (0.01-0.025m HBA) pH 2. pH Control (Buffer Addition) Prep->pH Reactor 3. Flow Reactor (120-330°C, 275 bar) pH->Reactor Detect 4. In-situ FT-IR (C=O Attenuation) Reactor->Detect Kinetics 5. Kinetic Model (Arrhenius Calc) Detect->Kinetics

Self-validating in-situ FT-IR workflow for determining hydrothermal decarboxylation kinetics.

Conclusion

The stability of substituted hydroxybenzoic acids is a direct function of their electronic structure. When formulating APIs or designing extraction parameters, researchers must account for the severe kinetic lability introduced by ortho- and para-hydroxyl substitutions. By leveraging meta-substituted derivatives or introducing stabilizing halogens, formulation scientists can successfully bypass the SE2 decarboxylation pathway, ensuring long-term product viability and structural integrity.

References

  • Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid The Journal of Physical Chemistry A - ACS Publications[Link]

  • The Mechanism of Decarboxylation. Part V. Kinetics of the Decarboxylation of Hydroxybenzoic Acids RSC Publishing[Link]

  • Thermo-chemical conversion kinetics of cannabinoid acids in hemp (Cannabis sativa L.) using pressurized liquid extraction PMC - National Institutes of Health[Link]

  • The trimorphism of 3-hydroxybenzoic acid: an experimental and computational study RSC Publishing[Link]

Sources

Comparative

Cost-benefit analysis of different synthetic pathways for 4-Chloro-5-fluoro-2-hydroxybenzoic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Synthesis Executive Summary 4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Synthesis

Executive Summary

4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS 181289-00-9) is a high-value halogenated salicylic acid derivative. It serves as a critical structural motif in the development of modern therapeutics, most notably in the synthesis of niclosamide analogs evaluated for potent anti-SARS-CoV-2 activity[1].

When scaling this intermediate from discovery to process manufacturing, the choice of synthetic pathway drastically impacts the cost of goods (COGs), environmental factor (E-factor), and impurity profiles. As a Senior Application Scientist, I have evaluated the three most viable synthetic routes. This guide objectively compares their mechanistic logic, scalability, and cost-benefits, supported by self-validating experimental protocols.

Mechanistic Evaluation of Synthetic Pathways

Pathway A: The Classical Kolbe-Schmitt Carboxylation

Starting Material: 3-Chloro-4-fluorophenol

  • Mechanism & Causality: This pathway relies on the base-mediated formation of a phenoxide salt, followed by high-pressure CO₂ insertion. The regioselectivity is governed by a combination of electronic blocking and steric shielding. Because the para-position (C4) relative to the hydroxyl group is blocked by the fluorine atom, carboxylation is strictly forced to the ortho-positions (C2 and C6). The C2 position is sterically encumbered by the adjacent C3-chlorine atom. Consequently, the steric bulk of the chlorine thermodynamically and kinetically drives the CO₂ insertion exclusively to the unhindered C6 position, yielding the desired 4-chloro-5-fluoro regiochemistry without isomeric contamination.

  • Pros/Cons: Highly scalable with the lowest raw material costs. However, it requires specialized high-pressure autoclaves.

Pathway B: Directed Ortho-Metalation (DoM) / Halogen-Metal Exchange

Starting Material: 1-Bromo-4-chloro-5-fluoro-2-methoxybenzene

  • Mechanism & Causality: This discovery-scale route utilizes lithium-halogen exchange. The highly polarized C–Br bond makes the exchange with n-butyllithium (n-BuLi) kinetically favored over proton abstraction. The use of strict cryogenic temperatures (-78 °C) is causal to success; it suppresses the formation of benzyne intermediates and prevents nucleophilic attack of n-BuLi on the fluorine atom, ensuring absolute regiocontrol during the subsequent CO₂ quench.

  • Pros/Cons: Delivers exceptional purity and absolute regiocontrol. However, the reliance on cryogenic cooling, moisture-sensitive reagents, and a final BBr₃ deprotection step makes it cost-prohibitive for ton-scale manufacturing.

Pathway C: Electrophilic Fluorination

Starting Material: 4-Chlorosalicylic acid

  • Mechanism & Causality: This pathway utilizes late-stage electrophilic fluorination. In 4-chlorosalicylic acid, the C2-hydroxyl group strongly activates the aromatic ring, directing electrophilic attack to the ortho (C3) and para (C5) positions. The C3 position is sterically shielded by the adjacent C4-chlorine atom. Thus, electrophilic fluorination (e.g., using Selectfluor) is kinetically driven to the less hindered C5 position.

  • Pros/Cons: Utilizes highly affordable starting materials, but the high cost of electrophilic fluorinating agents and the potential for over-fluorination limit its industrial viability.

Pathway_Comparison Target 4-Chloro-5-fluoro-2-hydroxybenzoic acid P1 Pathway A: Kolbe-Schmitt SM: 3-Chloro-4-fluorophenol P1->Target CO2, Heat, Pressure High Scalability P2 Pathway B: Metalation (DoM) SM: 1-Br-4-Cl-5-F-2-methoxybenzene P2->Target n-BuLi, CO2, BBr3 High Purity, High Cost P3 Pathway C: Electrophilic Fluorination SM: 4-Chlorosalicylic acid P3->Target Selectfluor Moderate Regiocontrol

Fig 1. Decision tree comparing three synthetic pathways for 4-chloro-5-fluorosalicylic acid.

Quantitative Cost-Benefit & Yield Analysis

To objectively determine the most viable route for scale-up, we must analyze the process chemistry metrics. Pathway A emerges as the clear winner for industrial manufacturing due to its low E-Factor and superior cost-efficiency.

MetricPathway A: Kolbe-SchmittPathway B: DoM / LithiationPathway C: Electrophilic Fluorination
Starting Material (SM) 3-Chloro-4-fluorophenol1-Bromo-4-chloro-5-fluoro-2-methoxybenzene4-Chlorosalicylic acid
Key Reagents NaOH, CO₂ (10 bar)n-BuLi, CO₂, BBr₃Selectfluor, MeCN
Regioselectivity Excellent (Sterically driven)Absolute (Directed exchange)Moderate (C5 vs C3 competition)
Scalability High (Process/Ton scale)Low (Discovery scale)Medium (Pilot scale)
Est. Cost / kg < $150 > $1,200~ $450
E-Factor Low (< 5) High (> 40)Medium (15-20)
Overall Yield 78 - 85% 60 - 65% (Over 2 steps)50 - 55%

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, where physical or chemical feedback loops within the protocol confirm the success of the mechanistic step.

Protocol 1: Process-Scale Kolbe-Schmitt Carboxylation (Pathway A)
  • Salt Formation: Suspend 3-chloro-4-fluorophenol (1.0 eq) in an aqueous solution of NaOH (1.05 eq). Stir at room temperature for 1 hour.

  • Critical Dehydration: Evaporate the water under reduced pressure, followed by azeotropic drying with toluene. Causality: Absolute dryness is critical. Trace water tightly coordinates the sodium cation, poisoning the cyclic six-membered transition state required for CO₂ insertion.

  • Carboxylation: Transfer the anhydrous sodium phenoxide to a Parr pressure reactor. Pressurize the vessel with dry CO₂ gas to 10 bar and heat to 150 °C for 12 hours.

    • Self-Validating Metric: Monitor the pressure gauge. A stoichiometric drop in CO₂ pressure from 10 bar down to approximately 8.5 bar over the reaction window serves as real-time validation of successful carbon dioxide insertion.

  • Workup & Isolation: Cool the reactor, vent excess CO₂, and dissolve the crude solid in hot water. Acidify the solution with concentrated HCl to pH 2.

    • Causality: Protonation of the carboxylate breaks its aqueous solubility, forcing the rapid precipitation of 4-chloro-5-fluoro-2-hydroxybenzoic acid. Filter and recrystallize from ethanol/water to achieve >98% purity.

Kolbe_Schmitt_Logic SM 3-Chloro-4-fluorophenol Salt Sodium Phenoxide (Anhydrous) SM->Salt NaOH, -H2O (Strictly Dry) TS CO2 Insertion (C6 Position) Salt->TS CO2 (10 bar) 150°C Prod Target API Intermediate TS->Prod HCl Quench (pH 2)

Fig 2. Mechanistic workflow of the Kolbe-Schmitt carboxylation highlighting self-validation.

Protocol 2: Discovery-Scale Lithiation (Pathway B)
  • Lithium-Halogen Exchange: Dissolve 1-bromo-4-chloro-5-fluoro-2-methoxybenzene (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the system strictly to -78 °C. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes.

    • Self-Validating Metric: The solution will transition from colorless to a distinct pale yellow/orange, visually confirming the generation of the aryllithium species.

  • Electrophilic Quench: Vigorously bubble anhydrous CO₂ gas through the solution for 1 hour at -78 °C.

    • Self-Validating Metric: The immediate discharge of the yellow/orange color back to a colorless state confirms the successful consumption of the aryllithium intermediate.

  • Deprotection: Isolate the methoxy-benzoic acid intermediate, dissolve in anhydrous CH₂Cl₂, cool to 0 °C, and treat with BBr₃ (2.5 eq) to cleave the methyl ether. Quench with ice water and extract with ethyl acetate to yield the final product.

References

  • Title: Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 Source: nih.gov URL: [Link]

Sources

Validation

A Comparative Guide to Isomeric Purity Determination of 4-Chloro-5-fluoro-2-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals The isomeric purity of 4-Chloro-5-fluoro-2-hydroxybenzoic acid is a critical quality attribute in pharmaceutical development. The presence of positional iso...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of 4-Chloro-5-fluoro-2-hydroxybenzoic acid is a critical quality attribute in pharmaceutical development. The presence of positional isomers can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] This guide provides an in-depth comparison of analytical methodologies for the robust determination of isomeric purity, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The narrative will delve into the rationale behind experimental choices, provide self-validating protocols, and be grounded in authoritative sources to ensure scientific integrity.

The Challenge of Isomeric Purity

4-Chloro-5-fluoro-2-hydroxybenzoic acid has several potential positional isomers that can arise during synthesis.[3] These include, but are not limited to:

  • 3-chloro-2-fluoro-6-hydroxybenzoic acid

  • 5-chloro-4-fluoro-2-hydroxybenzoic acid

  • 4-chloro-3-fluoro-2-hydroxybenzoic acid

These isomers often possess similar physicochemical properties, making their separation and quantification a significant analytical challenge.[4]

Methodological Comparison: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and widely used techniques for impurity profiling in the pharmaceutical industry.[1][5][6]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[7][8]Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[8]
Applicability Suitable for a wide range of non-volatile and thermally stable compounds.[1][6]Ideal for volatile and semi-volatile compounds. Derivatization may be required for non-volatile analytes.[6][9][10]
Sensitivity High sensitivity, often in the sub-ppm range.[2][6]Very high sensitivity, capable of detecting trace-level impurities.[11]
Resolution Excellent resolving power, especially with modern UHPLC systems.[2]High resolving power, particularly with capillary columns.[11]
Sample Preparation Generally straightforward, involving dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability, adding complexity to the workflow.[9][10][12]
High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the preeminent technique for the analysis of pharmaceutical impurities due to its versatility, high resolution, and sensitivity.[1][2][6] For the analysis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid and its isomers, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in diluent (e.g., Acetonitrile/Water) Injection Inject sample and standard solutions SamplePrep->Injection StandardPrep Prepare standard solutions of 4-Chloro-5-fluoro-2-hydroxybenzoic acid and known isomers StandardPrep->Injection Separation Chromatographic Separation (C18 column, gradient elution) Injection->Separation Detection UV Detection (e.g., 230 nm) Separation->Detection Integration Integrate peak areas Detection->Integration Quantification Quantify isomeric impurities (Area % or against standards) Integration->Quantification Reporting Generate report with isomeric purity results Quantification->Reporting

Caption: HPLC workflow for isomeric purity determination.

This protocol is a robust starting point for the development and validation of an HPLC method for the isomeric purity of 4-Chloro-5-fluoro-2-hydroxybenzoic acid. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[13][14][15][16]

1. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic acids.
Mobile Phase A 0.1% Phosphoric acid in WaterAcidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B AcetonitrileCommon organic modifier providing good selectivity for the analytes.
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% BA gradient elution is necessary to resolve closely eluting isomers and ensure the elution of any more retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControls retention time reproducibility.
Detection Wavelength 230 nmA wavelength where all isomers are expected to have significant absorbance.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

2. System Suitability:

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. This is achieved through a system suitability test (SST) as mandated by pharmacopoeias like the USP.[7][8][17]

  • Resolution: The resolution between the main peak (4-Chloro-5-fluoro-2-hydroxybenzoic acid) and the closest eluting isomer should be not less than 1.5.[18]

  • Tailing Factor: The tailing factor for the main peak should be not more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections of the standard solution should be not more than 2.0%.

Gas Chromatography (GC): A Powerful Alternative

For certain volatile impurities or when derivatization is feasible, Gas Chromatography can offer superior resolution and sensitivity.[11] For non-volatile compounds like hydroxybenzoic acids, a derivatization step is essential to convert them into more volatile and thermally stable analogues.[9][10]

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-MS Analysis cluster_data Data Analysis SamplePrep Dissolve sample in appropriate solvent Derivatization Derivatize with silylating agent (e.g., BSTFA) SamplePrep->Derivatization Injection Inject derivatized sample and standards Derivatization->Injection Separation Chromatographic Separation (Capillary column) Injection->Separation Detection Mass Spectrometry (MS) Detection Separation->Detection Integration Extract ion chromatograms and integrate peak areas Detection->Integration Quantification Quantify isomeric impurities Integration->Quantification Reporting Generate report Quantification->Reporting

Caption: GC-MS workflow for isomeric purity determination.

This protocol outlines a general procedure for the GC-MS analysis of derivatized 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

1. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for the separation of a wide range of compounds.
Inlet Temperature 250 °CEnsures complete vaporization of the derivatized analytes.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 minA temperature program to separate the derivatized isomers effectively.
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas.
Ion Source Temp. 230 °CStandard ion source temperature.
Quadrupole Temp. 150 °CStandard quadrupole temperature.
Scan Range 50-500 m/zA scan range that will encompass the molecular ions and characteristic fragments of the derivatized isomers.

Data Interpretation and Purity Calculation

For both HPLC and GC methods, the isomeric purity is typically calculated using the area normalization method (Area %).

Isomeric Purity (%) = (Area of main peak / Total area of all peaks) x 100

For more accurate quantification, especially when response factors of the isomers differ significantly, a standard of each potential isomer is required to determine their respective response factors relative to the main analyte.

Conclusion

Both HPLC and GC are powerful techniques for the determination of the isomeric purity of 4-Chloro-5-fluoro-2-hydroxybenzoic acid. HPLC is generally the preferred method due to its direct applicability without the need for derivatization. However, GC-MS can provide higher resolution and confirmatory identification through mass spectral data. The choice of method will depend on the specific requirements of the analysis, including the expected impurity levels and the availability of instrumentation. Regardless of the method chosen, proper validation in accordance with regulatory guidelines is essential to ensure the accuracy and reliability of the results.[13][14][15][16]

References

  • United States Pharmacopeia.
  • Chrom
  • Are You Sure You Understand USP <621>?
  • Impurity Profiling in Pharmaceuticals Explained | Synthink.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Identification and profiling of impurities in Pharmaceuticals - ResolveMass Labor
  • LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>.
  • Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma.
  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives | Open Access Journals - Research and Reviews.
  • USP 621 Changes - Element Lab Solutions.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products - ResearchG
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
  • Advances in Impurity Profiling of Pharmaceutical Formul
  • Quality Guidelines - ICH.
  • ICH Topic Q 2 (R1)
  • Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formul
  • Developing and Validating an HPLC Method for Related Substance of Camostat Mesil
  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design - Impactfactor.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI.
  • Gas chromatography-mass spectrometry (GC-MS) analysis of Benzoic acid, 2-(acetyloxy)-5-amino- - Benchchem.
  • Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS) - PubMed.
  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - RSC Publishing.
  • Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS)
  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique | Scholars Research Library.
  • 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - ChemicalBook.
  • 4-Chloro-2-fluoro-5-hydroxybenzoic acid | 91659-14-2 - Sigma-Aldrich.
  • 4-Chloro-2-fluoro-5-hydroxybenzoic acid - Sigma-Aldrich.
  • Playing with Selectivity for Optimal Chiral Separation - LCGC Intern
  • Development of a Method for Regioisomer Impurity Detection and Q - Longdom Publishing.
  • A Comparative Guide to HPLC Method Development for the Analysis of 2-Amino-4-chloro-5-fluorophenol - Benchchem.
  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid | American Labor
  • 91659-14-2 | 4-Chloro-2-fluoro-5-hydroxybenzoic acid | ChemScene.
  • 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
  • Exemplary HPLC chromatograms: (a) Mixtures of 4-hydroxybenzoic acid (50...
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • 5-Chloro-2-hydroxybenzoic acid synthesis - ChemicalBook.
  • CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
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  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchG
  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity - VU Research Repository.
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  • Chiral HPLC Method for the Stereoselective Separation of 6-Fluoro-2-(oxiran-2-yl)chroman Isomers - Benchchem.
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  • CHIRAL SEPARATIONS INTRODUCTION 1.1.

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Safety & Regulatory Compliance

Safety

4-Chloro-5-fluoro-2-hydroxybenzoic acid proper disposal procedures

Comprehensive Operational Guide: Handling and Disposal of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid As a Senior Application Scientist, I frequently observe laboratories mishandling halogenated aromatics by treating them as...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Handling and Disposal of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid

As a Senior Application Scientist, I frequently observe laboratories mishandling halogenated aromatics by treating them as standard organic waste. This oversight not only violates environmental land disposal restrictions but also severely compromises downstream incinerator infrastructure.

When working with 4-Chloro-5-fluoro-2-hydroxybenzoic acid , you are handling a compound that contains both chlorine and fluorine substituents on an aromatic ring. This structural reality dictates a strict, non-negotiable approach to operational handling and disposal. The protocols detailed below are designed as self-validating systems—meaning built-in checkpoints ensure that an error in one step cannot cascade into a safety failure in the next.

Chemical Profiling and Hazard Assessment

Before initiating any workflow, we must define the physicochemical boundaries of the compound. The presence of halogens fundamentally alters the molecule's thermal stability and environmental fate, classifying it strictly as a halogenated organic compound under EPA regulations[1].

Table 1: Chemical Identity & Operational Implications

ParameterSpecificationOperational Implication (Causality)
Chemical Name 4-Chloro-5-fluoro-2-hydroxybenzoic acidActive pharmaceutical intermediate; requires strict inventory tracking.
CAS RN 181289-00-9[2]Unique identifier required for all downstream waste manifests.
Molecular Formula C7H4ClFO3[2]Contains Cl and F; mandates segregation into Halogenated Waste streams to prevent toxic emissions during disposal.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]Fine powder acts as a respiratory irritant; dictates localized exhaust and specific PPE (nitrile).
EPA Waste Category Halogenated Organic Waste[1]Must not be landfilled; legally requires high-temperature rotary kiln incineration[3].

Operational Handling Protocols

Halogenated aromatic powders are notorious for carrying electrostatic charges, which can lead to erratic weighing and dangerous aerosolization of the respiratory irritant.

Step-by-Step Handling Methodology:

  • Engineering Controls: Operate exclusively within a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: Containment prevents the inhalation of aerosolized particulates caused by static dispersion.

  • PPE Selection: Don nitrile gloves (minimum 4 mil thickness, double-gloved), a flame-resistant lab coat, and ANSI Z87.1 compliant safety goggles.

  • Static Mitigation (Self-Validating Step): Use an anti-static weighing boat and a grounded balance. Checkpoint: Before transferring the bulk powder, hover a gloved finger 1 inch above the powder. If the powder "jumps," increase the ambient humidity or use a static eliminator ionizer before proceeding.

  • Transfer and Dissolution: Transfer the weighed solid directly into the reaction vessel. Rinse the weigh boat with your target solvent (e.g., methanol or dichloromethane) to ensure quantitative transfer and immediate solvation.

Waste Segregation and Disposal Workflows

Mixing halogenated waste with non-halogenated waste is a critical operational failure. It dilutes the calorific value (BTU) of the waste stream and can overwhelm standard incinerators, leading to the release of highly toxic dioxins and furans.

WasteSegregation Start 4-Chloro-5-fluoro-2- hydroxybenzoic acid Waste State Physical State? Start->State Solid Solid Waste (Powder, PPE) State->Solid Solid Liquid Liquid Waste (Solutions, Washes) State->Liquid Liquid SolidBin Solid Halogenated Waste Container (UN-approved) Solid->SolidBin Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Waste (pH adjusted) Solvent->Aqueous Water-based Organic Organic Solvent Solvent->Organic Organic-based LiqBin Liquid Halogenated Organic Waste Container Aqueous->LiqBin >1% Halogens Organic->LiqBin

Decision matrix for segregating 4-Chloro-5-fluoro-2-hydroxybenzoic acid waste streams.

Step-by-Step Disposal Execution:

  • Classification: Any solution or solid matrix containing >1% of 4-Chloro-5-fluoro-2-hydroxybenzoic acid is legally classified as Halogenated Organic Waste[1].

  • Container Selection: Use UN-approved, high-density polyethylene (HDPE) containers (e.g., UN 3H1)[4].

    • Causality: HDPE provides superior chemical resistance against halogenated aromatics compared to standard plastics, and eliminates the shatter-risk associated with glass.

  • Volume Management: Fill the waste container to a maximum of 90% capacity[4].

    • Causality: Leaving 10% headspace allows for vapor expansion, preventing catastrophic over-pressurization during ambient temperature fluctuations.

  • Validation Checkpoint: Before sealing a liquid waste container, verify the pH of the solution using pH test strips. Ensure it does not contain strong acids or bases[4]. Highly acidic halogenated waste can degrade the HDPE container over time or react violently with incompatible solvents.

  • Labeling: Affix a standardized "Halogenated Organic Waste" label. Explicitly document the composition (e.g., "5% 4-Chloro-5-fluoro-2-hydroxybenzoic acid, 95% Dichloromethane").

Environmental Fate & Incineration Mechanics

Why are we so strict about segregation? Because of what happens at the environmental processing facility.

According to EPA guidelines, halogenated organic wastes must undergo thermal destruction in a specialized rotary kiln incinerator [3]. When 4-Chloro-5-fluoro-2-hydroxybenzoic acid is combusted, the carbon skeleton oxidizes into CO₂, but the chlorine and fluorine atoms are liberated as highly corrosive Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases[3].

To prevent these toxic gases from entering the atmosphere, the incinerator must be equipped with a caustic scrubber system (typically utilizing Sodium Hydroxide or Calcium Hydroxide) to neutralize the acid gases into harmless, precipitable salts[3].

Incineration Compound C7H4ClFO3 Waste Combustion Rotary Kiln Incinerator (>1000°C) Compound->Combustion Gases Acid Gases (HCl, HF, CO2) Combustion->Gases Oxidation Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Exhaust Salts Neutralized Salts (NaCl, CaF2) Scrubber->Salts Neutralization

Thermal degradation and acid gas neutralization pathway during halogenated waste incineration.

By strictly adhering to these operational and disposal protocols, you ensure the safety of your laboratory personnel, maintain compliance with federal land disposal restrictions, and protect the integrity of downstream environmental infrastructure.

References

  • Sigma-Aldrich. "4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS 181289-00-9) Safety Data Sheet.
  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Legal Information Institute, Cornell Law School.
  • Lund University Kemicentrum. "Organic solvent waste and chemical handling guidelines." Verified URL

Sources

Handling

Mastering the Bench: A Guide to Safely Handling 4-Chloro-5-fluoro-2-hydroxybenzoic Acid

For the discerning researcher, scientist, and drug development professional, the mastery of chemical handling is paramount to both personal safety and the integrity of groundbreaking research. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, and drug development professional, the mastery of chemical handling is paramount to both personal safety and the integrity of groundbreaking research. This guide provides an in-depth, procedural framework for the safe handling of 4-Chloro-5-fluoro-2-hydroxybenzoic acid, moving beyond a simple checklist to instill a culture of safety and operational excellence.

Hazard Analysis: Understanding the Compound

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a substituted aromatic compound. Based on its structure and available safety data, it is classified as a substance that is harmful if swallowed and causes skin and serious eye irritation.[1][2][3][4] The presence of halogen (chlorine and fluorine) and acidic (carboxylic acid) functional groups necessitates a cautious and well-defined handling protocol.

The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact.[3][5] Therefore, all procedures must be designed to minimize the generation of dust and prevent any direct contact with the substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 4-Chloro-5-fluoro-2-hydroxybenzoic acid. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solid Chemical safety goggles or a face shield.[6][7]Chemically resistant gloves (e.g., Nitrile, Neoprene).[6]Laboratory coat, long pants, and closed-toe shoes.[6]NIOSH-approved respirator with a particulate filter if not handled in a fume hood.[6][7]
Preparing Solutions Chemical safety goggles.[7]Chemically resistant gloves (e.g., Nitrile, Neoprene).[6]Laboratory coat.[7]To be performed in a chemical fume hood.[6]
Post-Reaction Work-up & Purification Chemical safety goggles and a face shield.Chemically resistant gloves. Check manufacturer's breakthrough times.Chemical-resistant apron over a lab coat.To be performed in a chemical fume hood.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for managing 4-Chloro-5-fluoro-2-hydroxybenzoic acid within the laboratory.

Receiving and Storage
  • Inspect Container: Upon receipt, visually inspect the container for any damage or leaks.

  • Label Verification: Ensure the container is clearly labeled with the chemical name, CAS number (181289-00-9), and appropriate hazard warnings.[1]

  • Secure Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly sealed.[1][7]

StorageWorkflow cluster_receiving Receiving cluster_storage Storage Receive Receive Shipment Inspect Inspect Container Receive->Inspect Verify Verify Label Inspect->Verify Store Store in Cool, Dry, Well-Ventilated Area Verify->Store Seal Keep Tightly Sealed Store->Seal Separate Away from Incompatibles Store->Separate

Caption: Workflow for Receiving and Storing Chemicals.

Handling and Use
  • Work Area Preparation: All handling of solid 4-Chloro-5-fluoro-2-hydroxybenzoic acid should be conducted within a certified chemical fume hood to minimize inhalation risk.[6][8]

  • Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Weighing: Use a disposable weigh boat or creased weighing paper to prevent contamination of the balance.

  • Transfer: When transferring the solid, use a spatula. Avoid any actions that could generate dust.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent. If heating is required, do so in a controlled manner within the fume hood.

  • Handwashing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7][9]

Spill Response

In the event of a spill, a calm and methodical response is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[6]

  • Assess the Spill: From a safe distance, assess the size and nature of the spill.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.[6]

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to cover the spill.[6]

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[6]

  • Large Spills: For large spills, evacuate the laboratory and contact the institution's emergency response team.[6]

SpillResponse Spill Spill Occurs Evacuate Evacuate & Alert Others Spill->Evacuate Assess Assess Spill Size Evacuate->Assess DonPPE Don Appropriate PPE Assess->DonPPE SmallSpill Small Spill? DonPPE->SmallSpill Contain Contain with Inert Material SmallSpill->Contain Yes LargeSpill Large Spill: Contact EHS SmallSpill->LargeSpill No Collect Collect in Labeled Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate End Spill Managed Decontaminate->End LargeSpill->End

Caption: Decision-Making Workflow for Chemical Spills.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-Chloro-5-fluoro-2-hydroxybenzoic acid and its associated waste is a critical component of the laboratory safety protocol.

  • Solid Waste: Unused or contaminated solid 4-Chloro-5-fluoro-2-hydroxybenzoic acid should be collected in a designated, clearly labeled, and sealed hazardous waste container.[10]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[10]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as solid hazardous waste.[10]

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal.

By adhering to these detailed procedures, researchers can confidently and safely handle 4-Chloro-5-fluoro-2-hydroxybenzoic acid, ensuring a secure environment conducive to scientific advancement.

References

  • Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester - Benchchem.
  • 4-Chloro-5-fluoro-2-hydroxybenzoic acid | 181289-00-9 - Sigma-Aldrich.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • Benzoic Acid (USP, BP, Ph. Eur.) pure, pharma grade - CymitQuimica.
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager.
  • SAFETY DATA SHEET.
  • SDS of Benzoic Acid: Important Data and Information Collected - KHA.
  • SAFETY DATA SHEET - Tokyo Chemical Industry.
  • Benzoic acid AGR.
  • 4-Chloro-2-fluoro-5-hydroxybenzoic acid | 91659-14-2 - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Safeguarding Your Research: A Comprehensive Guide to Handling 4-Hydroxybenzoic Acid - Benchchem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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